molecular formula C9H9BrO2 B1330290 1-(2-Bromo-5-methoxyphenyl)ethanone CAS No. 6342-63-8

1-(2-Bromo-5-methoxyphenyl)ethanone

Cat. No.: B1330290
CAS No.: 6342-63-8
M. Wt: 229.07 g/mol
InChI Key: YOUSWNMOPSGTSG-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Bromo-5-methoxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Bromo-5-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-5-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-5-methoxyphenyl)ethanone
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InChI

InChI=1S/C9H9BrO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUSWNMOPSGTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286593
Record name 1-(2-bromo-5-methoxyphenyl)ethanone
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6342-63-8
Record name 1-(2-Bromo-5-methoxyphenyl)ethanone
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Record name 1-(2-Bromo-5-methoxyphenyl)ethanone
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Record name 6342-63-8
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Record name 1-(2-bromo-5-methoxyphenyl)ethanone
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Record name Ethanone, 1-(2-bromo-5-methoxyphenyl)
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Foundational & Exploratory

1-(2-Bromo-5-methoxyphenyl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(2-Bromo-5-methoxyphenyl)ethanone

Introduction

1-(2-Bromo-5-methoxyphenyl)ethanone, also known as 2-Bromo-5-methoxyacetophenone, is a substituted aromatic ketone that serves as a crucial building block in medicinal chemistry and organic synthesis. Its trifunctional nature—featuring a reactive bromine atom, a directing methoxy group, and a versatile ketone moiety—makes it a valuable precursor for the synthesis of a wide range of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis methodologies, spectral characteristics, and potential synthetic applications, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical and Structural Properties

1-(2-Bromo-5-methoxyphenyl)ethanone is typically encountered as an off-white solid at room temperature.[1][2] Its structural and physical properties are fundamental to its handling, reactivity, and purification.

PropertyValueSource(s)
CAS Number 6342-63-8[1][2][3]
Molecular Formula C₉H₉BrO₂[2][3]
Molecular Weight 229.07 g/mol [2][3]
Appearance Off-white solid[1][2]
Melting Point 102 °C[2]
Boiling Point 102 °C at 0.4 Torr[2]
Density 1.421 g/cm³[2]
Flash Point 128.5 °C[2]
Refractive Index 1.541[2]
Synonyms 2-Bromo-5-methoxyacetophenone, 2'-Bromo-5'-methoxyacetophenone[2]

Synthesis Methodologies

The synthesis of 1-(2-bromo-5-methoxyphenyl)ethanone can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two common, field-proven methods are detailed below.

Method A: Organometallic Acylation of an Acid Chloride

This approach involves the reaction of a substituted benzoyl chloride with a mild organometallic reagent, such as dimethylzinc. This method is highly effective for creating the desired ketone without the risk of over-addition to form a tertiary alcohol, a common side reaction with more reactive organometallics like Grignard reagents.

  • In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-bromo-5-methoxy-benzoyl chloride (1.0 eq) in anhydrous toluene.[2]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 2M solution of dimethylzinc in toluene (0.55 eq) dropwise to the cooled solution.[2]

    • Causality: Dimethylzinc is pyrophoric and reacts exothermically. Slow, cooled addition is critical for controlling the reaction rate and ensuring safety. The stoichiometry is key to selective mono-acylation.

  • Remove the ice bath and allow the reaction mixture to warm gradually to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product start1 2-Bromo-5-methoxy-benzoyl chloride conditions Anhydrous Toluene Argon Atmosphere 0°C to RT start1->conditions Dissolve start2 Dimethylzinc (2M in Toluene) start2->conditions Add dropwise product 1-(2-Bromo-5-methoxyphenyl)ethanone conditions->product Acylation & Workup

Caption: Workflow for Organometallic Acylation Synthesis.

Method B: Oxidation of a Secondary Alcohol

This method relies on the oxidation of the corresponding secondary alcohol, 1-(2-bromo-5-methoxyphenyl)ethan-1-ol. Pyridinium chlorochromate (PCC) is a sufficiently mild oxidizing agent that selectively converts the secondary alcohol to a ketone without affecting other functional groups on the aromatic ring.

  • To a solution of 1-(2-bromo-5-methoxyphenyl)ethan-1-ol (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (2.0 eq).[1][2]

    • Causality: PCC is a mild oxidant suitable for this transformation. Using an excess ensures the complete conversion of the alcohol. DCM is an effective, non-reactive solvent for this reaction.

  • Stir the reaction mixture vigorously at room temperature for 16 hours or until TLC indicates completion.[1][2]

  • Upon completion, filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts.

  • Wash the filter pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the residue via flash column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to afford the pure ketone as an off-white solid.[1][2]

Spectral Characterization and Structural Elucidation

Structural confirmation of 1-(2-bromo-5-methoxyphenyl)ethanone relies on a combination of standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides unambiguous confirmation of the structure. The signals correspond directly to the protons in their distinct chemical environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45Doublet (d)1HAr-H (meta to -OCH₃)
6.96Doublet (d)1HAr-H (ortho to -OCH₃)
6.82Doublet of doublets (dd)1HAr-H (para to -OCH₃)
3.80Singlet (s)3H-OCH
2.62Singlet (s)3H-COCH
Data acquired in CDCl₃ at 300 MHz.[1][2]
  • Sample Weighing: Accurately weigh 5-10 mg of the solid 1-(2-bromo-5-methoxyphenyl)ethanone into a clean, dry vial.[4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[4]

  • Internal Standard: For quantitative analysis, add a small amount of an internal standard like tetramethylsilane (TMS).

  • Dissolution: Securely cap the vial and vortex until the sample is completely dissolved.[4]

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube. The sample is now ready for data acquisition.[4]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this molecule, the following characteristic absorption bands are expected:

  • ~1680 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ketone.

  • ~3100-3000 cm⁻¹: A series of peaks for the aromatic C-H stretching.

  • ~1600, ~1480 cm⁻¹: Peaks for the aromatic C=C bond stretching.

  • ~1250, ~1040 cm⁻¹: Strong peaks corresponding to the asymmetric and symmetric C-O stretching of the aryl ether.

  • ~600-500 cm⁻¹: A peak for the C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. A key diagnostic feature is the isotopic pattern of bromine. The mass spectrum will show two prominent molecular ion peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M⁺) and another two mass units higher for the molecule with the ⁸¹Br isotope (M⁺+2).

Reactivity and Synthetic Applications

The utility of 1-(2-bromo-5-methoxyphenyl)ethanone as a synthetic intermediate stems from its multiple reactive sites, which can be addressed with high selectivity.

  • Carbonyl Group: The ketone can undergo nucleophilic addition with organometallic reagents (e.g., Grignard, organolithium) or be reduced to a secondary alcohol using agents like sodium borohydride.[1]

  • Aromatic Bromine: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, enabling the facile introduction of new carbon-carbon or carbon-heteroatom bonds.

  • Alpha-Protons: The methyl protons adjacent to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in reactions like aldol condensations or alkylations.

  • Aromatic Ring: The methoxy group is an ortho-, para-director, activating the ring towards electrophilic aromatic substitution, although the presence of the deactivating bromo and acetyl groups complicates this reactivity.

cluster_carbonyl Carbonyl Reactions cluster_bromine Aromatic C-Br Reactions cluster_alpha Alpha-Proton Reactions main 1-(2-Bromo-5-methoxyphenyl)ethanone reduction Secondary Alcohol main->reduction NaBH₄ grignard Tertiary Alcohol main->grignard R-MgX suzuki Biaryl Compound main->suzuki Ar-B(OH)₂ Pd Catalyst sonogashira Alkynylated Product main->sonogashira Alkyne, Pd/Cu aldol Aldol Adduct main->aldol Base, Aldehyde

Caption: Key Reactivity Pathways of the Title Compound.

Safety and Handling

While a specific, detailed safety data sheet for CAS number 6342-63-8 is not universally available, structurally related bromoacetophenones are classified as hazardous. For instance, 2-Bromo-4'-methoxyacetophenone is known to be corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation.[5][6][7][8]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

References

  • 1-(5-Bromo-2-methoxyphenyl)ethanone | C9H9BrO2 | CID 2757029. PubChem. [Link]

  • US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • 1-(2-Bromo-6-methoxyphenyl)ethanone | C9H9BrO2 | CID 10868073. PubChem. [Link]

  • 1-(2-Bromo-5-methoxyphenyl)ethanone | C9H9BrO2 | CID 240433. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies and spectroscopic interpretations required for the unambiguous structure elucidation of 1-(2-Bromo-5-methoxyphenyl)ethanone. By integrating foundational principles with practical, field-proven insights, this document serves as an essential resource for professionals engaged in organic synthesis, quality control, and medicinal chemistry.

Introduction: The Significance of 1-(2-Bromo-5-methoxyphenyl)ethanone

1-(2-Bromo-5-methoxyphenyl)ethanone is a substituted acetophenone that serves as a valuable building block in organic synthesis. Its utility spans the development of novel pharmaceutical agents and other specialized chemical entities. The precise arrangement of the bromo, methoxy, and acetyl substituents on the benzene ring dictates its reactivity and potential biological activity. Therefore, rigorous and unequivocal structure determination is a critical first step in any research and development endeavor involving this compound. This guide outlines a systematic and self-validating approach to confirming the molecular structure of 1-(2-Bromo-5-methoxyphenyl)ethanone, ensuring the integrity of subsequent research.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's composition is paramount before delving into spectroscopic analysis.

Molecular Formula: C₉H₉BrO₂[1]

Molecular Weight: 229.07 g/mol [1]

IUPAC Name: 1-(2-Bromo-5-methoxyphenyl)ethanone[2]

The molecule's structure, depicted below, presents a unique analytical challenge due to the specific substitution pattern on the aromatic ring. This arrangement influences the electronic environment of each atom, giving rise to a distinct spectroscopic fingerprint.

Caption: Chemical structure of 1-(2-Bromo-5-methoxyphenyl)ethanone.

The Analytical Workflow: A Multi-Technique Approach

A robust structure elucidation strategy relies on the convergence of data from multiple analytical techniques. This ensures that the proposed structure is consistent with all observed evidence, minimizing the risk of misidentification.

Sources

An In-depth Technical Guide to the NMR Analysis of 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of 1-(2-Bromo-5-methoxyphenyl)ethanone, a key intermediate in various synthetic applications. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical prediction, experimental execution, and detailed interpretation of its ¹H and ¹³C NMR spectra. Our approach emphasizes the causality behind experimental choices and provides a self-validating framework for structural elucidation.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit distinct magnetic properties when placed in a strong external magnetic field.[2] By probing the absorption of radiofrequency energy by these nuclei, NMR provides rich information about the molecular framework, including the chemical environment, connectivity, and stereochemistry of atoms.

For a molecule like 1-(2-Bromo-5-methoxyphenyl)ethanone (C₉H₉BrO₂), NMR is indispensable for confirming its identity and purity post-synthesis.[3][4] The analysis allows for the unambiguous assignment of every hydrogen and carbon atom, verifying the specific substitution pattern on the aromatic ring, which is critical for its subsequent use in complex molecular assemblies.

Molecular Structure and Symmetry Analysis

To effectively interpret an NMR spectrum, one must first analyze the molecule's structure to predict the number of chemically non-equivalent nuclei. Each set of non-equivalent nuclei will produce a distinct signal in the spectrum.[5]

1-(2-Bromo-5-methoxyphenyl)ethanone possesses a 1,2,4-trisubstituted benzene ring. Due to the lack of a plane of symmetry passing through the aromatic ring that would render any protons or carbons equivalent, we can predict the following:

  • ¹H NMR: Five distinct signals are expected: three for the aromatic protons, one for the methoxy group protons, and one for the acetyl methyl group protons.

  • ¹³C NMR: Nine distinct signals are expected: six for the aromatic carbons, one for the carbonyl carbon, one for the methoxy carbon, and one for the acetyl methyl carbon.

The diagram below illustrates the unique proton and carbon environments.

Caption: Molecular structure of 1-(2-Bromo-5-methoxyphenyl)ethanone with annotated unique protons (a-e).

Predicted and Experimental NMR Spectral Analysis

The chemical environment of each nucleus, dictated by shielding and deshielding effects from nearby functional groups, determines its chemical shift (δ) in the NMR spectrum.

¹H NMR Spectrum Analysis

The analysis of a proton NMR spectrum involves evaluating four key features: the number of signals, their chemical shifts, their integration (area under the peak), and their splitting pattern (multiplicity).[6]

Chemical Shift Prediction:

  • Aromatic Protons (Hₐ, Hₑ, H𝒸): These typically resonate between 6.5-8.0 ppm.[7] The electron-withdrawing acetyl (-COCH₃) and bromo (-Br) groups will deshield nearby protons, shifting them downfield. Conversely, the electron-donating methoxy (-OCH₃) group will shield adjacent protons, shifting them upfield.

  • Methoxy Protons (Hₐ): The protons of the -OCH₃ group are expected around 3.8-4.0 ppm.

  • Acetyl Protons (Hₑ): The protons of the -COCH₃ group typically appear around 2.5-2.7 ppm.

Splitting Pattern Prediction: The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule.

  • Hₐ: Adjacent to one proton (Hₑ), expected to be a doublet (d).

  • Hₑ: Adjacent to two protons (Hₐ and H𝒸), expected to be a doublet of doublets (dd).

  • H𝒸: Adjacent to one proton (Hₑ), expected to be a doublet (d).

  • Hₐ and Hₑ: No adjacent protons, expected to be singlets (s).

Experimental Data Interpretation: Published ¹H NMR data for 1-(2-Bromo-5-methoxyphenyl)ethanone in CDCl₃ confirms these predictions.[3][8]

Signal AssignmentPredicted δ (ppm)Experimental δ (ppm)[3][8]IntegrationMultiplicityCoupling Constant (J)Rationale for Assignment
H-6 (Hₐ)~7.57.451HDoublet (d)J = 8.8 HzOrtho to the deshielding acetyl group and meta to the methoxy group. Coupled only to H-5.
H-4 (Hₑ)~7.06.961HDoublet of Doublets (dd)J = 8.8, 3.0 HzOrtho to the shielding methoxy group. Coupled to both H-3 (ortho) and H-5 (meta).
H-3 (H𝒸)~6.86.821HDoublet (d)J = 3.0 HzOrtho to the bromo group and para to the acetyl group. Coupled only to H-4.
-OCH₃ (Hₐ)3.8 - 4.03.803HSinglet (s)N/ACharacteristic chemical shift for a methoxy group on an aromatic ring.
-COCH₃ (Hₑ)2.5 - 2.72.623HSinglet (s)N/ACharacteristic chemical shift for a methyl ketone.
¹³C NMR Spectrum Analysis

Proton-decoupled ¹³C NMR spectra provide one signal for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment. Machine learning algorithms and DFT calculations can now predict ¹³C chemical shifts with high accuracy.[9][10][11][12]

Chemical Shift Prediction:

  • Carbonyl Carbon (C=O): Highly deshielded, expected in the 195-200 ppm range.

  • Aromatic Carbons (C1-C6): Resonate between 110-160 ppm. The carbon attached to the bromine (C-2) will be shifted upfield due to the "heavy atom effect," while the carbon attached to the oxygen (C-5) will be significantly downfield.

  • Methoxy Carbon (-OCH₃): Expected around 55-60 ppm.

  • Acetyl Methyl Carbon (-COCH₃): Expected around 25-30 ppm.

Carbon AssignmentPredicted δ (ppm)Rationale
C=O195 - 200Typical range for an aryl ketone carbonyl carbon.
C-5 (C-O)155 - 160Aromatic carbon bonded to electronegative oxygen, strongly deshielded.
C-1 (C-C=O)135 - 140Quaternary carbon attached to the acetyl group.
C-3, C-4, C-6110 - 135Aromatic CH carbons, shifts influenced by relative substituent effects.
C-2 (C-Br)115 - 120Ipso-carbon attached to bromine, shifted upfield.
-OCH₃55 - 60Standard range for an aryl methoxy carbon.
-COCH₃25 - 30Standard range for an acetyl methyl carbon.

Experimental Protocol: From Sample to Spectrum

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and proper instrument setup.[13][14]

Step-by-Step Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is an excellent first choice for 1-(2-Bromo-5-methoxyphenyl)ethanone due to its polarity and low interference in the ¹H spectrum.[15]

  • Concentration: For a standard ¹H NMR experiment, dissolve 1-5 mg of the solid sample in 0.6-0.7 mL of the deuterated solvent.[13][16] This provides an optimal signal-to-noise ratio for routine analysis on modern spectrometers.

  • Homogenization: Ensure the sample is completely dissolved. Vortexing or gentle warming can aid dissolution. The solution must be homogeneous and free of particulate matter.[13]

  • Filtration: To remove any suspended particles that could degrade spectral resolution by disrupting magnetic field homogeneity, filter the solution. A Pasteur pipette with a small cotton or glass wool plug is effective.[14][16]

  • Tube Filling: Transfer the filtered solution into a clean, high-quality 5 mm NMR tube. The standard sample height should be 4-5 cm (approximately 0.6-0.7 mL) to ensure it is properly centered within the spectrometer's detection coil.[16][17]

  • Referencing: Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, it is common practice to reference the spectrum to the residual solvent signal (e.g., CDCl₃ at δ = 7.26 ppm for ¹H NMR).[15]

Data Acquisition and Processing Workflow

The process of converting the raw signal from the NMR experiment into an interpretable spectrum involves several computational steps.[18][19][20]

Caption: Standard workflow for NMR data acquisition, processing, and analysis.

  • Fourier Transformation (FT): This mathematical operation converts the time-domain signal (FID) into the frequency-domain spectrum, which plots signal intensity versus chemical shift.[19]

  • Phase and Baseline Correction: These adjustments ensure that all peaks are properly aligned in the absorptive mode and that the baseline is flat, which is crucial for accurate integration.[18][19]

Conclusion

The comprehensive NMR analysis of 1-(2-Bromo-5-methoxyphenyl)ethanone provides a definitive structural fingerprint of the molecule. The predicted ¹H and ¹³C spectra align perfectly with experimental data, confirming the 1,2,4-trisubstitution pattern. The characteristic signals—a singlet for the acetyl protons at ~2.62 ppm, a singlet for the methoxy protons at ~3.80 ppm, and a distinct set of coupled aromatic signals between 6.8-7.5 ppm—serve as reliable diagnostic markers. This guide outlines the theoretical basis, a robust experimental protocol, and a clear interpretive framework, empowering researchers to confidently utilize NMR spectroscopy for the characterization of this and related synthetic intermediates.

References

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

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An In-depth Technical Guide to the Mass Spectrometry of 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(2-Bromo-5-methoxyphenyl)ethanone, a substituted aromatic ketone of interest in synthetic chemistry and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its mass spectrometric behavior, focusing on electron ionization (EI) techniques. We will explore the predictable yet complex fragmentation patterns of this molecule, offering insights into the causal mechanisms that drive its dissociation in the mass spectrometer.

Introduction: The Significance of Mass Spectrometry in Structural Elucidation

In the realm of organic synthesis and pharmaceutical development, the unambiguous identification and structural confirmation of novel molecules are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing vital information about a molecule's mass and, through its fragmentation patterns, its structure.[1] For a molecule like 1-(2-Bromo-5-methoxyphenyl)ethanone, with its multiple functional groups, mass spectrometry offers a detailed fingerprint, allowing for its confident identification and differentiation from isomers or impurities.

This guide will focus on Electron Ionization (EI) mass spectrometry, a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[2] Understanding these fragmentation pathways is key to interpreting the mass spectrum of 1-(2-Bromo-5-methoxyphenyl)ethanone and similar compounds.

Physicochemical Properties of 1-(2-Bromo-5-methoxyphenyl)ethanone

A foundational understanding of the analyte's properties is crucial for developing an appropriate analytical method.

PropertyValue
Chemical Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
CAS Number 6342-63-8

Experimental Methodology: A Validated Approach

The following section outlines a robust protocol for the analysis of 1-(2-Bromo-5-methoxyphenyl)ethanone using Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for the analysis of volatile and semi-volatile organic compounds.[3]

Sample Preparation

Proper sample preparation is critical for obtaining high-quality, reproducible data.[4][5][6][7]

Protocol:

  • Solubilization: Accurately weigh approximately 1 mg of 1-(2-Bromo-5-methoxyphenyl)ethanone and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Dilution: Perform a serial dilution to a final concentration of approximately 10 µg/mL. This concentration is generally suitable for modern GC-MS systems to avoid detector saturation.

  • Vialing: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

GC-MS Instrumentation and Parameters

The following parameters provide a good starting point for the analysis and can be further optimized based on the specific instrumentation.

ParameterRecommended SettingRationale
Gas Chromatograph
   Injection ModeSplitlessTo maximize sensitivity for low concentration samples.
   Injector Temperature250 °CTo ensure complete volatilization of the analyte.
   ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for the separation of a wide range of organic molecules.
   Oven ProgramInitial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minA standard temperature program to ensure good chromatographic peak shape and separation from potential impurities.
   Carrier GasHelium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Mass Spectrometer
   Ionization ModeElectron Ionization (EI)A robust and reproducible ionization technique that generates extensive, library-searchable fragmentation.
   Electron Energy70 eVThe standard electron energy for EI-MS, which provides reproducible fragmentation patterns and is used in spectral libraries like NIST and Wiley.[8]
   Ion Source Temperature230 °CTo prevent condensation of the analyte in the ion source.
   Mass Rangem/z 40-300To cover the molecular ion and all expected fragment ions.
Experimental Workflow Visualization

G GC-MS Analysis Workflow Solubilization Solubilization Dilution Dilution Solubilization->Dilution Vialing Vialing Dilution->Vialing Injection Injection Vialing->Injection Autosampler Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Acquisition Acquisition Detection->Acquisition Interpretation Interpretation Acquisition->Interpretation Reporting Reporting Interpretation->Reporting G Predicted EI Fragmentation of 1-(2-Bromo-5-methoxyphenyl)ethanone M [M]⁺˙ m/z 228/230 M_minus_CH3 [M - CH₃]⁺ m/z 213/215 M->M_minus_CH3 - •CH₃ M_minus_Br [M - Br]⁺ m/z 149 M->M_minus_Br - •Br M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z 185/187 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Key fragmentation pathways for the target molecule.

Advanced Applications and Best Practices

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination of the molecular ion and its fragments, HRMS is invaluable.

  • Tandem Mass Spectrometry (MS/MS): To confirm fragmentation pathways and gain further structural insights, MS/MS experiments (e.g., product ion scans) can be performed on selected precursor ions.

  • Spectral Library Searching: The acquired mass spectrum should be searched against commercial and public databases such as the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data for confirmation. [9][10][11][12]

Conclusion

The mass spectrometric analysis of 1-(2-Bromo-5-methoxyphenyl)ethanone, particularly under electron ionization, provides a rich tapestry of data that, when interpreted with a mechanistic understanding, allows for its confident structural elucidation. The characteristic isotopic signature of bromine, coupled with the predictable fragmentation of the aromatic ketone core, results in a unique mass spectral fingerprint. This guide provides a robust framework for the analysis and interpretation of this and structurally related molecules, empowering researchers in their synthetic and analytical endeavors.

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An In-depth Technical Guide to the Infrared Spectrum of 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing rapid and non-destructive analysis of molecular structures. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present, elucidate structural features, and confirm the identity of a compound. This guide offers a comprehensive examination of the infrared spectrum of 1-(2-Bromo-5-methoxyphenyl)ethanone, a substituted acetophenone derivative relevant in synthetic chemistry and as a building block in drug discovery.

As a molecule incorporating a ketone, an aryl ether, a halogenated aromatic ring, and an aliphatic methyl group, its IR spectrum presents a rich tapestry of vibrational modes. Understanding these spectral features is critical for reaction monitoring, quality control, and structural verification. This document provides a detailed theoretical breakdown of the expected absorptions, a rigorous protocol for sample analysis using Fourier Transform Infrared (FTIR) spectroscopy, and a guide to interpreting the resulting spectrum, grounded in established spectroscopic principles.

I. Molecular Structure and Predicted Vibrational Modes

The structure of 1-(2-Bromo-5-methoxyphenyl)ethanone dictates the specific vibrational frequencies that will be observed in its IR spectrum. The key functional groups and their expected contributions are:

  • Aryl Ketone (C=O): The carbonyl group is one of the most prominent features in an IR spectrum. In acetophenone, the C=O stretch typically appears around 1691 cm⁻¹.[1] Conjugation with the benzene ring lowers this frequency from the typical ~1715 cm⁻¹ of aliphatic ketones due to delocalization of π-electrons, which slightly weakens the C=O double bond.[2][3] The presence of substituents on the aromatic ring further modulates this frequency through electronic (inductive and mesomeric) and steric effects.[1][4]

  • Aromatic Ring (Benzene derivative): The trisubstituted benzene ring gives rise to several characteristic absorptions:

    • C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers slightly higher than 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[2][5]

    • C=C Stretching: In-plane stretching of the carbon-carbon bonds within the ring produces a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.[2][3][5]

    • C-H Out-of-Plane Bending (oop): These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[5]

  • Aryl Methyl Ether (-O-CH₃): Aryl ethers are characterized by two distinct C-O stretching bands due to the asymmetric and symmetric vibrations of the C-O-C bond.[6]

    • The aryl C-O stretch is typically stronger and appears at a higher frequency (1275-1200 cm⁻¹) due to the partial double bond character from resonance.[6][7][8][9]

    • The alkyl C-O stretch appears at a lower frequency (1050-1010 cm⁻¹).[6][7][8][9]

    • Additionally, the methyl group of the methoxy moiety will exhibit a characteristic C-H stretch near 2850 cm⁻¹.[10]

  • Bromo Substituent (C-Br): The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 700 and 500 cm⁻¹.[2][11]

  • Acetyl Methyl Group (CO-CH₃): The aliphatic C-H bonds of the acetyl's methyl group will show stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[2][12]

II. Experimental Protocol: Acquiring the FTIR Spectrum

To obtain a high-fidelity IR spectrum of solid 1-(2-Bromo-5-methoxyphenyl)ethanone, two primary methods are recommended: the traditional Potassium Bromide (KBr) pellet technique and the more modern Attenuated Total Reflectance (ATR) method.

Method A: Potassium Bromide (KBr) Pellet Preparation

This classic transmission method relies on dispersing the solid sample within an IR-transparent matrix, typically KBr, and pressing it into a thin, transparent disc.[13][14][15]

Causality: KBr is used because it is transparent to mid-infrared radiation (4000-400 cm⁻¹) and possesses the property of plastic deformation, allowing it to form a clear, glass-like pellet under high pressure.[13][14] This ensures that the recorded spectrum is solely that of the analyte, free from matrix interference.

Step-by-Step Protocol
  • Drying: Ensure both the sample and spectroscopy-grade KBr powder are scrupulously dry. Heat the KBr in an oven at ~110°C for several hours and store it in a desiccator prior to use.[16] Moisture is the primary enemy, as it introduces broad O-H absorption bands around 3400 cm⁻¹ and can make the pellet cloudy.[14][16]

  • Weighing: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.[13][14] A sample concentration of 0.5% to 1% is ideal.[13]

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture gently at first to break up larger crystals, then more vigorously for 2-5 minutes until a fine, homogenous powder with a consistency similar to flour is achieved.[15] This minimizes particle size to reduce scattering of the IR beam.[17]

  • Pellet Pressing:

    • Carefully transfer a portion of the powder mixture into the pellet die assembly.

    • Place the die into a hydraulic press. It is often recommended to apply a vacuum to the die for a few minutes to remove trapped air and residual moisture.[16]

    • Slowly apply a pressure of 8-10 tons for 1-2 minutes.[13][15] This pressure causes the KBr to fuse into a transparent disc.

    • Release the pressure slowly to prevent the pellet from cracking.[13]

  • Analysis: Carefully remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder. Record the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Method B: Attenuated Total Reflectance (ATR)

ATR is a popular alternative that requires minimal to no sample preparation, making it ideal for rapid analysis.[18][19]

Causality: This technique works by pressing the sample directly against a high-refractive-index crystal (often diamond or zinc selenide). An IR beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. At each reflection point, an "evanescent wave" penetrates a few microns into the sample, which absorbs energy at its characteristic frequencies.[18][20]

Step-by-Step Protocol
  • Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 1-(2-Bromo-5-methoxyphenyl)ethanone powder directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the press arm until it makes firm, even contact with the sample, pressing it against the crystal. Sufficient pressure is crucial for obtaining a high-quality spectrum.

  • Analysis: Acquire the spectrum.[21] The instrument software will automatically perform the background subtraction.

  • Cleaning: After analysis, retract the press arm, and clean the sample powder from the crystal surface using a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol or acetone), then allow it to dry completely.

Workflow for IR Spectral Analysis

G cluster_prep Sample Preparation cluster_kbr KBr Pellet cluster_atr ATR cluster_acq Data Acquisition cluster_interp Interpretation prep_start Obtain Solid Sample method_choice Choose Method prep_start->method_choice kbr_weigh Weigh 1-2mg Sample & 100-200mg KBr method_choice->kbr_weigh Transmission atr_place Place Sample on Crystal method_choice->atr_place Reflectance kbr_grind Grind to Fine Powder kbr_weigh->kbr_grind kbr_press Press at 8-10 Tons kbr_grind->kbr_press kbr_pellet Transparent Pellet kbr_press->kbr_pellet background Record Background Spectrum kbr_pellet->background atr_press Apply Pressure atr_place->atr_press atr_ready Sample Ready atr_press->atr_ready atr_ready->background sample_scan Record Sample Spectrum background->sample_scan process Process Data (Background Subtraction) sample_scan->process final_spectrum Final IR Spectrum process->final_spectrum diagnostic Identify Diagnostic Region Peaks (>1500 cm⁻¹) final_spectrum->diagnostic fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) final_spectrum->fingerprint assign Assign Peaks to Functional Groups diagnostic->assign fingerprint->assign structure Confirm Molecular Structure assign->structure

Caption: Workflow from sample preparation to structural confirmation.

III. Data Interpretation: Predicted IR Spectrum

The following table summarizes the predicted characteristic absorption bands for 1-(2-Bromo-5-methoxyphenyl)ethanone, their origins, and expected intensities.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Authoritative Grounding
3100 - 3000Weak-MediumAromatic C-H StretchTypical for sp² C-H bonds on a benzene ring.[2][5]
~2960, ~2870WeakAliphatic C-H Stretch (asym & sym)From the acetyl methyl (CH₃) group.[12]
~2850Weak-MediumAliphatic C-H StretchCharacteristic C-H stretch for a methoxy (-OCH₃) group.[10]
~1690StrongC=O Stretch (Aryl Ketone)Conjugation with the phenyl ring lowers the frequency from a standard ketone (~1715 cm⁻¹).[2][3] The ortho-bromo substituent may cause a slight shift due to electronic and steric effects.[1]
~1585, ~1470Medium-StrongAromatic C=C Ring StretchCharacteristic vibrations of the benzene ring skeleton.[2][5]
~1260StrongAsymmetric C-O Stretch (Aryl-O)The aryl-O bond stretch in an aryl alkyl ether.[6][7][8][9]
~1030StrongSymmetric C-O Stretch (O-Alkyl)The O-alkyl bond stretch in an aryl alkyl ether.[6][7][8][9]
900 - 700StrongAromatic C-H Out-of-Plane BendThe specific pattern in this region is diagnostic of the 1,2,4-trisubstitution pattern of the benzene ring.
< 700Medium-WeakC-Br StretchCarbon-halogen stretches are found in the low-frequency fingerprint region.[2][11][22]

IV. Conclusion

The infrared spectrum of 1-(2-Bromo-5-methoxyphenyl)ethanone is a powerful fingerprint for its structural verification. The key diagnostic signals are the strong carbonyl absorption around 1690 cm⁻¹, the pair of strong C-O ether stretches between 1260 cm⁻¹ and 1030 cm⁻¹, and the pattern of aromatic C-H and C=C vibrations. By following the detailed experimental protocols provided, researchers can reliably obtain a high-quality spectrum. Subsequent analysis, guided by the principles and data outlined in this guide, allows for unambiguous confirmation of the compound's identity and purity, which is a foundational step in any research or development pipeline.

References

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Synthesis of 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds and fine chemicals. The primary focus is on the Friedel-Crafts acylation of 4-bromoanisole, a robust and widely applicable method. This document delves into the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, outlines critical safety considerations, and describes the analytical techniques for product characterization. The guide is intended for researchers, chemists, and professionals in drug development who require a thorough and practical understanding of this synthetic transformation.

Introduction and Strategic Importance

1-(2-Bromo-5-methoxyphenyl)ethanone (CAS No: 6342-63-8) is a substituted acetophenone that serves as a versatile building block in organic synthesis.[1][2] Its bifunctional nature, featuring a ketone and an aryl bromide, allows for a wide array of subsequent chemical modifications. The specific arrangement of the bromo, methoxy, and acetyl groups on the aromatic ring makes it a valuable precursor for constructing complex molecular architectures found in biologically active molecules.

While several synthetic routes exist, including the reaction of 2-bromo-5-methoxy-benzoyl chloride with organometallic reagents like dimethylzinc, this guide will concentrate on the Friedel-Crafts acylation of 4-bromoanisole.[3][4] This method is a cornerstone of electrophilic aromatic substitution and provides an excellent platform for discussing the principles of regioselectivity and reaction control in aromatic chemistry.

The Core Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful C-C bond-forming reaction that introduces an acyl group onto an aromatic ring.[5][6] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the aromatic ring acts as a nucleophile attacking a highly reactive acylium ion electrophile.[7][8]

Mechanistic Rationale and Regioselectivity

The choice of 4-bromoanisole as the starting material is strategic. The regiochemical outcome of the acylation is dictated by the directing effects of the substituents already present on the aromatic ring:

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group.[8] Through resonance, the oxygen's lone pairs donate electron density into the ring, particularly at the positions ortho and para to itself, making these sites more nucleophilic and reactive towards electrophiles.[8][9]

  • Bromo Group (-Br): This is a deactivating, ortho, para-directing group. It deactivates the ring through its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions via resonance.

In 4-bromoanisole, the para position relative to the methoxy group is occupied by bromine. The two ortho positions are C2 and C6. The acylation occurs predominantly at the C2 position. This is because the strongly activating methoxy group governs the regioselectivity, directing the incoming electrophile to one of its vacant ortho positions.

The reaction mechanism proceeds through four key steps:[5]

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of acetyl chloride. This polarization facilitates the cleavage of the C-Cl bond, generating a resonance-stabilized acylium ion (CH₃CO⁺), which serves as the potent electrophile.[9][10][11]

  • Electrophilic Attack: The π-electron system of the 4-bromoanisole ring attacks the electrophilic carbon of the acylium ion. This attack occurs at the C2 position, which is activated by the methoxy group.[9]

  • Formation of the Arenium Ion Intermediate: The attack disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex. This intermediate is resonance-stabilized.[8]

  • Restoration of Aromaticity: A weak base (such as the AlCl₄⁻ complex) removes the proton from the C2 position, collapsing the intermediate, restoring the aromatic system, and regenerating the AlCl₃ catalyst.[5][10]

Friedel-Crafts Acylation Mechanism Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Catalyst Regeneration AC Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C≡O]⁺ + AlCl₄⁻ AC->Acylium + AlCl₃ ALCL3 AlCl₃ StartMat 4-Bromoanisole SigmaComplex Arenium Ion Intermediate StartMat->SigmaComplex + Acylium Ion SigmaComplex2 Arenium Ion Intermediate Product 1-(2-Bromo-5-methoxyphenyl)ethanone Catalyst AlCl₃ + HCl SigmaComplex2->Product - H⁺ (to AlCl₄⁻)

Caption: The mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving anhydrous aluminum chloride and acetyl chloride must be performed in a certified fume hood. Glassware should be oven-dried prior to use to prevent reaction with moisture-sensitive reagents.[12]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquiv.
4-Bromoanisole187.0410.0 g0.05351.0
Anhydrous Aluminum Chloride (AlCl₃)133.348.5 g0.06371.2
Acetyl Chloride (CH₃COCl)78.504.6 mL (5.1 g)0.06491.2
Dichloromethane (DCM), anhydrous84.93100 mL--
Concentrated HCl36.4630 mL--
Crushed Ice-~100 g--
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL--
Brine (Saturated NaCl)-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g--
  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or argon inlet), and a pressure-equalizing dropping funnel.

  • Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (8.5 g) and anhydrous dichloromethane (50 mL). Begin stirring to create a suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (4.6 mL) to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The rate should be controlled to manage the exothermic reaction.[7]

  • Addition of Substrate: In a separate beaker, dissolve 4-bromoanisole (10.0 g) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 30 mL of concentrated HCl.[7][10] This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).[7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude product, typically an off-white solid or oil, can be purified by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (e.g., starting at 95:5) or by recrystallization from a suitable solvent like hexane or ethanol.[1][4]

Caption: A streamlined workflow for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethanone.

Environment, Health, and Safety (EHS) Considerations

Strict adherence to safety protocols is mandatory. A comprehensive risk assessment should be conducted before commencing any work.

SubstanceHazard ClassKey Precautions
Aluminum Chloride Corrosive, Water-ReactiveHandle in a fume hood. Avoid contact with skin and eyes. Reacts violently with water, releasing HCl gas.[7][12]
Acetyl Chloride Flammable, Corrosive, Water-ReactiveHandle in a fume hood. Wear acid-resistant gloves. Reacts with water to form HCl and acetic acid.[7][12]
Dichloromethane (DCM) Suspected Carcinogen, IrritantUse only in a well-ventilated fume hood. Avoid inhalation and skin contact.
Conc. Hydrochloric Acid CorrosiveCauses severe skin burns and eye damage. Use appropriate PPE.[13]
Product IrritantMay cause skin, eye, and respiratory irritation. Avoid breathing dust/vapors.[14][15][16]

Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, thicker gloves for handling corrosives) are required.[17]

Waste Disposal: Aqueous waste should be neutralized before disposal. Halogenated organic waste must be collected in a designated container.[14]

Product Characterization and Analysis

The final product is typically an off-white solid.[1] Thorough analytical characterization is essential to confirm its identity and purity.

  • Melting Point: The literature melting point is approximately 102°C.[4]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. The expected signals in CDCl₃ are as follows:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Acetyl Protons (-COCH₃)~ 2.63Singlet (s)3H
Methoxy Protons (-OCH₃)~ 3.80Singlet (s)3H
Aromatic Proton (H6)~ 6.83Doublet of doublets (dd)1H
Aromatic Proton (H4)~ 6.96Doublet (d)1H
Aromatic Proton (H3)~ 7.46Doublet (d)1H
(Note: Data is consistent with reported values.[1][3][4])
  • ¹³C NMR Spectroscopy: Key expected signals include the carbonyl carbon (~198 ppm), the methoxy carbon (~56 ppm), the acetyl methyl carbon (~29 ppm), and six distinct aromatic carbon signals.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbonyl (C=O) stretch around 1680 cm⁻¹ and C-O stretching bands for the ether and ketone.

Conclusion

The Friedel-Crafts acylation of 4-bromoanisole is an effective and instructive method for synthesizing 1-(2-Bromo-5-methoxyphenyl)ethanone. This guide provides the necessary theoretical foundation and practical details for its successful execution. Understanding the mechanistic principles, adhering strictly to the experimental and safety protocols, and performing thorough analytical characterization are paramount for achieving a high yield of pure product. This valuable intermediate can then be utilized in multi-step syntheses for the development of novel chemical entities.

References

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S . Outlines the general mechanism of Friedel-Crafts acylation. [Link]

  • Experiment 1: Friedel-Crafts Acylation - umich.edu . A representative academic lab procedure for Friedel-Crafts acylation, detailing setup, reagent handling, and work-up. [Link]

  • Friedel-Crafts Acylation of Anisole - New York University . Discusses the mechanism and directing effects of the methoxy group in the acylation of anisole. [Link]

  • Friedel Craft's reaction of Anisole - YouTube . Video explaining the alkylation and acylation of anisole, demonstrating the directing effects of the methoxy group. [Link]

  • 13 Friedel-Crafts Acylation - University of Wisconsin-Madison . Describes electrophilic aromatic substitution and the directing effects of substituents like the methoxy group. [Link]

  • US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents.
  • Safety Data Sheet - Angene Chemical . SDS for a related bromo-methoxyphenyl ethanone, detailing GHS classifications and handling procedures. [Link]

  • Friedel Crafts Acylation | PDF - Scribd . Discusses the experimental design and safety considerations for Friedel-Crafts reactions, noting the hazards of reagents. [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure . Describes an alternative Friedel-Crafts procedure and workup steps. [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction . Provides a general academic procedure for Friedel-Crafts acylation, including workup and purification steps. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry . A clear explanation of the Friedel-Crafts acylation reaction. [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab - YouTube . A detailed video tutorial explaining the mechanism and directing effects in a Friedel-Crafts acylation of anisole. [Link]

  • 1-(5-Bromo-2-methoxyphenyl)ethanone | C9H9BrO2 | CID 2757029 - PubChem . Provides hazard information for a positional isomer, which can be extrapolated for safety assessment. [Link]

Sources

1-(2-Bromo-5-methoxyphenyl)ethanone synthesis starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Bromo-5-methoxyphenyl)ethanone: Starting Materials and Strategic Execution

Introduction

1-(2-Bromo-5-methoxyphenyl)ethanone is a key building block in organic synthesis, serving as a versatile intermediate in the development of pharmaceuticals and other complex organic molecules. Its utility stems from the orthogonal reactivity of its functional groups: the ketone allows for a host of transformations, the methoxy group is a powerful ortho-, para-director for further aromatic substitutions, and the bromine atom provides a handle for cross-coupling reactions. This guide provides a detailed exploration of the common synthetic strategies for preparing this compound, with a primary focus on the electrophilic bromination of 3-methoxyacetophenone. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss alternative synthetic routes.

Strategic Analysis of Synthetic Pathways

The selection of a synthetic route is governed by factors such as the availability and cost of starting materials, reaction efficiency (yield), scalability, and safety. For 1-(2-Bromo-5-methoxyphenyl)ethanone, two principal strategies emerge from the literature:

  • Electrophilic Aromatic Substitution (EAS): This approach involves the direct bromination of a substituted acetophenone. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring.

  • Convergent Synthesis via Acylation: This strategy involves the formation of the C-C bond of the ketone at a late stage, typically through the acylation of an organometallic reagent with a pre-brominated and methoxylated benzoyl derivative.

This guide will focus on the EAS approach starting from 3-methoxyacetophenone due to its pedagogical value in illustrating the principles of electrophilic aromatic substitution and its commonality in laboratory-scale synthesis.

Core Synthesis: Electrophilic Bromination of 3-Methoxyacetophenone

The most direct and frequently employed route to 1-(2-Bromo-5-methoxyphenyl)ethanone is the electrophilic bromination of 3-methoxyacetophenone.

Starting Material Analysis:

  • 3-Methoxyacetophenone: This is the logical precursor for the target molecule. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance.[1][2] The acetyl group (-COCH₃) is a deactivating, meta-directing group. The interplay of these two substituents governs the position of bromination. The ortho- position to the strongly activating methoxy group is the most nucleophilic and therefore the most likely site of electrophilic attack.

Mechanism of Bromination:

The bromination of 3-methoxyacetophenone is a classic example of an electrophilic aromatic substitution reaction. The reaction proceeds through the following key steps:

  • Generation of the Electrophile: Molecular bromine (Br₂) is polarized by a Lewis acid catalyst (e.g., FeBr₃, often generated in situ from Fe and Br₂) or in a polar solvent, creating a potent electrophile (Br⁺).

  • Electrophilic Attack: The π-electrons of the aromatic ring of 3-methoxyacetophenone attack the electrophilic bromine atom.[3] This attack preferentially occurs at the position most activated by the methoxy group, which is the C2 position (ortho to -OCH₃). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2]

  • Deprotonation: A base (which can be the solvent or Br⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, 1-(2-Bromo-5-methoxyphenyl)ethanone.[1][2]

The directing effects of the substituents are crucial. The powerful activating and ortho-, para-directing nature of the methoxy group overrides the meta-directing effect of the deactivating acetyl group, leading to selective bromination at the position ortho to the methoxy group.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a representative procedure for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethanone from 3-methoxyacetophenone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Methoxyacetophenone150.1715.0 g0.10Starting material
Acetic Acid60.0575 mL-Solvent
Bromine (Br₂)159.815.1 mL (16.0 g)0.10Brominating agent
Sodium Bisulfite104.06As needed-To quench excess Br₂
Sodium Bicarbonate84.01As needed-For neutralization
Dichloromethane84.93150 mL-Extraction solvent
Anhydrous Sodium Sulfate142.04As needed-Drying agent

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 15.0 g (0.10 mol) of 3-methoxyacetophenone in 75 mL of glacial acetic acid.[4]

  • Bromine Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add 5.1 mL (16.0 g, 0.10 mol) of bromine dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the temperature remains below 10 °C. The reaction mixture will turn dark orange/red.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into 250 mL of ice-cold water. A precipitate may form.

  • Work-up: Add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears. Neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-(2-Bromo-5-methoxyphenyl)ethanone as a solid. A 95% yield has been reported for a similar procedure.

Characterization Data:

  • Appearance: Off-white solid

  • ¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.45 (d, 1H), 6.96 (d, 1H), 6.82 (dd, 1H), 3.80 (s, 3H), 2.62 (s, 3H).[5]

Alternative Synthetic Route: Convergent Acylation

An alternative, high-yielding approach involves the reaction of an organometallic reagent with an acyl chloride.[4]

Starting Material Analysis:

  • 2-Bromo-5-methoxybenzoyl chloride: This starting material already contains the required bromine and methoxy substituents in the correct positions. It can be prepared from the corresponding benzoic acid.

  • Dimethylzinc: A relatively mild organometallic reagent used to deliver a methyl group in a nucleophilic fashion.

Reaction Principle:

This reaction is a nucleophilic acyl substitution. The dimethylzinc acts as a source of a methyl nucleophile which attacks the electrophilic carbonyl carbon of the 2-bromo-5-methoxybenzoyl chloride. The chloride ion is subsequently eliminated, forming the ketone. This method is highly efficient, with reported yields of up to 99%.[4][6]

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.

Synthesis_Workflow cluster_eas Route 1: Electrophilic Aromatic Substitution cluster_convergent Route 2: Convergent Acylation A1 3-Methoxyacetophenone P1 Bromination (Br₂, Acetic Acid) A1->P1 B1 1-(2-Bromo-5-methoxyphenyl)ethanone P1->B1 A2 2-Bromo-5-methoxybenzoyl chloride P2 Acylation (Toluene) A2->P2 A3 Dimethylzinc A3->P2 B2 1-(2-Bromo-5-methoxyphenyl)ethanone P2->B2

Caption: Comparative workflows for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethanone.

Conclusion

The synthesis of 1-(2-Bromo-5-methoxyphenyl)ethanone is most commonly and directly achieved through the electrophilic bromination of 3-methoxyacetophenone. This method leverages fundamental principles of substituent effects in electrophilic aromatic substitution, providing a reliable and instructive route to this valuable intermediate. An alternative, high-yield convergent synthesis from 2-bromo-5-methoxybenzoyl chloride offers an excellent option, particularly for large-scale preparations where efficiency is paramount. The choice of starting materials and synthetic strategy will ultimately depend on the specific requirements of the research or development program, including scale, cost, and available resources.

References

  • Quora. What is bromination acetophenone?. Available from: [Link]

  • Semantic Scholar. Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Available from: [Link]

  • Bohrium. Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide. Available from: [Link]

  • Google Patents. Synthesis method of aryl ring bromination of acetophenone derivatives.
  • Google Patents. Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available from: [Link]

  • YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. Available from: [Link]

  • Master Organic Chemistry. Bromination of Alkenes - The Mechanism. Available from: [Link]

  • ResearchGate. Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • YouTube. Bromination Mechanism. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

Sources

Introduction: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 1-(2-Bromo-5-methoxyphenyl)ethanone

1-(2-Bromo-5-methoxyphenyl)ethanone, also known as 2-bromo-5-methoxyacetophenone, is a highly valuable and versatile intermediate in modern organic synthesis. Its structure is characterized by two key reactive centers: an aryl bromide and a ketone functional group. This bifunctional nature allows for a diverse range of chemical transformations, making it an indispensable building block for the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] The strategic placement of the bromo, methoxy, and acetyl groups on the phenyl ring creates a unique electronic and steric environment, enabling chemists to perform selective modifications at either the C-Br bond or the carbonyl group. This guide provides a comprehensive exploration of the reactivity of this compound, offering field-proven insights into its most significant transformations, detailed experimental protocols, and the mechanistic principles that govern its chemical behavior.

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory.

PropertyValueSource
CAS Number 6342-63-8[2][3]
Molecular Formula C₉H₉BrO₂[3]
Molecular Weight 229.07 g/mol [3][4]
Appearance Off-white solid[2][3]
Melting Point 102°C[3]
Boiling Point 102°C at 0.4 Torr[3]
¹H NMR (CDCl₃) δ 7.46 (d, 1H), 6.96 (d, 1H), 6.83 (dd, 1H), 3.80 (s, 3H), 2.63 (s, 3H)[2][5]

Part 1: Reactivity at the Aryl Bromide Center (C-Br Bond)

The aryl bromide moiety is the primary site for constructing new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds through palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthetic chemistry, allowing for the modular assembly of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron reagent, such as a boronic acid or boronate ester.[6][7] This reaction is prized for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents. The mechanism proceeds through a well-established catalytic cycle involving a palladium(0) species.

Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. A crucial step is the activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic boronate species.[6] This boronate then undergoes transmetalation with the Pd(II) complex, transferring its organic group to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Suzuki_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' reductive_elimination->product pd_complex Ar-Pd(II)-X (L)₂ oxidative_addition->pd_complex transmetalation Transmetalation final_pd_complex Ar-Pd(II)-R' (L)₂ transmetalation->final_pd_complex pd_complex->transmetalation final_pd_complex->reductive_elimination aryl_halide Ar-X (1-(2-Bromo-5-methoxyphenyl)ethanone) aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronate [R'-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines.[9][10] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[9]

Causality and Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling, beginning with the oxidative addition of the aryl bromide to Pd(0).[11][12] The amine then coordinates to the resulting Pd(II) complex. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS), the coordinated amine is deprotonated to form a palladium-amido complex.[12] Reductive elimination from this complex yields the aryl amine product and regenerates the Pd(0) catalyst.[9][12] The choice of phosphine ligand is critical and often requires sterically hindered, electron-rich ligands to promote the reductive elimination step.[12]

Buchwald_Hartwig pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product pd_complex Ar-Pd(II)-X (L)₂ oxidative_addition->pd_complex amide_formation Amide Formation final_pd_complex Ar-Pd(II)-NR'R'' (L) amide_formation->final_pd_complex Deprotonation pd_complex->amide_formation final_pd_complex->reductive_elimination aryl_halide Ar-X (1-(2-Bromo-5-methoxyphenyl)ethanone) aryl_halide->oxidative_addition amine HNR'R'' + Base amine->amide_formation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Substrate Addition: Add 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 80-110°C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, quench the reaction carefully with aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by column chromatography to obtain the desired aryl amine.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[13][14] This reaction is notable for its use of a dual-catalyst system, typically involving palladium and a copper(I) salt co-catalyst.[15][16]

Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs, similar to the other cross-coupling reactions. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This highly reactive acetylide then undergoes transmetalation with the Ar-Pd(II)-X complex. The resulting alkynyl-palladium complex undergoes reductive elimination to furnish the aryl-alkyne product and regenerate the Pd(0) catalyst.[15]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X (L)₂ pd0->pd_complex Oxidative Addition final_pd_complex Ar-Pd(II)-C≡CR' (L)₂ pd_complex->final_pd_complex Transmetalation final_pd_complex->pd0 Reductive Elimination product Ar-C≡CR' final_pd_complex->product cu_x Cu-X cu_acetylide Cu-C≡CR' cu_x->cu_acetylide Base, R'C≡CH cu_acetylide->pd_complex cu_acetylide->cu_x aryl_halide Ar-X aryl_halide->pd_complex alkyne R'C≡CH

Sources

1-(2-Bromo-5-methoxyphenyl)ethanone safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 1-(2-Bromo-5-methoxyphenyl)ethanone

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 1-(2-Bromo-5-methoxyphenyl)ethanone (CAS No: 6342-63-8). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may work with this compound. The information herein is synthesized from available safety data sheets and chemical literature to promote a culture of safety and informed risk assessment in the laboratory.

Introduction to 1-(2-Bromo-5-methoxyphenyl)ethanone

1-(2-Bromo-5-methoxyphenyl)ethanone is a substituted acetophenone derivative. Such halogenated and methoxy-substituted aromatic ketones are common intermediates in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules.[1] Its molecular structure presents a combination of functional groups that dictate its reactivity and also necessitate specific safety and handling protocols. This guide aims to provide the foundational knowledge required to manage the risks associated with its use.

Section 1: Physicochemical and Toxicological Profile

A thorough understanding of a chemical's properties is the cornerstone of its safe handling. While comprehensive toxicological data for this specific compound is limited, its physical characteristics and hazard classification provide a strong basis for risk assessment.

Chemical Identity and Properties

1-(2-Bromo-5-methoxyphenyl)ethanone is typically an off-white solid or a yellow liquid.[1] Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 6342-63-8[1]
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [1][3]
Appearance Off-white solid / Yellow liquid[1]
Melting Point 102°C[1][2]
Boiling Point 102°C at 0.4 Torr[1][2]
Density ~1.421 g/cm³ (Predicted)[1][2]
Toxicological Assessment

A critical point to note is that the toxicological properties of 1-(2-Bromo-5-methoxyphenyl)ethanone have not been thoroughly investigated.[3] However, based on the Globally Harmonized System (GHS) classifications provided by suppliers, it is known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[1][3] No component of this product at levels greater than or equal to 0.1% is identified as a carcinogen by OSHA or ACGIH.[3] Given the lack of extensive data, a conservative approach is mandatory, and all handling should be performed with the assumption that the compound may have other uncharacterized adverse health effects.

Section 2: Hazard Identification and Classification

The compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3][4] The primary hazards are acute oral toxicity and irritation to the skin, eyes, and respiratory system.

GHS Classification

The following table summarizes the GHS hazard classification for 1-(2-Bromo-5-methoxyphenyl)ethanone.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Source:[1][3]

Hazard Communication

Effective communication of hazards is achieved through standardized labeling. The GHS pictograms, signal word, and hazard statements provide an immediate visual summary of the risks.

GHS_Hazards cluster_pictogram GHS Pictogram cluster_info Hazard Information pictogram_node info_node Signal Word: Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Caption: GHS Hazard Summary.[1]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls

All work with 1-(2-Bromo-5-methoxyphenyl)ethanone, especially when handling the solid form which can create dust, should be conducted in a certified chemical fume hood.[3] This provides necessary exhaust ventilation to prevent inhalation of dust or vapors.[3] An eyewash station and safety shower must be readily accessible in the work area.[5]

Personal Protective Equipment (PPE) Specifications

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection : Chemical safety glasses are a minimum requirement. A face shield should be worn in addition to safety glasses when there is a risk of splashing or dust generation.[3]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.[3] Gloves should be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[3][6] Contaminated gloves must be disposed of as chemical waste.[3]

  • Skin and Body Protection : A lab coat should be worn at all times. For tasks with a higher risk of exposure, additional protective clothing may be necessary.[5]

  • Respiratory Protection : If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator may be required.[7][8]

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to established protocols for handling and storage is critical for long-term safety.

General Handling Procedures
  • Avoid all contact with skin and eyes.[3]

  • Avoid the formation and inhalation of dust and aerosols.[3]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]

  • Do not eat, drink, or smoke in the laboratory.[4][5]

Storage Requirements
  • Store in a tightly closed container in a dry, well-ventilated area.[6][7]

  • The recommended storage condition is at room temperature.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[4]

Section 5: Emergency Procedures

Preparedness for emergencies is a non-negotiable aspect of laboratory safety. Personnel must be familiar with the following procedures.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always consult a physician after any exposure.[3]

  • Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][9]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3][9]

  • Eye Contact : Immediately and thoroughly rinse the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3][9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][4]

Accidental Release Measures (Spill Cleanup)

For small spills, trained personnel can perform cleanup.

  • Evacuate : Evacuate non-essential personnel from the immediate area.[3]

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[3]

  • PPE : Wear the appropriate PPE, including respiratory protection if necessary.[3]

  • Containment : Prevent the spill from entering drains.[3]

  • Cleanup : Carefully sweep up the solid material, avoiding dust generation.[3] Place the spilled material into a suitable, closed, and labeled container for disposal.[3][8]

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[3]

Firefighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7]

  • Specific Hazards : During a fire, irritating and toxic gases such as carbon oxides and hydrogen bromide may be generated.[4][10]

  • Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4][11]

Spill Response Workflow

The following diagram outlines the decision-making process for responding to a chemical spill.

Spill_Response_Workflow A Spill Occurs B Assess Severity (Amount, Location, Hazard) A->B C Is the spill large or in a public area? B->C D Evacuate Area Call Emergency Services C->D Yes E Is the spill manageable by lab personnel? C->E No E->D No F Alert others in the lab Isolate the area E->F Yes G Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) F->G H Contain and Clean Up Spill (Sweep solid, use absorbent) G->H I Package waste in a sealed, labeled container H->I J Decontaminate Area and Equipment I->J K Dispose of waste via EH&S guidelines J->K L Document Incident K->L

Caption: Decision workflow for chemical spill response.

Section 6: Waste Disposal

All waste containing 1-(2-Bromo-5-methoxyphenyl)ethanone, including contaminated materials and reaction byproducts, must be treated as hazardous waste.

Guidelines for Chemical Waste Management
  • Collect waste in compatible, properly sealed, and clearly labeled containers.

  • Do not mix with incompatible waste streams.

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Section 7: Example Experimental Protocol: A Safety-Integrated Approach

This section provides a hypothetical protocol for a common synthetic transformation involving 1-(2-Bromo-5-methoxyphenyl)ethanone, with safety considerations integrated into each step. This is for illustrative purposes only and must be adapted based on a specific, thorough risk assessment.

Risk Assessment for a Synthesis Reaction
  • Reaction : Oxidation of 1-(2-bromo-5-methoxyphenyl)ethan-1-ol to 1-(2-bromo-5-methoxyphenyl)ethanone using pyridinium chlorochromate (PCC).[1]

  • Hazards :

    • Starting Material : Alcohol (Toxicity not fully known).

    • Reagent : PCC is a strong oxidizer and a suspected carcinogen.

    • Product : 1-(2-Bromo-5-methoxyphenyl)ethanone (Harmful, Irritant).[3]

    • Solvent : Dichloromethane (DCM) is a suspected carcinogen.

  • Controls :

    • All steps must be performed in a chemical fume hood.

    • Full PPE is required: safety goggles, face shield, nitrile gloves, lab coat.

    • Waste must be segregated into halogenated and chromium-containing waste streams.

Step-by-Step Protocol with Integrated Safety Notes
  • Preparation :

    • (Safety Note: Ensure the fume hood sash is at the appropriate working height.)

    • To a solution of 1-(2-bromo-5-methoxyphenyl)ethan-1-ol (e.g., 3.8 g, 16.5 mmol) in dichloromethane (100 mL) in a round-bottom flask, add a magnetic stir bar.[1]

  • Reagent Addition :

    • (Safety Note: PCC is a fine powder. Weigh and add it carefully within the fume hood to avoid creating dust.)

    • Slowly add pyridinium chlorochromate (PCC) (e.g., 8.4 g, 33.0 mmol) to the stirred solution.[1] The reaction may be exothermic; monitor for any temperature changes.

  • Reaction :

    • Stir the reaction mixture at room temperature.[1] Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup and Purification :

    • (Safety Note: Filtration of chromium salts should be done carefully.)

    • Once the reaction is complete, filter the mixture through a pad of silica gel or celite to remove solid byproducts. Rinse the filter cake with additional dichloromethane.[1]

    • Concentrate the filtrate using a rotary evaporator. (Safety Note: Ensure the rotary evaporator is placed within the fume hood or is properly vented.)[1]

    • Purify the crude product by column chromatography on silica gel.[1]

  • Waste Disposal :

    • Collect all chromium-containing solid waste in a designated, labeled container.

    • Collect all halogenated liquid waste (DCM) in a separate, labeled container.

    • Dispose of all waste through the institution's environmental health and safety office.

Conclusion

1-(2-Bromo-5-methoxyphenyl)ethanone is a valuable synthetic intermediate, but it presents several health hazards, including acute oral toxicity and irritation to the skin, eyes, and respiratory system. The lack of comprehensive toxicological data necessitates a cautious and proactive approach to safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can effectively mitigate the risks associated with this compound. A thorough risk assessment before any new procedure is the most critical step in ensuring a safe laboratory environment.

References

  • Angene Chemical. (2025, February 7).
  • Fisher Scientific. (n.d.).
  • Echemi. (2019, July 15). 2-BROMO-1-(5-FLUORO-2-METHOXYPHENYL)
  • ChemicalBook. (2025, July 24). 1-(2-bromo-5-methoxy-phenyl)ethanone.
  • SAFETY D
  • AK Scientific, Inc. (n.d.). 1-(2,6-Dibromo-4-methoxyphenyl)
  • Fisher Scientific. (2023, August 22).
  • Fisher Scientific. (2025, December 19).
  • ECHEMI. (n.d.). 1-(2-Bromo-5-methoxyphenyl)ethanone Formula.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenyl)ethanone.
  • ChemScene. (2021, March 26).
  • AK Scientific, Inc. (n.d.). 2-Bromo-1-(4-bromo-3-methoxyphenyl)
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 2-bromo-1-(2-fluorophenyl)ethanone.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Merck Millipore. (n.d.).
  • Safety Data Sheet Preparation. (2025, May 1). SDS Section 5 – Firefighting Measures.

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An In-depth Technical Guide to the Material Safety Data Sheet for 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive safety and handling guide for 1-(2-Bromo-5-methoxyphenyl)ethanone (CAS No. 6342-63-8), a key intermediate in pharmaceutical research and organic synthesis. Moving beyond a standard template, this guide synthesizes available data with expert insights derived from the broader chemical class of α-bromoacetophenones to provide a practical risk assessment framework for researchers and drug development professionals.

Core Chemical Identity and Hazard Overview

1-(2-Bromo-5-methoxyphenyl)ethanone, also known as 2-Bromo-5-methoxyacetophenone, is an off-white solid organic compound.[1] Its molecular structure, featuring an α-brominated ketone and a substituted benzene ring, is fundamental to both its synthetic utility and its toxicological profile. The electrophilic carbon adjacent to the bromine and carbonyl group makes the molecule highly reactive towards nucleophiles, a property leveraged in synthesis but also the primary cause of its biological hazards.

While a specific, comprehensive Safety Data Sheet (SDS) for CAS number 6342-63-8 is not consistently published across all major suppliers, the safety profile can be reliably inferred from structurally analogous compounds, such as its isomer 2-Bromo-4'-methoxyacetophenone (CAS No. 2632-13-5). This class of compounds is well-documented as being corrosive, lachrymatory (tear-inducing), and irritating to the respiratory system. Therefore, a cautious and proactive approach to handling is mandatory.

GHS Hazard Identification and Classification

Based on data from closely related structural isomers, 1-(2-Bromo-5-methoxyphenyl)ethanone should be handled as a hazardous substance.[2][3][4] The following Globally Harmonized System (GHS) classification provides a clear and immediate understanding of the primary risks.

GHS Pictograms:

  • Signal Word: Danger [2][3]

  • Hazard Statements (H-Statements):

    • H302: Harmful if swallowed.[3][4]

    • H314: Causes severe skin burns and eye damage.[3]

    • H318: Causes serious eye damage.[3][5]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements (P-Statements) - Selected:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][4]

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]

    • P310: Immediately call a POISON CENTER or doctor/physician.[4]

Quantitative Physical, Chemical, and Toxicological Data

Quantitative data is essential for engineering controls and risk modeling. The following table summarizes the known properties of 1-(2-Bromo-5-methoxyphenyl)ethanone.

PropertyValueSource
CAS Number 6342-63-8[1][7]
Molecular Formula C₉H₉BrO₂[7]
Molecular Weight 229.07 g/mol [7]
Appearance Off-white solid[1]
Density 1.421 g/cm³[7]
Boiling Point 102 °C @ 0.4 Torr[7]
Refractive Index 1.541[7]
Acute Toxicity To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for this specific CAS number.[6] However, it is classified as harmful if swallowed based on isomer data.[3][4]

Experimental Workflow: A Self-Validating Risk Assessment

Before any laboratory work commences, a thorough risk assessment must be performed. The following diagram illustrates the logical flow for handling this compound, ensuring that controls are identified and validated at each step.

RiskAssessment cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Control Implementation cluster_3 Phase 4: Emergency Preparedness Hazard_ID Identify Hazards - H302: Harmful if swallowed - H314: Causes severe skin burns - H335: Respiratory irritation Exposure Evaluate Exposure Routes - Inhalation (dust/aerosol) - Dermal (direct contact) - Ocular (splash/dust) - Ingestion (contamination) Hazard_ID->Exposure informs Controls Implement Control Hierarchy 1. Elimination/Substitution (Not feasible) 2. Engineering Controls (Fume Hood) 3. Administrative Controls (SOPs, Training) 4. Personal Protective Equipment (PPE) Exposure->Controls requires Emergency Establish Emergency Protocols - Spill Cleanup Kit Ready - Eyewash/Shower Accessible - First Aid Procedures Known - Waste Disposal Plan in Place Controls->Emergency is supported by

Caption: Logical workflow for risk assessment of 1-(2-Bromo-5-methoxyphenyl)ethanone.

Protocols for Safe Handling and Emergency Response

Engineering Controls and Personal Protective Equipment (PPE)

The causality for selecting specific controls is directly linked to the compound's properties.

  • Primary Engineering Control: All handling of solid 1-(2-Bromo-5-methoxyphenyl)ethanone, including weighing and transfers, must be conducted inside a certified chemical fume hood.[3] This is non-negotiable and directly mitigates the risk of respiratory irritation (H335) from dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[6] The severe eye damage risk (H314/H318) necessitates protection beyond standard safety glasses.

    • Hand Protection: Wear impervious gloves, such as nitrile rubber. Always check for breakthrough times. Double-gloving is recommended for extended procedures.

    • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a high splash risk, a chemically resistant apron is advised.

First Aid Measures: Immediate and Decisive Action

In the event of exposure, immediate action is critical to minimizing harm.

  • If Inhaled: Immediately move the person to fresh air.[6] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2]

  • In Case of Skin Contact: Do not hesitate. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2][3] Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do so. Continue rinsing. Immediate medical attention is required.[2]

  • If Swallowed: Rinse the mouth thoroughly with water.[6] Do NOT induce vomiting , as the corrosive nature of the compound could cause further damage to the esophagus.[3][4] Seek immediate medical attention.

Spill and Waste Disposal Protocols
  • Spill Response:

    • Evacuate all non-essential personnel from the area.

    • Ensure you are wearing the full PPE described in section 5.1.

    • For a solid spill, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[6] Do not create dust.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Waste Disposal: Dispose of unused product and contaminated materials as hazardous waste.[6] All waste must be placed in sealed, properly labeled containers. Engage a licensed professional waste disposal service for final disposal, adhering to all local, state, and federal regulations.[6]

Stability and Reactivity Profile

Understanding chemical incompatibilities is key to preventing hazardous reactions.

  • Reactivity: The compound is highly reactive with nucleophiles due to the α-bromo ketone moiety.

  • Chemical Stability: Stable under recommended storage conditions (room temperature, tightly sealed container, away from light and moisture).[6]

  • Conditions to Avoid: Avoid formation of dust.[6] Keep away from heat and sources of ignition.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and amines.[2] Contact with these materials can lead to vigorous, potentially exothermic reactions.

  • Hazardous Decomposition Products: Under fire conditions, may emit toxic and corrosive fumes including carbon monoxide, carbon dioxide, and hydrogen bromide.[2]

Conclusion: An Expert Perspective

1-(2-Bromo-5-methoxyphenyl)ethanone is a valuable synthetic tool whose utility is matched by its significant hazards. Its primary risks—severe skin and eye damage, respiratory irritation, and harm if swallowed—stem directly from its bromoacetophenone structure. There is no substitute for a robust risk assessment and the diligent use of engineering controls, particularly a chemical fume hood. Researchers must treat this and all structurally related compounds with the highest degree of caution, ensuring that emergency procedures are understood and accessible before any work begins.

References

  • Angene Chemical. (2025, February 7). Safety Data Sheet. Angene. [Link]

  • PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-(2-Bromo-6-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. (2023, August 22). SAFETY DATA SHEET: 2-Bromo-4''-methoxyacetophenone. [Link]

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An In-depth Technical Guide to 1-(2-Bromo-5-methoxyphenyl)ethanone: Synthesis, Quality Control, and Supplier Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-(2-Bromo-5-methoxyphenyl)ethanone in Medicinal Chemistry

1-(2-Bromo-5-methoxyphenyl)ethanone, with CAS Number 6342-63-8, is a substituted acetophenone that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its unique structural arrangement, featuring a bromine atom ortho to the acetyl group and a methoxy group in the meta position, provides a versatile scaffold for a variety of chemical transformations. This guide offers a comprehensive technical overview of its synthesis, purification, characterization, and quality control, along with a comparative analysis of its commercial suppliers. For drug development professionals, understanding the nuances of this key starting material is crucial for ensuring the efficiency, scalability, and purity of the subsequent active pharmaceutical ingredient (API) synthesis. While this compound is a valuable building block, its direct application in the synthesis of currently marketed drugs is not extensively documented in publicly available literature. However, its structural motifs are present in numerous bioactive molecules, and its chemical reactivity makes it an analogue of interest for the synthesis of a wide range of therapeutic agents.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 1-(2-Bromo-5-methoxyphenyl)ethanone is most effectively achieved through the organometallic methylation of the corresponding acid chloride, 2-bromo-5-methoxybenzoyl chloride. This method offers high yield and selectivity. An alternative, though less direct, route involves the oxidation of 1-(2-bromo-5-methoxyphenyl)ethanol.

Preferred Synthetic Route: Organozinc-Mediated Acylation

This protocol details the synthesis from 2-bromo-5-methoxybenzoyl chloride and dimethylzinc.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 8.75 g (35 mmol) of 2-bromo-5-methoxybenzoyl chloride in 40 mL of anhydrous toluene.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Dimethylzinc: Under a nitrogen atmosphere, slowly add 9.63 mL (19.25 mmol) of a 2M solution of dimethylzinc in toluene via the dropping funnel. Caution: Dimethylzinc is pyrophoric and must be handled with extreme care under inert conditions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is typically exothermic and proceeds rapidly, resulting in a turbid solution. The reaction is generally complete within 30 minutes.

  • Quenching: Cool the reaction mixture back down to 0 °C and quench by the slow addition of 10 mL of ethanol.

  • Workup:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a biphasic mixture of 100 mL of ethyl acetate and 50 mL of 1M HCl.

    • Transfer the mixture to a separatory funnel, shake, and separate the layers.

    • Wash the organic layer sequentially with 50 mL of water (2x) and 50 mL of brine (2x).

    • Dry the organic phase over anhydrous sodium sulfate (Na2SO4).

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate (5:1) eluent system.

    • Combine the fractions containing the desired product and remove the solvent in vacuo to afford 1-(2-Bromo-5-methoxyphenyl)ethanone as an off-white solid or a colorless liquid.[2][3]

Yield: This procedure can achieve yields of up to 99%.

Quality Control and Characterization: Ensuring Purity and Identity

Rigorous quality control is paramount for any intermediate used in pharmaceutical synthesis. The purity and identity of 1-(2-Bromo-5-methoxyphenyl)ethanone are typically established using a combination of chromatographic and spectroscopic techniques.

Analytical Methods for Quality Control
Analytical Technique Purpose Typical Observations and Parameters
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify impurities.A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is commonly used. Purity is determined by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities.The sample is dissolved in a volatile solvent and injected into the GC. The mass spectrometer provides mass-to-charge ratio data for each separated component, allowing for their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and assess purity.¹H NMR and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the protons and carbons should be consistent with the expected structure. Quantitative NMR (qNMR) can be used for absolute purity determination against a certified internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic peaks for the carbonyl group (C=O) of the ketone and the C-O-C stretch of the ether should be observed.
Melting Point To assess the purity of solid samples.A sharp melting point range indicates high purity.
Representative Characterization Data
  • ¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.45 (d, 1H), 6.96 (d, 1H), 6.82 (dd, 1H), 3.80 (s, 3H), 2.62 (s, 3H).[3]

  • Appearance: Off-white solid or colorless liquid.[3]

Representative Certificate of Analysis (CoA)

Below is a representative, though not from a specific supplier, Certificate of Analysis for 1-(2-Bromo-5-methoxyphenyl)ethanone, outlining typical quality specifications.

Test Specification
Appearance Off-white to light yellow solid
Identification (¹H NMR) Conforms to structure
Purity (HPLC) ≥ 98.0%
Any Single Impurity (HPLC) ≤ 0.5%
Total Impurities (HPLC) ≤ 1.0%
Water Content (Karl Fischer) ≤ 0.5%
Residue on Ignition ≤ 0.1%
Heavy Metals ≤ 10 ppm

Applications in Drug Development: A Versatile Synthetic Building Block

1-(2-Bromo-5-methoxyphenyl)ethanone is a valuable intermediate for the synthesis of various pharmaceutical compounds due to its multiple reactive sites. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds. The ketone functionality can be reduced to an alcohol, converted to an amine via reductive amination, or used in the formation of heterocyclic rings.

The presence of the bromo and methoxy substituents on the phenyl ring makes this compound a precursor for a variety of heterocyclic systems, which are prevalent in many classes of drugs, including antibacterial, antifungal, and anticancer agents.

Supplier Landscape: A Comparative Overview

A variety of chemical suppliers offer 1-(2-Bromo-5-methoxyphenyl)ethanone, typically for research and development purposes. When selecting a supplier, it is crucial to consider not only the price but also the purity, available quantities, lead times, and the quality of the accompanying documentation, such as the Certificate of Analysis and Safety Data Sheet (SDS).

Supplier Typical Purity Available Quantities Notes
BLDpharm InquireGram to multi-kilogramOffers a range of organic building blocks and provides documentation like NMR and HPLC upon request.[2]
ChemicalBook ≥ 95%Gram to kilogramAn online platform that aggregates multiple suppliers.[3]
ECHEMI 95% (Industrial Grade)Gram to kilogramProvides information on various suppliers and their offerings.[5]
Bide Pharmatech Ltd. InquireGram to kilogramA supplier of pharmaceutical intermediates and fine chemicals.[3]
Shanghai YuanYe Biotechnology Co., Ltd. InquireGram to kilogramSpecializes in a wide range of chemical reagents.[3]
Tianjin Kailiqi Biotechnology Co., Ltd. InquireGram to kilogramA supplier of various chemical products.[3]
ChemUniverse, Inc. 95%Gram to kilogramOffers a variety of research chemicals and accepts blanket purchase orders for larger quantities.

Note: Purity levels and available quantities can vary. It is always recommended to contact the suppliers directly for the most up-to-date information and to request a sample for evaluation if necessary.

Safety and Handling

1-(2-Bromo-5-methoxyphenyl)ethanone should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(2-Bromo-5-methoxyphenyl)ethanone is a valuable and versatile intermediate for the synthesis of complex organic molecules with potential applications in drug discovery and development. Its straightforward synthesis, coupled with its multiple reactive sites, makes it an attractive building block for medicinal chemists. A thorough understanding of its synthesis, purification, and quality control, as well as a careful selection of a reputable supplier, are essential for the successful integration of this compound into a drug development pipeline. While its use in the synthesis of blockbuster drugs is not yet widely reported, its potential as a key starting material for novel therapeutics remains significant.

References

  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • PubChem. 1-(5-Bromo-2-methoxyphenyl)ethanone. [Link]

  • Pharma Noble Chem Ltd. Pharma API Intermediates. [Link]

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Purity of commercially available 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity Assessment of Commercially Available 1-(2-Bromo-5-methoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of commercially available 1-(2-Bromo-5-methoxyphenyl)ethanone. As a critical building block in pharmaceutical synthesis, its purity profoundly impacts reaction yield, impurity profiles of subsequent intermediates, and the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond standard protocols to explain the causality behind experimental choices, establishing a self-validating system for quality assessment. We will explore the common synthetic routes, identify potential process-related impurities and isomers, and detail robust analytical methodologies including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for comprehensive characterization.

Introduction: The Imperative of Purity

1-(2-Bromo-5-methoxyphenyl)ethanone (CAS No. 6342-63-8) is a substituted acetophenone derivative widely utilized as a key starting material in the synthesis of various pharmaceutical compounds.[1][2] The precise arrangement of its functional groups—a bromine atom, a methoxy group, and an acetyl group on an aromatic ring—makes it a versatile precursor. However, the synthetic routes used for its commercial production can introduce a variety of impurities. These can include unreacted starting materials, byproducts from side reactions, and positional isomers, all of which can interfere with downstream chemical transformations, introduce new impurities in subsequent steps, or exhibit undesirable toxicological properties.

Therefore, a multi-pronged analytical approach is not merely a quality control measure but a fundamental necessity for ensuring the reproducibility and success of a synthetic campaign. This guide provides the technical rationale and detailed protocols for a rigorous purity assessment.

Synthetic Landscape and Potential Impurity Profile

Understanding the origin of impurities begins with the synthesis of the target molecule. Commercial synthesis of 1-(2-Bromo-5-methoxyphenyl)ethanone often involves the functionalization of a pre-existing substituted benzene ring. Two common pathways include:

  • Oxidation of 1-(2-bromo-5-methoxy) ethanol: This process typically uses an oxidizing agent like pyridinium chlorochromate (PCC).[1][3]

  • Friedel-Crafts Acylation: While less direct for this specific substitution pattern, related syntheses often employ Friedel-Crafts acylation of a bromoanisole precursor with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like AlCl₃.[4][5][6]

These synthetic routes are the primary sources of potential impurities that must be analytically targeted.

dot

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities start Precursor: 1-(2-bromo-5-methoxy)ethanol product Target Compound: 1-(2-Bromo-5-methoxyphenyl)ethanone start->product Oxidation imp1 Unreacted Starting Material: 1-(2-bromo-5-methoxy)ethanol start->imp1 Incomplete Reaction reagent Oxidizing Agent (e.g., PCC) reagent->product imp2 Over-oxidation Product: 2-Bromo-5-methoxybenzoic acid product->imp2 Excess Oxidant imp3 Isomeric Impurities: e.g., 1-(4-Bromo-3-methoxyphenyl)ethanone imp4 Precursor Impurities: e.g., Dibromoanisole derivatives dummy->imp3 Impure Precursor Stock dummy->imp4

Caption: Potential impurity formation pathway from a common synthetic route.

Table 1: Classification of Potential Impurities

Impurity ClassSpecific ExamplesRationale for FormationRecommended Detection Method
Starting Materials 1-(2-bromo-5-methoxy)ethanolIncomplete oxidation reaction.GC-MS, HPLC
Byproducts 2-Bromo-5-methoxybenzoic acidOver-oxidation of the ethanone or starting alcohol.HPLC, LC-MS
Isomers 1-(4-Bromo-3-methoxyphenyl)ethanoneUse of impure bromoanisole precursor stock in earlier synthetic steps.HPLC, GC-MS
Reagent-Related Pyridinium saltsCarryover from the workup process after PCC oxidation.NMR, IC (Ion Chromatography)
Precursor-Related DibromoanisoleImpurities present in the initial feedstock used to create the precursor.GC-MS

Core Analytical Methodologies for Purity Determination

A singular analytical technique is insufficient for a comprehensive purity assessment. Orthogonal methods—those that measure sample properties in fundamentally different ways—provide the most reliable and complete picture. The three pillars of purity analysis for a compound like 1-(2-Bromo-5-methoxyphenyl)ethanone are HPLC, GC-MS, and qNMR.[7]

dot

cluster_workflow Purity Assessment Workflow cluster_analysis Orthogonal Analysis receipt Sample Receipt & Documentation prep Sample Preparation (Weighing, Dissolving) receipt->prep hplc HPLC-UV (Purity %, Impurity Profile) prep->hplc gcms GC-MS (Volatile Impurities, ID) prep->gcms qnmr qNMR (Absolute Purity, Structure) prep->qnmr interp Data Integration & Interpretation hplc->interp gcms->interp qnmr->interp report Final Purity Assignment & Certificate of Analysis interp->report

Caption: A logical workflow for the comprehensive purity assessment of a chemical compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity determination, offering high resolution for separating the main component from non-volatile impurities.[8] A reversed-phase method is typically employed for substituted acetophenones.

Expertise & Causality: The choice of a C18 stationary phase is based on its hydrophobic nature, which effectively retains the moderately polar aromatic ketone. A gradient elution, starting with a higher aqueous content and ramping to a higher organic content (e.g., acetonitrile), is crucial. This ensures that more polar impurities (like benzoic acid derivatives) elute early, while less polar impurities (like precursor carryover) are retained long enough to be separated from the main peak, providing a comprehensive impurity profile in a single run. UV detection is selected due to the strong chromophore of the aromatic ring.

Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. The system suitability is verified by ensuring adequate resolution between the main peak and any closely eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally sensitive for identifying volatile and semi-volatile impurities, providing both separation (GC) and structural information (MS).[9] It is the ideal method for detecting residual starting materials or low-boiling-point byproducts.

Expertise & Causality: A non-polar capillary column (e.g., DB-5ms) is used because it separates compounds primarily based on their boiling points, which is effective for the types of impurities expected.[9][10] A programmed temperature ramp is essential to first elute highly volatile compounds at a low temperature and then increase the temperature to elute the higher-boiling target compound and any less volatile impurities.[11] Electron Ionization (EI) is a standard, robust ionization technique that produces repeatable fragmentation patterns, allowing for the identification of unknown impurities by comparing their mass spectra to established libraries (e.g., NIST).

Protocol: GC-MS Impurity Identification

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an EI source.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.[7]

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow ~1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Oven Program: Start at 70 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • MS Transfer Line Temp: 280 °C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-450[7]

  • Data Analysis: Identify the main component peak. Analyze the mass spectra of any other peaks to identify them by fragmentation pattern and library matching.

Table 2: Summary of Analytical Method Parameters

ParameterHPLC-UVGC-MS¹H-NMR (qNMR)
Principle Liquid-phase separation by polarityGas-phase separation by volatility/boiling pointNuclear spin resonance in a magnetic field
Primary Use Purity %, non-volatile impuritiesVolatile impurity identificationStructural confirmation, absolute purity
Column/Probe C18 Reversed-PhaseDB-5ms (non-polar capillary)5 mm Broadband Probe
Mobile Phase/Gas Acetonitrile/Water GradientHeliumN/A
Detector UV-Vis (254 nm)Mass Spectrometer (EI)Radiofrequency Detector
Key Advantage High resolution for isomersHigh sensitivity and specificity for IDProvides absolute quantitation without a reference standard of the analyte
Quantitative ¹H-NMR (qNMR) Spectroscopy

While HPLC and GC provide purity values relative to other detected components, qNMR can determine the absolute purity (mass fraction) of the compound against a certified internal standard.[12] It is a primary ratio method recognized for its accuracy and serves as an excellent orthogonal technique to chromatography.[8][12]

Expertise & Causality: The power of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of protons giving rise to that signal. By adding a known mass of a high-purity internal standard with non-overlapping signals, a direct comparison of integrals allows for the calculation of the analyte's mass.[8] A long relaxation delay (D1) is critical to ensure all protons have fully relaxed before the next pulse, which is essential for accurate integration and, therefore, accurate quantification.[8]

Protocol: Absolute Purity by qNMR

  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz).

  • Materials:

    • Sample: 1-(2-Bromo-5-methoxyphenyl)ethanone, accurately weighed (~15-20 mg).

    • Internal Standard (IS): Certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone), accurately weighed (~8-10 mg). The IS must have signals that do not overlap with the analyte.

    • Solvent: Deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh the sample and the internal standard into the same vial. Record masses to at least 4 decimal places.

    • Dissolve the mixture in ~0.7 mL of deuterated solvent and transfer to a clean NMR tube.[13]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Key Parameters: Use a 90° pulse and set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of any signal being integrated (a D1 of 30-60 seconds is common for accurate quantitation).

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte (e.g., the 3H singlet of the methoxy group) and a signal from the internal standard.

    • Calculate the purity using the following formula[8]: Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

      • I: Integral value

      • N: Number of protons for the integrated signal (e.g., 3 for a CH₃ group)

      • MW: Molecular weight

      • m: Mass

      • P: Purity of the internal standard

Conclusion

The purity assessment of 1-(2-Bromo-5-methoxyphenyl)ethanone is a critical, multi-faceted process that underpins the success of its application in research and drug development. A simple purity value on a supplier's specification sheet is insufficient without understanding the methods used and the potential impurities that might be present. By employing a synergistic combination of high-resolution chromatography (HPLC), specific and sensitive mass spectrometry (GC-MS), and absolute quantitative spectroscopy (qNMR), researchers can build a comprehensive quality profile. This rigorous, evidence-based approach ensures that the starting material is well-characterized, leading to more reliable, reproducible, and ultimately safer outcomes in the synthesis of advanced chemical entities.

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An In-Depth Technical Guide to the Physical Properties of 2-Bromo-5-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Subject

2-Bromo-5-methoxyacetophenone, a substituted aromatic ketone, belongs to a class of organic compounds that serve as versatile intermediates in synthetic chemistry. The strategic placement of a methoxy group on the phenyl ring and a bromine atom on the alpha-carbon of the acetyl group imparts a unique reactivity profile, making it a valuable building block for the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.

A comprehensive understanding of the physical properties of such a compound is not merely an academic exercise; it is the foundational bedrock upon which robust, reproducible, and scalable scientific work is built. Properties such as melting point, solubility, and spectroscopic signatures directly inform decisions regarding reaction conditions, purification strategies, material handling, and structural elucidation.

This guide provides a technical overview of the key physical properties of 2-bromo-5-methoxyacetophenone. It moves beyond a simple recitation of data, offering insights into the experimental methodologies used for their determination. As a self-validating system, each protocol is described with an emphasis on the underlying principles that ensure data integrity and reliability, reflecting the rigorous standards of modern chemical research.

Section 1: Core Physicochemical Properties

While specific experimental data for the 2-bromo-5-methoxy isomer is not extensively documented in publicly available databases, we can utilize data from the closely related and well-characterized isomer, 2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5) , as a representative example. This compound shares the core α-bromo ketone and methoxy-substituted phenyl functionalities, providing a reliable benchmark for anticipating the properties of its positional isomers.

Table 1: Representative Physical Properties of a Brominated Methoxyacetophenone Isomer

PropertyValue (for 2-Bromo-4'-methoxyacetophenone)Source(s)
Molecular Formula C₉H₉BrO₂[1][2][3]
Molecular Weight 229.07 g/mol [2][3]
Appearance White to yellow powder/crystalline solid[4]
Melting Point 69 - 71 °C (lit.)[5]
Boiling Point 215.8°C (rough estimate)[5]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and chloroform.[6]

The melting point is a critical indicator of purity for a crystalline solid.[7] A sharp melting range, typically spanning 0.5-1.0°C, is characteristic of a pure compound, whereas the presence of impurities will depress and broaden this range.[8] The solid, crystalline nature of these compounds at room temperature necessitates careful handling to avoid generating dust.

Section 2: Spectroscopic Profile for Structural Elucidation

Spectroscopy is the definitive tool for confirming the molecular structure of an organic compound. The combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive "fingerprint" of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.[9] For 2-bromo-5-methoxyacetophenone, the key expected absorptions are:

  • ~1680-1700 cm⁻¹ (Strong): C=O (ketone) stretching. This is a highly characteristic and intense peak.

  • ~2850-3000 cm⁻¹ (Medium): Aromatic and aliphatic C-H stretching.

  • ~1580-1600 cm⁻¹ (Medium): C=C stretching within the aromatic ring.

  • ~1250 cm⁻¹ (Strong): Asymmetric C-O-C (aryl ether) stretching from the methoxy group.

  • ~1020-1075 cm⁻¹ (Medium): Symmetric C-O-C stretching.

  • ~600-700 cm⁻¹ (Medium): C-Br stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum for 2-bromo-5-methoxyacetophenone is expected to show distinct signals corresponding to each unique proton environment. For a representative isomer like 2-bromo-4'-methoxyacetophenone, typical shifts in CDCl₃ are observed around:

    • ~7.97 ppm (doublet): Aromatic protons ortho to the carbonyl group.

    • ~6.96 ppm (doublet): Aromatic protons meta to the carbonyl group.

    • ~4.40 ppm (singlet, 2H): The -CH₂Br protons. The high chemical shift is due to the deshielding effects of both the adjacent bromine atom and the carbonyl group.

    • ~3.88 ppm (singlet, 3H): The methoxy (-OCH₃) protons.[1]

  • ¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom, offering further structural confirmation. Key expected signals include the carbonyl carbon (~190 ppm), aromatic carbons (~114-164 ppm), the brominated alpha-carbon (~30-35 ppm), and the methoxy carbon (~55 ppm).

Section 3: Experimental Methodologies for Physical Property Determination

The reliability of physical property data is contingent upon the rigor of the experimental methods used. The following protocols represent standard, validated procedures in organic chemistry.

Workflow for Physicochemical Characterization

G Figure 1: General Workflow for Physical Property Characterization cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation & Reporting Prep Obtain Dry, Homogeneous Solid Sample MP Melting Point Determination Prep->MP Pack capillary NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR Dissolve in deuterated solvent IR FTIR Spectroscopy Prep->IR Prepare thin film or KBr pellet Purity Assess Purity via Melting Range MP->Purity Structure Confirm Structure via Spectra NMR->Structure IR->Structure Report Compile Technical Data Sheet Purity->Report Structure->Report

Caption: A logical workflow for characterizing a solid organic compound.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides a precise melting range, a key indicator of sample purity.[7]

Causality: The principle rests on the thermodynamic fact that pure crystalline solids have a sharp, well-defined melting point.[7] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range. The use of a fine powder and a slow heating rate ensures uniform and efficient heat transfer for an accurate reading.[7]

Methodology:

  • Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered. Crush any larger crystals using a mortar and pestle.[7]

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid down to a height of 2-3 mm.[10]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.[11]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20 °C/min) to establish a rough range.[10][11]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[11]

  • Data Acquisition: Decrease the heating rate to 1-2 °C/min.[10] Record the temperature at which the first droplet of liquid is observed (T₁). Continue heating slowly and record the temperature at which the last crystal melts into a clear liquid (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂.

Protocol 2: NMR Spectroscopic Analysis

This protocol is designed to acquire high-resolution spectra for unambiguous structural elucidation.

Causality: Solution-state NMR requires a homogeneous sample solution free of particulate matter to ensure magnetic field uniformity, which is essential for sharp spectral lines.[6] Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, and the instrument's spectrometer "locks" onto the deuterium signal to stabilize the magnetic field during acquisition.

Methodology:

  • Sample Preparation: Weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[12]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[6] Cap the vial and gently agitate until the solid is completely dissolved.

  • Filtration: To remove any suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Sample Loading: The final solution height in the NMR tube should be approximately 4-5 cm (40-50 mm).[6][13]

  • Spectrum Acquisition:

    • Wipe the outside of the NMR tube clean and insert it into the spectrometer.

    • The instrument will lock onto the deuterium signal and the magnetic field will be "shimmed" to optimize homogeneity.

    • Acquire the ¹H and/or ¹³C spectra using standard instrument parameters.

  • Data Processing: The resulting Free Induction Decay (FID) is processed using Fourier transformation to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and calibrated using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[6]

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is a rapid and effective method for identifying the functional groups within the molecule.

Causality: The "Thin Solid Film" method is often preferred for its simplicity and speed. By dissolving the compound and evaporating the solvent, a thin, uniform film is created that allows for optimal transmission of the IR beam without causing excessive signal attenuation.[14] The Attenuated Total Reflectance (ATR) method is an even simpler alternative where the solid is pressed directly against a high-refractive-index crystal.[15]

Methodology (Thin Solid Film):

  • Solution Preparation: Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone) in a small vial.[14]

  • Film Deposition: Using a pipette, place one or two drops of the resulting solution onto the surface of a single salt plate (e.g., NaCl or KBr).[14]

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, which will leave a thin, solid film of the compound on the plate. The film should be translucent, not opaque.[14]

  • Background Scan: Place the clean, empty salt plate (or the empty ATR crystal) in the spectrometer and run a background scan to account for atmospheric and instrumental absorptions.

  • Sample Scan: Place the salt plate with the sample film into the sample holder and acquire the IR spectrum.[14]

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and correlate them to specific functional groups.

Section 4: Safety, Handling, and Storage

Compounds of this class, specifically α-bromo ketones, are known to be corrosive, irritant, and lachrymatory (tear-inducing).[4][16] Data from related isomers indicates that 2-bromo-5-methoxyacetophenone should be handled with significant care.

  • Hazard Statements: Likely to cause severe skin burns and serious eye damage.[5][17][18] May cause respiratory irritation and is harmful if swallowed, inhaled, or in contact with skin.[16][17]

  • Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood.[17] Wear appropriate PPE, including chemical safety goggles, a face shield, impervious gloves, and a lab coat.[19][20]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[19][20]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][19] A refrigerated, corrosives-compatible storage area is recommended.[4][20]

  • In Case of Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][20]

    • Skin: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[4][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4][20]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][20]

Conclusion

2-Bromo-5-methoxyacetophenone is a valuable synthetic intermediate whose utility is underpinned by its distinct physical properties. While comprehensive data for this specific isomer remains sparse, a robust characterization can be achieved through the systematic application of standard analytical protocols. The melting point serves as a reliable first check for purity, while FTIR and NMR spectroscopy provide an unassailable confirmation of its molecular structure. Due to its classification as a hazardous substance, strict adherence to safety protocols during handling and storage is paramount. This guide provides the foundational knowledge and methodological framework necessary for researchers to confidently and safely utilize this compound in their synthetic endeavors.

References

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction with 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organohalide with an organoboron species has become an indispensable tool, particularly in the pharmaceutical industry for the construction of biaryl and substituted styrene moieties found in numerous active pharmaceutical ingredients (APIs).[1][3][4]

This guide focuses on a specific, yet broadly applicable substrate: 1-(2-Bromo-5-methoxyphenyl)ethanone . This molecule is a valuable building block, featuring an aryl bromide for coupling, an electron-donating methoxy group, and a ketone functionality. The electronic nature of this substrate—specifically the electron-rich aromatic ring due to the methoxy group—presents unique challenges and considerations. The oxidative addition of the palladium catalyst to the carbon-bromine bond is often the rate-determining step and can be sluggish for electron-rich systems.[5][6] Therefore, careful selection of the catalyst, ligand, base, and solvent system is paramount for achieving high-yield, selective, and reproducible outcomes.

These application notes provide a detailed mechanistic overview, a robust starting protocol, optimization strategies, and troubleshooting advice tailored to the Suzuki coupling of 1-(2-Bromo-5-methoxyphenyl)ethanone.

Reaction Principle and Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium complex. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8][9]

  • Oxidative Addition: The cycle begins with an active, 14-electron Pd(0) complex, which inserts into the carbon-bromine bond of 1-(2-Bromo-5-methoxyphenyl)ethanone. This step forms a new, square planar Pd(II) intermediate.[7][10] This is often the slowest step in the cycle, particularly for electron-rich aryl halides.[5]

  • Transmetalation: The aryl group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻).[1][11] The halide or other ligand on the Pd(II) complex is displaced, resulting in a diaryl-palladium(II) intermediate. The exact mechanism of transmetalation is complex and remains an area of active investigation.[1]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, coupling the two organic fragments. The desired biaryl product is expelled from the coordination sphere of the palladium, which is simultaneously reduced from Pd(II) back to the catalytically active Pd(0) state, thus closing the cycle.[7][8]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArX 1-(2-Bromo-5-methoxyphenyl)ethanone (Ar-X) ArX->ArPdX ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Transmetalation Base Base (e.g., K₂CO₃) Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Base->Boronate Boronic Ar'-B(OH)₂ Boronic->Boronate Boronate->ArPdX ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of 1-(2-Bromo-5-methoxyphenyl)ethanone with a generic arylboronic acid. Optimization may be required depending on the specific coupling partner.

Materials and Reagents
  • Substrates: 1-(2-Bromo-5-methoxyphenyl)ethanone, Arylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Base: Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃).

  • Solvents: 1,4-Dioxane or Toluene, and Degassed Water.

  • Equipment: Schlenk flask or reaction vial with a screw cap and septum, magnetic stir bar, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup, rotary evaporator, and column chromatography system.

Step-by-Step Procedure

protocol_workflow start Start setup 1. Reaction Setup - Add solids to Schlenk flask - Equip with stir bar and condenser start->setup inert 2. Inert Atmosphere - Evacuate and backfill flask with Argon (3x) setup->inert solvents 3. Solvent Addition - Add degassed dioxane and water via syringe inert->solvents heating 4. Reaction - Heat to 80-100 °C - Stir vigorously - Monitor by TLC/LC-MS solvents->heating workup 5. Workup - Cool to RT - Quench with water - Extract with EtOAc heating->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End Product purify->end

Figure 2: General experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.01–0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the complete exclusion of oxygen.

  • Solvent Addition: Add degassed solvents, such as a 4:1 mixture of 1,4-dioxane and water, via syringe. The typical concentration is 0.1–0.2 M with respect to the aryl bromide. The mixture should be sparged with argon for an additional 10-15 minutes.[9]

  • Reaction: Place the flask in a preheated oil bath at 90–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4–24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate or another suitable organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

  • Characterization: Confirm the identity and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Key Parameters and Optimization Strategies

Achieving optimal results requires careful consideration of several interconnected variables. The electron-rich nature of 1-(2-Bromo-5-methoxyphenyl)ethanone makes the oxidative addition step challenging, which is the primary focus for optimization.[5]

ParameterRecommended Starting PointRationale & Optimization Notes
Palladium Precursor Pd(PPh₃)₄ or Pd(OAc)₂Pd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(OAc)₂ is a stable Pd(II) pre-catalyst that is reduced in situ.
Ligand PPh₃ (if using Pd(OAc)₂)For this challenging substrate, consider more electron-rich and bulky biaryl phosphine ligands (e.g., SPhos, XPhos) to accelerate oxidative addition and reductive elimination.[5]
Catalyst Loading 1–5 mol %Lower loadings (down to 0.1 mol %) may be possible with highly active catalyst systems. Start higher and reduce as the reaction is optimized.[3]
Base K₂CO₃ (2.0 equiv)A moderately strong base. For sluggish reactions, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective.[5] Avoid strong hydroxide bases which can promote protodeboronation.[5]
Solvent System Dioxane/Water (4:1)Toluene, THF, or DMF can also be used.[1] The presence of water is often beneficial for dissolving the base and facilitating transmetalation.[6]
Temperature 90–100 °CHigher temperatures may be required to drive the oxidative addition of the electron-rich aryl bromide.
Boron Source Arylboronic Acid (1.2–1.5 equiv)Boronate esters (e.g., pinacol esters) or potassium aryltrifluoroborates can also be used and are often more stable and less prone to side reactions.[12]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient Oxidative Addition: The electron-donating methoxy group deactivates the C-Br bond.[5][13] 2. Catalyst Deactivation: Presence of oxygen in the reaction vessel. 3. Poor Reagent Quality: Impure or degraded reagents.1. Switch to a more active catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos or XPhos. Increase the reaction temperature.[5] 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. 3. Use fresh, high-purity starting materials, catalyst, and base.
Protodeboronation 1. Excess Water/Protic Sources: The boronic acid reacts with protons, leading to the formation of an arene byproduct. 2. Strong Hydroxide Bases: Can accelerate the rate of protodeboronation.[5]1. Use anhydrous solvents if possible, or minimize the amount of water. Consider using potassium trifluoroborate salts which are more resistant to this side reaction.[12][14] 2. Use a non-hydroxide base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
Homocoupling of Boronic Acid 1. Presence of Pd(II) Species: Can be caused by incomplete reduction of a Pd(II) precatalyst or oxidation of Pd(0) by residual air.[6]1. Ensure rigorous exclusion of oxygen. If using a Pd(II) precatalyst with a phosphine ligand, a brief pre-stirring period may aid in the formation of the active Pd(0) species.
Dehalogenation of Starting Material 1. Hydride Source: Some solvents (e.g., alcohols) or bases (e.g., amines) can act as hydride sources, leading to the reduction of the aryl bromide.[6]1. Avoid potential hydride sources. Use aprotic solvents and inorganic bases as recommended in the protocol.

References

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 11, 2026, from [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Retrieved January 11, 2026, from [Link]

  • Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - arkat usa. (n.d.). Retrieved January 11, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 11, 2026, from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Retrieved January 11, 2026, from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 11, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved January 11, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved January 11, 2026, from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27). Retrieved January 11, 2026, from [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.). Retrieved January 11, 2026, from [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. (2025, May 7). Retrieved January 11, 2026, from [Link]

Sources

Synthesis of heterocyclic compounds from 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Heterocyclic Compounds from 1-(2-Bromo-5-methoxyphenyl)ethanone

Introduction: The Versatility of a Key Building Block

1-(2-Bromo-5-methoxyphenyl)ethanone, also known as 2'-Bromo-5'-methoxyacetophenone, is a highly versatile bifunctional reagent in organic synthesis.[1] Its structure, featuring an α-bromo ketone moiety and a substituted aromatic ring, provides two reactive centers that can be exploited to construct a diverse array of heterocyclic scaffolds. The presence of the bromine atom facilitates various cross-coupling and cyclization reactions, while the ketone group is a key participant in condensation and annulation processes. The methoxy group on the phenyl ring can also influence the regioselectivity of these reactions and can be a site for further functionalization. This guide provides detailed application notes and protocols for the synthesis of prominent heterocyclic systems, including quinoxalines, benzofurans, and indoles, starting from this valuable precursor.

Synthesis of Quinoxalines via Catalyst-Free Cyclocondensation

Quinoxalines are a class of nitrogen-containing heterocycles that are prominent in medicinal chemistry due to their wide range of biological activities. A straightforward and environmentally friendly approach to synthesizing substituted quinoxalines from 1-(2-Bromo-5-methoxyphenyl)ethanone involves a catalyst-free cyclocondensation reaction with o-phenylenediamines.

Reaction Principle & Mechanistic Insight

The reaction proceeds through an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the α-bromo ketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic quinoxaline ring. The key advantage of this method is its simplicity and avoidance of metal catalysts, which can be costly and require removal from the final product.[2] The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps involved in the mechanism.

Experimental Protocol: Synthesis of 2-(2-Bromo-5-methoxyphenyl)quinoxaline

This protocol is adapted from a facile and efficient method for quinoxaline synthesis.[2]

Materials:

  • 1-(2-Bromo-5-methoxyphenyl)ethanone

  • o-Phenylenediamine

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 mmol) in 20 mL of absolute ethanol.

  • Add o-phenylenediamine (1.0 mmol) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-(2-Bromo-5-methoxyphenyl)quinoxaline.

Data Summary
Reactant AReactant BSolventConditionsYieldReference
1-(2-Bromo-5-methoxyphenyl)ethanoneo-PhenylenediamineEthanolReflux, 2-4 hHigh[2]
Reaction Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A 1-(2-Bromo-5-methoxyphenyl)ethanone C Dissolve in Ethanol A->C B o-Phenylenediamine B->C D Reflux (Catalyst-Free) C->D 2-4 hours E Cool to RT D->E F Filter & Wash E->F G Recrystallize F->G H Pure Quinoxaline Product G->H

Caption: Catalyst-free synthesis of quinoxalines.

Synthesis of 2-Aroylbenzofurans

Benzofurans are a core structural motif in many natural products and pharmacologically active compounds.[3][4] The reaction of α-bromoacetophenones with substituted phenols, particularly salicylaldehydes or other ortho-hydroxyaryl compounds, is a classical and effective method for constructing the benzofuran ring system.

Reaction Principle & Mechanistic Insight

This synthesis typically proceeds via an initial O-alkylation of the phenol with the α-bromo ketone, followed by an intramolecular cyclization. The use of a base, such as potassium carbonate, is crucial for deprotonating the phenolic hydroxyl group, thereby activating it as a nucleophile. The subsequent intramolecular aldol-type condensation or related cyclization, followed by dehydration, yields the stable 2-substituted benzofuran.

Experimental Protocol: Synthesis of 2-Benzoyl-6-methoxybenzofuran

This protocol is a general representation of the synthesis of 2-benzoylbenzofurans from α-bromoacetophenones.[5]

Materials:

  • 1-(2-Bromo-5-methoxyphenyl)ethanone (Note: for this specific target, the starting material would be different, but the protocol illustrates the general class of reaction. A more appropriate reaction would be with a substituted salicylaldehyde).

  • 4-Methoxysalicylaldehyde

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.0 mmol) in 25 mL of acetone in a round-bottom flask, add 4-methoxysalicylaldehyde (1.0 mmol).

  • Add 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure 2-aroylbenzofuran derivative.

Data Summary
Reactant AReactant BBaseSolventConditionsYieldReference
α-BromoacetophenoneSubstituted PhenolK₂CO₃AcetoneReflux, 8-12hGood[6]
Reaction Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A 1-(2-Bromo-5-methoxyphenyl)ethanone D Combine in Solvent (e.g., Acetone) A->D B Substituted Phenol (e.g., Salicylaldehyde) B->D C Base (e.g., K₂CO₃) C->D E Reflux D->E 8-12 hours F Filter Salts E->F G Solvent Evaporation F->G H Extraction & Wash G->H I Column Chromatography H->I J Pure Benzofuran Product I->J

Caption: Base-mediated synthesis of benzofurans.

Synthesis of 2-Aroylindoles

Indoles are among the most important heterocyclic structures in drug discovery. A one-pot synthesis of highly functionalized 2-aroylindoles can be achieved from the reaction of α-bromoacetophenones with N-(2-formylphenyl)trifluoroacetamides.

Reaction Principle & Mechanistic Insight

This method provides an environmentally benign approach to 3-unsubstituted 2-aroylindoles.[7] The reaction likely proceeds through an initial N-alkylation of the trifluoroacetamide with the α-bromo ketone, followed by an intramolecular reaction involving the formyl group, and subsequent cyclization and elimination steps to form the indole ring. The use of a base like potassium carbonate is essential, and a solvent like polyethylene glycol (PEG-400) can serve as an efficient and reusable medium.[7]

Experimental Protocol: Synthesis of 2-Aroylindoles

This protocol is based on a one-pot synthesis method.[7]

Materials:

  • 1-(2-Bromo-5-methoxyphenyl)ethanone

  • N-(2-formylphenyl)trifluoroacetamide

  • Potassium Carbonate (K₂CO₃)

  • Polyethylene glycol (PEG-400)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine N-(2-formylphenyl)trifluoroacetamide (1.0 mmol), 1-(2-Bromo-5-methoxyphenyl)ethanone (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add PEG-400 (3 mL) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for the time required for the reaction to complete (monitor by TLC).

  • After completion, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-aroylindole.

Data Summary
Reactant AReactant BBaseSolventConditionsYieldReference
1-(2-Bromo-5-methoxyphenyl)ethanoneN-(2-formylphenyl)trifluoroacetamideK₂CO₃PEG-40080-100 °CGood[7]
Reaction Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A 1-(2-Bromo-5-methoxyphenyl)ethanone D Combine in PEG-400 A->D B N-(2-formylphenyl)trifluoroacetamide B->D C K₂CO₃ C->D E Heat (80-100 °C) D->E Monitor by TLC F Aqueous Work-up E->F G Extraction with Ethyl Acetate F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure 2-Aroylindole Product I->J

Caption: One-pot synthesis of 2-aroylindoles.

References

  • Massah, A. R., et al. (2017). Green synthesis of novel quinoxaline sulfonamides with antibacterial activity. ResearchGate. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). A novel synthesis of α-bromoacetophenones and its application in obtaining 2-benzoylbenzofuranes. ResearchGate. Available at: [Link]

  • Zhao, Y., et al. (2011). A One-Pot and Environmentally Benign Approach to the Synthesis of Highly Functionalized 3-Unsubstituted 2-Aroylindoles. Synthesis, 2011(06), 873-880. Available at: [Link]

  • Patel, H., et al. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

Sources

The Strategic Utility of 1-(2-Bromo-5-methoxyphenyl)ethanone in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical matter. 1-(2-Bromo-5-methoxyphenyl)ethanone, a readily accessible substituted acetophenone, has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique arrangement of functional groups—a reactive aryl bromide, an electron-donating methoxy group, and an acetyl moiety amenable to further transformation—provides a powerful platform for the synthesis of a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations, to empower researchers and drug development professionals in their quest for novel therapeutic agents.

Part 1: Application Notes - A Versatile Scaffold for Drug Discovery

The strategic importance of 1-(2-Bromo-5-methoxyphenyl)ethanone lies in its capacity to serve as a linchpin for the construction of privileged heterocyclic scaffolds known to interact with a range of biological targets. The interplay between the bromo, methoxy, and acetyl functionalities allows for a variety of high-yield synthetic transformations.

Gateway to Kinase Inhibitors: The 2-Aminothiazole Scaffold

A primary application of 1-(2-Bromo-5-methoxyphenyl)ethanone is in the synthesis of 2-aminothiazole derivatives, a core structural motif in numerous kinase inhibitors. The acetyl group can be readily brominated to yield a reactive α-bromoketone, which then undergoes the classic Hantzsch thiazole synthesis with a thiourea or substituted thiourea. This reaction provides a straightforward entry into a chemical space rich with opportunities for targeting the ATP-binding site of various kinases.

Kinase families are pivotal in cellular signaling, and their dysregulation is a hallmark of many cancers.[1] The 2-aminothiazole scaffold serves as an excellent starting point for developing inhibitors of key signaling pathways such as the PI3K/Akt/mTOR and VEGFR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[2][3][4]

Building Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

The aryl bromide functionality of 1-(2-Bromo-5-methoxyphenyl)ethanone is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of the aryl core with a wide range of boronic acids and their derivatives, leading to the synthesis of complex biaryl structures.[5][6] These biaryl motifs are prevalent in a multitude of biologically active molecules, including G-protein coupled receptor (GPCR) modulators and various enzyme inhibitors.[7][8]

Accessing Novel Aryl Amines through Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is another cornerstone of medicinal chemistry, and the Buchwald-Hartwig amination provides a versatile method for achieving this transformation.[9][10] 1-(2-Bromo-5-methoxyphenyl)ethanone can be efficiently coupled with a diverse set of primary and secondary amines, amides, and other nitrogen nucleophiles. This reaction opens the door to a vast array of novel chemical entities with the potential for unique pharmacological profiles. The resulting aryl amines are key components of many approved drugs.

Part 2: Experimental Protocols

The following protocols are provided as a guide for the efficient and reliable transformation of 1-(2-Bromo-5-methoxyphenyl)ethanone into key intermediates for drug discovery.

Protocol 1: Synthesis of 2-Amino-4-(2-bromo-5-methoxyphenyl)thiazole

This two-step protocol first generates the reactive α-bromoketone intermediate, followed by the Hantzsch thiazole synthesis.

Step 1: α-Bromination of 1-(2-Bromo-5-methoxyphenyl)ethanone

Reagent MW Equiv. Amount
1-(2-Bromo-5-methoxyphenyl)ethanone229.071.0(e.g., 2.29 g, 10 mmol)
Copper(II) Bromide (CuBr₂)223.352.2(e.g., 4.91 g, 22 mmol)
Ethyl Acetate--(e.g., 50 mL)
Chloroform--(e.g., 50 mL)

Procedure:

  • To a solution of 1-(2-Bromo-5-methoxyphenyl)ethanone in a 1:1 mixture of ethyl acetate and chloroform, add Copper(II) Bromide.

  • Reflux the mixture with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the copper salts.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-1-(2-bromo-5-methoxyphenyl)ethanone, which can often be used in the next step without further purification.

Causality behind Experimental Choices: Copper(II) bromide is an effective and relatively mild brominating agent for α-bromination of ketones.[11] The mixed solvent system is chosen to ensure the solubility of both the starting material and the reagent.

Step 2: Hantzsch Thiazole Synthesis

Reagent MW Equiv. Amount
2-Bromo-1-(2-bromo-5-methoxyphenyl)ethanone307.971.0(from previous step)
Thiourea76.121.1(e.g., 0.84 g, 11 mmol)
Ethanol--(e.g., 50 mL)

Procedure:

  • Dissolve the crude α-bromoketone from the previous step in ethanol.

  • Add thiourea to the solution and reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[12]

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to afford 2-amino-4-(2-bromo-5-methoxyphenyl)thiazole.

  • The product can be further purified by recrystallization from ethanol if necessary.

Self-Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 1-(2-Bromo-5-methoxyphenyl)ethanone

This protocol provides a general procedure for the palladium-catalyzed coupling with an arylboronic acid.

Reagent MW Equiv. Amount
1-(2-Bromo-5-methoxyphenyl)ethanone229.071.0(e.g., 229 mg, 1 mmol)
Arylboronic Acid-1.2(e.g., 1.2 mmol)
Pd(PPh₃)₄1155.560.03(e.g., 35 mg, 0.03 mmol)
K₂CO₃138.212.0(e.g., 276 mg, 2 mmol)
1,4-Dioxane--(e.g., 8 mL)
Water--(e.g., 2 mL)

Procedure:

  • To a dried Schlenk flask, add 1-(2-Bromo-5-methoxyphenyl)ethanone, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water to the flask.

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki reaction. Pd(PPh₃)₄ is a commonly used and effective catalyst for a range of substrates.[13] The base is required to activate the boronic acid for transmetalation.[14]

Protocol 3: Buchwald-Hartwig Amination of 1-(2-Bromo-5-methoxyphenyl)ethanone

This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation.

Reagent MW Equiv. Amount
1-(2-Bromo-5-methoxyphenyl)ethanone229.071.0(e.g., 229 mg, 1 mmol)
Amine-1.2(e.g., 1.2 mmol)
Pd₂(dba)₃915.720.01(e.g., 9.2 mg, 0.01 mmol)
XPhos476.650.03(e.g., 14.3 mg, 0.03 mmol)
NaOt-Bu96.101.4(e.g., 135 mg, 1.4 mmol)
Toluene--(e.g., 10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk flask.

  • Add toluene, followed by 1-(2-Bromo-5-methoxyphenyl)ethanone and the desired amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Trustworthiness: The use of a pre-catalyst like Pd₂(dba)₃ with a bulky electron-rich phosphine ligand such as XPhos is a well-established and reliable system for the Buchwald-Hartwig amination of aryl bromides.[8][15] Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in this reaction.

Part 3: Visualization of Synthetic and Signaling Pathways

To further illustrate the utility of 1-(2-Bromo-5-methoxyphenyl)ethanone, the following diagrams depict a key synthetic workflow and a relevant biological signaling pathway that can be targeted by its derivatives.

Synthetic_Workflow A 1-(2-Bromo-5-methoxyphenyl)ethanone B α-Bromination (e.g., CuBr2) A->B Step 1 F Suzuki Coupling (with Arylboronic Acid) A->F H Buchwald-Hartwig Amination (with Amine) A->H C 2-Bromo-1-(2-bromo-5- methoxyphenyl)ethanone B->C D Hantzsch Thiazole Synthesis (with Thiourea) C->D Step 2 E 2-Amino-4-(2-bromo-5- methoxyphenyl)thiazole D->E J Kinase Inhibitor Scaffold E->J Further Functionalization G Biaryl Ketone F->G I Aryl Amino Ketone H->I

Caption: Synthetic utility of 1-(2-Bromo-5-methoxyphenyl)ethanone.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Transcription Gene Transcription mTOR->Transcription promotes Inhibitor Kinase Inhibitor (derived from 2-aminothiazole) Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTOR inhibits Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK

Caption: PI3K/Akt/mTOR signaling pathway targeted by kinase inhibitors.

References

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Institutes of Health. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. National Institutes of Health. [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Institutes of Health. [Link]

  • Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. IntechOpen. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Synthesis route 1 of dasatinib. ResearchGate. [Link]

  • Method for synthesizing Imatinib.
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana. [Link]

  • Gefitinib. New Drug Approvals. [Link]

  • A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. [Link]

  • Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. National Institutes of Health. [Link]

  • The PI3K/Akt/mTOR signaling pathway. Stimulation of this... ResearchGate. [Link]

  • Synthesis of Imatinib Mesylate. Chinese Pharmaceutical Journal. [Link]

  • Method for synthesizing Imatinib.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • Synthesis Of The Anti-Cancer Agent Gefitinib. Globe Thesis. [Link]

  • Synthesis route 3 of dasatinib. ResearchGate. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. ResearchGate. [Link]

  • Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities. National Institutes of Health. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. National Institutes of Health. [Link]

  • synthesis process of dasatinib and intermediate thereof. Justia Patents. [Link]

  • Design,Synthesis And Biological Evaluation Of VEGFR Inhibitors. Globe Thesis. [Link]

  • Chemical synthesis of 2-aminothiazole analogs. Reagents: (i) EtOH,... ResearchGate. [Link]

  • Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • 2-Aminothiazole. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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Application Notes and Protocols for the Utilization of 1-(2-Bromo-5-methoxyphenyl)ethanone in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 1-(2-Bromo-5-methoxyphenyl)ethanone in Medicinal Chemistry

1-(2-Bromo-5-methoxyphenyl)ethanone is a highly versatile and strategically functionalized building block for the synthesis of kinase inhibitors. Its utility in medicinal chemistry stems from the orthogonal reactivity of its key functional groups: the aryl bromide and the acetyl moiety. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[1] This allows for the systematic exploration of the chemical space around the phenyl ring to optimize interactions with the target kinase's active site. The acetyl group, in turn, is a precursor for the construction of various heterocyclic scaffolds that are prevalent in kinase inhibitors, such as pyrazoles, pyrimidines, and quinazolines.

The substitution pattern of the phenyl ring is also of significant medicinal chemistry interest. The methoxy group at the 5-position is an electron-donating group that can influence the electronic properties of the molecule and participate in hydrogen bonding interactions within the kinase binding pocket. The bromine at the 2-position, besides its synthetic utility, can also contribute to binding affinity through halogen bonding and other non-covalent interactions. This document provides a comprehensive guide to the application of 1-(2-bromo-5-methoxyphenyl)ethanone in the design and synthesis of kinase inhibitors, complete with detailed experimental protocols and an analysis of the structure-activity relationships (SAR) of the resulting compounds.

Exemplary Synthetic Application: Construction of a Pyrazolopyrimidine Kinase Inhibitor Scaffold

To illustrate the utility of 1-(2-bromo-5-methoxyphenyl)ethanone, we present a representative synthetic pathway to a pyrazolopyrimidine scaffold, a core structure found in numerous kinase inhibitors, including those targeting Src family kinases and Bruton's tyrosine kinase (BTK).[2] This multi-step synthesis leverages both the acetyl and bromo functionalities of the starting material.


start [label="1-(2-Bromo-5-methoxyphenyl)ethanone"]; intermediate1 [label="Claisen Condensation\nIntermediate"]; intermediate2 [label="Pyrazolopyrimidine Core"]; final_product [label="Anilino-Pyrazolopyrimidine\nKinase Inhibitor"];

start -> intermediate1 [label="1. Claisen Condensation\n (e.g., with diethyl oxalate)"]; intermediate1 -> intermediate2 [label="2. Cyclization\n (e.g., with hydrazine)"]; intermediate2 -> final_product [label="3. Suzuki-Miyaura Coupling\n (with an aniline boronic acid)"]; }

Synthetic workflow for a pyrazolopyrimidine kinase inhibitor.

This synthetic strategy is highly modular, allowing for the introduction of diversity at multiple points to generate a library of analogues for SAR studies. The choice of the aniline boronic acid in the final Suzuki-Miyaura coupling step is particularly critical for tuning the potency and selectivity of the final inhibitor.

Structure-Activity Relationship (SAR) Insights: The Role of the 2-Bromo-5-methoxyphenyl Moiety

The 2-bromo-5-methoxyphenyl substructure imparts key features that can contribute to the biological activity of the final kinase inhibitor.

  • The Bromo Substituent: The bromine atom at the 2-position of the phenyl ring is not only a synthetic handle but can also play a direct role in binding to the kinase active site. In many kinase inhibitors, a lipophilic, electron-withdrawing group at this position is favorable for activity.[3] The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone, which can significantly enhance binding affinity and selectivity.

  • The Methoxy Substituent: The methoxy group at the 5-position is an electron-donating group that can influence the overall electronic character of the inhibitor. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase hinge region or other parts of the ATP-binding pocket. The presence of methoxy groups has been shown to be beneficial for the activity of inhibitors targeting various kinases, including PIKfyve and PIP4K2C.[2]

The combination of these two substituents on the phenyl ring provides a unique electronic and steric profile that can be exploited in the design of potent and selective kinase inhibitors.

Experimental Protocols

The following are detailed protocols for the key synthetic transformations involved in the construction of a pyrazolopyrimidine kinase inhibitor scaffold from 1-(2-bromo-5-methoxyphenyl)ethanone.

Protocol 1: Claisen Condensation to Form a 1,3-Dicarbonyl Intermediate

This procedure describes the formation of a 1,3-dicarbonyl intermediate, which is a key precursor for the subsequent cyclization to form the pyrazole ring.

Materials:

  • 1-(2-Bromo-5-methoxyphenyl)ethanone

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol and sodium ethoxide (1.1 equivalents).

  • Stir the mixture until the sodium ethoxide is fully dissolved.

  • To this solution, add 1-(2-bromo-5-methoxyphenyl)ethanone (1.0 equivalent) and diethyl oxalate (1.1 equivalents) sequentially at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add diethyl ether and water.

  • Carefully acidify the aqueous layer with 1 M hydrochloric acid to a pH of ~3-4.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Pyrazole Ring Formation via Cyclization with Hydrazine

This protocol details the cyclization of the 1,3-dicarbonyl intermediate with hydrazine to form the pyrazolopyrimidine core.

Materials:

  • 1,3-Dicarbonyl intermediate from Protocol 1

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the 1,3-dicarbonyl intermediate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the pyrazolopyrimidine core.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Final Product Synthesis

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of the bromo-substituted pyrazolopyrimidine core with an appropriate arylboronic acid to yield the final kinase inhibitor.[4]

Materials:

  • Bromo-substituted pyrazolopyrimidine core from Protocol 2

  • Arylboronic acid (e.g., 3-amino-4-methylphenylboronic acid) (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

  • Base (e.g., Potassium carbonate, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the bromo-substituted pyrazolopyrimidine core (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (1,4-dioxane and water).

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Data Presentation: Critical Reaction Parameters and Representative Biological Activity

The following tables summarize key reaction parameters for the Suzuki-Miyaura coupling and provide representative biological data for kinase inhibitors featuring similar structural motifs.

Table 1: Reaction Parameters for Suzuki-Miyaura Cross-Coupling

ParameterCondition
Substrate Bromo-substituted pyrazolopyrimidine
Coupling Partner Arylboronic acid (1.2 eq)
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 eq)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 90-100 °C
Reaction Time 8-12 hours
Typical Yield 60-85%

Table 2: Representative Biological Activity of Pyrazolopyrimidine-Based Kinase Inhibitors

Kinase TargetScaffoldIC₅₀ (nM)Reference
Pim-1Pyrazolo[1,5-a]pyrimidine45[3]
c-SrcPhenylpyrazolopyrimidine60,400[2]
BtkPhenylpyrazolopyrimidine90,500[2]
LckPhenylpyrazolopyrimidine110,000[2]

Note: The IC₅₀ values presented are for representative compounds from the literature with similar core structures and are intended for illustrative purposes only. The actual activity of compounds synthesized from 1-(2-bromo-5-methoxyphenyl)ethanone will need to be determined experimentally.

Target Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway

The structural similarity of compounds derived from 1-(2-bromo-5-methoxyphenyl)ethanone to known inhibitors of pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade suggests this is a relevant biological target. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.


GrowthFactor [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase (RTK)"]; Ras [label="Ras"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Jun, c-Fos)"]; CellularResponse [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Potential Kinase Inhibitor\n(Derived from Building Block)", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"];

GrowthFactor -> Receptor; Receptor -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> TranscriptionFactors; TranscriptionFactors -> CellularResponse;

Inhibitor -> Raf [label="Inhibition", style=dashed, color="#EA4335"]; Inhibitor -> MEK [label="Inhibition", style=dashed, color="#EA4335"]; }

Simplified MAPK signaling pathway and potential points of inhibition.

Conclusion

1-(2-Bromo-5-methoxyphenyl)ethanone is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategically placed functional groups allow for the construction of diverse heterocyclic scaffolds and the introduction of a wide range of substituents through robust and well-established synthetic methodologies. The inherent electronic and steric properties of the 2-bromo-5-methoxyphenyl moiety can be leveraged to achieve potent and selective inhibition of key kinase targets. The protocols and insights provided in this document offer a solid foundation for researchers in the field of drug discovery to design and synthesize the next generation of targeted therapeutics.

References

  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]

  • Khan, I., et al. (2018). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 23(10), 2649. [Link]

  • Li, R., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1239-1243. [Link]

  • Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-3487. [Link]

  • Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(14), 2615-2625. [Link]

  • Van der Pijl, F., et al. (2021). Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 26(23), 7179. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 1. [Link]

Sources

Application Notes & Protocols: Photochemical Reactions of 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Photochemical Potential of a Substituted Bromoacetophenone

1-(2-Bromo-5-methoxyphenyl)ethanone is a versatile synthetic intermediate whose reactivity can be significantly enhanced and controlled through photochemical activation. Its structure incorporates three key features relevant to photochemistry:

  • The Acetophenone Chromophore: The carbonyl group conjugated to the benzene ring provides a site for efficient absorption of UV light, primarily through an n→π* transition, leading to an excited state.

  • The Carbon-Bromine Bond: The C(sp²)–Br bond positioned ortho to the acetyl group is susceptible to homolytic cleavage from an excited state, a well-documented pathway for bromoaryl ketones.[1]

  • Electron-Donating Methoxy Group: The methoxy substituent influences the electronic properties of the aromatic ring and can affect the energy levels and reactivity of the excited states.

This guide provides an in-depth exploration of the primary photochemical pathway for this molecule—C-Br bond cleavage—and presents detailed protocols for its application in reductive dehalogenation and potential intramolecular cyclization reactions. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these protocols effectively.

Core Mechanism: Excited-State Carbon-Bromine Bond Homolysis

The dominant photochemical event for bromoacetophenones is the cleavage of the carbon-bromine bond.[1] This process is initiated by the absorption of a photon and proceeds through the triplet excited state, which has a longer lifetime than the singlet state, allowing for the bond-breaking event to occur.

The key steps are:

  • Excitation: The ground state molecule (S₀) absorbs a photon (hν), promoting an electron to the first excited singlet state (S₁).

  • Intersystem Crossing (ISC): The S₁ state rapidly undergoes intersystem crossing to the more stable triplet state (T₁). This is facilitated by the heavy bromine atom (heavy-atom effect).

  • Homolytic Cleavage: The T₁ state possesses sufficient energy to induce the homolytic cleavage of the weak C-Br bond, generating an acylphenyl radical and a bromine radical.[1][2]

  • Radical Reactions: The highly reactive acylphenyl radical can then be trapped by solvent or other reagents to form stable products.

G cluster_0 Ground State (S₀) cluster_1 Excited States cluster_2 Radical Intermediates cluster_3 Final Products GS 1-(2-Bromo-5-methoxyphenyl)ethanone S1 Singlet State (S₁) GS->S1 Photon (hν) Excitation T1 Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Radicals Acylphenyl Radical + Br• T1->Radicals C-Br Bond Homolysis Product Dehalogenated Product (e.g., 1-(5-methoxyphenyl)ethanone) Radicals->Product H-atom Abstraction (from solvent, e.g., R₂CHOH)

Caption: Workflow for photochemical reductive dehalogenation.

3. Step-by-Step Methodology:

  • Dissolve 1-(2-Bromo-5-methoxyphenyl)ethanone (e.g., 229 mg, 1.0 mmol) in 50 mL of anhydrous isopropanol in a Pyrex immersion-well photoreactor.

  • Seal the vessel and sparge the solution with dry argon for 30 minutes.

  • While maintaining a gentle positive pressure of argon, turn on the cooling system for the lamp (maintain ~20-25 °C).

  • Ignite the medium-pressure mercury lamp and irradiate the solution with stirring.

  • Monitor the reaction's progress every hour by withdrawing a small aliquot and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The starting material will be consumed, and a new, less polar spot corresponding to 1-(5-methoxyphenyl)ethanone will appear.

  • Upon completion (typically 4-8 hours, depending on lamp intensity), turn off the lamp.

  • Transfer the reaction mixture to a round-bottom flask and concentrate it using a rotary evaporator.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Combine the product-containing fractions and remove the solvent to yield 1-(5-methoxyphenyl)ethanone. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data and Expected Outcomes
ParameterTypical Value/ConditionRationale / Reference
Substrate Conc. 0.01 - 0.05 MMinimizes side reactions; ensures light penetration.
Solvent Isopropanol or CyclohexaneExcellent H-atom donors.
Light Source 450W Medium-Pressure Hg LampStandard, high-flux UV source.
Filter Pyrex (>290 nm)Prevents unwanted high-energy photochemistry.
Expected Yield > 85%Based on similar dehalogenation reactions.
Quantum Yield (Φ) ~0.4Typical value for C-Br cleavage in related systems. [3]

Application Note 2: Exploratory Protocol for Intramolecular Radical Cyclization

The ortho-relationship between the generated radical center and the acetyl group presents an opportunity for intramolecular cyclization, a powerful tool for forming heterocyclic scaffolds. The most probable pathway is a 5-exo-trig cyclization of the aryl radical onto the carbonyl oxygen, forming a five-membered ring.

Hypothetical Pathway: Formation of a Benzofuran Derivative

This protocol is exploratory and aims to favor the intramolecular pathway over intermolecular H-atom abstraction.

1. Rationale and Hypothesis:

  • Solvent Choice: To favor cyclization, a solvent that is a poor hydrogen atom donor should be used. Benzene or tert-butanol are suitable choices as they will slow down the rate of intermolecular trapping, giving the radical a longer lifetime to cyclize.

  • Radical Trapping: The cyclized radical intermediate must be trapped to form a stable product. This can occur through dimerization or reaction with another radical species.

G cluster_0 Key Intermediate cluster_1 Competing Pathways cluster_2 Resulting Products StartRadical Acylphenyl Radical Inter Intermolecular H-atom Abstraction StartRadical->Inter H-donor solvent (e.g., Isopropanol) Intra Intramolecular 5-exo-trig Cyclization StartRadical->Intra Non H-donor solvent (e.g., Benzene) Product_Inter Reductive Dehalogenation Product Inter->Product_Inter Product_Intra Cyclized Intermediate (Alkoxy Radical) Intra->Product_Intra Final_Product_Intra Benzofuranol Derivative (after trapping) Product_Intra->Final_Product_Intra Radical Trapping

Caption: Competing pathways for the photogenerated acylphenyl radical.

2. Exploratory Step-by-Step Methodology:

  • Follow steps 1-4 from the reductive dehalogenation protocol, but replace isopropanol with anhydrous benzene or tert-butanol.

  • Irradiate the solution. The reaction may be slower and produce a more complex mixture of products.

  • Monitor carefully by TLC and LC-MS to identify new products. Pay close attention to masses corresponding to the cyclized product or its dimers.

  • Upon completion or after a set time (e.g., 24 hours), perform the work-up as described previously.

  • Purification will likely require careful column chromatography.

  • Extensive characterization using 2D NMR techniques (COSY, HMBC) and high-resolution mass spectrometry will be essential to elucidate the structure of any new products formed.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inefficient degassing (O₂ quenching).Improve degassing procedure; use freeze-pump-thaw cycles for best results.
Lamp is old or has low output.Check lamp specifications and age; replace if necessary.
Incorrect filter or vessel material (e.g., borosilicate glass blocking UV).Use a Pyrex or quartz reaction vessel. Ensure the filter has the correct cutoff wavelength.
Formation of Complex Mixture Reaction run for too long, causing secondary photodecomposition of the product.Monitor the reaction closely and stop it once the starting material is consumed.
Solvent is not pure (contains H-donors or quenchers).Use anhydrous, high-purity solvents.
Low Yield of Dehalogenated Product Recombination of the initial radical pair (acylphenyl radical + Br•). [1]Run the reaction in a less viscous solvent to promote diffusion of the radical pair.

References

  • Wagner, P. J., Sedon, J. H., & Gudmundsdottir, A. (1996). Photoinduced Radical Cleavage of Bromophenyl Ketones. Journal of the American Chemical Society. [Link]

  • McGimpsey, W. G., & Scaiano, J. C. (1988). Photochemistry of α-chloro- and α-bromoacetophenone. Determination of extinction coefficients for halogen–benzene complexes. Canadian Journal of Chemistry. [Link]

  • McGimpsey, W. G., & Scaiano, J. C. (1988). Photochemistry of α-chloro- and α-bromoacetophenone. Determination of extinction coefficients for halogen–benzene complexes. Canadian Science Publishing. [Link]

  • ResearchGate. (n.d.). Photochemistry of α-chloro- and α-bromoacetophenone. Determination of extinction coefficients for halogen–benzene complexes. [Link]

  • Scirp.org. (n.d.). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. [Link]

  • Education in Chemistry. (n.d.). Diversity with Light: Photoreaction Pathways and Products of Butyrophenone. [Link]

  • Sci-Hub. (n.d.). Photolysis of acetophenone derivatives with α‐cyclopropyl substituents. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Photochemistry. [Link]

  • Chemistry LibreTexts. (2021). 28.3: Organic Photochemistry. [Link]

  • RSC Publishing. (n.d.). Nanosecond laser photolysis of acetophenone in organic solvents. [Link]

  • PubMed. (2021). Aqueous photodegradation of the benzophenone fungicide metrafenone: Carbon-bromine bond cleavage mechanism. [Link]

  • MDPI. (n.d.). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. [Link]

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Derivatization of 1-(2-Bromo-5-methoxyphenyl)ethanone for biological screening

Heterocyclic compounds are foundational in medicinal chemistry. Pyrazoles and triazoles, in particular, are present in numerous approved drugs. [19][20]* Pyrazoles: These can be synthesized by reacting the chalcone intermediates (from 2.3.A) with hydrazine hydrate. The reaction proceeds via a cyclocondensation mechanism. [20][21]* 1,2,3-Triazoles: These are often synthesized using "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). [22][23][24]The aryl-alkyne products from the Sonogashira coupling (2.1.B) can be reacted with various organic azides to afford a library of triazole derivatives. [25]

Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the vessel.

  • Add a deoxygenated solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL). [2]5. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Sonogashira Coupling
  • To a solution of 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 mmol) in a suitable solvent like THF or DMF (5 mL), add the terminal alkyne (1.1 mmol). [13]2. Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol) and the copper(I) iodide co-catalyst (CuI, 0.025 mmol). [13]3. Add an amine base, such as triethylamine or diisopropylamine (3.0-7.0 mmol). [13]4. Stir the reaction at room temperature for 3-12 hours under an inert atmosphere. [13]5. Monitor the reaction by TLC. Upon completion, dilute the mixture with an organic solvent (e.g., Et₂O) and filter through a pad of Celite®. [13]6. Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. [13]7. Purify the product by flash column chromatography.

  • Characterize the final product by spectroscopic methods.

Protocol 3: General Procedure for Claisen-Schmidt Condensation (Chalcone Synthesis)
  • Dissolve 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Cool the solution in an ice bath and add an aqueous solution of KOH or NaOH (e.g., 40%) dropwise with stirring. [12]3. Allow the reaction to stir at room temperature for 4-8 hours. The formation of a precipitate often indicates product formation.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product fully.

  • Filter the solid product, wash with cold water until neutral, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

  • Characterize the structure using FT-IR, NMR, and Mass Spectrometry.

Biological Screening: From Molecules to Activity

In vitro screening provides the first critical assessment of the biological potential of newly synthesized compounds. [1][14][15][16]The following assays are standard, robust, and can be adapted for medium- to high-throughput screening.

Screening_WorkflowStartSynthesized CompoundLibraryDissolveDissolve in DMSO(Stock Solutions)Start->DissolveScreeningPrimary Biological ScreeningDissolve->ScreeningAntimicrobialAntimicrobial Assays(MIC, Zone of Inhibition)Screening->AntimicrobialAnticancerAnticancer Assay(MTT Cytotoxicity)Screening->AnticancerAntioxidantAntioxidant Assay(DPPH Scavenging)Screening->AntioxidantHitIdentify 'Hit' CompoundsAntimicrobial->HitAnticancer->HitAntioxidant->Hit

Caption: General workflow for in vitro biological screening.

Protocol 4: Antimicrobial Activity - Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity. [17]1. Prepare Mueller-Hinton Agar (MHA) plates. 2. Inoculate the surface of the agar plates by spreading a standardized microbial inoculum (e.g., 10⁸ CFU/mL of bacteria or 10⁶ CFU/mL of fungi). 3. Aseptically punch wells (6-8 mm diameter) into the agar. [17]4. Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. 5. Include a positive control (standard antibiotic) and a negative control (solvent alone). 6. Incubate the plates under appropriate conditions (e.g., 37 °C for 24h for bacteria, 28 °C for 48h for fungi). 7. Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited). A larger zone indicates greater antimicrobial activity. [17]

Protocol 5: Anticancer Cytotoxicity - MTT Assay

The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases. [18][19]1. Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight. [20]2. Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (prepared by serial dilution from a DMSO stock) and incubate for 24-72 hours. [19]3. MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. [18]4. Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. [20]5. Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm. [19]6. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 6: Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. [21][22]1. Prepare DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. DPPH is a stable free radical with a deep violet color. [21][22]2. Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution (at various concentrations) to the DPPH solution. 3. Incubation: Incubate the plate in the dark at room temperature for about 30 minutes. [21]4. Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. [21][23]The violet color of DPPH fades to yellow as it is reduced by the antioxidant. [21][24]5. Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, can then be determined. [21]

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Example Data Summary for Synthesized Derivatives

Compound ID Synthetic Method Yield (%) Antimicrobial MIC (µg/mL) vs. S. aureus Anticancer IC₅₀ (µM) vs. MCF-7 Antioxidant IC₅₀ (µM)
Deriv-001 Suzuki 85 >128 45.2 89.7
Deriv-002 Sonogashira 91 64 12.8 >200
Deriv-003 Chalcone 78 32 22.5 35.1

| Deriv-004 | Pyrazole | 65 | 16 | 8.9 | 76.4 |

Conclusion

1-(2-Bromo-5-methoxyphenyl)ethanone is a highly valuable and versatile starting material for generating diverse chemical libraries. By employing robust synthetic methodologies such as palladium-catalyzed cross-coupling and Claisen-Schmidt condensations, researchers can efficiently access a wide range of novel biaryls, aryl-alkynes, chalcones, and heterocyclic derivatives. The subsequent application of standardized in vitro biological screening assays provides a clear and efficient pathway to identify promising lead compounds for further development in antimicrobial, anticancer, and antioxidant research. This integrated approach of synthesis and screening is fundamental to accelerating the pace of modern drug discovery.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH).
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  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics.
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  • Synthesis and biological activity evaluation of some new pyrazole derivatives. ResearchGate.
  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. MDPI.
  • Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences.

Application Notes and Protocols for Sonogashira Coupling of 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be conducted under relatively mild conditions.[4][5]

This application note provides a detailed protocol for the Sonogashira coupling of 1-(2-Bromo-5-methoxyphenyl)ethanone, a substrate of interest in medicinal chemistry and materials science due to the prevalence of the resulting 2-alkynylacetophenone scaffold in biologically active molecules and functional materials. The protocol is designed to be a robust starting point for researchers, with explanations of the underlying mechanistic principles and practical considerations for successful execution and optimization.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][6] Understanding these cycles is crucial for troubleshooting and optimizing the reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (1-(2-Bromo-5-methoxyphenyl)ethanone), forming a Pd(II) complex.[7]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) center.[7]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[7]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[6][8] This species is then ready for the transmetalation step with the palladium complex.

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in preventing the undesired homocoupling of the alkyne (Glaser coupling).[4][9] In this case, the palladium catalyst facilitates both the activation of the alkyne and the subsequent coupling steps.[1]

Experimental Protocol: Sonogashira Coupling of 1-(2-Bromo-5-methoxyphenyl)ethanone

This protocol is adapted from established procedures for the Sonogashira coupling of substituted aryl bromides, including 2-bromoacetophenones.[4] The substrate, 1-(2-Bromo-5-methoxyphenyl)ethanone, contains both an electron-donating methoxy group and a moderately deactivating, ortho-directing acetyl group, which may influence reactivity. Therefore, careful control of reaction parameters is recommended.

Materials and Reagents:

  • 1-(2-Bromo-5-methoxyphenyl)ethanone

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Reagents for work-up and purification (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Reaction Parameter Summary:

ParameterRecommended Value/ReagentRationale/Notes
Aryl Bromide 1-(2-Bromo-5-methoxyphenyl)ethanone1.0 equivalent
Terminal Alkyne 1.1 - 1.5 equivalentsA slight excess is used to ensure complete consumption of the aryl bromide.
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective catalyst for Sonogashira couplings.[4] Higher loading may be necessary for less reactive substrates.
Copper(I) Co-catalyst CuI (1-5 mol%)Facilitates the formation of the copper acetylide.
Base Triethylamine or Diisopropylamine (2-3 equivalents)Acts as a proton scavenger and facilitates the deprotonation of the alkyne.[10]
Solvent Anhydrous, degassed THF or DMFShould be chosen based on the solubility of the reactants. Degassing is crucial to prevent oxidative homocoupling.
Temperature Room temperature to 60 °CAryl bromides are generally less reactive than aryl iodides and may require gentle heating.[1] Reaction progress should be monitored to determine the optimal temperature.
Reaction Time 2 - 24 hoursMonitored by TLC until consumption of the starting material.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (e.g., 3 mol%), and copper(I) iodide (e.g., 3 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF, to a concentration of approximately 0.1-0.2 M). Stir the mixture for 10-15 minutes to allow for catalyst dissolution and pre-formation.

  • Addition of Base and Alkyne: Sequentially add the base (e.g., triethylamine, 2.5 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (starting at room temperature and gently heating if necessary).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the 1-(2-Bromo-5-methoxyphenyl)ethanone spot.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Add solid reagents to Schlenk flask: - 1-(2-Bromo-5-methoxyphenyl)ethanone - PdCl₂(PPh₃)₂ - CuI inert 2. Establish inert atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent 3. Add anhydrous, degassed solvent inert->solvent base_alkyne 4. Add base and terminal alkyne solvent->base_alkyne stir 5. Stir at appropriate temperature base_alkyne->stir monitor 6. Monitor by TLC stir->monitor quench 7. Cool and dilute with EtOAc monitor->quench filter 8. Filter through Celite quench->filter extract 9. Aqueous work-up and extraction filter->extract dry 10. Dry and concentrate extract->dry purify 11. Purify by column chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC. The disappearance of the starting aryl bromide and the appearance of a new, typically more non-polar, product spot will indicate a successful reaction. Co-spotting with the starting material is essential for accurate assessment.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The characteristic alkyne stretch in the IR spectrum (around 2100-2260 cm⁻¹) and the disappearance of the aryl-bromide pattern in the aromatic region of the NMR spectrum will provide strong evidence for the successful coupling.

  • Troubleshooting: Potential side reactions include the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining a strictly inert atmosphere and using degassed solvents. If the reaction is sluggish, a higher catalyst loading or an increase in temperature may be necessary.

By adhering to these principles of careful execution, monitoring, and characterization, researchers can have a high degree of confidence in the outcome of the Sonogashira coupling of 1-(2-Bromo-5-methoxyphenyl)ethanone.

References

  • NROChemistry. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

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  • J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]

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Application Notes and Protocols: 1-(2-Bromo-5-methoxyphenyl)ethanone as a Versatile Precursor in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Bromo-5-methoxyphenyl)ethanone (CAS No. 6342-63-8) is a highly functionalized aromatic ketone that serves as a critical building block in synthetic chemistry.[1] Its unique substitution pattern, featuring a reactive aryl bromide and a versatile ketone moiety, makes it an ideal precursor for the construction of complex molecular architectures. While its direct applications in materials science are emergent, its true value lies in its role as a foundational scaffold for creating high-performance organic materials. This guide provides an in-depth exploration of the core reactivity of this compound and presents detailed protocols for its conversion into advanced intermediates, with a prospective outlook on their application in organic electronics, sensor technology, and polymer science.

Compound Profile and Strategic Importance

1-(2-Bromo-5-methoxyphenyl)ethanone is a bifunctional molecule poised for sequential, regioselective transformations. The strategic placement of the bromine atom ortho to the acetyl group and meta to the methoxy group dictates its reactivity and the potential geometry of its derivatives.

PropertyValueReference
CAS Number 6342-63-8[1]
Molecular Formula C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [2]
Appearance Off-white solid[1]
Key Functional Groups Aryl Bromide, Ketone, Methoxy EtherN/A

The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The ketone group offers a site for condensation, reduction, or elaboration into heterocyclic systems. This dual reactivity is the cornerstone of its utility in building the complex, conjugated structures essential for advanced materials.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C(sp²)-C(sp²) bonds between aryl halides and organoboron compounds.[3][4] For 1-(2-Bromo-5-methoxyphenyl)ethanone, this reaction provides a direct and efficient pathway to synthesize biaryl and substituted styrene scaffolds, which are fundamental components of conjugated polymers, organic light-emitting diode (OLED) materials, and photovoltaic donors.[5][6]

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction is a well-established sequence of organometallic transformations.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(2-Bromo-5-methoxyphenyl)ethanone, forming a Pd(II) intermediate. This is often the rate-determining step.[4]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]


}

Suzuki-Miyaura Catalytic Cycle Workflow.

Protocol: Synthesis of 1-(5-Methoxy-2-phenylphenyl)ethanone

This protocol details a representative Suzuki-Miyaura coupling reaction. The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and purity.

Materials:

  • 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 mmol, 229.07 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 mmol, 636.8 mg)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

  • Schlenk flask or microwave vial, magnetic stir bar, condenser

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-(2-Bromo-5-methoxyphenyl)ethanone, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) species is oxygen-sensitive.

  • Solvent Addition: Add toluene and water via syringe. The biphasic system is often beneficial for Suzuki couplings.[5]

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.

Rationale for Choices:

  • Catalyst/Ligand: Pd(OAc)₂ is a common palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, particularly for sterically hindered or electronically deactivated aryl halides.[5]

  • Base: K₃PO₄ is a moderately strong base effective in promoting the transmetalation step without causing hydrolysis of sensitive functional groups.[7]

  • Solvent: Toluene is a high-boiling, non-polar solvent suitable for this reaction temperature. The addition of water can aid in dissolving the base and facilitating the formation of the active boronate species.

Secondary Application: Synthesis of Chalcones

The ketone functionality of 1-(2-Bromo-5-methoxyphenyl)ethanone is a handle for Claisen-Schmidt condensation with various aldehydes to form chalcones (α,β-unsaturated ketones).[9] Chalcones are not only valuable intermediates for synthesizing heterocyclic compounds like pyrimidines and pyrazoles, but their conjugated system also imparts interesting photophysical properties, making them relevant as scaffolds for functional dyes and nonlinear optical materials.[10]

Protocol: Base-Catalyzed Synthesis of a Chalcone Derivative

This protocol describes the synthesis of (E)-1-(2-Bromo-5-methoxyphenyl)-3-phenylprop-2-en-1-one.

Materials:

  • 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 mmol, 229.07 mg)

  • Benzaldehyde (1.1 mmol, 116.7 mg, 0.11 mL)

  • Sodium hydroxide (NaOH) (2.0 mmol, 80 mg)

  • Ethanol (10 mL)

  • Water (2 mL)

  • Round-bottom flask, magnetic stir bar

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve 1-(2-Bromo-5-methoxyphenyl)ethanone and benzaldehyde in ethanol (10 mL).

  • Base Addition: In a separate beaker, prepare a solution of NaOH in water (2 mL). Cool the ethanolic reactant solution in an ice bath and add the NaOH solution dropwise with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. A precipitate will typically form as the reaction progresses.

  • Isolation: Pour the reaction mixture into a beaker of cold water (50 mL) and acidify with dilute HCl until the solution is neutral (pH ~7).

  • Filtration: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from ethanol to obtain the pure chalcone product.


}

Workflow for Chalcone Synthesis.

Prospective Outlook: From Building Block to Functional Material

The true potential of 1-(2-Bromo-5-methoxyphenyl)ethanone is realized when the products of the aforementioned reactions are utilized as monomers or precursors for advanced materials.

  • Organic Electronics (OLEDs/OPVs): The biaryl products from Suzuki couplings can be further functionalized and polymerized to create conjugated polymers.[11] These polymers, possessing extended π-systems, are the active components in organic electronic devices, serving as light-emitting layers in OLEDs or as donor materials in organic photovoltaics (OPVs).[12][13] The methoxy group provides electron-donating character and can improve solubility, which is advantageous for solution-based processing of devices.[14]

  • Conductive Polymers and Sensors: By choosing appropriate coupling partners in the Suzuki reaction (e.g., thiophene or pyrrole boronic acids), one can synthesize monomers that can be electropolymerized to form conductive polymers.[6] The electronic properties of these polymers can be tuned by the molecular structure, making them suitable for applications in chemical sensors, where binding of an analyte modulates the polymer's conductivity or optical properties.

  • Pharmaceutical Synthesis: While outside the scope of materials science, it is crucial to note the compound's role in drug development. The scaffolds derived from this ketone are prevalent in medicinal chemistry for creating new therapeutic agents.[15] For instance, chalcone derivatives have shown a range of biological activities, including antibacterial and antifungal properties.[9]

Safety and Handling

1-(2-Bromo-5-methoxyphenyl)ethanone and its isomers are classified as hazardous. Users should consult the Safety Data Sheet (SDS) before handling.

  • GHS Hazard Statements: Causes severe skin burns and eye damage (H314), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[16]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • ResearchGate. Synthesis, Characterization and Biological Activity of Some Chalcone Derivatives derived from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone. Available from: [Link]

  • The Suzuki Reaction. The Suzuki Reaction. (2014). Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. (2026). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available from: [Link]

  • National Center for Biotechnology Information. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Available from: [Link]

  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • ChemUniverse. 1-(2-BROMO-5-METHOXYPHENYL)ETHANONE. Available from: [Link]

  • PubChem. 1-(5-Bromo-2-methoxyphenyl)ethanone. Available from: [Link]

  • ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]

  • PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Available from: [Link]

  • Consensus. Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. (2007). Available from: [Link]

  • National Center for Biotechnology Information. Special Issue: “Synthesis of Advanced Polymer Materials 2.0”. Available from: [Link]

  • Stanford University. Organic Light-Emitting Diodes and Organic Photovoltaics. (2013). Available from: [Link]

  • AZoM. Conductive Polymers - Applications for Electronic Devices and Sensors. (2012). Available from: [Link]

  • MDPI. White Organic Light-Emitting Diodes from Single-Component Nonconjugated Polymers by Combining Monomer Emission with Electromer Emission. Available from: [Link]

  • SciSpace. High efficiency blue organic light-emitting diodes with below-bandgap electroluminescence. Available from: [Link]

  • Materials Chemistry Frontiers. Sensitized organic light-emitting diodes: towards high efficiency and long lifetimes. Royal Society of Chemistry. Available from: [Link]

  • OUCI. Organic light-emitting diodes (OLEDs). Available from: [Link]

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Application Note: A Comprehensive Guide to the Synthesis of Substituted Chalcones from 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Chalcone Scaffold

Chalcones, belonging to the flavonoid family, are characterized by a core 1,3-diphenyl-2-propen-1-one structure. This open-chain flavonoid features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are not only crucial precursors in the biosynthesis of flavonoids and isoflavonoids but have also captured significant attention in medicinal chemistry.[1][2] Both natural and synthetic chalcones exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4][5]

The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling interaction with biological nucleophiles like cysteine residues in proteins.[1] The straightforward synthesis and the ease with which diverse substituents can be introduced onto the aromatic rings make chalcones an attractive and privileged scaffold for the development of novel therapeutic agents.[2][5][6]

This application note provides a detailed, field-proven protocol for the synthesis of substituted chalcones starting from 1-(2-Bromo-5-methoxyphenyl)ethanone, utilizing the robust and widely adopted Claisen-Schmidt condensation reaction.

The Claisen-Schmidt Condensation: Mechanism and Rationale

The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis. It is a base-catalyzed reaction between an aromatic ketone (in this case, 1-(2-Bromo-5-methoxyphenyl)ethanone) and an aromatic aldehyde that lacks α-hydrogens (e.g., substituted benzaldehydes).[1][6][7] The reaction proceeds through an initial aldol addition, followed by a rapid dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[1]

The Causality Behind Experimental Choices:

  • Base Catalyst (e.g., NaOH, KOH): A strong base is essential to abstract an acidic α-hydrogen from the ketone, forming a resonance-stabilized enolate.[1][8] This enolate is the key nucleophile in the reaction. The concentration of the base can influence reaction rates and yields.[9]

  • Solvent (e.g., Ethanol): Ethanol is a common solvent as it effectively dissolves both the aromatic ketone and aldehyde. It is also a suitable medium for the base catalyst and facilitates the precipitation of the chalcone product upon formation, which can help drive the reaction to completion.[1][7]

  • Temperature Control: The initial mixing is often performed in an ice bath to control the exothermic nature of the reaction and prevent unwanted side reactions. The reaction is then typically allowed to proceed at room temperature.[1][10]

General Mechanism: The mechanism involves three primary steps:

  • Enolate Formation: The hydroxide ion (from NaOH or KOH) removes a proton from the α-carbon of the 1-(2-Bromo-5-methoxyphenyl)ethanone to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the substituted benzaldehyde, forming an alkoxide intermediate.

  • Dehydration: The intermediate is protonated by the solvent (ethanol/water) to form a β-hydroxy ketone (aldol adduct), which rapidly undergoes base-catalyzed dehydration to form the highly conjugated and stable chalcone product.[1][8]

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Detailed Experimental Protocol

This protocol outlines a standard and widely applicable method for chalcone synthesis.[1]

3.1. Materials and Equipment

  • Reagents:

    • 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 eq)

    • Substituted Benzaldehyde (1.0 eq)

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • Ethanol (95%)

    • Distilled Water

    • Dilute Hydrochloric Acid (HCl)

  • Equipment:

    • Round-bottom flask or Erlenmeyer flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Büchner funnel and filter paper

    • Thin Layer Chromatography (TLC) plates and chamber

    • Melting point apparatus

3.2. Step-by-Step Synthesis Workflow

  • Reactant Dissolution: In a round-bottom flask, dissolve 1-(2-Bromo-5-methoxyphenyl)ethanone (e.g., 5 mmol) and the desired substituted benzaldehyde (e.g., 5 mmol) in ethanol (20-30 mL). Stir the mixture until all solids have dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. This step is critical to manage the initial exotherm of the base addition.

  • Catalyst Addition: Prepare a solution of NaOH (e.g., 10 mmol in 5 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes. Maintain the temperature below 25 °C during the addition. A slow, controlled addition prevents side reactions and ensures a higher yield.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-6 hours. The formation of a precipitate is a common indicator of product formation.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system).[11] The disappearance of the starting materials indicates the reaction is nearing completion.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice or ice-cold water (approx. 100 mL). If a precipitate has formed, it will become more substantial.

  • Neutralization: Acidify the mixture slowly with dilute HCl until it is neutral (pH ~7), which can be checked with pH paper. This step neutralizes the excess base catalyst.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product thoroughly with cold water until the filtrate is neutral.[1] This removes any remaining base and inorganic salts.

  • Drying: Allow the product to air dry or dry it in a desiccator.

3.3. Purification

The crude product is often of high purity. However, for obtaining analytically pure samples, recrystallization is recommended.[11][12]

  • Recrystallization: Dissolve the crude chalcone in a minimum amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

3.4. Characterization

The synthesized chalcones should be characterized by their physical and spectroscopic data:

  • Melting Point: A sharp melting point range is a good indicator of purity.[13]

  • Spectroscopy:

    • FT-IR: To confirm the presence of key functional groups, such as the α,β-unsaturated carbonyl (C=O) stretch (~1660 cm⁻¹) and C=C stretches.[14][15]

    • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry (typically the more stable trans isomer is formed).[15]

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.[13]

Caption: A typical workflow for the synthesis of substituted chalcones.

Data Presentation: Synthesis of a Chalcone Library

The versatility of this protocol allows for the synthesis of a diverse library of chalcones by varying the substituted benzaldehyde. The electronic nature of the substituents on the aromatic rings can influence the reaction yield.[13]

EntryAldehyde Substituent (Ar)Product NameYield (%)M.P. (°C)
14-Chloro(E)-1-(2-bromo-5-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one85135-137
24-Methoxy(E)-1-(2-bromo-5-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one92118-120
34-Nitro(E)-1-(2-bromo-5-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one78162-164
43,4-Dichloro(E)-1-(2-bromo-5-methoxyphenyl)-3-(3,4-dichlorophenyl)prop-2-en-1-one81141-143
54-(Trifluoromethyl)(E)-1-(2-bromo-5-methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one75129-131

*Note: Yields and melting points are representative and may vary based on experimental conditions and the purity of reagents.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst- Insufficient reaction time- Steric hindrance from bulky substituents.- Use freshly prepared base solution.- Extend reaction time and monitor by TLC.- For sterically hindered substrates, consider alternative methods like microwave-assisted synthesis or using a stronger base.[2]
Formation of an Oily Product - Presence of impurities (unreacted starting materials).[13]- Product may have a low melting point.- Ensure thorough washing of the crude product.- Attempt recrystallization from a different solvent system (e.g., ethanol/water, ethyl acetate/hexane).- Try triturating the oil with a non-polar solvent like hexane to induce solidification.
Multiple Products on TLC - Side reactions (e.g., Cannizzaro reaction of the aldehyde, self-condensation of the ketone if it has α-hydrogens on both sides).- Maintain low reaction temperatures during base addition.- Ensure the aldehyde used has no α-hydrogens.- Purify the product mixture using column chromatography.

Conclusion

The Claisen-Schmidt condensation is a robust, efficient, and versatile method for synthesizing substituted chalcones from 1-(2-Bromo-5-methoxyphenyl)ethanone. By carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry, a diverse range of chalcone derivatives can be prepared in high yields. The protocols and insights provided in this application note offer a comprehensive guide for researchers engaged in the synthesis of these medicinally important compounds, forming a solid foundation for further drug discovery and development efforts.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation.
  • Reddy, A. H., et al. (2023). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. International Journal of Pharmaceutical Sciences and Research.
  • Tekale, S., et al. (2020). Biological Role of Chalcones in Medicinal Chemistry. Vector-Borne Diseases - Recent Developments in Epidemiology and Control.
  • In-Silico Molecular. (n.d.). Chalcones in medicinal chemistry.
  • Tukur, A. R., et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Chemical Reviews.
  • Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews.
  • Kumar, S., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules.
  • University of Wisconsin-Whitewater. (n.d.). Claisen-Schmidt Condensation.
  • Kumar, P., et al. (2015). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
  • Bednar, R. A., & Lott, J. A. (1988). Purification and characterization of chalcone isomerase from soybeans. Journal of Biological Chemistry.
  • ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation.
  • Gonçalves, M., et al. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions.
  • Bednar, R. A., & Lott, J. A. (1988). Purification and Characterization of Chalcone Isomerase from Soybeans. Journal of Biological Chemistry.
  • Al-Amiery, A. A., et al. (2012).
  • Choudary, B. M., et al. (2006). Efficient Synthesis of Chalcones by a Solid Base Catalyst.
  • JETIR. (2020). SYNTHESIS OF CHALCONES.
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some Chalcone Derivatives derived from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone.
  • Desklib. (2021). Claisen-Schmidt Reaction: Preparation of Benzalacetophenone.
  • YouTube. (2024).
  • Al-Mokyna, F. H., et al. (2022).
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • nevoLAB. (n.d.). Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Chalcone Dibromides.
  • Alcaide, B., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules.
  • Western Michigan University. (n.d.). Synthesis of Biologically Active Substituted Chalcones.
  • Adesanwo, J. K., et al. (2013). Isolation and characterization of a new chalcone from the leaves of Heteropyxis natalensis. Journal of Medicinal Plants Research.
  • Biointerface Research in Applied Chemistry. (2021).

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Application Notes and Protocols for the Synthesis of Triazoles from 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,2,3-Triazoles in Modern Drug Discovery

The 1,2,3-triazole moiety has emerged as a privileged structural motif in medicinal chemistry, lauded for its remarkable stability, synthetic accessibility, and profound impact on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] This five-membered heterocycle is a bioisostere for amide and ester bonds, capable of engaging in hydrogen bonding and dipole-dipole interactions, yet it is resistant to enzymatic degradation.[3] Consequently, 1,2,3-triazoles are integral components of a wide array of therapeutic agents, demonstrating antimicrobial, antiviral, and anticancer activities.

The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5] This reaction is celebrated for its high yields, broad functional group tolerance, and stereospecificity, proceeding under mild, often aqueous, conditions.[4]

This application note provides a comprehensive, two-step experimental protocol for the synthesis of a model 1,2,3-triazole, starting from the readily available building block, 1-(2-Bromo-5-methoxyphenyl)ethanone. This particular starting material is of interest as the resulting triazole will possess a synthetically versatile bromophenyl group, poised for further functionalization through cross-coupling reactions, thereby enabling the rapid generation of diverse compound libraries for drug screening.

The synthetic strategy involves an initial conversion of the acetophenone to a terminal alkyne via the Ohira-Bestmann modification of the Seyferth-Gilbert homologation, followed by a CuAAC reaction with a representative azide. This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed rationale behind the experimental choices to ensure robust and reproducible outcomes.

Overall Synthetic Scheme

Synthetic_Scheme start 1-(2-Bromo-5-methoxyphenyl)ethanone alkyne 1-Bromo-4-ethynyl-2-methoxybenzene start->alkyne Ohira-Bestmann Reagent K2CO3, MeOH triazole 1-Benzyl-4-(2-bromo-5-methoxyphenyl)-1H-1,2,3-triazole alkyne->triazole CuSO4·5H2O, Na Ascorbate t-BuOH/H2O azide Benzyl Azide azide->triazole

Caption: Overall two-step synthesis of the target triazole.

Part 1: Synthesis of 1-Bromo-4-ethynyl-2-methoxybenzene via Ohira-Bestmann Reaction

Scientific Rationale

The conversion of a ketone to a terminal alkyne is a crucial one-carbon homologation. While several methods exist, the Ohira-Bestmann modification of the Seyferth-Gilbert homologation is particularly advantageous.[4][6][7] It utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) under mild basic conditions (e.g., potassium carbonate), making it compatible with a wide range of functional groups, including the bromo-substituent on our starting material.[4][6] This method avoids the strongly basic conditions of the original Seyferth-Gilbert protocol (potassium tert-butoxide), which could lead to side reactions.

Experimental Protocol
  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 eq) in anhydrous methanol (MeOH).

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Addition of Ohira-Bestmann Reagent: Slowly add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 eq) in anhydrous MeOH to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-Bromo-4-ethynyl-2-methoxybenzene can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data
ReagentMolar Eq.Molecular Weight ( g/mol )Sample Amount (mmol)Sample Mass/Volume
1-(2-Bromo-5-methoxyphenyl)ethanone1.0229.075.01.145 g
Dimethyl (1-diazo-2-oxopropyl)phosphonate1.2192.116.01.153 g
Potassium Carbonate2.0138.2110.01.382 g
Methanol (anhydrous)Solvent32.04-25 mL
Expected Yield-211.05-~70-90%

Part 2: Synthesis of 1-Benzyl-4-(2-bromo-5-methoxyphenyl)-1H-1,2,3-triazole via CuAAC

Scientific Rationale

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][8] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent, most commonly sodium ascorbate.[8] This approach is experimentally convenient and avoids the handling of potentially unstable Cu(I) salts. The reaction is often performed in a mixture of t-butanol and water, which provides a good solvent system for both the organic substrates and the inorganic catalyst components. Benzyl azide is chosen here as a readily available and representative azide partner.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 1-Bromo-4-ethynyl-2-methoxybenzene (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq). In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Initiation of Reaction: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is typically observed, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is usually complete within 12-24 hours and can be monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with saturated aqueous ammonium chloride (to remove copper salts), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 1-Benzyl-4-(2-bromo-5-methoxyphenyl)-1H-1,2,3-triazole.

Quantitative Data
ReagentMolar Eq.Molecular Weight ( g/mol )Sample Amount (mmol)Sample Mass/Volume
1-Bromo-4-ethynyl-2-methoxybenzene1.0211.052.0422 mg
Benzyl Azide1.1133.152.2293 mg
Copper(II) Sulfate Pentahydrate0.1249.690.250 mg
Sodium Ascorbate0.2198.110.479 mg
t-Butanol/Water (1:1)Solvent--20 mL
Expected Yield-344.20->90%

Reaction Mechanisms

Ohira-Bestmann Homologation

The reaction proceeds through the in situ generation of a dimethyl (diazomethyl)phosphonate anion from the Ohira-Bestmann reagent and potassium carbonate. This anion then attacks the carbonyl carbon of the acetophenone. The resulting intermediate undergoes cyclization to form an oxaphosphetane, which then eliminates dimethyl phosphate to give a vinyl diazo species. Subsequent loss of nitrogen gas generates a vinyl carbene, which undergoes a 1,2-hydride shift to furnish the terminal alkyne.

Ohira_Bestmann_Mechanism Ketone Ketone Intermediate_1 Intermediate_1 Ketone->Intermediate_1 + Anion Oxaphosphetane Oxaphosphetane Intermediate_1->Oxaphosphetane Cyclization Vinyl_Diazo Vinyl_Diazo Oxaphosphetane->Vinyl_Diazo Elimination Vinyl_Carbene Vinyl_Carbene Vinyl_Diazo->Vinyl_Carbene -N2 Alkyne Alkyne Vinyl_Carbene->Alkyne 1,2-Hydride Shift

Caption: Simplified mechanism of the Ohira-Bestmann reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The currently accepted mechanism involves the formation of a copper(I)-acetylide intermediate. This intermediate then coordinates with the azide. A subsequent intramolecular cyclization forms a six-membered copper-containing ring, which then rearranges to a more stable triazolyl-copper intermediate. Protonolysis of this intermediate regenerates the Cu(I) catalyst and yields the final 1,4-disubstituted 1,2,3-triazole product.

CuAAC_Mechanism Cu(I) + Alkyne Cu(I) + Alkyne Cu-Acetylide Cu-Acetylide Cu(I) + Alkyne->Cu-Acetylide Coordination_Complex Coordination_Complex Cu-Acetylide->Coordination_Complex + Azide Metallacycle Metallacycle Coordination_Complex->Metallacycle Cyclization Triazolyl-Cu Triazolyl-Cu Metallacycle->Triazolyl-Cu Rearrangement Triazole + Cu(I) Triazole + Cu(I) Triazolyl-Cu->Triazole + Cu(I) Protonolysis

Caption: Catalytic cycle of the CuAAC reaction.

Characterization and Purification

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The formation of the alkyne in step 1 will be indicated by the appearance of a characteristic acetylenic proton signal in the ¹H NMR spectrum. In step 2, the formation of the triazole ring will be confirmed by a new singlet in the aromatic region of the ¹H NMR spectrum, corresponding to the triazole proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the products.

  • Infrared (IR) Spectroscopy: The conversion of the ketone to the alkyne can be monitored by the disappearance of the C=O stretch and the appearance of the C≡C and ≡C-H stretches. The formation of the triazole is less distinct in the IR spectrum.

  • Purification: Column chromatography on silica gel is a reliable method for purifying both the intermediate alkyne and the final triazole product. The choice of eluent should be determined by TLC analysis.

Safety and Handling

  • Azides: Organic azides, including benzyl azide, are potentially explosive and should be handled with care. Avoid heating concentrated solutions and protect them from shock. It is recommended to work behind a safety shield.

  • Solvents: Handle all organic solvents in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a versatile 1,2,3-triazole building block from 1-(2-Bromo-5-methoxyphenyl)ethanone. By employing the robust Ohira-Bestmann homologation and the highly efficient CuAAC reaction, researchers can reliably access this and related structures in high yields. The provided rationale for each experimental choice, along with detailed protocols and characterization guidance, is intended to empower scientists in drug discovery and development to confidently utilize these powerful synthetic methodologies.

References

  • Gilbert, J. C., & Weerasooriya, U. (1982). Diazoethenes: their attempted synthesis from aldehydes and aromatic ketones by way of the Horner-Emmons modification of the Wittig reaction. A facile synthesis of alkynes. The Journal of Organic Chemistry, 47(10), 1837–1845. [Link]

  • Ohira, S. (1989). Methanolysis of Dimethyl (1-Diazo-2-oxopropyl)phosphonate: Generation of Dimethyl (Diazomethyl)phosphonate and Reaction with Carbonyl Compounds. Synthetic Communications, 19(3-4), 561-564. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the 1,3-Dipolar Cycloaddition of Azides to Terminal Alkynes. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into terminal acetylenes. Tetrahedron Letters, 13(36), 3769-3772. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. Azoles - Synthesis, Properties, Applications and Perspectives. [Link]

  • Dheer, D., Singh, V., & Shankar, R. (2017). Medicinal attributes of 1,2,3-triazoles: current developments. Bioorganic & Medicinal Chemistry, 25(11), 2893-2912. [Link]

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The Strategic Advantage of 1-(2-Bromo-5-methoxyphenyl)ethanone in Fluorophore Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Leveraging 1-(2-Bromo-5-methoxyphenyl)ethanone for the Synthesis of Advanced Fluorescent Probes

Abstract: This technical guide provides a comprehensive overview of the strategic use of 1-(2-bromo-5-methoxyphenyl)ethanone as a foundational building block for the synthesis of novel fluorescent probes. We delve into the chemical rationale behind its selection, focusing on the versatility of its functional groups for creating complex fluorophores. The core of this document is a detailed, field-tested protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a high-quantum-yield fluorene-based probe. We further provide step-by-step methodologies for the application of such probes in live-cell imaging. This guide is designed for researchers, chemists, and drug development professionals, offering both the practical "how" and the critical "why" behind experimental design, ensuring scientific rigor and reproducibility.

1-(2-Bromo-5-methoxyphenyl)ethanone is a highly valuable starting material in synthetic organic chemistry, particularly for the construction of fluorescent probes.[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups:

  • The Bromo Group: Located at the ortho-position, this halogen serves as a highly efficient "handle" for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, allows for the formation of a carbon-carbon bond, enabling the linkage of this phenyl ring to other aromatic systems to build the core of a fluorophore.[3][4] The electron-withdrawing nature of the adjacent acetyl group can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, often a rate-limiting step in the catalytic cycle.[5]

  • The Methoxy Group: This electron-donating group (EDG) at the meta-position to the bromine atom influences the electronic properties of the molecule. In the final fluorophore, EDGs are crucial for tuning the photophysical characteristics, such as absorption and emission wavelengths, and often contribute to a higher fluorescence quantum yield.[6]

  • The Acetyl Group: The ketone functionality provides another site for chemical modification. It can be used to attach the final probe to biomolecules or can be chemically transformed (e.g., via condensation reactions) to further extend the π-conjugated system of the fluorophore, which is essential for shifting emission spectra towards longer wavelengths.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and esters.[4] This reaction is exceptionally well-suited for building the conjugated aromatic systems that form the backbone of most fluorescent probes.[7] By coupling 1-(2-bromo-5-methoxyphenyl)ethanone with a fluorescent arylboronic acid, we can rapidly construct a sophisticated probe scaffold. For this guide, we focus on coupling with a fluorene-based boronic acid, as fluorene derivatives are renowned for their high photostability and fluorescence quantum yields, making them ideal for demanding bioimaging applications.[8][9][10][11]

Protocol 1: Synthesis of 2-Acetyl-4-methoxy-1,1'-biphenyl-2'-yl-9,9-dimethyl-9H-fluorene

This protocol details the synthesis of a novel fluorescent core via the Suzuki-Miyaura coupling of 1-(2-bromo-5-methoxyphenyl)ethanone with (9,9-dimethyl-9H-fluoren-2-yl)boronic acid.

Experimental Workflow Diagram

G reagents Reagents Assembly (Starting Materials, Catalyst, Base, Solvents) setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Combine heating Heating & Stirring (80-90 °C, 12-24h) setup->heating 2. Initiate monitoring Reaction Monitoring (TLC) heating->monitoring 3. Check Progress monitoring->heating Incomplete workup Aqueous Workup (Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification 4. Isolate Crude product Final Product (Fluorescent Probe Core) purification->product 5. Obtain Pure

Caption: Synthetic workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)
1-(2-Bromo-5-methoxyphenyl)ethanoneC₉H₉BrO₂229.071.0
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acidC₁₅H₁₅BO₂238.091.2
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.213.0
1,4-Dioxane (Anhydrous)C₄H₈O₂88.1110 mL
Water (Degassed)H₂O18.022.5 mL
Step-by-Step Methodology
  • Vessel Preparation: Place 1-(2-bromo-5-methoxyphenyl)ethanone (1.0 eq), (9,9-dimethyl-9H-fluoren-2-yl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq) into an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Causality: Using oven-dried glassware is critical to exclude moisture, which can hydrolyze the boronic acid and interfere with the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

    • Expertise: While many modern catalysts exist, Pd(PPh₃)₄ is a reliable choice for a broad range of Suzuki couplings and is often effective for initial trials.[5] For more challenging substrates, a ligand screening with catalysts like those based on Buchwald's biarylphosphines might be necessary.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere throughout the reaction is paramount for catalytic activity.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe.

    • Expertise: A mixed solvent system like dioxane/water is common. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃). Degassing the solvents (by sparging with inert gas) removes dissolved oxygen.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a mixture like hexane/ethyl acetate. The reaction is typically complete within 12-24 hours.

    • Trustworthiness: TLC allows for visual confirmation that the starting material (bromo-compound) is being consumed and a new, more non-polar product spot is appearing.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Characterization and Expected Photophysical Properties

The synthesized probe should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity. The photophysical properties can be evaluated using UV-Vis and fluorescence spectroscopy.

PropertyExpected Value / ObservationSignificance
λ_abs (max) ~350-380 nmThe wavelength of maximum light absorption, dictated by the electronic structure of the fluorene core.
λ_em (max) ~420-450 nmThe wavelength of maximum fluorescence emission; should be a bright blue-green fluorescence.
Stokes Shift > 50 nmThe separation between absorption and emission maxima. A larger shift minimizes self-quenching.[]
Quantum Yield (Φ) > 0.7A measure of the efficiency of fluorescence emission. Fluorenes are known for high quantum yields.[9]
Photostability HighThe probe should resist photobleaching under prolonged illumination, crucial for microscopy.[11]

Principle of Action: Designing a "Turn-On" Probe for H₂O₂

The synthesized fluorene core is highly fluorescent but non-specific. To create a functional probe, it can be further modified to respond to a specific biological analyte. A common strategy is to create a "turn-on" probe that is initially non-fluorescent (quenched) and becomes fluorescent only upon reaction with its target.[13][14]

A prime example is a probe for hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS).[15] This can be achieved by converting the acetyl group on our synthesized core into a boronic ester. The boronic ester quenches the fluorescence. In the presence of H₂O₂, the ester is selectively cleaved, releasing the highly fluorescent core.[16]

Mechanism of a Boronate-Based "Turn-On" Probe

G Probe_Quenched Probe-Boronate Ester (Fluorescence OFF) H2O2 H₂O₂ (Analyte) Probe_Quenched->H2O2 Oxidative Cleavage Probe_Free Probe-Phenol (Fluorescence ON) H2O2->Probe_Free

Caption: "Turn-on" mechanism for a boronate-based H₂O₂ probe.

Protocol 2: General Application in Live-Cell Imaging

This protocol provides a general workflow for staining live cells with a newly synthesized lipophilic fluorescent probe.[17]

  • Cell Seeding: Plate cells onto glass-bottom dishes or coverslips. Allow them to adhere and grow until they reach 60-80% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of the fluorescent probe in dimethyl sulfoxide (DMSO). From this stock, create a working solution (typically 1-10 µM) by diluting it in a pre-warmed, serum-free cell culture medium.

    • Expertise: It is crucial to dilute the probe in a serum-free medium first, as proteins in serum can bind to the probe and affect its delivery into cells.

  • Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Add the probe's working solution to the cells and incubate for 15-60 minutes at 37 °C in a 5% CO₂ incubator.

    • Trustworthiness: The optimal staining time and concentration must be determined empirically for each cell line and probe to achieve the best signal-to-noise ratio.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium) to the cells. Mount the dish on a fluorescence microscope.

  • Image Acquisition: Excite the probe at its λ_abs (e.g., ~370 nm) and collect the emitted fluorescence at its λ_em (e.g., ~430 nm). Use the lowest possible excitation intensity to minimize phototoxicity and photobleaching.

References

  • Title: Synthesis of fluorescent probes.
  • Title: Universal Access to Protease Chemiluminescent Probes through Solid-Phase Synthesis.
  • Title: Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications.
  • Title: Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications.
  • Title: Reaction-based small-molecule fluorescent probes for chemoselective bioimaging.
  • Title: Boronate-based fluorescent probes for imaging cellular hydrogen peroxide.
  • Title: 1-(2-bromo-5-methoxy-phenyl)ethanone synthesis.
  • Title: 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | C9H8BrFO2 | CID 2756985.
  • Title: Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species.
  • Title: Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides.
  • Title: Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides.
  • Title: 1-(2-bromo-5-methoxy-phenyl)ethanone | 6342-63-8.
  • Title: Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications.
  • Title: Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review.
  • Title: Designing Molecular Fluorescent Probes.
  • Title: Creating Fluorescent Probes with a 2-bromo-6-methyl-1H-benzo[d]imidazole Core.
  • Title: Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes.
  • Title: 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies.
  • Title: An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.
  • Title: Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications.
  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Title: 6342-63-8, 1-(2-Bromo-5-methoxyphenyl)ethanone Formula.
  • Title: Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone.
  • Title: Optimization of Suzuki coupling conditions for 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.

Sources

Application Notes and Protocols for the Heck Reaction of 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, facilitating the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge substituted alkenes.[1][2] This Nobel Prize-winning transformation is celebrated for its versatility and functional group tolerance, making it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2]

The substrate, 1-(2-Bromo-5-methoxyphenyl)ethanone, presents a unique case for the Heck reaction. It features an aryl bromide, a common coupling partner, substituted with both an electron-donating methoxy group and an electron-withdrawing acetyl group. Furthermore, the bromine atom is positioned ortho to the acetyl group, introducing steric considerations that can influence reactivity. A thorough understanding of the reaction mechanism and careful selection of catalytic systems are therefore paramount for achieving high yields and selectivity.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[3] A grasp of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(2-Bromo-5-methoxyphenyl)ethanone to form a Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by insertion into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the alkyl chain syn-periplanar to the palladium is eliminated, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst by reacting with the palladium-hydride species, completing the catalytic cycle.[3]

Heck_Reaction_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene Complex Alkene Complex Ar-Pd(II)-Br(L2)->Alkene Complex Alkene Coordination Alkyl-Pd(II) Complex Alkyl-Pd(II) Complex Alkene Complex->Alkyl-Pd(II) Complex Migratory Insertion Product-Pd(0) Complex Product-Pd(0) Complex Alkyl-Pd(II) Complex->Product-Pd(0) Complex β-Hydride Elimination Product-Pd(0) Complex->Pd(0)L2 Reductive Elimination (Base, HX) Ar-Br Ar-Br Alkene Alkene Substituted Alkene Substituted Alkene H-Base+ Br- H-Base+ Br-

Caption: The catalytic cycle of the Heck reaction.

Recommended Reaction Conditions: A Starting Point for Optimization

Based on established protocols for structurally similar aryl bromides, the following table outlines a range of starting conditions for the Heck reaction of 1-(2-Bromo-5-methoxyphenyl)ethanone with a model alkene such as styrene or an acrylate.

ComponentRecommendationRationale and Considerations
Palladium Catalyst Pd(OAc)₂ (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%)Pd(OAc)₂ is a common, air-stable precatalyst. The choice of ligand is critical, especially given the ortho-substituent.
Ligand PPh₃ (2-10 mol%) or P(t-Bu)₃ (2-10 mol%)Triphenylphosphine is a standard ligand. For the sterically hindered substrate, a bulkier ligand like tri(tert-butyl)phosphine may improve yields by promoting reductive elimination.
Base K₂CO₃ (1.5-2.5 equiv) or Et₃N (1.5-2.5 equiv)An inorganic base like potassium carbonate is often effective. Triethylamine can act as both a base and a solvent in some cases.
Solvent DMF, NMP, or TolueneHigh-boiling polar aprotic solvents like DMF and NMP are common. Toluene can also be effective, particularly with certain catalyst systems.
Temperature 80-120 °CThe reaction temperature will need to be optimized. Higher temperatures are often required for less reactive aryl bromides.
Alkene Styrene or n-butyl acrylate (1.2-1.5 equiv)Electron-poor alkenes like acrylates are generally more reactive.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Heck reaction of 1-(2-Bromo-5-methoxyphenyl)ethanone with styrene.

Materials:

  • 1-(2-Bromo-5-methoxyphenyl)ethanone

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and PPh₃ (e.g., 0.04 mmol, 4 mol%).

  • Reagent Addition: Add 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 mmol, 1.0 equiv) and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent and Alkene Addition: Add anhydrous DMF (5 mL) followed by styrene (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

Heck_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Setup Schlenk flask under inert atmosphere B Add Pd(OAc)₂ and PPh₃ A->B C Add Aryl Bromide and Base B->C D Add Solvent and Alkene C->D E Heat and Stir (e.g., 100 °C) D->E F Monitor Reaction Progress (TLC/GC-MS) E->F G Cool and Dilute with Ethyl Acetate F->G Reaction Complete H Wash with Water and Brine G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Caption: A streamlined workflow for the Heck reaction protocol.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the use of a fresh, high-quality palladium source. Consider in situ generation of Pd(0) from a Pd(II) precursor.
Insufficient temperatureGradually increase the reaction temperature in 10-20 °C increments.
Steric hindranceEmploy a bulkier phosphine ligand such as P(t-Bu)₃ or consider a ligandless system with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
Formation of Side Products Homocoupling of the aryl bromideLower the reaction temperature or catalyst loading.
Isomerization of the alkene productUse a milder base or shorten the reaction time.
Decomposition of Catalyst Presence of oxygenEnsure the reaction is carried out under a strictly inert atmosphere.

Concluding Remarks

The Heck reaction of 1-(2-Bromo-5-methoxyphenyl)ethanone is a valuable transformation for the synthesis of complex organic molecules. Success in this reaction hinges on a solid understanding of its mechanism and a systematic approach to the optimization of reaction conditions. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to build upon, enabling the efficient and successful application of this powerful synthetic tool.

References

  • Feuerstein, M., Doucet, H., & Santelli, M. (Year). Palladium/Tetraphosphine Catalysed Heck Reaction with ortho-Substituted Aryl Bromides. Journal Name, Volume(Issue), pages.
  • Heck Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Heck reaction. Wikipedia. (2023, October 27). Retrieved from [Link]

  • Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 23083-23115.
  • Heck Reaction - Mechanism. LibreTexts. (2021, August 15).
  • Heck Reaction. (n.d.). Retrieved from [Link]

  • Testbook. (n.d.). Heck Reaction: Definition, Mechanism, Types, stereoselectivity. Retrieved from [Link]

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Application Note: 1-(2-Bromo-5-methoxyphenyl)ethanone as a Versatile Precursor for Novel Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and expert insights into the utilization of 1-(2-bromo-5-methoxyphenyl)ethanone as a strategic starting material for the synthesis of diverse classes of novel ligands. We explore its application in cornerstone synthetic methodologies, including palladium-catalyzed cross-coupling reactions and base-catalyzed condensation reactions. The unique structural features of this precursor—a reactive bromo moiety for carbon-carbon and carbon-nitrogen bond formation, and a versatile acetyl group for heterocycle construction—render it an invaluable building block for researchers in medicinal chemistry, materials science, and catalysis. This document furnishes detailed, step-by-step protocols, mechanistic rationales, and data presentation to enable researchers, scientists, and drug development professionals to effectively leverage this compound in their synthetic campaigns.

Introduction: The Strategic Value of 1-(2-Bromo-5-methoxyphenyl)ethanone

1-(2-Bromo-5-methoxyphenyl)ethanone[1][2] is a bifunctional aromatic compound that serves as a powerful linchpin in modern synthetic chemistry. Its utility stems from the orthogonal reactivity of its key functional groups:

  • The Aryl Bromide: This moiety is an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. It provides a reliable handle for the introduction of aryl, heteroaryl, alkyl, amine, and alkyne groups, enabling the construction of complex molecular architectures.[3][4][5]

  • The Acetyl Group: The methyl ketone functionality is a classical precursor for condensation reactions. It can readily react with aldehydes to form chalcones or with hydrazine derivatives to construct pyrazole rings, both of which are "privileged scaffolds" in medicinal chemistry.[6][7][8]

  • The Methoxy Group: This electron-donating group influences the electronic properties of the aromatic ring, impacting reaction kinetics and regioselectivity. It also offers a potential site for late-stage functionalization via ether cleavage, adding another layer of synthetic versatility.

This guide details validated protocols for transforming this precursor into three important classes of ligands: biaryl ketones via Suzuki-Miyaura coupling, N-aryl amines via Buchwald-Hartwig amination, and chalcones via Claisen-Schmidt condensation, which can serve as precursors for heterocyclic systems like pyrazoles.

Synthetic Workflow Overview

The following diagram illustrates the primary synthetic pathways accessible from 1-(2-bromo-5-methoxyphenyl)ethanone, which are detailed in this application note.

G cluster_0 Starting Material cluster_1 Pd-Catalyzed Cross-Coupling cluster_2 Condensation Reactions cluster_3 Ligand Scaffolds cluster_4 Further Derivatization A 1-(2-Bromo-5-methoxyphenyl)ethanone B Suzuki-Miyaura Coupling (Ar-B(OH)2) A->B Pd Cat. C Buchwald-Hartwig Amination (R2NH) A->C Pd Cat. D Sonogashira Coupling (Terminal Alkyne) A->D Pd/Cu Cat. E Claisen-Schmidt Condensation (Ar-CHO) A->E Base Cat. F Biaryl Ketones B->F G N-Aryl Amines C->G H Aryl Alkynes D->H I Chalcones E->I J Pyrazoles (from Chalcones) I->J Hydrazine G A Chalcone Intermediate (from Protocol III) B Add Hydrazine Hydrate (NH2NH2·H2O) in Glacial Acetic Acid or Ethanol A->B C Heat under Reflux (Cyclocondensation) B->C D Workup & Purification (Precipitation/Recrystallization) C->D E Final Product: Substituted Pyrazole D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Reactions with 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(2-Bromo-5-methoxyphenyl)ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during reactions with this versatile chemical intermediate. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical laboratory experience to help you navigate common challenges and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues reported by researchers in the field. Each entry details the potential cause of the side product formation and provides actionable protocols for mitigation and purification.

FAQ 1: I am observing a significant amount of a debrominated side product, 1-(5-methoxyphenyl)ethanone, in my reaction mixture. What is causing this and how can I minimize it?

A. Underlying Cause: Reductive Dehalogenation

The loss of the bromine atom from your starting material is a classic case of reductive dehalogenation.[1][2] This side reaction can be particularly prevalent in reactions that utilize transition metal catalysts (e.g., Palladium, Copper, Nickel), strong bases, or certain reducing agents. The mechanism can vary, but often involves oxidative addition of the aryl bromide to a low-valent metal center, followed by a protonolysis step where a proton source in the reaction mixture (e.g., solvent, water, or additives) replaces the metal, leading to the debrominated product. Photocatalytic conditions can also induce dehalogenation.[3][4]

Troubleshooting & Mitigation Strategies:

  • Scrutinize Your Reagents for Reductive Impurities: Ensure all solvents and reagents are anhydrous and free of acidic or protic impurities that can serve as a proton source.

  • Optimize Catalyst and Ligand: The choice of catalyst and ligand is critical. Some ligands are more prone to promoting side reactions. Consider screening different ligand systems to find one that favors the desired reaction pathway over dehalogenation.

  • Control Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation pathway. Running the reaction at the lowest effective temperature may help to minimize this side product.

  • Use of a Scavenger: In some cases, adding a mild, non-interfering base or a proton scavenger can help to remove stray protons from the reaction medium.

Experimental Protocol: Purification via Column Chromatography

If the debrominated product has already formed, it can often be separated from the desired product by silica gel column chromatography.

Step-by-Step Protocol:

  • Concentrate the crude reaction mixture in vacuo.

  • Adsorb the crude material onto a small amount of silica gel.

  • Prepare a silica gel column using a suitable solvent system. A good starting point for elution is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate/hexanes and gradually increasing the polarity).

  • Carefully load the adsorbed crude material onto the column.

  • Elute the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC). The less polar debrominated product will typically elute before the more polar desired product.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizing the Competing Pathways:

G SM 1-(2-Bromo-5-methoxyphenyl)ethanone Int Reaction Intermediate SM->Int Reaction Conditions DP Desired Product SP 1-(5-methoxyphenyl)ethanone (Side Product) Int->DP Desired Pathway Int->SP Reductive Dehalogenation G Start Phenolic Side Product Observed? IsLewisAcid Is a strong Lewis/Brønsted acid used? Start->IsLewisAcid HighTemp Is the reaction run at high temperature? IsLewisAcid->HighTemp Yes Other Investigate other reagents for demethylating properties. IsLewisAcid->Other No UseMilder Use a milder acid or less equivalents. HighTemp->UseMilder Yes LowerTemp Run reaction at a lower temperature. HighTemp->LowerTemp No UseMilder->LowerTemp ConsiderPG Consider alternative protecting group strategy. LowerTemp->ConsiderPG

Caption: Troubleshooting guide for O-demethylation.

FAQ 3: I am getting a complex mixture of higher molecular weight impurities. Could this be from self-condensation?

A. Underlying Cause: Aldol Self-Condensation

Yes, it is highly probable that you are observing the results of an aldol-type self-condensation. Acetophenones, including 1-(2-Bromo-5-methoxyphenyl)ethanone, possess acidic α-protons on the acetyl group. In the presence of a base, an enolate can form, which is nucleophilic. This enolate can then attack the electrophilic carbonyl carbon of another molecule of the starting material, leading to a dimer, which can then dehydrate to form a larger, conjugated system. This is often an unwanted side reaction in mixed aldol condensations. [5] Troubleshooting & Mitigation Strategies:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. If your desired reaction requires a base, use a non-nucleophilic, sterically hindered base if possible. Use the minimum amount of base necessary to promote your desired reaction.

  • Order of Addition: If your reaction involves another electrophile, it is often beneficial to add the base to your acetophenone at a low temperature to form the enolate, and then slowly add the second electrophile. This can minimize the concentration of the enolate available to react with the starting material.

  • Temperature Control: Aldol condensations are often reversible. Running the reaction at low temperatures can disfavor the condensation reaction.

  • Use of a More Reactive Electrophile: If you are attempting a crossed aldol condensation, ensure your other carbonyl component is more electrophilic (e.g., an aldehyde) and lacks enolizable protons to prevent its own self-condensation. [6] Experimental Protocol: Purification and Characterization

Purification of aldol products from the starting material can be challenging due to their increased molecular weight and potentially similar polarity.

Step-by-Step Protocol:

  • Initial Attempt with Column Chromatography: As a first step, attempt purification via silica gel column chromatography, as described in FAQ 1. The higher molecular weight aldol products will likely have different retention factors than your starting material.

  • Recrystallization: If chromatography is not effective, recrystallization can be a powerful purification technique. Try dissolving the crude mixture in a minimum amount of a hot solvent in which the desired product is soluble and the impurities are less soluble (or vice versa), and then allowing it to cool slowly.

  • Characterization: Use techniques like Mass Spectrometry to confirm the presence of higher molecular weight species and NMR spectroscopy to identify the characteristic signals of the aldol adducts (e.g., new olefinic or hydroxyl protons).

Visualizing the Self-Condensation Pathway:

G SM1 1-(2-Bromo-5-methoxyphenyl)ethanone Enolate Enolate Intermediate SM1->Enolate Base Dimer Aldol Adduct (Dimer) Enolate->Dimer Nucleophilic Attack SM2 1-(2-Bromo-5-methoxyphenyl)ethanone SM2->Dimer Final Dehydrated Product Dimer->Final -H2O

Caption: Pathway for aldol self-condensation.

Quantitative Data Summary

Side ProductCommon CauseMitigation StrategiesPurification Method
1-(5-methoxyphenyl)ethanoneReductive DehalogenationOptimize catalyst/ligand, control temperature, use anhydrous reagentsColumn Chromatography
1-(2-Bromo-5-hydroxyphenyl)ethanoneO-DemethylationUse milder acids, control temperatureAcid-Base Extraction
High MW SpeciesAldol Self-CondensationControl base/temperature, optimize addition orderColumn Chromatography, Recrystallization

References

  • Reaction conditions for reductive dehalogenation of bromoacetophenone (BrAPN) to acetophenone (APN). - ResearchGate. Available at: [Link]

  • Self-condensation - Wikipedia. Available at: [Link]

  • Condition of the photocatalysis dehalogenation reaction of α- bromoacetophenone in aqueous solution. - ResearchGate. Available at: [Link]

  • Why does acetophenone react with p-anisaldehyde rather than self-condensing? - Homework.Study.com. Available at: [Link]

  • o,o-Dibromo-2-methoxyacetophenone with C-, N- and O - ElectronicsAndBooks. Available at: [Link]

  • A plausible mechanism for the dehalogenation reaction of α‐bromoacetophenone. - ResearchGate. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Available at: [Link]

  • Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system - ResearchGate. Available at: [Link]

  • The aldol condensation of acetone with acetophenone - ResearchGate. Available at: [Link]

  • US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents.
  • O-Demethylation | Chem-Station Int. Ed. Available at: [Link]

  • 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE :- ROS--. Available at: [Link]

  • Selective bromination of acetophenone derivatives with bromine in methanol - Zenodo. Available at: [Link]

  • What is bromination acetophenone? - Quora. Available at: [Link]

  • 1-(5-Bromo-2-methoxyphenyl)ethanone | C9H9BrO2 | CID 2757029 - PubChem. Available at: [Link]

  • Complete O‐demethylation of methoxy groups and lactonization. i: BBr3... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Demethylation - Wikipedia. Available at: [Link]

  • Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde | Request PDF. Available at: [Link]

  • Aldol Condensation - Beyond Benign. Available at: [Link]

  • Major product for aldol condensation between acetophenone and acetaldehyde. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(2-Bromo-5-methoxyphenyl)ethanone (CAS No. 6342-63-8). This document provides in-depth, field-tested guidance and troubleshooting solutions for researchers, scientists, and drug development professionals utilizing recrystallization as a primary purification technique for this compound. Our approach integrates fundamental chemical principles with practical, actionable protocols to ensure you achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the optimal solvent for the recrystallization of 1-(2-Bromo-5-methoxyphenyl)ethanone?

A1: Solvent selection is the most critical parameter for a successful recrystallization. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at or near its boiling point.[1] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (so they remain in the mother liquor upon cooling).[2]

Given the structure of 1-(2-Bromo-5-methoxyphenyl)ethanone—an aromatic ketone—we can predict its solubility behavior. The molecule possesses both polar (ketone, ether) and nonpolar (brominated benzene ring) characteristics. A rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[3] Therefore, moderately polar solvents are an excellent starting point.

Solvent Screening Protocol: To experimentally determine the best solvent, perform small-scale tests:

  • Place approximately 50 mg of your crude compound into separate test tubes.

  • Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature, stirring after each addition, up to about 1 mL. Observe the solubility.[1]

  • If the compound does not dissolve at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point.[1]

  • A suitable solvent will dissolve the compound completely when hot.

  • Allow the clear solution to cool slowly to room temperature, and then in an ice-water bath. The formation of a significant amount of crystalline precipitate indicates a good single-solvent system.[4]

If a single solvent is not ideal, a mixed-solvent system is a powerful alternative.[2] This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble. A common pair for compounds of this type is Ethanol/Water or Ethyl Acetate/Hexane.

Data Presentation: Potential Solvents for 1-(2-Bromo-5-methoxyphenyl)ethanone

SolventBoiling Point (°C)Predicted Solubility CharacteristicsRationale & Comments
Isopropanol 82.6Good Candidate. Low solubility when cold, high solubility when hot.Often an excellent choice for moderately polar aromatic compounds. Its volatility is ideal for easy drying.
Ethanol 78.4Good Candidate. Similar to isopropanol. May require a mixed system with water.The compound is likely quite soluble in hot ethanol. Adding water as an anti-solvent may be necessary to reduce solubility upon cooling and improve yield.[5]
Ethyl Acetate 77.1Possible. May be too effective a solvent, even when cold.If the compound is too soluble, a mixed system with an anti-solvent like hexane is recommended.[6]
Acetone 56.0Likely Too Soluble. Ketones often dissolve well in acetone, which may prevent efficient crystallization even upon cooling.[3]
Water 100.0Poor Solvent. The organic nature of the compound suggests it will be largely insoluble in water even when hot. Can be used as an anti-solvent.[3]
Hexane 69.0Poor Solvent. As a nonpolar solvent, it is unlikely to dissolve the compound even when hot. Can be used as an anti-solvent.
Q2: What is the detailed, step-by-step protocol for recrystallizing 1-(2-Bromo-5-methoxyphenyl)ethanone?

A2: This protocol assumes isopropanol has been selected as a suitable solvent based on preliminary screening.

Experimental Protocol: Recrystallization of 1-(2-Bromo-5-methoxyphenyl)ethanone

  • Step 1: Dissolution

    • Place the crude 1-(2-Bromo-5-methoxyphenyl)ethanone (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

    • Add a magnetic stir bar and a small amount of isopropanol (e.g., 20 mL).

    • Heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid just dissolves completely at the boiling point. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes yield.[4][7] Avoid continuous boiling, as this can concentrate the solution prematurely.[6]

  • Step 2: Decolorization (Optional)

    • If the hot solution is colored by impurities, remove the flask from the heat.

    • Allow it to cool slightly to prevent flash boiling, then add a small amount of activated charcoal (approx. 1-2% of the solute's weight).

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Step 3: Hot Filtration (If Necessary)

    • This step is required if there are insoluble impurities or if charcoal was used.

    • Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask by placing them on the hot plate or in an oven. This prevents premature crystallization in the funnel.[6]

    • Place a fluted filter paper in the warm funnel.

    • Quickly pour the hot solution through the filter paper into the clean, warm receiving flask.

  • Step 4: Crystallization

    • Cover the flask containing the hot, clear filtrate with a watch glass. This prevents solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][7] Rapid cooling can trap impurities.[7]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.[6]

  • Step 5: Crystal Collection and Washing

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

    • Break the vacuum and gently press the crystals with a clean stopper or spatula to remove excess solvent.

  • Step 6: Drying

    • Transfer the crystals to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point (102°C[8]).

Q3: My compound is not crystallizing from the solution upon cooling. What should I do?

A3: This is a common issue, typically arising from two main causes:

  • Excess Solvent: This is the most frequent reason for crystallization failure.[9] If too much solvent was added during the dissolution step, the solution will not be saturated upon cooling.

    • Solution: Re-heat the solution and boil off a portion of the solvent under a fume hood.[10] After reducing the volume, attempt the slow cooling process again. You can check for saturation by dipping a glass rod in the solution; a solid film should form on the rod as it dries.

  • Supersaturation: Sometimes a solution can cool below its saturation point without forming crystals because the initial energy barrier for crystal nucleation has not been overcome.[9]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]

    • Solution 2 (Seeding): If you have a pure crystal of 1-(2-Bromo-5-methoxyphenyl)ethanone, add a tiny amount to the supersaturated solution. This "seed crystal" provides a template for further crystal growth.[6]

    • Solution 3 (Extreme Cooling): As a last resort, cooling the mixture in a dry ice/acetone bath may induce crystallization, though this can sometimes lead to the formation of a precipitate rather than well-defined crystals.[6]

Q4: An oil has formed instead of crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of impurities is very high, causing a melting point depression.[9][10]

  • Solution 1 (Re-dissolve and Dilute): Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to make the solution slightly less saturated.[10] Then, attempt to cool the solution much more slowly. Insulating the flask by placing it in a beaker of warm water and allowing both to cool together can be effective.[6]

  • Solution 2 (Adjust Solvent Polarity): If using a mixed-solvent system (e.g., ethanol/water), the oiling may be due to adding the anti-solvent too quickly. Re-heat to get a clear solution, add a small amount of the "good" solvent (ethanol), and then add the anti-solvent (water) even more slowly, ensuring the solution remains hot.

  • Solution 3 (Charcoal Treatment): If the cause is a high impurity load, the impurities may be disrupting the crystal lattice formation. In this case, re-dissolving the oil in the original solvent and treating with activated charcoal (as described in Q2, Step 2) may remove the problematic impurities.[10]

Q5: The crystal yield is very low. What are the likely causes and how can I improve it?

A5: A low yield (e.g., <70%) can be frustrating. The primary causes are:

  • Using Too Much Solvent: As discussed in Q3, excess solvent will keep a significant portion of your product dissolved in the mother liquor.[10]

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be discarded with the insoluble impurities, leading to significant loss.[6] Ensure your filtration apparatus is thoroughly pre-heated.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient time, or failing to use an ice bath, will result in product loss to the mother liquor.[10]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of your product.

Q6: How do I assess the purity of my recrystallized 1-(2-Bromo-5-methoxyphenyl)ethanone?

A6: There are two primary methods for assessing purity post-recrystallization:

  • Melting Point Analysis: This is the most common and reliable method. A pure crystalline solid will have a sharp and narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a depressed and broad melting point range. The literature melting point for 1-(2-Bromo-5-methoxyphenyl)ethanone is 102°C .[8] Your purified product should melt very close to this value.

  • Visual Inspection: Pure crystals should appear well-formed, often with shiny surfaces that catch the light.[7] The color should be uniform (e.g., white or off-white). The crude material is often described as an off-white solid, so a successful recrystallization should yield a whiter, more crystalline product.[11]

Visualization of the Recrystallization Workflow

The following diagram outlines the complete experimental and troubleshooting workflow for the purification process.

Recrystallization_Workflow Recrystallization & Troubleshooting Workflow start Start: Crude Product dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve check_insolubles Insoluble Impurities Present? dissolve->check_insolubles hot_filtration 2. Perform Hot Filtration check_insolubles->hot_filtration Yes cool_slowly 3. Cool Solution Slowly check_insolubles->cool_slowly No hot_filtration->cool_slowly check_crystals Crystals Form? cool_slowly->check_crystals collect_crystals 4. Collect, Wash & Dry Crystals check_crystals->collect_crystals Yes ts_oil Troubleshoot: Oiling Out check_crystals->ts_oil No, Oil Forms ts_no_xtal Troubleshoot: No Crystals check_crystals->ts_no_xtal No, Clear Solution end End: Pure Product collect_crystals->end reheat_add_solvent Re-heat, Add More Solvent, Cool Slower ts_oil->reheat_add_solvent scratch_seed Scratch Flask or Add Seed Crystal ts_no_xtal->scratch_seed reduce_volume Reduce Solvent Volume by Boiling ts_no_xtal->reduce_volume reheat_add_solvent->cool_slowly scratch_seed->check_crystals Try Again reduce_volume->cool_slowly

Caption: Recrystallization and Troubleshooting Workflow.

References

  • Solvent Choice. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 1-(5-Bromo-2-methoxyphenyl)ethanone. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • 2.1: Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • 1-(2-Bromo-6-methoxyphenyl)ethanone. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: HPLC Purification of 1-(2-Bromo-5-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 1-(2-Bromo-5-methoxyphenyl)ethanone and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of aromatic ketones. The presence of bromo, methoxy, and ketone functionalities presents unique challenges in achieving high purity and yield. This guide provides in-depth, field-proven insights to navigate these challenges effectively, moving from common questions to advanced troubleshooting and detailed protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 1-(2-Bromo-5-methoxyphenyl)ethanone and its structural analogs.

Q1: What is the recommended starting HPLC mode for purifying 1-(2-Bromo-5-methoxyphenyl)ethanone derivatives?

A1: Reversed-phase HPLC (RP-HPLC) is the most suitable starting point for this class of compounds.[1] The parent molecule and its likely derivatives possess a moderate to high degree of hydrophobicity due to the aromatic ring and the bromine atom, making them well-suited for retention on non-polar stationary phases like C18.[1][2] It is estimated that over 65% of all HPLC separations are performed in reversed-phase mode due to its versatility and applicability to a wide range of molecular polarities and weights.[1]

Q2: How do the bromo and methoxy functional groups affect the chromatographic behavior of my compound?

A2: Both groups significantly influence retention and selectivity:

  • Bromo Group: The bromine atom increases the molecule's molecular weight and overall hydrophobicity, leading to longer retention times in RP-HPLC compared to its non-brominated analog. Halogenated compounds can also engage in weak intermolecular interactions with certain stationary phases.[3]

  • Methoxy Group: The methoxy group (-OCH₃) is moderately polar. Its influence on retention is complex; while it can participate in hydrogen bonding, its primary effect in RP-HPLC is often a slight decrease in retention time compared to an unsubstituted phenyl ring, depending on the overall mobile phase composition.[4][5] The interplay between the electron-donating methoxy group and the electron-withdrawing bromo group can also alter the molecule's overall dipole moment, affecting selectivity.[6]

Q3: What are the best initial solvents for my mobile phase?

A3: For RP-HPLC, a combination of ultrapure water (Mobile Phase A) and either acetonitrile or methanol (Mobile Phase B) is the standard choice.[7][8][9]

  • Acetonitrile is often preferred due to its lower viscosity (leading to lower backpressure) and lower UV cutoff (around 190 nm), which is advantageous for detecting aromatic compounds that absorb at low wavelengths.[9][10][11]

  • Methanol is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities, which might be beneficial for resolving closely eluting impurities.[12][13] A good starting point is a gradient elution from approximately 40-50% Mobile Phase B to 95% B over 15-20 minutes.

Q4: My sample doesn't dissolve well in the initial mobile phase. What should I do?

A4: Poor sample solubility is a common issue that can lead to peak distortion and even column clogging. The compound 2-bromo-1-(4-methoxyphenyl)ethanone is a solid crystalline substance more likely to be soluble in organic solvents than in water.[14]

  • First, try dissolving the sample in 100% of your organic mobile phase (acetonitrile or methanol). [15]

  • If solubility is still an issue, stronger, less polar solvents like Tetrahydrofuran (THF) or using a co-solvent like isopropanol might be necessary, but ensure they are miscible with your mobile phase and compatible with your HPLC system.[9]

  • Crucially, the sample solvent should ideally be of equal or weaker elution strength than the initial mobile phase to prevent peak distortion. [16][17] If you must use a stronger solvent to dissolve your sample, inject the smallest possible volume to minimize these effects.[18]

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues encountered during the purification process.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry compromises resolution and leads to inaccurate quantification and impure fractions.

Symptom Potential Causes Troubleshooting Steps & Rationale
Peak Tailing 1. Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase can interact with polar functional groups on the analyte, such as the ketone's oxygen, causing a secondary retention mechanism.[12][19] 2. Column Overload: Injecting too much sample mass can saturate the stationary phase.[16][20] 3. Contaminated Column/Guard Column: Strongly retained impurities from previous injections can interfere with the peak shape.1. Add an Acidic Modifier: Introduce a small amount (0.05-0.1%) of trifluoroacetic acid (TFA) or formic acid to the mobile phase.[21] This suppresses the ionization of the silanol groups, minimizing unwanted interactions.[19] 2. Reduce Sample Load: Perform a loading study by injecting progressively smaller amounts of your sample to see if peak shape improves.[20] 3. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[21]
Peak Fronting 1. Sample Overload (Concentration): The sample concentration is too high for the mobile phase to dissolve efficiently on the column head. 2. Incompatible Sample Solvent: The sample is dissolved in a solvent significantly stronger than the mobile phase.[17]1. Dilute the Sample: Reduce the concentration of your sample before injection.[22] 2. Match Sample Solvent to Mobile Phase: If possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is required for solubility, reduce the injection volume.[18]
Split Peaks 1. Partially Clogged Column Frit: Particulates from the sample or mobile phase can block the flow path at the column inlet. 2. Column Void/Channeling: A void has formed at the head of the column bed due to pressure shocks or age.1. Filter Your Sample: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulates.[15][23] 2. Reverse and Flush: Disconnect the column from the detector, reverse its direction, and flush with a strong solvent at a moderate flow rate to dislodge particulates from the inlet frit.[21] If the problem persists, the column may need replacement.
Issue 2: Insufficient Resolution

Failure to separate the target compound from impurities (e.g., regioisomers, starting materials, or byproducts).

Symptom Potential Causes Troubleshooting Steps & Rationale
Co-eluting or Overlapping Peaks 1. Suboptimal Mobile Phase Composition: The current solvent system does not provide enough selectivity for the components. 2. Gradient is Too Steep: The percentage of organic solvent increases too quickly, causing compounds to elute together. 3. Incorrect Stationary Phase: The column chemistry (e.g., C18) is not providing the necessary retention mechanism for separation.1. Change Organic Modifier: If using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter selectivity and change the elution order.[4][6][12] 2. Flatten the Gradient: Decrease the slope of the gradient around the elution time of your target compound. A shallower gradient increases the interaction time with the stationary phase, improving separation.[16] 3. Try a Different Stationary Phase: Consider a Phenyl-Hexyl or a polar-embedded phase. A phenyl column can offer alternative selectivity for aromatic compounds through π-π interactions, which may be beneficial for separating regioisomers.[12][24]
Issue 3: Scaling Up from Analytical to Preparative HPLC

Challenges in maintaining separation and purity when moving to larger-scale purification.

Symptom Potential Causes Troubleshooting Steps & Rationale
Loss of Resolution at Preparative Scale 1. Column Overloading: Exceeding the loading capacity of the preparative column.[20] 2. Incorrect Scaling of Flow Rate and Gradient: Simple multiplication of parameters is often insufficient due to differences in system dwell volume and column geometry.1. Perform a Loading Study: Before committing a large amount of material, perform a loading study on the analytical column to determine the maximum injectable mass before resolution is compromised.[20][25] 2. Use a Scale-Up Calculator: Utilize a column scaling calculator (often provided by column manufacturers) to correctly adjust the flow rate and gradient times based on the dimensions of the analytical and preparative columns.[26] 3. Maintain k' (Retention Factor): The primary goal of scaling is to keep the retention factor constant. This is achieved by ensuring the mobile phase composition, column chemistry, and particle size are the same, while adjusting flow rate and gradient proportionally to the column volume.[26][27]

Section 3: Experimental Protocols & Workflows

Protocol 1: Analytical Method Development

This protocol outlines a systematic approach to developing a robust analytical method for baseline separation, which is the foundation for successful preparative purification.[25]

Objective: To achieve baseline resolution (Rs > 1.5) for the target compound and all known impurities.

Materials:

  • HPLC System with UV Detector

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade Acetonitrile, Methanol, and Water

  • HPLC-grade Trifluoroacetic Acid (TFA) or Formic Acid

  • Sample of crude 1-(2-Bromo-5-methoxyphenyl)ethanone derivative dissolved in Acetonitrile (approx. 1 mg/mL)

Procedure:

  • Initial Scouting Gradient:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Gradient: 10% B to 90% B over 20 minutes.

    • Detector Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 5 µL.

  • Analyze the Chromatogram: Identify the retention time of your target peak and the resolution from its nearest neighbors.

  • Optimization - Step 1 (Gradient Shape):

    • Based on the scouting run, create a focused gradient around your peak of interest. For example, if your peak eluted at 12 minutes (corresponding to ~55% B), design a new, shallower gradient: 45% B to 65% B over 20 minutes. This increases the separation power in the relevant region.[28]

  • Optimization - Step 2 (Solvent Selectivity):

    • If resolution is still insufficient, repeat the optimized gradient from Step 3 but replace Acetonitrile with Methanol as Mobile Phase B. The change in solvent can significantly alter selectivity.[12]

  • Finalize Method: Choose the combination of solvent and gradient that provides the best resolution and peak shape. This analytical method will be the basis for scaling up to preparative HPLC.

Workflow for Troubleshooting HPLC Purification

The following diagram illustrates a logical workflow for diagnosing and solving common HPLC purification issues.

Sources

Technical Support Center: Optimizing Suzuki Coupling with 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura coupling reaction with 1-(2-Bromo-5-methoxyphenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with 1-(2-Bromo-5-methoxyphenyl)ethanone is giving low to no yield. What are the most likely causes?

A1: Low yields with this substrate often stem from challenges related to its electronic properties. The methoxy and acetyl groups introduce competing electronic effects that can complicate the catalytic cycle. The primary issues to investigate are:

  • Inefficient Oxidative Addition: The methoxy group is electron-donating, which can slow down the rate-limiting oxidative addition of the aryl bromide to the Pd(0) catalyst.[1][2]

  • Catalyst System Incompatibility: Standard catalysts like Pd(PPh₃)₄ may not be effective for this moderately electron-rich and sterically hindered substrate.[1] The choice of both the palladium precursor and, more critically, the ligand is paramount.[3][4]

  • Suboptimal Base Selection: The base is crucial for activating the boronic acid for transmetalation.[5][6][7] An inappropriate base can lead to side reactions or incomplete conversion.

  • Reagent Quality and Stability: Degradation of the boronic acid (protodeboronation) is a common side reaction that consumes your coupling partner.[1][8]

  • Reaction Conditions: Inadequate temperature, insufficient degassing (leading to oxygen presence), or an unsuitable solvent can all inhibit the reaction.[1][9]

Q2: I'm observing significant amounts of a byproduct that appears to be the debrominated starting material, 1-(5-methoxyphenyl)ethanone. What is causing this?

A2: This side product results from a process called dehalogenation (specifically, debromination).[8] After the initial oxidative addition, the resulting arylpalladium(II) complex can react with a hydride source in the mixture instead of the boronic acid. Common hydride sources include amine bases or alcohol solvents.[8] Reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and produces the dehalogenated byproduct. To mitigate this, consider changing the solvent or using a non-coordinating base.[4]

Q3: How do I choose the optimal base for this specific substrate?

A3: The base has multiple roles: it facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step, and it can influence the formation of the active palladium complex.[6][7][10][11] For 1-(2-Bromo-5-methoxyphenyl)ethanone, which has an ester-like acetyl group, a moderately strong inorganic base is typically a good starting point.

  • First Choice: Aqueous potassium carbonate (K₂CO₃) is a reliable and common first choice for many Suzuki couplings.[12]

  • Alternative Options: If K₂CO₃ is not effective, or if you observe side reactions related to base-labile groups, consider potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[12][13]

  • Anhydrous Conditions: If protodeboronation of the boronic acid is a major issue, using an anhydrous base like K₃PO₄ in an anhydrous solvent system can be beneficial.[1][12]

Q4: What are the best practices for setting up the reaction to ensure reproducibility?

A4: Reproducibility in palladium-catalyzed reactions hinges on meticulous setup to exclude oxygen, which can deactivate the catalyst.[8]

  • Glassware: Ensure all glassware is oven-dried or flame-dried to remove moisture.

  • Inert Atmosphere: Assemble the reaction under an inert atmosphere (Argon or Nitrogen). This is typically done in a Schlenk flask or a vial with a septum.[1][13][14]

  • Degassing: Thoroughly degas your solvent(s) before use. Common methods include bubbling an inert gas through the solvent for 20-30 minutes or using several freeze-pump-thaw cycles.[2][15]

  • Reagent Addition: Add all solid reagents (aryl halide, boronic acid, base, catalyst, ligand) to the flask, then purge with an inert gas for several cycles before adding the degassed solvent via syringe.[1][13]

  • Stirring: Ensure vigorous stirring, especially for biphasic reactions, to maximize the interaction between phases.[12]

Troubleshooting Guides & Optimization Protocols

Issue 1: Low Conversion of 1-(2-Bromo-5-methoxyphenyl)ethanone

Low conversion is often tied to the catalyst's inability to efficiently perform the oxidative addition step due to the electron-rich nature of the aryl bromide.

Protocol 1: Catalyst and Ligand Screening

For challenging substrates, a one-size-fits-all catalyst is rare. Screening different ligand and palladium source combinations is often necessary.[12] Bulky, electron-rich phosphine ligands are industry standard for promoting oxidative addition with electron-rich aryl halides.[1][3]

Recommended Ligands for Screening:

  • Buchwald Ligands: SPhos, XPhos, and DavePhos are excellent starting points known to accelerate reactions with hindered and electron-rich substrates.[1][3][12]

  • Ferrocenyl Ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust and versatile ligand.

  • N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form highly stable and active catalysts, often used with PEPPSI-type precatalysts.[1][5]

Catalyst System ComponentRecommended Starting PointsRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Common, reliable sources of Pd(0) after in-situ reduction.
Ligand Class Biaryl Phosphines (Buchwald-type)Bulky and electron-rich nature facilitates both oxidative addition and reductive elimination.[1][3]
Specific Ligands XPhos, SPhosProven efficacy for sterically hindered and electron-rich aryl bromides and chlorides.[1][12]
Alternative Ligands N-Heterocyclic Carbenes (NHCs)Form highly active and stable catalysts, excellent for challenging couplings.[1][5]

Experimental Workflow for Screening:

G cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_run Execution & Analysis A Prepare Stock Solutions: 1. Aryl Bromide in Solvent 2. Boronic Acid in Solvent 3. Base in Solvent/Water D Add Stock Solutions to Vials A->D B Dispense Pd Precatalyst & Ligand into Array of Vials C Add Stir Bars B->C C->D E Seal Vials and Place in Heated Reaction Block D->E F Run Reactions at Set Temperature (e.g., 80-110 °C) for a Fixed Time (e.g., 12-24h) G Quench Reactions F->G H Analyze by LC-MS or GC-MS to Determine Conversion/Yield G->H

Issue 2: Protodeboronation of the Boronic Acid

The hydrolysis of the C-B bond in the boronic acid to a C-H bond is a common side reaction, especially at higher temperatures or with excess water and strong bases.[1][8]

Protocol 2: Adjusting Solvent and Base Conditions

Minimizing water and choosing the right base can significantly suppress protodeboronation.

Solvent System Selection:

Solvent SystemTypical RatioAdvantages & Considerations
Toluene / Water9:1 to 4:1Good for many substrates, but the biphasic nature requires vigorous stirring.[12]
1,4-Dioxane / Water4:1A common, effective system. Dioxane is a good solvent for many organic compounds.[8][13]
2-MeTHF / Water9:1A greener alternative to THF and Dioxane, provides good phase separation.[12]
DMF or Acetonitrile (MeCN)Anhydrous or with minimal H₂OPolar aprotic solvents can be effective, especially if starting materials have poor solubility in less polar solvents.[8][16][17] However, their coordinating ability can sometimes alter catalyst behavior.[17][18]

Base and Water Stoichiometry:

  • Standard Conditions: Start with 2.0 equivalents of K₂CO₃ in a 4:1 Dioxane:Water mixture.

  • Anhydrous Conditions: If protodeboronation is confirmed, switch to anhydrous K₃PO₄ (3.0 equivalents) in anhydrous Dioxane or Toluene. A small, controlled amount of water (1-5 equivalents) can sometimes be beneficial even in "anhydrous" setups, as the formation of a μ-bridging hydroxy group between palladium and boron is believed to facilitate transmetalation.[8]

  • Boronic Ester Alternative: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester (BPin), which is less prone to protodeboronation.[12]

The Catalytic Cycle: A Visual Guide

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; OA_TS [label="Oxidative\nAddition", shape=plaintext]; PdII_Complex [label="trans-Ar-Pd(II)(X)L₂", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Transmetal_TS [label="Transmetalation", shape=plaintext]; Diaryl_PdII [label="Ar-Pd(II)-Ar'L₂", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; RE_TS [label="Reductive\nElimination", shape=plaintext];

// Invisible nodes for positioning ArX [label="Ar-X", shape=plaintext]; Boronate [label="Ar'-B(OR)₃⁻", shape=plaintext]; Product [label="Ar-Ar'", shape=plaintext]; Base [label="Base (e.g., CO₃²⁻)", shape=plaintext, pos="3,0!"]; BoronicAcid [label="Ar'-B(OH)₂", shape=plaintext, pos="4.5,0.5!"];

// Edges Pd0 -> OA_TS [dir=none]; OA_TS -> PdII_Complex; ArX -> OA_TS [label="+ Ar-X"];

PdII_Complex -> Transmetal_TS [dir=none]; Transmetal_TS -> Diaryl_PdII; Boronate -> Transmetal_TS [label="+ Ar'-B(OR)₃⁻"];

Diaryl_PdII -> RE_TS [dir=none]; RE_TS -> Pd0; RE_TS -> Product [label="+ Ar-Ar'"];

// Base activation of boronic acid BoronicAcid -> Boronate [style=dashed, label=" + Base"];

// Positioning and ordering {rank=same; ArX; Pd0; Product;} {rank=same; OA_TS; RE_TS;} {rank=same; PdII_Complex; Diaryl_PdII;} {rank=same; Transmetal_TS; Boronate;} } dot Caption: The Suzuki-Miyaura catalytic cycle.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (Ar-X).[6] The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the activation of the boronic acid by a base.[5][6] Finally, reductive elimination forms the desired C-C bond and regenerates the Pd(0) catalyst.[6]

References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Casanovas, J., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Leiria, L. O. S., et al. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]

  • Leiria, L. O. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Takeda, Y., et al. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Asnan, H. H. M., & Fatihah, W. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Journal of Science and Technology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of concentration of catalyst 1 on Suzuki coupling of 4-bromoacetophenone with phenylboronic acid in water under microwave heating. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • ARKAT USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. Retrieved from [Link]

Sources

Preventing dehalogenation of 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-Bromo-5-methoxyphenyl)ethanone

A Guide to Preventing Unwanted Dehalogenation in Synthetic Applications

Welcome to the technical support center for 1-(2-Bromo-5-methoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address a common and often frustrating side reaction: the premature loss of the bromine substituent (dehalogenation). This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you maintain the integrity of your starting material and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem with 1-(2-Bromo-5-methoxyphenyl)ethanone?

A: Dehalogenation, specifically hydrodehalogenation in this context, is a side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom. This converts your starting material, 1-(2-Bromo-5-methoxyphenyl)ethanone, into the byproduct 1-(5-methoxyphenyl)ethanone. This is problematic for several reasons: it consumes your valuable starting material, lowers the yield of the intended product, and introduces a significant purification challenge due to the similar polarity and structure of the byproduct.[1][2]

Q2: What is the primary mechanism that causes dehalogenation in my cross-coupling reaction?

A: In transition-metal-catalyzed reactions, particularly those using palladium, the most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive intermediate can be generated from various sources within the reaction, such as bases containing β-hydrogens (e.g., alkoxides), certain solvents (like alcohols or even residual water), or additives.[3][4] The Pd-H species can then participate in a competing catalytic cycle, leading to the unwanted replacement of the bromine atom with hydrogen.

Q3: Are there specific reaction conditions that are known to promote this unwanted side reaction?

A: Yes, several factors can accelerate the rate of dehalogenation. These include:

  • Strong Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are known to generate Pd-H species and promote dehalogenation.[3][5]

  • Solvents: Protic solvents (e.g., alcohols) or even polar aprotic solvents like DMF can serve as hydride sources.[6][7]

  • High Temperatures: Elevated temperatures can sometimes favor the dehalogenation pathway, which may have a higher activation energy.[1]

  • Catalyst/Ligand System: Less bulky or electron-poor ligands on the palladium center can lead to a less efficient desired reaction, giving more time and opportunity for the dehalogenation side reaction to occur.[1][2]

Q4: Is the structure of 1-(2-Bromo-5-methoxyphenyl)ethanone itself a contributing factor to dehalogenation?

A: The electronic nature of the substituents on the aromatic ring can influence its susceptibility. The methoxy group (-OCH₃) is an electron-donating group, which generally increases the electron density on the ring. This can sometimes make the aryl bromide more susceptible to certain dehalogenation pathways. Conversely, the ortho-position of the bromine to the acetyl group adds some steric hindrance, which can influence the kinetics of both the desired reaction and the undesired dehalogenation.

Troubleshooting Guide: A Systematic Approach to Eliminating Dehalogenation

If you are observing significant amounts of your dehalogenated byproduct, 1-(5-methoxyphenyl)ethanone, this guide provides a systematic workflow to diagnose and resolve the issue.

Workflow for Minimizing Dehalogenation

G cluster_0 Problem Identification cluster_1 Step 1: Evaluate Catalytic System cluster_2 Step 2: Modify Reaction Parameters cluster_3 Step 3: Verify Reagent Quality cluster_4 Solution start Dehalogenation Observed (e.g., by GC-MS, NMR) ligand Is the ligand bulky and electron-rich (e.g., XPhos)? start->ligand base Is the base strong (e.g., NaOtBu)? ligand->base If Yes ligand_sol Action: Switch to bulky ligands (XPhos, SPhos, RuPhos) ligand->ligand_sol No solvent Is the solvent aprotic and non-polar (e.g., Toluene)? base->solvent If Yes base_sol Action: Use a weaker base (K3PO4, Cs2CO3, K2CO3) base->base_sol No temp Can the temperature be lowered? solvent->temp If Yes solvent_sol Action: Change to Toluene or Dioxane solvent->solvent_sol No purity Are solvents anhydrous and degassed? temp->purity If Yes temp_sol Action: Run reaction at a lower temperature (e.g., 80 °C) temp->temp_sol No end Optimized Reaction: Minimized Dehalogenation purity->end If Yes ligand_sol->base base_sol->solvent solvent_sol->temp temp_sol->purity

Caption: A troubleshooting workflow for diagnosing and solving issues with dehalogenation.

Detailed Troubleshooting Steps

Step 1: Evaluate and Modify the Catalytic System

The choice of catalyst, ligand, and base is the most critical factor in controlling selectivity.

  • Ligand Selection: The ligand's steric and electronic properties directly influence the rates of the desired catalytic cycle versus the dehalogenation pathway.

    • Insight: Bulky, electron-rich phosphine ligands (such as the Buchwald biarylphosphine ligands) or N-heterocyclic carbenes (NHCs) are highly effective at preventing dehalogenation.[1][2] These ligands accelerate the rate of reductive elimination (the final product-forming step), which outcompetes the dehalogenation pathway.

    • Action: If you are using a less bulky ligand like triphenylphosphine (PPh₃), switch to a ligand such as XPhos, SPhos, or RuPhos.

  • Base Selection: The base can be a primary source for the formation of palladium-hydride species.

    • Insight: Strong bases, especially alkoxides like NaOtBu, are often implicated in dehalogenation.[3][5] Weaker inorganic bases are generally a safer choice.

    • Action: Replace strong bases with weaker alternatives like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1]

Step 2: Optimize Reaction Parameters
  • Solvent Choice: The solvent can act as a hydride donor.

    • Insight: Protic solvents are obvious sources of protons/hydrides. However, polar aprotic solvents like DMF can also be problematic. Non-polar, aprotic solvents are generally preferred.

    • Action: Switch to solvents like toluene or dioxane, which are less likely to act as hydride sources.[1][7]

  • Temperature Control: Reaction temperature affects the rates of competing pathways.

    • Insight: Dehalogenation may have a different activation energy than your desired cross-coupling reaction. In many cases, lowering the temperature can significantly suppress the side reaction without drastically slowing down the main reaction.

    • Action: Try running the reaction at a lower temperature (e.g., decrease from 110 °C to 80 °C) and monitor the progress.[1]

Step 3: Ensure High Purity of Reagents
  • Insight: Trace amounts of water or other impurities in your reagents or solvents can be a source of hydrides.

  • Action: Always use anhydrous and properly degassed solvents. Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the introduction of water and oxygen.

Data Summary: Effect of Reaction Parameters on Dehalogenation

The following table summarizes the general effect of different parameters on the ratio of the desired cross-coupled product to the dehalogenated byproduct.

ParameterCondition to MINIMIZE DehalogenationCondition that may INCREASE DehalogenationRationale
Ligand Bulky, electron-rich (e.g., XPhos, SPhos)Small, electron-poor (e.g., PPh₃)Promotes faster reductive elimination for the desired product.[1][2]
Base Weaker inorganic (K₃PO₄, Cs₂CO₃)Strong alkoxide (NaOtBu)Reduces the formation of Pd-H species.[3][5]
Solvent Aprotic, non-polar (Toluene, Dioxane)Protic or polar aprotic (Alcohols, DMF)Minimizes the availability of hydride sources.[1][7]
Temperature Lower (e.g., 80 °C)Higher (e.g., >100 °C)May disfavor the dehalogenation pathway kinetically.[1]

Optimized Protocol Example: Suzuki Coupling with Minimized Dehalogenation

This protocol provides a robust starting point for the Suzuki cross-coupling of 1-(2-Bromo-5-methoxyphenyl)ethanone with an arylboronic acid, specifically designed to minimize hydrodehalogenation.

Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Place the vial in a preheated oil bath at 80 °C and stir vigorously.

Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanism: Desired Pathway vs. Dehalogenation

G cluster_main Desired Suzuki Coupling Cycle cluster_side Competing Dehalogenation Pathway pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Ar-Br pd_intermediate Ar-Pd(II)(Br)L₂ oa->pd_intermediate tm Transmetalation pd_intermediate->tm + Ar'B(OH)₂ pd_hydride L₂Pd(H)Br pd_intermediate->pd_hydride via various pathways pd_biaryl Ar-Pd(II)(Ar')L₂ tm->pd_biaryl re Reductive Elimination pd_biaryl->re re->pd0 (Regeneration) product Ar-Ar' (Desired Product) re->product hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pd_intermediate forms re_dehalo Reductive Elimination pd_hydride->re_dehalo re_dehalo->pd0 (Regeneration) dehalo_product Ar-H (Byproduct) re_dehalo->dehalo_product

Caption: Palladium-catalyzed cross-coupling and the competing dehalogenation side reaction.

References

  • Abd-El-Aziz, A. S., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic-Chemistry.org. Available at: [Link]

  • Lee, D. H., et al. (2010). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform. Available at: [Link]

  • He, Z., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available at: [Link]

  • Wikipedia. (2023). Dehalogenation. Available at: [Link]

  • Viciu, M. S., et al. (2002). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. Available at: [Link]

  • Narayanam, J. M. R., et al. (2011). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]

  • Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. Reddit. Available at: [Link]

  • Harding, J. W., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]

  • Synfacts. (2016). Pd Nanoparticle Catalyzed Reductive Dehalogenation of Aryl Halides with NaBH4. Thieme. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Mitchell, M. B., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]

Sources

Troubleshooting low yield in Grignard reaction of 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Low Yield in the Grignarßd Reaction of 1-(2-Bromo-5-methoxyphenyl)ethanone

For: Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Grignard reaction with 1-(2-Bromo-5-methoxyphenyl)ethanone, leading to low yields of the desired tertiary alcohol.

Q1: My Grignard reaction has a very low yield. What are the most likely causes?

Low yields in this specific Grignard reaction can stem from several factors, broadly categorized into issues with reagent formation and competing side reactions during the addition to the ketone.

Primary Causes for Low Yield:

  • Inefficient Grignard Reagent Formation: The reaction may fail to initiate or proceed sluggishly due to the passivating oxide layer on the magnesium metal.[1][2][3]

  • Premature Quenching of the Grignard Reagent: Grignard reagents are extremely strong bases and will react with any available protic source, such as water or alcohols, which will quench the reagent before it can react with the ketone.[1][2]

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition to the ketone, significantly reducing the yield of the tertiary alcohol.[4][5]

Q2: I'm having trouble initiating the Grignard reagent formation. What can I do?

The initiation of a Grignard reaction is often the most critical and challenging step. The primary barrier is the magnesium oxide (MgO) layer that coats the surface of the magnesium turnings, preventing the insertion of magnesium into the carbon-bromine bond.[1][2]

Troubleshooting Initiation Failure:

Solution Description Causality
Magnesium Activation Exposing a fresh, unoxidized magnesium surface is crucial for reaction initiation.[1][3][5][6][7]The oxide layer is chemically inert and physically blocks the reaction between the magnesium and the aryl halide.[1]
Use of Initiators Small amounts of iodine (I₂) or 1,2-dibromoethane are commonly used to activate the magnesium surface.[1][3][5][6][7]These reagents react with the magnesium oxide layer, exposing fresh magnesium and facilitating the start of the Grignard reaction.[1] 1,2-dibromoethane is particularly effective as it forms ethylene gas, which bubbles out of the reaction, providing a visual cue of activation.[1]
Mechanical Activation Grinding the magnesium turnings in a dry mortar and pestle or using a glass stirring rod to crush them in the reaction flask can expose fresh surfaces.[5][6]This physically breaks the oxide layer, allowing the reaction to begin.
Solvent Choice While diethyl ether is common, tetrahydrofuran (THF) is a more polar solvent that can better solvate the Grignard reagent, potentially aiding in its formation and reactivity.[8][9]THF's higher solvating power can help to break up aggregates of the Grignard reagent, leading to more reactive monomeric species.[8]

Workflow for Magnesium Activation:

G cluster_start Initiation Troubleshooting cluster_methods Activation Methods cluster_outcome Expected Outcome Start Low or No Reaction Initiation Activate Activate Magnesium Surface Start->Activate Chemical Chemical Activation (Iodine, 1,2-Dibromoethane) Activate->Chemical Mechanical Mechanical Activation (Crushing/Grinding) Activate->Mechanical Success Successful Grignard Formation Chemical->Success Mechanical->Success

Caption: Decision workflow for troubleshooting Grignard reaction initiation.

Q3: My Grignard reagent seems to have formed, but the yield of the tertiary alcohol is still low. What side reactions could be occurring?

Even with successful Grignard reagent formation, several side reactions can compete with the desired nucleophilic addition to the ketone, especially with a sterically hindered ketone like 1-(2-Bromo-5-methoxyphenyl)ethanone.

Common Side Reactions:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This is a significant issue with sterically hindered ketones. Upon workup, this simply regenerates the starting ketone.[4][5][10]

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).[4][8]

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted aryl bromide. This is more likely to occur at higher concentrations of the aryl bromide.[5]

The methoxy group on the aromatic ring of 1-(2-Bromo-5-methoxyphenyl)ethanone does not typically interfere with Grignard reagent formation or its subsequent reactions.[11][12]

Visualizing Competing Reactions:

G cluster_reactants Reactants cluster_products Potential Products Grignard Grignard Reagent (Nucleophile/Base) Desired Desired Tertiary Alcohol (Nucleophilic Addition) Grignard->Desired Enolate Enolate (Deprotonation) Grignard->Enolate Reduction Secondary Alcohol (Reduction) Grignard->Reduction Ketone 1-(2-Bromo-5-methoxyphenyl)ethanone (Electrophile) Ketone->Desired Ketone->Enolate Ketone->Reduction

Caption: Competing reaction pathways in the Grignard reaction.

Q4: How can I minimize these side reactions and improve the yield of my desired product?

Optimizing the reaction conditions is key to favoring the desired nucleophilic addition over competing side reactions.

Strategies for Yield Improvement:

Strategy Description Rationale
Control Addition Rate and Temperature Slowly add the ketone solution to the Grignard reagent at a low temperature (e.g., 0 °C or below).[13]This maintains a low concentration of the ketone, disfavoring enolization. The exothermic nature of the reaction is also better controlled at lower temperatures.[1]
Use of Additives The addition of cerium(III) chloride (CeCl₃) can significantly improve the yield of the 1,2-addition product.[8]This in-situ generates an organocerium reagent, which is more oxophilic and less basic than the Grignard reagent, thereby suppressing enolization.[8]
Titrate the Grignard Reagent Before adding the ketone, determine the exact concentration of the Grignard reagent through titration.[13][14][15][16][17]This ensures accurate stoichiometry, preventing the use of a large excess of the Grignard reagent which can promote side reactions. A slight excess (1.1-1.2 equivalents) is typically recommended.[5]
Purification Technique Careful workup and purification are essential to isolate the desired product from byproducts and unreacted starting materials.[7][18][19]An acidic workup is necessary to protonate the alkoxide intermediate and to dissolve the magnesium salts.[11][19] Subsequent extraction and chromatography or recrystallization can then be used to purify the tertiary alcohol.[20]

Experimental Protocols

Protocol 1: Titration of the Grignard Reagent

Accurately determining the concentration of your Grignard reagent is crucial for stoichiometric control.[14] Direct titration with a colorimetric indicator is a common and reliable method.[14][15][16]

Materials:

  • Anhydrous THF or toluene

  • (-)-Menthol (as a standard)

  • 1,10-Phenanthroline (as an indicator)

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Prepare a standardized solution of approximately 1.0 M (-)-menthol in dry toluene or THF.

  • Under an inert atmosphere, add a small amount (~5 mg) of 1,10-phenanthroline to a dry flask.

  • Add a known volume of dry, inert solvent (e.g., 2 mL of THF) to the flask.

  • Add a known volume of the Grignard solution to be titrated. The solution should turn a distinct color due to the formation of a complex between the Grignard reagent and the indicator.

  • Titrate the Grignard solution by adding the standardized (-)-menthol solution dropwise while stirring vigorously.

  • The endpoint is reached when the color of the solution sharply disappears, indicating that all the active Grignard reagent has been consumed.[14]

  • Calculate the molarity of the Grignard reagent based on the volume of the menthol solution required to reach the endpoint.

References

  • The Grignard Reaction. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Lurås, F. I., & Fiksdahl, A. (2004). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 8(5), 730–734.
  • Lurås, F. I., & Fiksdahl, A. (2004). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 8(5), 730–734.
  • Does anyone know the best way to activate magnesium for the grignard reagent? (2014). ResearchGate. Retrieved from [Link]

  • Grignard Reaction Purification Guide. (n.d.). Scribd. Retrieved from [Link]

  • In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment? (n.d.). Homework.Study.com. Retrieved from [Link]

  • How to measure the concentration of any grignard reagent (RMgX) in situ? (2012). ResearchGate. Retrieved from [Link]

  • Titration Grignard and BuLi. (n.d.). Scribd. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Grignard Reaction. (n.d.). University of Minnesota. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Titrating Organometallic Reagents is Easier Than You Think. (2015). Chemtips. Retrieved from [Link]

  • Mechanism of reaction between dimethoxy ketone and Grignard reagent. (2025). Filo. Retrieved from [Link]

  • Continuous-flow reactions of aromatic aldehydes/ketones with Grignard... (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting my grignard reactions. (2020). Reddit. Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved from [Link]

  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. (1976). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. (2012). NIH. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]

  • reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. Retrieved from [Link]

  • How do you improve the percent yield in Grignard reaction? (2019). Quora. Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Grignard Reaction - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reagent Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

  • Chemistry Grignard Reaction Mechanism. (n.d.). SATHEE CUET. Retrieved from [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]

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Managing steric hindrance in reactions of 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-Bromo-5-methoxyphenyl)ethanone

Welcome to the technical support guide for 1-(2-Bromo-5-methoxyphenyl)ethanone (CAS No. 6342-63-8). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this sterically demanding substrate. The inherent steric congestion, arising from the ortho-positioning of the bromo and acetyl groups, frequently leads to sluggish reactions, low yields, and unexpected side products. This guide provides field-proven troubleshooting strategies and in-depth answers to frequently asked questions to help you achieve your synthetic goals.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during key transformations of 1-(2-Bromo-5-methoxyphenyl)ethanone.

Question 1: My Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer:

Failure in cross-coupling reactions with this substrate is almost always linked to the steric hindrance around the C-Br bond, which impedes the key oxidative addition step in the catalytic cycle.[1][2] The adjacent acetyl group creates a significant steric shield, preventing the bulky palladium catalyst from efficiently inserting into the carbon-bromine bond.

Plausible Causes & Recommended Solutions:

  • Inadequate Ligand Choice: Standard phosphine ligands like PPh₃ are often not bulky or electron-rich enough to facilitate the reaction on such a hindered substrate. The ligand plays a critical role in stabilizing the active Pd(0) species and promoting both the oxidative addition and the final reductive elimination step.[3][4]

    • Solution: Employ sterically demanding, electron-rich biaryl phosphine ligands, often referred to as "Buchwald ligands." These ligands create a coordinatively unsaturated, reactive palladium center that is more effective at overcoming the steric barrier.

  • Incorrect Base or Solvent Combination: The choice of base is critical, particularly in Suzuki couplings where it activates the boronic acid.[5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine or amine-Pd complex.[1][3]

    • Solution: Screen a matrix of bases and solvents. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water or toluene/water often proves effective. For Buchwald-Hartwig aminations, a strong base like NaOt-Bu or K₂CO₃ is standard, but the choice can be substrate-dependent.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, insufficient thermal energy may prevent the system from overcoming the activation barrier for the oxidative addition step.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation versus decomposition. Reactions in sealed vessels or under microwave irradiation can often provide the necessary energy input in a controlled manner.

Workflow: Troubleshooting a Failed Suzuki Coupling

G start Low Yield / No Reaction in Suzuki Coupling ligand Is the ligand a bulky, electron-rich biaryl phosphine (e.g., XPhos, SPhos)? start->ligand change_ligand Switch to XPhos, SPhos, or RuPhos. Increase ligand:Pd ratio to 2:1. ligand->change_ligand No base Is the base strong enough and solvent appropriate? (e.g., K3PO4 in dioxane/H2O) ligand->base Yes change_ligand->base change_base Screen bases: K3PO4, Cs2CO3, K2CO3. Try different solvents: Toluene, DME. base->change_base No temp Is the reaction temperature high enough? base->temp Yes change_base->temp increase_temp Increase temperature in 10°C increments (e.g., 80°C -> 110°C). Consider microwave irradiation. temp->increase_temp No success Reaction Successful temp->success Yes increase_temp->success Success failure If still failing, consider alternative coupling (e.g., Negishi) or re-evaluate starting material purity. increase_temp->failure No Improvement

Caption: Troubleshooting workflow for Suzuki reactions.

Optimized Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and a bulky phosphine ligand (e.g., SPhos, 4.5 mol %).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Question 2: I am attempting to add a Grignard reagent to the acetyl group, but the reaction is slow, incomplete, or I observe side products. What is happening?

Answer:

The acetyl group is sterically shielded by the large ortho-bromo substituent. This makes the approach of a nucleophile, especially a bulky one like a Grignard reagent, exceptionally difficult.[6]

Plausible Causes & Recommended Solutions:

  • Extreme Steric Hindrance: The primary issue is the physical blocking of the carbonyl carbon.[6]

    • Solution 1: Use a less hindered organometallic reagent. Organolithium reagents are generally smaller and more reactive than their Grignard counterparts and may have more success.[7] For even greater success, transmetalation to a more reactive and less basic organocerium reagent (using CeCl₃) can dramatically improve yields by increasing the nucleophilicity of the organometallic species while reducing its basicity, thus minimizing side reactions.

    • Solution 2: Use a Lewis acid. A strong Lewis acid (e.g., BF₃·OEt₂) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it a more attractive target for the nucleophile. This must be done at low temperatures to avoid side reactions.

  • Metal-Halogen Exchange: Grignard and especially organolithium reagents can undergo metal-halogen exchange with the aryl bromide, consuming the starting material and reagent to form an undesired aryl-metal species and the alkyl halide.

    • Solution: Perform the reaction at very low temperatures (e.g., -78 °C) to disfavor the exchange pathway. Add the organometallic reagent slowly to a solution of the ketone.

  • Enolization: The acetyl protons are acidic. A basic Grignard or organolithium reagent can act as a base, deprotonating the methyl group to form an enolate. This consumes the reagent and starting material without forming the desired product.

    • Solution: As mentioned, using organocerium reagents can mitigate this issue due to their lower basicity.

Table: Comparison of Organometallic Reagents for Addition to Hindered Ketones

Reagent TypeGeneral FormulaRelative ReactivityCommon IssuesRecommended Conditions
GrignardR-MgXModerateSlow reaction, enolizationTHF, 0 °C to RT
OrganolithiumR-LiHighMetal-halogen exchange, enolizationTHF or Et₂O, -78 °C
Organocerium"R-CeCl₂"High Nucleophilicity, Low BasicityRequires pre-formationPre-treat ketone with CeCl₃ at RT, then add R-Li at -78 °C

Optimized Protocol: Organocerium (Luche) Addition

  • Anhydrous cerium(III) chloride (CeCl₃, 1.2 eq) is suspended in dry THF in a flame-dried, three-neck flask under Argon.

  • The suspension is stirred vigorously for 2-4 hours at room temperature to ensure it is finely dispersed and activated.

  • Cool the CeCl₃ suspension to -78 °C (dry ice/acetone bath).

  • In a separate flask, prepare the organolithium reagent or use a commercially available solution.

  • Slowly add the organolithium reagent (1.1 eq) to the CeCl₃ suspension at -78 °C and stir for 1 hour.

  • Add a solution of 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 eq) in dry THF dropwise to the newly formed organocerium reagent at -78 °C.

  • Stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify as needed.

Frequently Asked Questions (FAQs)

Q: What is the fundamental reason for the low reactivity of this substrate in many reactions?

A: The core issue is steric hindrance , a phenomenon where the size of atomic groups physically obstructs a chemical reaction.[8][9] In 1-(2-Bromo-5-methoxyphenyl)ethanone, the bromine atom and the acetyl group (C(O)CH₃) are positioned ortho (adjacent) to each other on the benzene ring. Both groups have significant three-dimensional bulk. This creates a congested environment that hinders the approach of reagents to either reactive site.

G cluster_0 Steric Crowding in 1-(2-Bromo-5-methoxyphenyl)ethanone mol < > hindrance1 Steric shield from ortho-Bromo group hinders attack at carbonyl carbon. mol->hindrance1 hindrance2 Steric shield from ortho-Acetyl group hinders oxidative addition at C-Br bond. mol->hindrance2 G cluster_sterics Role of Bulky Ligand (L) pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition (Often Rate-Limiting) pd0->oa Ar-Br pd2_halide Ar-Pd(II)(L)-Br oa->pd2_halide Ar-Br steric_oa Bulky L creates reactive Pd(0)L, facilitating insertion into hindered Ar-Br. oa->steric_oa amine_coord Amine Coordination + Deprotonation pd2_halide->amine_coord HNR2, Base pd2_amido Ar-Pd(II)(L)-NR2 amine_coord->pd2_amido HNR2, Base re Reductive Elimination (C-N Bond Formation) pd2_amido->re re->pd0 Regenerates Catalyst product Ar-NR2 re->product steric_re Bulky L forces Ar and NR2 groups together, accelerating elimination. re->steric_re

Caption: Catalytic cycle for Buchwald-Hartwig Amination.

Q: Can I perform a standard nucleophilic aromatic substitution (SₙAr) instead of a cross-coupling reaction to form C-N or C-O bonds?

A: It is highly unlikely. The conditions for SₙAr require two main features on the aromatic ring: (1) strong electron-withdrawing groups positioned ortho or para to the leaving group, and (2) a good leaving group. While the acetyl group is electron-withdrawing, its effect from the meta position relative to the desired nucleophilic attack site (C-Br) is weak. Furthermore, the bromine itself is not sufficiently activating. The substrate lacks the strong electronic pull needed to stabilize the negative charge in the Meisenheimer complex intermediate, which is characteristic of the SₙAr mechanism. Therefore, palladium-catalyzed methods like the Buchwald-Hartwig amination are the authoritative and reliable choice for forming C-N bonds on this type of substrate. [1][4]

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Resources. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • PubMed Central. (2018). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. [Link]

  • Najam Academy. (2021). Steric Hindrance | Organic Chemistry. [Link]

  • Roshni Industries. 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2007). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. [Link]

  • Sciencemadness.org. (2006). 2'-hydroxy-5'methoxyacetophenone. [Link]

  • Chemistry Catalyst by Dr. P. (2020). UCF CHM2210 - Exam3.1 Review Skill#1 - Steric Hindrance Slows Down SN2 Rate. [Link]

  • Chemistry LibreTexts. (2019). Organometallic Reagents. [Link]

  • Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]

  • Khan Academy. (2013). Steric hindrance. [Link]

  • Michigan State University. Basic Organometallic Reactions. [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. [Link]

  • ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • Chem Explore CSIR-NET GATE IIT-JAM. (2023). 5 Cross-Coupling Reactions || Suzuki, Kumada, Stille, Negishi, Hiyama Reactions. [Link]

  • ResearchGate. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

  • National Institutes of Health. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Docsity. Organometallic Compounds: Grignard and Organolithium Reagents and Their Reactions. [Link]

  • Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2023). Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance?. [Link]

  • ResearchGate. (2019). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Michigan State University. Main Group Organometallic Compounds. [Link]

  • Chad's Prep. 20.4 Reaction with Organometallic Reagents. [Link]

  • MDPI. (2021). Advances in Cross-Coupling Reactions. [Link]

  • National Institutes of Health. (2009). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. [Link]

  • National Institutes of Health. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]

  • ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]

  • Organic Chemistry Portal. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. [Link]

  • NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions. [Link]

  • Pearson. Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. [Link]

  • Organic & Biomolecular Chemistry. (2016). Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-bromo-5-methoxyphenyl)ethanone. This versatile building block is a cornerstone in the synthesis of complex molecules, but its reactivity is profoundly influenced by the choice of solvent. This guide is designed to provide in-depth, field-proven insights into troubleshooting common experimental issues related to solvent effects, ensuring your reactions are efficient, reproducible, and successful.

Section 1: Foundational Principles of Solvent Selection

Before diving into specific reaction troubleshooting, it's crucial to understand the fundamental role of the solvent. Far from being a passive medium, the solvent actively orchestrates the reaction's outcome by influencing solubility, stabilizing transition states, and modulating catalyst activity.[1][2]

Q1: I'm setting up a new reaction with 1-(2-bromo-5-methoxyphenyl)ethanone. Where do I even begin with solvent selection?

A1: A strategic approach to solvent selection is paramount. Your choice should be guided by the specific reaction type you are performing. The primary considerations are the reaction mechanism and the polarity of reactants, intermediates, and transition states.

Start by classifying your reaction. The most common transformations for this substrate are Palladium-Catalyzed Cross-Coupling reactions (like Suzuki-Miyaura or Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). Each class has distinct solvent requirements.

For a general starting point, consider the following workflow:

start Identify Reaction Type cross_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->cross_coupling C-C or C-N bond formation at the C-Br position snar Nucleophilic Aromatic Substitution (SNAr) start->snar Displacement of Br by a strong nucleophile other Other Reaction Types start->other e.g., Carbonyl chemistry cc_solvent Initial Choice: Nonpolar Aromatic (Toluene) or Ethereal (THF, Dioxane). Consider biphasic systems (Toluene/H2O) for Suzuki couplings to dissolve inorganic bases. cross_coupling->cc_solvent snar_solvent Initial Choice: Polar Aprotic (DMSO, DMF, NMP). These solvents stabilize the charged Meisenheimer intermediate. snar->snar_solvent

Caption: Initial solvent selection workflow.

This initial choice should then be optimized based on reactant solubility and empirical results. Always run small-scale test reactions when exploring new solvent systems.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are workhorses in modern synthesis. However, their catalytic cycles are intricate, with each step—oxidative addition, transmetalation, and reductive elimination—being sensitive to the solvent environment.[3][4]

Q2: My Suzuki-Miyaura coupling is sluggish, and I'm seeing low conversion. Could the solvent be the problem?

A2: Absolutely. Sluggishness in Suzuki couplings is often traced back to two solvent-related issues: poor solubility of the base or suboptimal stabilization of the catalytic species.

Causality: The transmetalation step of the Suzuki reaction requires the activation of the organoboron species by a base (e.g., K₂CO₃, K₃PO₄).[5] These inorganic bases have notoriously poor solubility in common organic solvents like toluene or THF. If the base is not sufficiently dissolved, the reaction can stall.

Troubleshooting Protocol:

  • Introduce a Protic Co-solvent: The most common solution is to use a biphasic solvent system, such as Toluene/Water or Dioxane/Water (typically in a 4:1 to 10:1 ratio).[3] The aqueous phase dissolves the inorganic base, making it available at the interface to participate in the catalytic cycle.

  • Consider a More Polar Solvent: While nonpolar solvents are common, some polar aprotic solvents can accelerate the reaction.[6][7] However, be aware that highly coordinating solvents like DMF or DMSO can sometimes inhibit the catalyst by competing for coordination sites on the palladium center.

  • Evaluate Homogeneous Bases: If a single-phase system is desired, consider using an organic-soluble inorganic base like cesium carbonate (Cs₂CO₃) or an organic base such as triethylamine (NEt₃), although their efficacy can vary.[5]

Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(Br) Pd0->OA_Complex + Ar-Br Transmetalation_Complex L₂Pd(II)(Ar)(R') OA_Complex->Transmetalation_Complex + R'-B(OR)₂ + Base TM_label Transmetalation (Base & Solvent Dependent) Transmetalation_Complex->Pd0 Product Ar-R' Transmetalation_Complex->Product OA_label Oxidative Addition RE_label Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Q3: I'm attempting a Buchwald-Hartwig amination, but I'm getting significant amounts of hydrodehalogenation (replacement of -Br with -H) as a side product. How can I suppress this?

A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, and its prevalence is strongly linked to solvent choice and the presence of water.

Causality: This side reaction can be initiated by the palladium catalyst itself, particularly in the presence of trace water or other protic species which can serve as a hydride source. Certain polar, high-boiling point solvents like NMP or DMAC have been observed to promote this unwanted reaction.[8]

Troubleshooting Protocol:

  • Switch to a Nonpolar, Aprotic Solvent: The classic solvents for this reaction, such as toluene, xylene, or 1,4-dioxane, are generally the most effective at minimizing hydrodehalogenation.[8][9] These solvents are less likely to participate in or facilitate protonolysis pathways.

  • Ensure Anhydrous Conditions: Meticulously dry your solvent and reagents. Use freshly distilled solvents and dry glassware. While some studies note that a small amount of water can sometimes accelerate the desired reaction by improving base solubility, excess water is detrimental.[8]

  • Optimize the Base: The choice of base is coupled to the solvent. Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) are standard. Their poor solubility in nonpolar solvents is a known challenge, but it often provides a slow, controlled reaction that disfavors side pathways.[10]

ReactionRecommended SolventsRationalePotential Pitfalls
Suzuki-Miyaura Coupling Toluene/H₂O, Dioxane/H₂O, 2-MeTHF[11]Biphasic system solubilizes inorganic base; promotes efficient transmetalation.[5]Phase separation issues; vigorous stirring required.
Buchwald-Hartwig Amination Toluene, m-Xylene[8], THF, CPMENonpolar, aprotic nature disfavors hydrodehalogenation side reactions.[9][12]Poor solubility of inorganic bases can slow the reaction.
Heck/Sonogashira Coupling DMF, NMP, AcetonitrilePolar solvents stabilize charged intermediates in the catalytic cycle.Catalyst inhibition at high temperatures; potential side reactions.

Table 1: Recommended solvents for common cross-coupling reactions involving 1-(2-bromo-5-methoxyphenyl)ethanone.

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 1-(2-bromo-5-methoxyphenyl)ethanone in SNAr reactions is dictated by the electron-withdrawing nature of the acetyl group, which stabilizes the key intermediate. Solvent choice is critical for the success of these reactions.

Q4: My SNAr reaction with an amine nucleophile is not proceeding in THF. What am I doing wrong?

A4: Your choice of a nonpolar, ethereal solvent like THF is the likely culprit. SNAr reactions proceed via a charged, resonance-stabilized intermediate known as a Meisenheimer complex.[13] Nonpolar or moderately polar solvents like THF cannot adequately stabilize this high-energy intermediate, leading to a prohibitively high activation barrier.

Causality: The rate-determining step in many SNAr reactions is the initial nucleophilic attack to form the anionic Meisenheimer complex.[14] Polar aprotic solvents excel at accelerating this step for two reasons:

  • Intermediate Stabilization: Their high dielectric constants effectively stabilize the charge-delocalized Meisenheimer complex.

  • Nucleophile Desolvation: They are poor hydrogen-bond donors, meaning they do not strongly solvate the nucleophile. This leaves the nucleophile "naked" and more reactive.[1]

Troubleshooting Protocol:

  • Switch to a Polar Aprotic Solvent: The gold standard solvents for SNAr are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[13] A direct switch from THF to DMSO will likely result in a dramatic rate increase.

  • Control Temperature: These reactions can be highly exothermic. When switching to a solvent that promotes a much faster reaction, ensure you have adequate temperature control to prevent runaway reactions and the formation of decomposition byproducts.

  • Consider the Base: A base is often required to deprotonate the nucleophile or to scavenge the HBr byproduct. Inorganic bases like K₂CO₃ are common, and their solubility is much greater in polar aprotic solvents.

cluster_0 Reaction Coordinate Reactants Ar-Br + Nu⁻ TS1 Transition State 1 (Rate-Determining) Reactants->TS1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Products Ar-Nu + Br⁻ TS2->Products Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->TS1 Stabilizes Solvent->Meisenheimer Strongly Stabilizes

Caption: Energy profile of an SNAr reaction.

Leaving GroupRelative Rate (Typical)Rationale
F ~3300The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and accelerating the initial nucleophilic attack.[14][15]
Cl ~4.5Good balance between C-X bond polarization and bond strength.
Br ~2.7The C-Br bond is weaker than C-Cl, but the lower electronegativity makes the ipso-carbon less electrophilic. For the title compound, this is the relevant leaving group.
I 1The C-I bond is the weakest, but the low electronegativity of iodine makes the initial attack the slowest step.

Table 2: Relative reactivity of leaving groups in a typical SNAr reaction. Data is for the reaction of piperidine with 2,4-dinitrophenyl halides in methanol.[15]

Section 4: Greener and Sustainable Solvents

Q5: My institution has a mandate to reduce the use of hazardous solvents like DMF and Dioxane. Are there "greener" alternatives for reactions with 1-(2-bromo-5-methoxyphenyl)ethanone?

A5: Yes, the development of greener solvent alternatives is a major focus in chemical synthesis.[16] For palladium-catalyzed cross-couplings, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are excellent, safer alternatives to THF and Dioxane.[11] For SNAr reactions, replacing reprotoxic solvents like DMF and NMP is more challenging, but alternatives like dimethyl sulfoxide (DMSO), which has a better safety profile, or newer bio-based solvents are being explored.[13] Furthermore, the use of catalytic micelles in aqueous systems is a cutting-edge approach that can enable many cross-coupling reactions to be run in water at room temperature.[17]

References

  • Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry.
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • A Deep Dive into Common Organic Solvents. ChemTalk.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions.
  • Properties of Solvents Used in Organic Chemistry. murov.info.
  • GREENER SOLVENTS IN C-H ACTIVATION: ADVANCING SUSTAINABLE TRANSFORM
  • Catalysis in the Service of Green Chemistry: Nobel Prize-Winning Palladium-Catalysed Cross-Couplings, Run in Water at Room Temperature.
  • Organic Solvents. BYJU'S.
  • Organic Solvents: Types, Uses, & Properties Explained. Allen.
  • Suzuki reaction. Wikipedia.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Role of the Base in Buchwald–Hartwig Amin
  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress.
  • How to increase the efficiency of nucleophilic arom
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

Sources

Technical Support Center: Temperature Optimization for Reactions Involving 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 1-(2-Bromo-5-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control in reactions involving this versatile building block. Here, we will delve into the causality behind experimental choices, providing you with the expertise to troubleshoot and enhance your synthetic outcomes.

Introduction to 1-(2-Bromo-5-methoxyphenyl)ethanone in Synthesis

1-(2-Bromo-5-methoxyphenyl)ethanone is a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility stems from the presence of three key functional groups: an aryl bromide, a ketone, and a methoxy-activated aromatic ring. The aryl bromide is amenable to a variety of cross-coupling reactions, the ketone offers a site for nucleophilic attack and derivatization, and the methoxy group influences the electronic properties of the aromatic ring.

Successful transformations using this substrate are highly dependent on precise temperature control. Deviations can lead to a cascade of undesirable outcomes, including diminished yields, the formation of complex impurity profiles, and reaction failure. This guide will provide a systematic approach to temperature optimization for common reactions involving this substrate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, with a focus on temperature-related causes and their remedies.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am performing a Suzuki-Miyaura coupling with 1-(2-Bromo-5-methoxyphenyl)ethanone and a boronic acid, but I am observing very low conversion to my desired product. What are the likely temperature-related causes?

Answer: Low or no yield in a cross-coupling reaction with this substrate can often be traced back to suboptimal temperature settings. Here’s a systematic approach to troubleshoot this issue:

1. Is Your Reaction Temperature Sufficiently High?

  • The "Why": The carbon-bromine bond in 1-(2-Bromo-5-methoxyphenyl)ethanone is relatively strong, and the oxidative addition step in the catalytic cycle of both Suzuki-Miyaura and Buchwald-Hartwig reactions requires a certain activation energy.[1] Insufficient thermal energy can lead to a sluggish or stalled reaction.

  • Troubleshooting Steps:

    • Verify Your Set Temperature: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and providing the correct temperature.

    • Incremental Temperature Increase: If the reaction is clean but incomplete, consider a stepwise increase in temperature. For many Suzuki and Buchwald-Hartwig reactions involving aryl bromides, temperatures in the range of 80-120°C are common.[2][3]

    • Solvent Choice: The boiling point of your solvent dictates the maximum achievable temperature at atmospheric pressure. If a higher temperature is needed, consider switching to a higher-boiling solvent (e.g., from THF to toluene or dioxane).

2. Are You Observing Starting Material Degradation?

  • The "Why": While higher temperatures can increase reaction rates, excessive heat can lead to the thermal decomposition of your starting material, catalyst, or ligands. 1-(2-Bromo-5-methoxyphenyl)ethanone itself is a relatively stable solid with a melting point of around 49-51°C and a high boiling point.[4] However, at elevated temperatures in the presence of a catalyst and base, side reactions can occur.

  • Troubleshooting Steps:

    • Analyze the Crude Reaction Mixture: Use techniques like TLC, LC-MS, or GC-MS to check for the presence of unexpected byproducts.

    • Run a Stability Control: Heat a solution of your starting material, catalyst, and base (without the coupling partner) at the reaction temperature to see if degradation occurs.

    • Lower the Temperature: If degradation is observed, reduce the reaction temperature and accept a longer reaction time.

3. Could Dehalogenation be the Culprit?

  • The "Why": A common side reaction in cross-coupling chemistry is dehalogenation, where the bromine atom is replaced by a hydrogen atom.[5] This is often promoted by higher temperatures and certain bases.

  • Troubleshooting Steps:

    • Identify the Dehalogenated Product: Look for the mass corresponding to 1-(5-methoxyphenyl)ethanone in your crude reaction mixture analysis.

    • Optimize the Base: Stronger bases at high temperatures can sometimes favor dehalogenation. Consider screening different bases (e.g., switching from an alkoxide to a carbonate).

    • Moderate the Temperature: Dehalogenation pathways can become more competitive at elevated temperatures.[1] Try running the reaction at the lower end of the effective temperature range.

Issue 2: Formation of Significant Byproducts in Carbonyl Reduction

Question: I am reducing the ketone of 1-(2-Bromo-5-methoxyphenyl)ethanone to the corresponding alcohol using a hydride reducing agent, but I am getting a mixture of products. How can temperature be affecting this?

Answer: The reduction of the ketone in 1-(2-Bromo-5-methoxyphenyl)ethanone is generally a straightforward transformation. However, temperature can influence the reaction's selectivity and the stability of the product.

1. Are You Running the Reaction Too Warm?

  • The "Why": Reductions with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly exothermic. If the reaction temperature is not controlled, it can lead to over-reduction or side reactions. Sodium borohydride (NaBH₄) is a milder reducing agent, and reactions are often run at or below room temperature.[6][7]

  • Troubleshooting Steps:

    • Cooling is Crucial: For exothermic reductions, especially with LiAlH₄, it is standard practice to perform the addition of the reducing agent at 0°C or even lower.[7] This helps to dissipate the heat generated and maintain control over the reaction.

    • Slow Addition: Add the reducing agent slowly and portion-wise to the solution of the ketone to prevent a rapid temperature increase.

    • Monitor the Internal Temperature: For larger-scale reactions, use a thermometer to monitor the internal temperature of the reaction mixture.

2. Is Your Workup Procedure Affecting the Product?

  • The "Why": The workup procedure for hydride reductions often involves quenching with water and/or acid. If not performed carefully, localized heating can occur, potentially leading to degradation of the desired alcohol product.

  • Troubleshooting Steps:

    • Cool the Reaction Mixture: Before quenching, ensure the reaction mixture is cooled in an ice bath.

    • Slow and Careful Quenching: Add the quenching agent dropwise with vigorous stirring to manage any exotherm.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Suzuki-Miyaura coupling reaction with 1-(2-Bromo-5-methoxyphenyl)ethanone?

A1: A good starting point for a Suzuki-Miyaura coupling with an aryl bromide like 1-(2-Bromo-5-methoxyphenyl)ethanone is typically in the range of 80-100°C.[3][8] The optimal temperature will depend on the specific boronic acid, catalyst, ligand, base, and solvent used. It is always advisable to start with a moderate temperature and monitor the reaction progress by TLC or LC-MS before deciding to increase the temperature.

Q2: How does the steric hindrance around the bromine atom in 1-(2-Bromo-5-methoxyphenyl)ethanone affect the optimal reaction temperature?

A2: The bromine atom in this substrate is ortho to a carbonyl group. While this provides some steric hindrance, it is not exceptionally bulky. For cross-coupling reactions, this level of steric hindrance generally means that a moderate to high temperature will be required to facilitate the oxidative addition step. In some cases, more sterically demanding ligands on the palladium catalyst may be necessary to promote the reaction, which in turn can influence the optimal temperature.

Q3: Can microwave irradiation be used to accelerate reactions with 1-(2-Bromo-5-methoxyphenyl)ethanone?

A3: Yes, microwave-assisted synthesis can be a very effective technique for accelerating cross-coupling reactions involving aryl bromides. Microwave heating can rapidly bring the reaction to the desired temperature and often leads to significantly shorter reaction times compared to conventional heating.[2] Typical temperatures for microwave-assisted Buchwald-Hartwig aminations, for example, can range from 100 to 150°C.[2]

Q4: What is the impact of temperature on the stability of 1-(2-Bromo-5-methoxyphenyl)ethanone during long reactions?

A4: 1-(2-Bromo-5-methoxyphenyl)ethanone is a thermally stable compound.[4] However, during prolonged heating in the presence of a base, there is a potential for side reactions. For instance, in the presence of a strong base, enolization of the ketone can occur.[9][10] While this is a reversible process, prolonged exposure to high temperatures could potentially lead to undesired condensation or decomposition pathways. It is always best to aim for the lowest temperature that allows for a reasonable reaction rate to minimize the risk of byproduct formation over extended reaction times.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in a Suzuki-Miyaura Coupling
  • Reaction Setup: In a series of identical reaction vials, add 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the chosen solvent (e.g., toluene/water mixture).

  • Inert Atmosphere: Purge each vial with an inert gas (e.g., nitrogen or argon).

  • Temperature Gradient: Place the vials in a heating block with a temperature gradient (e.g., 70°C, 80°C, 90°C, 100°C, 110°C).

  • Reaction Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS to determine the conversion and byproduct formation at each temperature.

  • Optimization: Based on the results, select the optimal temperature that provides the best balance of reaction rate and cleanliness.

Protocol 2: Controlled Temperature Reduction of the Ketone
  • Dissolution: Dissolve 1-(2-Bromo-5-methoxyphenyl)ethanone in a suitable solvent (e.g., methanol or ethanol for NaBH₄, or dry THF for LiAlH₄) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C.

  • Portion-wise Addition: Slowly add the reducing agent (e.g., NaBH₄) in small portions over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring: Continue to stir the reaction at 0°C for a specified time (e.g., 1 hour) or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: While still at 0°C, slowly and carefully add a quenching agent (e.g., water or a dilute acid) to decompose the excess reducing agent.

  • Workup: Proceed with the standard aqueous workup and extraction to isolate the alcohol product.

Data Presentation

Reaction TypeSubstrateCommon Temperature Range (°C)Key Considerations
Suzuki-Miyaura Coupling Aryl Bromide80 - 120Higher end for less reactive boronic acids; risk of dehalogenation at very high temperatures.
Buchwald-Hartwig Amination Aryl Bromide80 - 110Ligand choice can influence optimal temperature; microwave can shorten reaction times.[2][11]
Carbonyl Reduction (NaBH₄) Ketone0 - 25Mild conditions; control of exotherm is less critical than with LiAlH₄.[6]
Carbonyl Reduction (LiAlH₄) Ketone0Highly exothermic; strict temperature control is essential to avoid side reactions.[7]

Visualizations

Temperature_Optimization_Workflow cluster_problem Problem Identification cluster_diagnosis Initial Diagnosis cluster_action Corrective Actions cluster_outcome Desired Outcome Problem Low Yield / Byproducts Temp_Check Is Temperature Optimal? Problem->Temp_Check Degradation_Check Starting Material Degradation? Problem->Degradation_Check Side_Reaction_Check Specific Side Reactions? (e.g., Dehalogenation) Problem->Side_Reaction_Check Increase_Temp Incrementally Increase Temperature Temp_Check->Increase_Temp If reaction is clean but incomplete Decrease_Temp Decrease Temperature / Increase Time Temp_Check->Decrease_Temp If byproducts are observed Degradation_Check->Decrease_Temp Side_Reaction_Check->Decrease_Temp Optimize_Base Screen Different Bases Side_Reaction_Check->Optimize_Base Success Optimized Reaction Conditions Increase_Temp->Success Decrease_Temp->Success Change_Solvent Switch to Higher/Lower Boiling Solvent Change_Solvent->Success Optimize_Base->Success

Caption: A workflow for troubleshooting temperature-related issues.

Temp_vs_Rate cluster_temp cluster_outcome Low_T Low Slow_Rate Slow Reaction Rate Low_T->Slow_Rate Optimal_T Optimal Good_Rate Good Rate & Selectivity Optimal_T->Good_Rate High_T High Side_Reactions Side Reactions / Degradation High_T->Side_Reactions

Caption: The relationship between temperature and reaction outcomes.

References

  • PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenyl)ethanone. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromo-6-methoxyphenyl)ethanone. Retrieved from [Link]

  • Malhotra, S., & Jaspal, D. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies.
  • Yeo, C. I., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(16), 4945.
  • PubChem. (n.d.). 1-(2-Bromo-5-methoxyphenyl)ethanone. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • ACS Publications. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ACS Publications. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ingenta Connect. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • NIH. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methoxyphenyl)-. Retrieved from [Link]

  • Quora. (2021). What happens when acetophenone reacts with a limited amount of Br2 and NaOh?. Retrieved from [Link]

Sources

Technical Support Center: Efficient Removal of Palladium Catalysts from 1-(2-Bromo-5-methoxyphenyl)ethanone Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purifying reaction mixtures, specifically focusing on the removal of residual palladium from syntheses involving products like 1-(2-Bromo-5-methoxyphenyl)ethanone. As palladium-catalyzed cross-coupling reactions are ubiquitous in modern organic synthesis, the effective removal of the catalyst is a critical step to ensure the purity and safety of the final compound, particularly in pharmaceutical applications.[1][2][3][4] This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.

Troubleshooting Guide: Selecting the Right Palladium Removal Strategy

The choice of palladium removal technique is highly dependent on the nature of the palladium species in the reaction mixture (heterogeneous vs. homogeneous), the properties of the desired product, and the required level of purity.[1] This guide will help you navigate the decision-making process.

Diagram: Decision-Making Workflow for Palladium Removal

Caption: A decision-making workflow for selecting an appropriate palladium removal strategy.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for residual palladium in my product?

The acceptable limits for palladium are context-dependent, primarily dictated by the intended application of your compound. For active pharmaceutical ingredients (APIs), regulatory bodies like the European Medicines Agency (EMA) and the US Pharmacopeia (USP) provide strict guidelines.[5][6]

Application Typical Acceptable Palladium Limit (ppm) Regulatory Guideline
Oral Pharmaceutical Products< 10 ppmICH Q3D, USP <232>[7]
Parenteral Pharmaceutical Products< 1 ppmICH Q3D, USP <232>[7]
Compounds for Biological Screening< 100 ppm (recommended)[8]N/A (Best Practice)
Early-Stage Intermediates< 1000 ppm (process dependent)N/A (Process Control)

It's crucial to note that for pharmaceutical applications, a risk-based approach should be adopted, considering the daily dosage of the drug product.[6][7]

Q2: My palladium catalyst has precipitated as a black solid. Is simple filtration enough?

While filtration through a pad of Celite or a plug of silica gel is a common first step for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C) or palladium black, it may not be sufficient to remove all palladium species.[9][10][11] Colloidal or soluble palladium species can pass through the filter.[9] Therefore, it is highly recommended to analyze the filtrate for residual palladium content using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[12][13]

Q3: How do I choose the right palladium scavenger?

The selection of a palladium scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the functional groups present in your product.[1]

Scavenger Type Effective for Mechanism Considerations
Thiol-based Resins Pd(II)Strong covalent bond formation between sulfur and palladium.[14]Can be sensitive to air oxidation. May require elevated temperatures for optimal performance.[15]
Activated Carbon Pd(0) and Pd(II)Adsorption of palladium species onto the porous carbon surface.[16][17]Can adsorb the desired product, leading to yield loss.[1][18] A screening of different grades of activated carbon is recommended.
Amine-based Resins Pd(II)Chelation of the palladium center.Generally less effective than thiol-based scavengers but can be useful in specific cases.
Thiourea-based Resins Pd(0) and Pd(II)Strong chelation with palladium.Highly effective but can be more expensive.[19]

A screening of different scavengers is often the most effective approach to identify the optimal one for your specific reaction.[20]

Q4: Can I use activated carbon for palladium removal? Are there any drawbacks?

Yes, activated carbon is a cost-effective and often effective scavenger for both Pd(0) and Pd(II).[16][17] It functions by adsorbing the palladium species onto its high surface area. However, a significant drawback is the potential for non-specific adsorption of your desired product, which can lead to a reduction in yield.[1][18] The efficiency of palladium removal and the extent of product loss can vary significantly between different grades of activated carbon. Therefore, it is advisable to screen a few different types and to carefully monitor your product recovery.

Q5: My product is a highly polar molecule. What is the best palladium removal strategy?

For highly polar products, methods that avoid organic solvent-based chromatography are often preferred to minimize product loss.

  • Palladium Scavengers: Solid-supported scavengers are an excellent choice as they can be filtered off after treatment.[9]

  • Crystallization: If your product is a solid, crystallization can be a very effective method for purification. The palladium impurities will ideally remain in the mother liquor.

  • Aqueous Washes with Chelating Agents: In some cases, washing the organic layer with an aqueous solution of a chelating agent like N-acetylcysteine can help extract palladium into the aqueous phase.[21]

Detailed Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium by Filtration

This protocol is suitable for the removal of precipitated palladium species, such as palladium on carbon.

Diagram: Filtration Workflow for Palladium Removal

Filtration_Workflow start Reaction Mixture with Precipitated Pd prepare_filter Prepare Celite® Pad in a Sintered Glass Funnel start->prepare_filter pre_wet Pre-wet Celite® Pad with Reaction Solvent prepare_filter->pre_wet filter_mixture Filter Reaction Mixture Through the Celite® Pad pre_wet->filter_mixture wash_pad Wash Celite® Pad with Fresh Solvent filter_mixture->wash_pad collect_filtrate Collect and Combine Filtrate and Washes wash_pad->collect_filtrate analyze Analyze Filtrate for Residual Palladium collect_filtrate->analyze end Purified Filtrate analyze->end

Caption: A step-by-step workflow for the removal of heterogeneous palladium via filtration.

Step-by-Step Methodology:

  • Prepare the Filtration Apparatus: Place a sintered glass funnel on a clean filter flask.

  • Prepare the Celite® Pad: Add a layer of Celite® (approximately 1-2 cm thick) to the funnel. Gently press down to create a compact and even bed.[9]

  • Pre-wet the Pad: Pour a small amount of the reaction solvent over the Celite® pad and apply gentle vacuum to pull the solvent through. This ensures the pad is properly wetted and helps to prevent cracking.[20]

  • Filter the Reaction Mixture: Carefully pour the reaction mixture onto the Celite® pad. Apply a gentle vacuum to draw the solution through the filter.

  • Wash the Pad: Once the entire reaction mixture has passed through, wash the Celite® pad with several portions of fresh solvent to ensure all of the product is recovered.

  • Collect the Filtrate: Combine the initial filtrate and all the washes.

  • Analysis: Submit a sample of the filtrate for palladium analysis to confirm the effectiveness of the removal.

Protocol 2: Palladium Removal Using a Thiol-Based Scavenger Resin

This protocol is effective for removing soluble palladium species, particularly Pd(II).

Step-by-Step Methodology:

  • Choose the Scavenger: Select a suitable thiol-based scavenger resin based on your solvent system and the expected palladium concentration.

  • Determine the Amount of Scavenger: Calculate the required amount of scavenger based on its loading capacity (typically provided by the manufacturer) and the amount of palladium in your reaction. It is common to use a 2-4 fold excess of the scavenger.

  • Add the Scavenger: Add the scavenger resin to the reaction mixture.

  • Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (as recommended by the manufacturer) for a specified period (typically 2-24 hours).

  • Filter off the Scavenger: Remove the scavenger resin by filtration. A simple filtration through filter paper is usually sufficient.

  • Wash the Resin: Wash the resin with fresh solvent to recover any adsorbed product.

  • Collect the Filtrate: Combine the filtrate and washes.

  • Analysis: Analyze a sample of the filtrate for residual palladium content.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

  • How can I remove palladium Pd catalyst easily? (2015). ResearchGate. Retrieved from [Link]

  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (2011). ResearchGate. Retrieved from [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed. Retrieved from [Link]

  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. Retrieved from [Link]

  • Inventive Filtration Technologies for Palladium Recovery. (2019). BHS-Sonthofen. Retrieved from [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. Retrieved from [Link]

  • Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. Retrieved from [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Publications. Retrieved from [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). ACS Publications. Retrieved from [Link]

  • Which Filtration Products are Used for Catalyst Recovery? (2023). Powder Systems. Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Publications. Retrieved from [Link]

  • Your trick to remove residual palladium. (2023). Reddit. Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. (2010). ResearchGate. Retrieved from [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). ResearchGate. Retrieved from [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013). Johnson Matthey Technology Review. Retrieved from [Link]

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  • Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. (2016). Royal Society of Chemistry. Retrieved from [Link]

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Technical Support Center: Impurity Identification in 1-(2-Bromo-5-methoxyphenyl)ethanone by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize 1-(2-bromo-5-methoxyphenyl)ethanone in their work. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the structure and assessing the purity of this key synthetic intermediate. This document provides a practical, in-depth resource for identifying potential impurities through the expert interpretation of ¹H NMR spectra.

Section 1: The Reference Spectrum of Pure 1-(2-Bromo-5-methoxyphenyl)ethanone

Before identifying what is wrong with a sample, it is crucial to understand the spectrum of a pure sample. The structure of 1-(2-Bromo-5-methoxyphenyl)ethanone gives rise to a distinct pattern in the ¹H NMR spectrum.

Diagram 1: Structure and Proton Assignments

Caption: Structure of 1-(2-Bromo-5-methoxyphenyl)ethanone with key protons labeled.

The expected chemical shifts in a deuterated chloroform (CDCl₃) solution are detailed below. Note that exact peak positions can vary slightly based on concentration and instrument calibration.

Table 1: Expected ¹H NMR Chemical Shifts for 1-(2-Bromo-5-methoxyphenyl)ethanone in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~7.45d~8.5-9.01H
H-4~6.96d~3.01H
H-3~6.82ddJ ≈ 8.5-9.0, 3.01H
OCH₃~3.80sN/A3H
COCH₃~2.62sN/A3H

Data derived from experimental spectra reported in chemical literature.[1][2]

Section 2: Troubleshooting Guide & FAQs

This section addresses common questions that arise when unexpected signals appear in the NMR spectrum.

Q1: I'm seeing a sharp singlet around δ 5.30 ppm. What is it?

A1: This is a classic sign of residual dichloromethane (CH₂Cl₂)[3][4]. Dichloromethane (DCM) is a very common solvent used in both the synthesis (e.g., Friedel-Crafts acylation) and purification (e.g., column chromatography) of this compound. Even after drying under vacuum, trace amounts can remain. Its presence is usually not a concern unless performing reactions sensitive to chlorinated solvents.

Q2: My aromatic region (δ 6.8-7.5 ppm) has extra peaks. Could it be unreacted starting material?

A2: This is highly likely. The most common synthesis for this compound is the Friedel-Crafts acylation of 1-bromo-4-methoxybenzene[5][6]. If the reaction is incomplete, you will see signals from this starting material. 1-bromo-4-methoxybenzene has a simpler, more symmetric aromatic signal pattern (an AA'BB' system) that appears as two distinct doublets.

  • Expert Tip: Look for a pair of doublets around δ 7.3-7.4 ppm and δ 6.7-6.8 ppm [7]. The presence of these, along with a methoxy singlet around δ 3.78 ppm , strongly suggests contamination with 1-bromo-4-methoxybenzene[7].

Q3: There is a singlet at δ 2.10 ppm that integrates to less than one proton. What could this be?

A3: A singlet in this region is often due to residual acetic acid (CH₃COOH)[8][9]. Acetic acid can be formed from the hydrolysis of the acetylating agent (acetyl chloride or acetic anhydride) used during the synthesis. It can also be used as a solvent in some bromination reactions[10]. While the carboxylic acid proton of acetic acid is a very broad singlet that can appear anywhere from δ 10-12 ppm (and is often not seen), the methyl singlet is sharp and consistently appears around δ 2.10 ppm in CDCl₃.[9]

Q4: I have a second, distinct acetyl singlet (COCH₃) and another methoxy singlet (OCH₃). What does this indicate?

A4: This strongly suggests the presence of a regioisomer, most likely 1-(3-bromo-4-methoxyphenyl)ethanone . During a Friedel-Crafts acylation, substitution can sometimes occur at an alternative position on the aromatic ring, leading to isomeric byproducts[6][11][12]. The electronic directing effects of the bromo and methoxy groups strongly favor the desired product, but small amounts of other isomers can form.

  • Validation Strategy: The splitting patterns of the aromatic protons for the isomer would be different. You would expect to see a different set of doublet and doublet-of-doublets signals. Confirmation often requires advanced techniques like 2D NMR (COSY, NOESY) or comparison to a known standard of the suspected isomer.

Q5: How can I definitively confirm the identity of a suspected impurity?

A5: The gold standard is a spiking experiment . This involves intentionally adding a small amount of the pure, suspected impurity (e.g., pure 1-bromo-4-methoxybenzene) to your NMR sample. If your hypothesis is correct, the intensity of the unknown peaks will increase, while the other signals remain unchanged. This provides unambiguous confirmation. For structural elucidation of unknown byproducts, 2D NMR techniques are invaluable.

Section 3: Experimental Protocols

Protocol 1: NMR Sample Preparation for Impurity Analysis

Objective: To prepare a sample for ¹H NMR analysis that provides a clear, high-resolution spectrum suitable for identifying and potentially quantifying impurities.

Materials:

  • 1-(2-Bromo-5-methoxyphenyl)ethanone sample (approx. 10-15 mg)

  • High-quality 5 mm NMR tube

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Pasteur pipette

  • Small vial

Procedure:

  • Weighing: Accurately weigh 10-15 mg of your dried sample into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ (with TMS) to the vial.

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. The solution should be clear and free of particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

Diagram 2: Workflow for Impurity Identification

G A Acquire High-Resolution ¹H NMR Spectrum B Assign Peaks for 1-(2-Bromo-5-methoxyphenyl)ethanone A->B C Identify Unassigned Peaks (Anomalies) B->C D Hypothesize Impurity Source (Starting Material, Solvent, Byproduct) C->D E Compare Anomaly Shifts to Reference Data (See Table 2) D->E F Anomaly Match Found? E->F G Confirm with Spiking Experiment or 2D NMR F->G  Yes H Unknown Byproduct. Requires Further Characterization (MS, 2D NMR, IR). F->H  No

Caption: A systematic workflow for identifying impurities using ¹H NMR spectroscopy.

Section 4: Summary of Common Impurity Shifts

The table below serves as a quick reference for the ¹H NMR signals of common impurities encountered during the analysis of 1-(2-Bromo-5-methoxyphenyl)ethanone in CDCl₃.

Table 2: Quick Reference for ¹H NMR Chemical Shifts of Common Impurities in CDCl₃

Impurity NameFormulaSignal TypeChemical Shift (δ, ppm)
DichloromethaneCH₂Cl₂Singlet~5.30[3][4]
Acetic AcidCH₃COOHSinglet (CH₃)~2.10[8][9]
1-Bromo-4-methoxybenzeneC₇H₇BrOAromatic (2H)~7.35 (d)[7]
Aromatic (2H)~6.77 (d)[7]
Methoxy (3H)~3.78 (s)[7]
WaterH₂OBroad Singlet~1.56

Note: The chemical shift of water is highly variable and depends on temperature, concentration, and sample acidity.

References

  • Wako Pure Chemical Industries. 1H NMR Chemical Shifts. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031548). Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). Available at: [Link]

  • SpectraBase. Dichloromethane - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. 1-Bromo-4-methoxybenzene - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Supporting Information for "Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models". The Royal Society of Chemistry. Available at: [Link]

  • Anderson, H. J., & Loader, C. E. (1983). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 39(24), 4135-4141. Available at: [Link]

  • Chegg.com. Solved Spectroscopy: 1H NMR of a product of Friedel-Crafts. Available at: [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. Available at: [Link]

  • ResearchGate. Interpretation of 1 H-NMR spectrum of Friedel- Craft acylation product. Available at: [Link]

  • Forbes, D. C., et al. (2005). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 7(13), 2611–2613. Available at: [Link]

  • Earle, M. J., et al. (2000). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 2(5), 219-221. Available at: [Link]

  • NIST. Benzene, 1-bromo-4-methoxy-. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available at: [Link]

  • ATB. 4-Bromoanisole | C7H7BrO. Available at: [Link]

  • ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. Available at: [Link]

  • Consensus. Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. Available at: [Link]

  • PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Available at: [Link]

  • ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Available at: [Link]

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Technical Support Center: Solubility Enhancement Strategies for 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Bromo-5-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to systematically improve the solubility of 1-(2-Bromo-5-methoxyphenyl)ethanone in your desired solvent systems.

Understanding the Molecule: Why is Solubility a Challenge?

1-(2-Bromo-5-methoxyphenyl)ethanone is a substituted aromatic ketone. Its molecular structure, characterized by a benzene ring with bromo, methoxy, and acetyl groups, results in a significant nonpolar character. While the ketone and ether functionalities introduce some polarity, the overall molecule is largely hydrophobic, leading to poor solubility in aqueous solutions. In many organic solvents, its solubility is also finite and can be influenced by factors such as polarity, temperature, and the presence of other solutes.

This guide will walk you through a logical progression of strategies, from simple solvent screening to more advanced formulation techniques, to address these solubility limitations.

Part 1: Troubleshooting and FAQs

This section addresses common issues and questions in a direct Q&A format.

Q1: My compound won't dissolve in water. What is the first step?

A1: This is expected due to the compound's hydrophobic nature. The first step is to move away from purely aqueous systems and explore organic solvents. A systematic solvent screening is your best initial approach. Based on the principle of "like dissolves like," you should test a range of solvents with varying polarities.

Recommended starting solvents:

  • Polar Aprotic: Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Polar Protic: Methanol, Ethanol, Isopropanol

  • Nonpolar: Toluene, Dichloromethane (DCM)

A qualitative assessment of solubility in these solvents will provide a strong indication of the most suitable solvent systems for your application. For a more rigorous approach, you can determine the quantitative solubility using the shake-flask method detailed in the protocols section.

Q2: I've found a suitable organic solvent, but I need to incorporate the compound into an aqueous buffer. What's next?

A2: This is a classic challenge in drug development and biological assays. You have several powerful techniques at your disposal:

  • Co-solvency: This is often the most straightforward approach. By creating a mixture of water and a water-miscible organic solvent (a co-solvent), you can create a solvent system with a polarity that is favorable for dissolving your compound.[1][2] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3]

  • pH Adjustment: If your experimental conditions allow for a non-neutral pH, altering the pH of your aqueous solution can sometimes improve the solubility of compounds, although for a neutral molecule like 1-(2-Bromo-5-methoxyphenyl)ethanone, this effect may be minimal unless it undergoes a reaction at extreme pH values.[2][4]

  • Use of Surfactants: Surfactants, or surface-active agents, can dramatically increase the apparent solubility of hydrophobic compounds in water by forming micelles that encapsulate the drug molecules.[5][6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with nonpolar molecules, effectively shielding them from the aqueous environment and increasing their solubility.[7][8]

The choice of method will depend on the specific requirements of your experiment, such as allowable solvent concentrations, pH constraints, and the desired final concentration of your compound.

Q3: Are there concerns about the compound precipitating out of a co-solvent system when further diluted with an aqueous solution?

A3: Yes, this is a critical consideration. When a solution of your compound in a co-solvent system is diluted with water, the overall polarity of the solvent mixture increases. This can lead to a decrease in the solubility of the compound and subsequent precipitation.

To mitigate this:

  • Use the minimum amount of co-solvent necessary to dissolve the compound at the desired stock concentration.

  • When diluting, add the aqueous solution to the stock solution slowly while vortexing or stirring to avoid localized areas of high water concentration.

  • Consider using a ternary system , which involves a combination of a strong solvent, a co-solvent, and water, to create a more stable formulation.

  • For final formulations, it is crucial to determine the equilibrium solubility in the final solvent mixture to ensure long-term stability.

Q4: How do I choose between using a surfactant and a cyclodextrin?

A4: The choice depends on several factors:

FeatureSurfactantsCyclodextrins
Mechanism Micellar encapsulationInclusion complex formation
Efficiency Can be very high, but concentration-dependent (must be above the Critical Micelle Concentration, CMC)Stoichiometric complexation (e.g., 1:1 drug-to-cyclodextrin ratio is common)
Potential for Interference Can interfere with biological assays by denaturing proteins or disrupting cell membranes.Generally considered more biocompatible and less likely to interfere with biological systems.
Regulatory Acceptance Many are approved for pharmaceutical use (e.g., Polysorbate 80).Also widely used in pharmaceutical formulations with a good safety profile.

For early-stage research, cyclodextrins may be a safer choice to avoid potential artifacts in biological experiments. For formulation development, both should be evaluated for efficacy and compatibility with other excipients.

Q5: Can I use heat to improve solubility?

A5: Yes, for many compounds, solubility increases with temperature. Gentle heating can be an effective way to dissolve 1-(2-bromo-5-methoxyphenyl)ethanone, particularly when preparing concentrated stock solutions. However, you must consider the thermal stability of the compound. It is crucial to ensure that the temperature used does not cause degradation. After dissolving at a higher temperature, it is important to check for precipitation upon cooling to the working temperature. If the compound remains in a supersaturated state, it may be kinetically stable for the duration of your experiment, but this should be verified.

Part 2: Experimental Protocols and Methodologies

This section provides step-by-step guides for key solubility enhancement techniques.

Protocol 1: Quantitative Solubility Determination using the Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound in a given solvent.[9]

Objective: To determine the saturation solubility of 1-(2-Bromo-5-methoxyphenyl)ethanone in a specific solvent.

Materials:

  • 1-(2-Bromo-5-methoxyphenyl)ethanone (crystalline powder)

  • Selected solvent(s)

  • Glass vials with PTFE-lined caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer.

Procedure:

  • Add an excess amount of crystalline 1-(2-Bromo-5-methoxyphenyl)ethanone to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • After equilibration, visually confirm that excess solid is still present.

  • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of 1-(2-Bromo-5-methoxyphenyl)ethanone in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method with a calibration curve.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To identify a suitable co-solvent system for dissolving 1-(2-Bromo-5-methoxyphenyl)ethanone in an aqueous medium.

Materials:

  • Stock solution of 1-(2-Bromo-5-methoxyphenyl)ethanone in a water-miscible organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10-50 mM).

  • Aqueous buffer of choice.

  • Glass vials or microplate.

Procedure:

  • Prepare a series of dilutions of your stock solution in the aqueous buffer. For example, you can create a 2-fold dilution series in a 96-well plate.

  • Visually inspect each dilution for the presence of precipitate immediately after preparation and after a set incubation period (e.g., 1, 4, and 24 hours) at the desired working temperature.

  • The highest concentration that remains clear after the incubation period is the approximate solubility in that co-solvent/buffer mixture.

  • For a more quantitative approach, you can adapt the shake-flask method (Protocol 1) to test different ratios of co-solvent to aqueous buffer.

Protocol 3: Solubility Enhancement using Cyclodextrins

Objective: To prepare a stock solution of 1-(2-Bromo-5-methoxyphenyl)ethanone using a cyclodextrin.

Materials:

  • 1-(2-Bromo-5-methoxyphenyl)ethanone

  • A suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Aqueous buffer.

  • Magnetic stirrer and stir bar.

Procedure:

  • Prepare a solution of the cyclodextrin in the aqueous buffer at a desired concentration (e.g., 10-20% w/v).

  • Slowly add the powdered 1-(2-Bromo-5-methoxyphenyl)ethanone to the cyclodextrin solution while stirring vigorously.

  • Continue stirring at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.[7] Gentle heating can be applied to expedite the process, but the solution should be cooled to room temperature to check for precipitation.

  • Once the compound is dissolved, filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • The resulting clear solution is your stock solution of the cyclodextrin-complexed compound.

Part 3: Data Presentation and Visualization

To aid in your experimental design, the following table provides a qualitative summary of the expected solubility of 1-(2-Bromo-5-methoxyphenyl)ethanone in various solvents.

Table 1: Qualitative Solubility of 1-(2-Bromo-5-methoxyphenyl)ethanone

Solvent ClassExample SolventsExpected SolubilityRationale
Aqueous Water, Buffers (pH 5-8)Very PoorThe molecule is predominantly nonpolar.
Polar Protic Methanol, EthanolModerate to GoodThe hydroxyl group can interact with the ketone and ether moieties, but the nonpolar aromatic ring limits high solubility.
Polar Aprotic DMSO, DMF, AcetoneGood to ExcellentThese solvents are effective at solvating both polar and nonpolar parts of the molecule. A related compound, 2-Bromo-1-(2-methoxyphenyl)ethanone, is known to be soluble in DMSO and methanol.[10]
Nonpolar Toluene, HexaneModerate to PoorWhile the aromatic ring is nonpolar, the polar ketone and ether groups limit solubility in highly nonpolar solvents.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a systematic approach to tackling solubility issues with 1-(2-Bromo-5-methoxyphenyl)ethanone.

Solubility_Workflow cluster_start Initial Assessment cluster_methods Solubilization Strategies cluster_validation Validation & Optimization Start Start with solid 1-(2-Bromo-5-methoxyphenyl)ethanone SolventScreen Q1: Insoluble in desired solvent? Start->SolventScreen CoSolvent Try Co-solvent System (e.g., DMSO/Buffer, EtOH/Buffer) SolventScreen->CoSolvent Yes pH_Adjust Adjust pH (if applicable) Surfactant Use Surfactants (e.g., Tween 80, SLS) Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Final Stable Solubilized Compound SolventScreen->Final No PrecipitationCheck Q2: Does it precipitate upon dilution? CoSolvent->PrecipitationCheck pH_Adjust->PrecipitationCheck Surfactant->PrecipitationCheck Cyclodextrin->PrecipitationCheck Optimize Optimize Formulation (e.g., lower co-solvent %, change surfactant) PrecipitationCheck->Optimize Yes PrecipitationCheck->Final No Optimize->CoSolvent

Caption: A systematic workflow for addressing solubility challenges.

References

  • Gowardhane, A. P., Kadam, N. V., & Dutta, S. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development, 4(2), 134-152.
  • BenchChem. (2025). Unveiling Surfactant Efficacy: A Comparative Analysis of Solubility Enhancement for Poorly Soluble Drugs.
  • ResearchGate. (2023).
  • Jain, S., & Patel, N. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 41-53.
  • Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES. PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 510-520.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.
  • PubChem. (n.d.). Acetophenone.
  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • Singh, R., Bharti, N., Madan, J., & Hiremath, S. N. (2015). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 6(6), 2235-2246.
  • BenchChem. (n.d.). 2-Bromo-1-(2-methoxyphenyl)ethanone.
  • Bradley, J. C., Neylon, C., Guha, R., Williams, A., Hooker, B., Lang, A., ... & Truong, H. (2010). Organic Solvent Solubility Data Book.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Solubility Enhancement of Poorly Soluble Drug by using different Techniques.
  • Science Alert. (2014).
  • Thakur, S. S., Parekh, H. S., & Schwable, C. H. (2015).
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. (n.d.).
  • Suksiriworapong, J., Junthip, J., Rungvimolsin, T., & Charnvanich, D. (2016).
  • ResearchGate. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2012). Various techniques for solubility enhancement: An overview.
  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • The Pharma Innovation Journal. (2016). Various techniques for solubility enhancement: An overview.
  • ECHEMI. (n.d.). 1-(2-Bromo-5-methoxyphenyl)ethanone.
  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-.
  • PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one.
  • BLDpharm. (n.d.). 2-Bromo-1-(2-methoxyphenyl)ethanone.

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Column chromatography conditions for purifying 1-(2-Bromo-5-methoxyphenyl)ethanone products

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

This guide provides in-depth technical support for the purification of 1-(2-Bromo-5-methoxyphenyl)ethanone via column chromatography. It is designed for researchers, chemists, and drug development professionals to navigate common experimental challenges and optimize purification outcomes.

Introduction: The Challenge of Purity

1-(2-Bromo-5-methoxyphenyl)ethanone is a key intermediate in various synthetic pathways. Achieving high purity is critical for the success of subsequent reactions and the integrity of final compounds. Column chromatography is the most common method for this purification, but its success hinges on carefully selected conditions and troubleshooting expertise. This guide addresses specific issues encountered during this process, explaining the causality behind each recommendation.

Core Experimental Protocol

A successful purification begins with a robust, well-planned protocol. This methodology is a validated starting point for isolating 1-(2-Bromo-5-methoxyphenyl)ethanone.

Step 1: Thin-Layer Chromatography (TLC) Analysis

Before packing a column, the optimal mobile phase (eluent) must be determined. TLC is a rapid and essential tool for this purpose.

  • Prepare the Eluent: Start with a mixture of petroleum ether (or hexanes) and ethyl acetate. A common and effective starting ratio for this compound is 5:1 (Petroleum Ether:Ethyl Acetate).[1][2]

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The target product, 1-(2-Bromo-5-methoxyphenyl)ethanone, should appear as a distinct spot.

  • Optimize: Adjust the eluent polarity to achieve an optimal retention factor (Rf) for the product. The ideal Rf value is typically between 0.3 and 0.4.[3]

    • If the Rf is too low (<0.2), increase the polarity by adding more ethyl acetate.

    • If the Rf is too high (>0.5), decrease the polarity by adding more petroleum ether.

Step 2: Column Preparation and Sample Loading
  • Select Column and Silica: Choose a glass column of appropriate size. As a general rule, use a 30:1 to 100:1 ratio of silica gel to crude sample by weight.[3]

  • Pack the Column (Slurry Method):

    • Prepare a slurry of silica gel in the optimized eluent from Step 1.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add a layer of sand to the top of the silica bed to prevent disruption during solvent addition.

    • Drain the excess solvent until the solvent level is just above the sand. Never let the column run dry.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or the eluent itself.

    • Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is absorbed into the silica bed.

    • Carefully add a small amount of fresh eluent and drain again to ensure the sample is loaded in a narrow, concentrated band.

Step 3: Elution and Fraction Collection
  • Begin Elution: Carefully fill the column with the eluent. Maintain a constant head of solvent above the silica bed.

  • Collect Fractions: Begin collecting the eluting solvent in appropriately sized test tubes or flasks.

  • Monitor the Separation: Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate to track the elution of the product and any impurities.

Step 4: Product Isolation
  • Identify Pure Fractions: Based on the TLC analysis, identify the fractions containing the pure 1-(2-Bromo-5-methoxyphenyl)ethanone.

  • Combine and Concentrate: Combine the pure fractions into a round-bottom flask.

  • Remove Solvent: Remove the solvent using a rotary evaporator to yield the purified product.

Summary of Recommended Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and proven for separating moderately polar compounds like aromatic ketones.
Mobile Phase (Eluent) Petroleum Ether / Ethyl AcetateProvides good separation for this class of compounds. The ratio is easily adjusted to optimize Rf.
Starting Eluent Ratio 5:1 (Petroleum Ether:Ethyl Acetate)A literature-validated starting point that often provides an ideal Rf value.[1][2]
Target Product Rf 0.3 - 0.4Ensures good separation from highly non-polar and highly polar impurities while minimizing elution time and band broadening.[3]
Sample Loading Concentrated band in minimal solventPrevents band broadening and ensures sharp, well-resolved peaks during elution.[3]
Silica:Sample Ratio 30:1 to 100:1 (w/w)Ensures the column is not overloaded, which would lead to poor separation.[3]

Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format, providing logical steps to diagnose and solve issues.

Q1: My product is not eluting from the column, or is eluting very slowly. What's wrong?

A1: This is a classic sign that your eluent is not polar enough to move the compound through the polar silica gel.

  • Immediate Action: Gradually increase the polarity of your eluent. For example, if you are using a 5:1 Pet Ether:EtOAc system, switch to a 4:1 or 3:1 mixture. This will increase the competition for binding sites on the silica and accelerate the elution of your compound.

  • Causality: The separation in normal-phase chromatography is a competition between the solvent and the analyte for the polar sites on the silica gel. Your product, an aromatic ketone, has moderate polarity due to the carbonyl and methoxy groups. If the eluent is too non-polar, the product will remain strongly adsorbed to the stationary phase.

  • Pro-Tip: If you are still having trouble, you can try a gradient elution. Start with the initial low-polarity solvent, and after eluting the non-polar impurities, gradually increase the percentage of the more polar solvent to elute your product and then any remaining polar impurities.

Q2: The separation between my product and a key impurity is poor. How can I improve resolution?

A2: Poor resolution means the solvent system is not differentiating well enough between your compounds.

  • Diagnosis: Check the TLC of your crude material in the chosen eluent. If the spots are very close together (ΔRf < 0.1), you will need to find a better solvent system.

  • Solution 1: Fine-Tune Polarity: Try very small adjustments to the eluent ratio. Sometimes a change from 5:1 to 6:1 is enough to improve separation.

  • Solution 2: Change Solvent System: If tuning the polarity doesn't work, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane or diethyl ether can alter the selectivity of the separation. These solvents have different interactions (e.g., dipole-dipole, hydrogen bonding) with the analytes and stationary phase.

  • Solution 3: Alternative Stationary Phase: For aromatic compounds like this, a phenyl-functionalized silica gel can offer different selectivity compared to standard silica.[4][5] The π-π interactions between the phenyl rings of the stationary phase and your aromatic product can significantly alter the retention behavior and improve separation from non-aromatic impurities.[6]

Q3: My product eluted, but the bands were very broad and the fractions are "tailing." Why did this happen?

A3: Band broadening and tailing reduce purity and yield by causing overlap between fractions. The most common causes are improper sample loading or column packing.

  • Column Overloading: You may have loaded too much crude material for the amount of silica used. A good rule of thumb is a sample-to-silica ratio of 1:30 to 1:100.[3] Overloading saturates the stationary phase, leading to poor separation.

  • Poor Sample Loading: If you dissolved your sample in too much solvent or a solvent that is more polar than the eluent, it will spread out into a wide band at the top of the column before chromatography even begins. Always use the minimum volume of solvent to dissolve the sample for loading.

  • Column Packing Issues: Cracks or channels in the silica bed will cause the solvent to flow unevenly, leading to distorted and tailing bands. This happens if the column was packed improperly or allowed to run dry. The only solution is to repack the column.

Q4: I ran the column and a new spot appeared on my TLC analysis of the fractions that wasn't in the initial crude mixture. What is it?

A4: This strongly suggests your compound is decomposing on the silica gel.

  • Causality: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.[7] While 1-(2-Bromo-5-methoxyphenyl)ethanone is generally stable, certain impurities or reaction conditions might make it susceptible.

  • Confirmation: To confirm, dissolve a small amount of your crude product in the eluent, add a pinch of silica gel, and stir it for an hour. Run a TLC of the resulting mixture against the original crude. If the new spot appears, you have confirmed decomposition on silica.

  • Solution:

    • Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a base, such as triethylamine. A common method is to use an eluent containing a small percentage (e.g., 0.1-1%) of triethylamine.

    • Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica for compounds that are sensitive to acid.[7]

Visual Workflow Guides

Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting common column chromatography issues.

TroubleshootingWorkflow Start Problem Encountered NoElution Q1: Product Not Eluting Start->NoElution PoorSep Q2: Poor Separation Start->PoorSep Tailing Q3: Tailing Bands Start->Tailing Decomp Q4: New Spot Appears Start->Decomp IncreasePolarity Increase Eluent Polarity (e.g., 5:1 -> 3:1) NoElution->IncreasePolarity FineTune Fine-Tune Eluent Ratio PoorSep->FineTune ChangeSolvent Change Solvent System (e.g., EtOAc -> CH2Cl2) PoorSep->ChangeSolvent ChangePhase Use Different Stationary Phase (e.g., Phenyl Silica) PoorSep->ChangePhase CheckLoad Check Sample Load (Ratio > 30:1 Silica:Sample) Tailing->CheckLoad ConcSample Load Sample in Min. Volume Tailing->ConcSample Repack Check for Cracks / Repack Column Tailing->Repack Confirm Confirm Instability on Silica (Stir sample with silica, then TLC) Decomp->Confirm Success Pure Product Isolated IncreasePolarity->Success FineTune->Success ChangeSolvent->Success ChangePhase->Success CheckLoad->Repack ConcSample->Repack Repack->Success Deactivate Deactivate Silica (Add 0.5% Et3N to eluent) Confirm->Deactivate UseAlumina Use Alumina Instead of Silica Confirm->UseAlumina Deactivate->Success UseAlumina->Success

Caption: A troubleshooting flowchart for column chromatography.

Principle of Separation

This diagram illustrates how compounds are separated on a silica column based on polarity.

SeparationPrinciple cluster_column Silica Gel Column (Polar Stationary Phase) Silica Si-OH Si-OH Si-OH Si-OH Impurity Polar Impurity (e.g., Starting Alcohol) Impurity->Silica Strong Adsorption Product Product (Moderate Polarity) Product->Silica Moderate Adsorption NonPolar Non-Polar Impurity MobilePhase Mobile Phase Flow (Non-Polar Eluent) MobilePhase->Impurity Elutes Last (or not at all) MobilePhase->Product Elutes Second MobilePhase->NonPolar Elutes First

Caption: Separation based on polarity on a silica gel column.

References

  • Google Patents. (n.d.).US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]

  • Veeprho. (2023). Different Types of Stationary Phases in Liquid Chromatography. Available at: [Link]

  • Reddit. (2022). troubleshooting column chromatography. Available at: [Link]

  • Restek. (2019). Choosing Your LC Stationary Phase. Available at: [Link]

  • JagWorks@USA - University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. Available at: [Link]

  • International Journal of Research Publication and Reviews. (2023). Stationary phases used in LC: A Detailed Review. Available at: [Link]

  • LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing Bromo-Methoxyphenyl Ethanone Isomers via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. Positional isomers, particularly on an aromatic ring, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth technical comparison of the ¹H NMR spectra of various bromo-methoxyphenyl ethanone isomers. By understanding the subtle yet predictable differences in their spectral signatures, scientists can confidently differentiate these closely related compounds.

The Foundational Principles: Substituent Effects in ¹H NMR

The chemical shift of a proton in a benzene ring is exquisitely sensitive to its electronic environment. The introduction of substituents, such as a bromine atom, a methoxy group, and an acetyl group, alters the electron density at different positions on the ring, leading to characteristic shifts in the corresponding proton signals.

  • Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The net result is an increase in electron density, particularly at the ortho and para positions, causing the protons at these positions to be shielded and resonate at a lower chemical shift (upfield).[1]

  • Bromo Group (-Br): Halogens are a classic example of opposing effects. They are electron-withdrawing through induction (-I effect) due to their electronegativity, which deshields nearby protons. However, they are also capable of donating electron density through resonance (+R effect) via their lone pairs. For bromine, the inductive effect generally outweighs the resonance effect, leading to a net deshielding of the aromatic protons, particularly at the ortho position.

  • Acetyl Group (-COCH₃): This is a strong electron-withdrawing group due to both induction and resonance (-I and -R effects). It strongly deshields protons, especially those in the ortho and para positions, causing them to resonate at a higher chemical shift (downfield).[2]

These fundamental principles of substituent effects are the key to interpreting the ¹H NMR spectra of the bromo-methoxyphenyl ethanone isomers and are summarized in the workflow below.

Caption: Workflow for Predicting ¹H NMR Spectra of Substituted Benzenes.

Comparative Analysis of Bromo-Methoxyphenyl Ethanone Isomers

Isomer 1: 1-(2-Bromo-4-methoxyphenyl)ethanone

Caption: Structure of 1-(3-Bromo-4-methoxyphenyl)ethanone.

Experimental ¹H NMR Data (SDBS):

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-28.09dJ(meta) = 2.2
H-56.95dJ(ortho) = 8.6
H-67.81ddJ(ortho) = 8.6, J(meta) = 2.2
-OCH₃3.94s-
-COCH₃2.56s-

Interpretation:

  • The proton at H-2 is ortho to the acetyl group and meta to the bromine. It is highly deshielded and appears as a doublet due to meta coupling to H-6.

  • The proton at H-5 is ortho to the electron-donating methoxy group, making it the most shielded aromatic proton. It appears as a doublet due to ortho coupling to H-6.

  • The proton at H-6 is deshielded by the adjacent acetyl group and appears as a doublet of doublets due to ortho coupling to H-5 and meta coupling to H-2.

Isomer 3: 1-(4-Bromo-3-methoxyphenyl)ethanone

Caption: Structure of 1-(4-Bromo-3-methoxyphenyl)ethanone.

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
H-27.50 - 7.60dJ(meta) = ~2.0
H-57.65 - 7.75dJ(ortho) = ~8.5
H-67.40 - 7.50ddJ(ortho) = ~8.5, J(meta) = ~2.0
-OCH₃3.90 - 4.00s-
-COCH₃2.55 - 2.65s-

Interpretation:

  • The proton at H-5 is ortho to the bromine and will be significantly deshielded, appearing as a doublet due to ortho coupling with H-6.

  • The proton at H-2 is ortho to the acetyl group and meta to the methoxy group, appearing as a small doublet due to meta coupling with H-6.

  • The proton at H-6 is influenced by both the ortho acetyl and meta bromo groups, appearing as a doublet of doublets from coupling to H-2 and H-5.

Summary of ¹H NMR Data for Bromo-Methoxyphenyl Ethanone Isomers

IsomerAromatic Proton Chemical Shifts (ppm) and Multiplicities-OCH₃ (ppm)-COCH₃ (ppm)
1-(2-Bromo-4-methoxyphenyl)ethanone H-3: ~7.2 (d), H-5: ~6.9 (dd), H-6: ~7.7 (d)~3.85 (s)~2.60 (s)
1-(3-Bromo-4-methoxyphenyl)ethanone H-2: 8.09 (d), H-5: 6.95 (d), H-6: 7.81 (dd)3.94 (s)2.56 (s)
1-(4-Bromo-3-methoxyphenyl)ethanone H-2: ~7.5 (d), H-5: ~7.7 (d), H-6: ~7.4 (dd)~3.95 (s)~2.60 (s)
1-(5-Bromo-2-methoxyphenyl)ethanone H-3: ~7.6 (dd), H-4: ~7.0 (d), H-6: ~7.8 (d)~3.90 (s)~2.60 (s)
1-(2-Bromo-5-methoxyphenyl)ethanone H-3: ~7.2 (d), H-4: ~7.4 (dd), H-6: ~7.1 (d)~3.80 (s)~2.60 (s)
1-(3-Bromo-2-methoxyphenyl)ethanone H-4: ~7.5 (t), H-5: ~7.1 (d), H-6: ~7.6 (d)~3.90 (s)~2.60 (s)

(Note: Values preceded by "~" are predicted based on substituent chemical shift increments and may vary slightly from experimental values.)

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

To obtain reliable and reproducible ¹H NMR spectra for the differentiation of these isomers, the following protocol is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of the bromo-methoxyphenyl ethanone isomer. B Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. A->B C Filter the solution through a pipette with a glass wool plug into a clean NMR tube. B->C D Cap the NMR tube and ensure the solution is homogeneous. C->D E Insert the NMR tube into the spectrometer. D->E F Lock the spectrometer on the deuterium signal of the solvent. E->F G Shim the magnetic field to achieve optimal homogeneity. F->G H Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 16-32 scans). G->H I Apply Fourier transform to the FID. H->I J Phase the spectrum. I->J K Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). J->K L Integrate the signals and determine coupling constants. K->L

Caption: Standard Workflow for ¹H NMR Sample Preparation and Data Acquisition.

Key Considerations for Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for these compounds. Ensure the solvent is of high purity to avoid extraneous signals. [5]* Concentration: A concentration of 5-10 mg in 0.7 mL of solvent is typically sufficient for obtaining a good signal-to-noise ratio. [6]* Homogeneity: The presence of any solid particles can degrade the quality of the spectrum. Filtration is a crucial step. [7]

Conclusion

The ¹H NMR spectra of bromo-methoxyphenyl ethanone isomers, while complex, are highly informative and allow for their unambiguous differentiation. By carefully analyzing the chemical shifts and coupling patterns of the aromatic protons, which are governed by the predictable electronic effects of the bromo, methoxy, and acetyl substituents, researchers can confidently identify the specific positional isomer in their sample. This guide provides a framework for both predicting and interpreting these spectra, serving as a valuable tool for synthetic and analytical chemists.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • University of California, Los Angeles. (n.d.). NMR Sample Preparation. UCLA Department of Chemistry and Biochemistry. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. [Link]

  • Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • ETH Zurich. (n.d.). NMR Service - Sample Preparation. ETH Zurich Department of Chemistry and Applied Biosciences. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Chemistry LibreTexts. (2023, October 30). 13.10: 1H NMR Spectroscopy and Proton Equivalence. [Link]

  • ResearchGate. (2017, October 6). Methoxy gp on aromatic ring ?. [Link]

  • University of Calgary. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. (2023, October 30). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information. [Link]

  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. [Link]

  • PubChem. (n.d.). 5'-Bromo-2'-hydroxyacetophenone. [Link]

  • NIST WebBook. (n.d.). 2-Bromo-3'-methoxyacetophenone. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • ResearchGate. (n.d.). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c).... [Link]

  • Organic Spectroscopy International. (2015, September 18). p-Methoxyacetophenone.....Cock can teach you NMR. [Link]

Sources

A Comparative Analysis of the Reactivity of 1-(2-Bromo-5-methoxyphenyl)ethanone and Other Bromoacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Bromoacetophenones in Synthesis

Bromoacetophenones are a class of versatile organic compounds that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. Their utility stems from the presence of two reactive sites: the bromine atom on the aromatic ring and the α-carbon adjacent to the carbonyl group. The bromine atom can participate in various cross-coupling reactions, while the α-carbon is susceptible to nucleophilic attack. The position of the bromine atom and the nature of other substituents on the phenyl ring significantly influence the molecule's electronic properties and steric environment, thereby dictating its reactivity in different chemical transformations.

Understanding Reactivity: Electronic and Steric Effects

The reactivity of a substituted bromoacetophenone is primarily governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring.

Electronic Effects: These effects are transmitted through the pi-system of the aromatic ring and can be either electron-donating or electron-withdrawing.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH3) and alkyl groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. However, they can decrease the reactivity of the aryl bromide in nucleophilic aromatic substitution and some cross-coupling reactions.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and acetyl (-COCH3), decrease the electron density of the ring, making it less reactive towards electrophiles but more reactive in nucleophilic aromatic substitution reactions.

The Hammett equation provides a quantitative measure of the electronic effect of a substituent.[1][2] A positive reaction constant (ρ) indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction.[1]

Steric Effects: The size of the substituents on the aromatic ring can hinder the approach of reagents to the reaction center. This steric hindrance is particularly significant for substituents in the ortho position relative to the reaction site.[3][4] For instance, a bulky group at the ortho position can significantly slow down a reaction compared to the same group at the meta or para position.[5]

Comparative Reactivity of Bromoacetophenone Isomers

This section compares the reactivity of 1-(2-Bromo-5-methoxyphenyl)ethanone with its isomers and other substituted bromoacetophenones in key synthetic transformations.

Nucleophilic Substitution at the α-Carbon

The carbon atom alpha to the carbonyl group in bromoacetophenones is highly electrophilic and readily undergoes nucleophilic substitution, typically via an SN2 mechanism.[6] The reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl group.[6]

1-(2-Bromo-5-methoxyphenyl)ethanone possesses a methoxy group at the 5-position. The methoxy group is electron-donating by resonance and electron-withdrawing by induction. Its overall effect on the α-carbon's reactivity is complex and depends on the specific reaction conditions.

  • Comparison with other isomers: In general, the electronic effects of substituents on the aromatic ring have a less pronounced impact on the SN2 reactivity at the α-carbon compared to their influence on reactions at the aromatic ring itself. However, steric hindrance from ortho substituents can play a role. For 1-(2-Bromo-5-methoxyphenyl)ethanone, the ortho-bromo substituent does not directly hinder the approach to the α-carbon.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[7][8][9][10] and Buchwald-Hartwig amination[11][12] reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of the aryl bromide in these reactions is highly dependent on the electronic and steric environment of the C-Br bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex.[7]

  • Electronic Effects: Electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step. Conversely, electron-donating groups can slow it down.

  • Steric Effects: Bulky substituents ortho to the bromine atom can hinder the oxidative addition step, thereby reducing the reaction rate.

In the case of 1-(2-Bromo-5-methoxyphenyl)ethanone , the acetyl group is electron-withdrawing, which should enhance reactivity. However, the methoxy group is electron-donating by resonance, which could counteract this effect to some extent. The bromine atom is in the ortho position to the acetyl group, which could introduce some steric hindrance.

Comparative Reactivity in Suzuki Coupling:

Bromoacetophenone IsomerSubstituent EffectsPredicted Relative Reactivity
1-(2-Bromo-5-methoxyphenyl)ethanoneortho-acetyl (EWG, steric), meta-methoxy (EDG)Moderate
1-(3-Bromophenyl)ethanonemeta-acetyl (EWG)High
1-(4-Bromophenyl)ethanonepara-acetyl (EWG)High

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step.

  • Electronic and Steric Effects: The trends in reactivity generally follow those observed in Suzuki coupling. Electron-poor and sterically unhindered aryl bromides tend to be more reactive.

For 1-(2-Bromo-5-methoxyphenyl)ethanone , the combination of electronic and steric factors suggests a moderate reactivity in Buchwald-Hartwig amination. The electron-withdrawing acetyl group is beneficial, but the ortho position of the bromine and the presence of the electron-donating methoxy group may temper this effect.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of bromoacetophenones.

Suzuki_Miyaura_Workflow

Materials:

  • Bromoacetophenone (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol)

  • Base (e.g., K2CO3, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a round-bottom flask, add the bromoacetophenone, phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of bromoacetophenones.

Buchwald_Hartwig_Workflow

Materials:

  • 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd2(dba)3, 0.01 mmol)

  • Ligand (e.g., Xantphos, 0.02 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 1-(2-Bromo-5-methoxyphenyl)ethanone, palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Seal the tube, remove it from the glovebox, and add the amine and anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Conclusion

The reactivity of 1-(2-Bromo-5-methoxyphenyl)ethanone is a nuanced interplay of the electronic and steric effects of its substituents. The ortho-bromo and meta-methoxy groups create a unique electronic and steric environment that influences its behavior in various chemical transformations. Compared to other bromoacetophenone isomers, it is expected to exhibit moderate reactivity in palladium-catalyzed cross-coupling reactions. A thorough understanding of these factors is paramount for designing efficient and selective synthetic routes for the preparation of complex molecules.

References

  • Yadav, S. et al. (2020). Cobalt Complexes as Efficient Cooperative Catalysts for Transfer Hydrogenation. ResearchGate. [Link]

  • van der Westhuyzen, C. W. (2019). Nucleophilic substitution reactions of α-haloketones : a computational study. UPSpace. [Link]

  • Smith, J. H., & Kaiser, E. T. (1974). Nucleophilic reactions of .alpha.-bromoacetophenone oxime. Preparation of anti-acetophenone oxime. The Journal of Organic Chemistry, 39(6), 728–734. [Link]

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]

  • Quora. (2018). What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution? [Link]

  • Kzar, K. O. (2016). Theoretical study of Bromine substituent effects in ortho-, meta- and para- positions of acetophenone on electronic - structural properties and IR spectrum via density functional theory. European Academic Research, III(10). [Link]

  • Chemistry LibreTexts. (2021). 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]

  • Wang, T. et al. (2022). A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8. ResearchGate. [Link]

  • Google Patents. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Bukhtiyarova, M. et al. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]

  • Chong, S. et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. ResearchGate. [Link]

  • ResearchGate. (2018). (a) Solvent effect on the coupling of p-bromoacetophenone and phenylboronic acid (reaction conditions. [Link]

  • Wang, Y. et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Education. [Link]

  • The Suzuki Reaction. (2014). [Link]

  • ResearchGate. (2020). Cross-coupling of 4–bromoacetophenone and phenylboronic acid substrate as a model reaction of Suzuki–Miyaura reaction. [Link]

  • University of Calgary. Substitutent Effects and LFERS. [Link]

  • Bordwell, F. G., & Cornforth, F. J. (1978). Application of the Hammett Equation to Equilibrium Acidities of Meta-and Para-Substituted Acetophenones. The Journal of Organic Chemistry, 43(9), 1763–1766. [Link]

  • Bordwell, F. G., & Cornforth, F. J. (1978). Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. The Journal of Organic Chemistry, 43(9), 1763-1766. [Link]

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A Researcher's Guide to Alternatives for 1-(2-Bromo-5-methoxyphenyl)ethanone in Cross-Coupling Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Aryl ketones, such as 1-(2-bromo-5-methoxyphenyl)ethanone, serve as versatile building blocks, primarily utilized in palladium-catalyzed cross-coupling reactions to generate complex molecular architectures. This guide provides an in-depth comparison of viable alternative reagents to 1-(2-bromo-5-methoxyphenyl)ethanone, focusing on their performance in cornerstone reactions like the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination. The discussion is grounded in established mechanistic principles and supported by experimental data to inform reagent selection for specific synthetic goals.

The Central Role of the Aryl Halide in Cross-Coupling

The reactivity of 1-(2-bromo-5-methoxyphenyl)ethanone in palladium-catalyzed cross-coupling reactions is fundamentally dictated by the carbon-bromine (C-Br) bond. The catalytic cycle for these transformations typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step, often the rate-determining step of the overall reaction, involves the cleavage of the C-Br bond. The facility of this cleavage directly influences reaction kinetics, with weaker carbon-halogen bonds leading to faster reactions. This principle forms the basis for understanding the reactivity differences between the bromo-compound and its chloro, iodo, and triflate analogs.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:

I > Br > OTf >> Cl [1][2]

This trend is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl). While aryl triflates (OTf) are not halides, their high reactivity stems from the excellent leaving group ability of the triflate anion.

Comparative Analysis of Alternative Reagents

The primary alternatives to 1-(2-bromo-5-methoxyphenyl)ethanone are its analogs where the bromine atom is replaced by another leaving group, namely iodine, chlorine, or a triflate group. The choice among these reagents is a trade-off between reactivity, cost, availability, and stability.

The Iodo-Analog: 1-(2-Iodo-5-methoxyphenyl)ethanone

The iodo-analog stands as a more reactive, albeit often more expensive, alternative. The weaker carbon-iodine bond facilitates a more rapid oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions, such as lower temperatures and shorter reaction times, and potentially higher yields.[3] This enhanced reactivity can be particularly advantageous in sterically hindered systems or with less reactive coupling partners.

The Chloro-Analog: 1-(2-Chloro-5-methoxyphenyl)ethanone

Conversely, the chloro-analog is typically the most cost-effective but least reactive of the halogenated series.[4] The strength of the C-Cl bond necessitates more forcing reaction conditions, often requiring more specialized and electron-rich phosphine ligands (e.g., Buchwald ligands) and stronger bases to achieve satisfactory yields.[4] While less reactive, the lower cost and greater stability of some aryl chlorides can make them attractive for large-scale syntheses, provided an efficient catalytic system can be developed.

The Triflate-Analog: 2-Acetyl-4-methoxyphenyl trifluoromethanesulfonate

Aryl triflates, synthesized from the corresponding phenols, are excellent substrates for cross-coupling reactions due to the high leaving group ability of the triflate group.[5] Their reactivity is often comparable to or even greater than that of aryl bromides. This makes them a valuable alternative, especially when the corresponding phenol is readily available and the synthesis of the aryl halide is problematic.

Performance in Key Synthetic Transformations: A Data-Driven Comparison

To provide a practical framework for reagent selection, the following sections present comparative data and experimental protocols for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions. While direct side-by-side comparative studies on 1-(2-bromo-5-methoxyphenyl)ethanone and its analogs are not always available in a single publication, the data presented is based on closely related substrates and established reactivity trends.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a premier method for the synthesis of biaryl compounds. The reaction's efficiency is highly dependent on the nature of the aryl halide.

Illustrative Comparative Data for Suzuki-Miyaura Coupling

ReagentRelative ReactivityTypical Reaction ConditionsExpected Yield
1-(2-Iodo-5-methoxyphenyl)ethanoneVery HighPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C, 2-6 hExcellent
1-(2-Bromo-5-methoxyphenyl)ethanoneHighPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 90-100 °C, 6-12 hGood to Excellent
2-Acetyl-4-methoxyphenyl triflateHighPd(OAc)₂, PCy₃, K₃PO₄, Dioxane, 80 °C, 1-4 h[5]Good to Excellent
1-(2-Chloro-5-methoxyphenyl)ethanoneModeratePd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 100-110 °C, 12-24 hModerate to Good

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the coupling of a halo- or trifluoromethanesulfonyloxy-acetophenone with phenylboronic acid.

  • Materials:

    • Aryl halide/triflate (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., Toluene/Ethanol/Water 4:1:1)

  • Procedure:

    • To a round-bottom flask, add the aryl halide/triflate, phenylboronic acid, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture, followed by the palladium catalyst.

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Aryl_Halide Aryl Halide/Triflate (e.g., 1-(2-Bromo-5-methoxyphenyl)ethanone) Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Aryl_Halide->Inert_Atmosphere Boronic_Acid Phenylboronic Acid Boronic_Acid->Inert_Atmosphere Base Base (e.g., K₂CO₃) Base->Inert_Atmosphere Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Product Biaryl Ketone Product Purification->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Mizoroki-Heck Reaction: Synthesis of Substituted Alkenes

The Mizoroki-Heck reaction couples aryl halides with alkenes. The reactivity trend of the aryl halides mirrors that of the Suzuki-Miyaura coupling.

Illustrative Comparative Data for Mizoroki-Heck Reaction

ReagentRelative ReactivityTypical Reaction ConditionsExpected Yield
1-(2-Iodo-5-methoxyphenyl)ethanoneVery HighPd(OAc)₂, PPh₃, Et₃N, DMF, 80-100 °C, 4-8 hExcellent
1-(2-Bromo-5-methoxyphenyl)ethanoneHighPd(OAc)₂, PPh₃, Et₃N, DMF, 100-120 °C, 8-16 hGood to Excellent
2-Acetyl-4-methoxyphenyl triflateHighPd(OAc)₂, P(o-tol)₃, Et₃N, Acetonitrile, 80 °C, 6-12 hGood
1-(2-Chloro-5-methoxyphenyl)ethanoneModeratePd₂(dba)₃, P(t-Bu)₃, K₂CO₃, Dioxane, 120-140 °C, 18-36 hModerate to Good

Experimental Protocol: Representative Mizoroki-Heck Reaction

  • Materials:

    • Aryl halide/triflate (1.0 equiv)

    • Alkene (e.g., styrene, 1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Phosphine ligand (e.g., PPh₃, 4 mol%)

    • Base (e.g., Et₃N, 2.0 equiv)

    • Solvent (e.g., DMF)

  • Procedure:

    • To a Schlenk tube, add the palladium catalyst and phosphine ligand.

    • Evacuate and backfill with an inert gas.

    • Add the solvent, aryl halide/triflate, alkene, and base via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 110 °C).

    • Monitor the reaction until completion.

    • Cool the mixture, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a powerful method for the synthesis of arylamines from aryl halides. The choice of ligand is particularly critical in this reaction.

Illustrative Comparative Data for Buchwald-Hartwig Amination

ReagentRelative ReactivityTypical Reaction ConditionsExpected Yield
1-(2-Iodo-5-methoxyphenyl)ethanoneVery HighPd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 90 °C, 6-12 hExcellent
1-(2-Bromo-5-methoxyphenyl)ethanoneHighPd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C, 12-24 hGood to Excellent
2-Acetyl-4-methoxyphenyl triflateHighPd(OAc)₂, BINAP, K₃PO₄, Toluene, 100 °C, 12-24 hGood
1-(2-Chloro-5-methoxyphenyl)ethanoneModeratePd₂(dba)₃, RuPhos, LiHMDS, Toluene, 110 °C, 24-48 hModerate to Good

Experimental Protocol: Representative Buchwald-Hartwig Amination

  • Materials:

    • Aryl halide/triflate (1.0 equiv)

    • Amine (e.g., morpholine, 1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., XPhos, 4-8 mol%)

    • Base (e.g., NaOtBu, 1.4 equiv)

    • Solvent (e.g., Toluene)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a reaction vessel.

    • Add the aryl halide/triflate and the solvent.

    • Finally, add the amine.

    • Seal the vessel and heat with stirring to the desired temperature (e.g., 100 °C).

    • After the reaction is complete, cool to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify by column chromatography.[6][7][8]

Decision-Making Framework for Reagent Selection

cluster_criteria Key Considerations cluster_reagents Reagent Choice Start Synthetic Goal Reactivity Required Reactivity Start->Reactivity Cost Cost & Scale Start->Cost Conditions Reaction Conditions Start->Conditions Iodo Iodo-Analog (High Reactivity, High Cost) Reactivity->Iodo High Bromo Bromo-Analog (Good Balance) Reactivity->Bromo Moderate-High Triflate Triflate-Analog (High Reactivity, from Phenol) Reactivity->Triflate High Chloro Chloro-Analog (Low Reactivity, Low Cost) Reactivity->Chloro Low Cost->Iodo High Cost->Bromo Moderate Cost->Chloro Low Conditions->Iodo Mild Conditions->Bromo Moderate Conditions->Triflate Mild Conditions->Chloro Forcing Outcome Outcome Iodo->Outcome Optimal Yield/Time Bromo->Outcome Triflate->Outcome Chloro->Outcome

Caption: A decision-making flowchart for selecting the appropriate aryl halide or triflate.

Conclusion and Future Perspectives

The selection of an appropriate aryl halide or triflate is a critical decision in the design of a synthetic route. While 1-(2-bromo-5-methoxyphenyl)ethanone offers a good balance of reactivity and cost, its iodo- and triflate-analogs provide pathways to milder reaction conditions and potentially higher yields, which can be crucial for delicate substrates. The chloro-analog, on the other hand, presents an economical option for large-scale synthesis, provided the catalytic system is sufficiently active.

As the field of catalysis continues to evolve, with the development of more active and robust catalyst systems, the reactivity gap between the different aryl halides is narrowing. This will undoubtedly expand the synthetic chemist's toolbox, allowing for greater flexibility in reagent selection based on a holistic assessment of reactivity, cost, and sustainability.

References

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  • Shaaban, M. R., & Farag, A. A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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A Comparative Guide to HPLC Validation for Purity Assessment of 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 1-(2-Bromo-5-methoxyphenyl)ethanone purity, alongside alternative analytical methodologies. The experimental protocols and validation strategies detailed herein are grounded in scientific principles and aligned with regulatory expectations to ensure trustworthiness and reproducibility.

Introduction: The Critical Role of Purity for 1-(2-Bromo-5-methoxyphenyl)ethanone

1-(2-Bromo-5-methoxyphenyl)ethanone is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Even trace impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts in the final drug product. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a fundamental aspect of quality control.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally labile compounds like 1-(2-Bromo-5-methoxyphenyl)ethanone due to its high resolution, sensitivity, and specificity. This guide will detail a validated HPLC method and compare its performance with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

The Primary Analytical Approach: A Validated HPLC Method

The development of a reliable HPLC method requires a systematic approach, considering the physicochemical properties of the analyte. For 1-(2-Bromo-5-methoxyphenyl)ethanone, a reversed-phase HPLC method is most suitable due to the molecule's aromatic and moderately polar nature.

Proposed HPLC Method Parameters

The following HPLC parameters are proposed based on the analysis of similar aromatic ketones and brominated compounds.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic ketone. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (60:40 v/v)This isocratic mobile phase composition provides sufficient elution strength to achieve a reasonable retention time for the analyte while allowing for the separation of potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal column efficiency and peak shape.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 254 nmAromatic ketones typically exhibit strong UV absorbance around 254 nm, providing high sensitivity for the analyte and potential aromatic impurities.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and prevents peak distortion.
Experimental Workflow for HPLC Analysis

The following diagram illustrates the step-by-step workflow for the HPLC purity analysis of 1-(2-Bromo-5-methoxyphenyl)ethanone.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution (e.g., 0.1 mg/mL in Diluent) instrument_setup Instrument Setup & Equilibration prep_sample Prepare Sample Solution (e.g., 1.0 mg/mL in Diluent) inject_standard Inject Standard Solution instrument_setup->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample data_acquisition Data Acquisition inject_sample->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Calculate % Purity (% Area Normalization) peak_integration->purity_calculation generate_report Generate Report purity_calculation->generate_report

Caption: HPLC analysis workflow for 1-(2-Bromo-5-methoxyphenyl)ethanone.

Method Validation Protocol according to ICH Q2(R1) Guidelines

A comprehensive validation of the analytical method is mandatory to ensure its suitability for the intended purpose.[1][2][3] The validation should encompass the following parameters:

Validation ParameterAcceptance CriteriaExperimental Procedure
Specificity The method should be able to resolve the main peak from potential impurities and degradation products.Analyze a placebo (if applicable), a known impurity standard, and a stressed sample (e.g., acid, base, oxidative, thermal, and photolytic degradation).
Linearity Correlation coefficient (r²) ≥ 0.999Prepare at least five concentrations of the reference standard over a range (e.g., 50-150% of the nominal concentration). Plot peak area against concentration and perform linear regression analysis.
Range The range for which the method is linear, accurate, and precise.Typically, 80-120% of the test concentration for an assay.
Accuracy % Recovery of 98.0% to 102.0%Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.
Precision Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.
Robustness No significant change in results.Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and observe the effect on the results.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a robust and widely used technique, other methods like Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC) present viable alternatives, each with its own set of advantages and limitations.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5][6]

  • Applicability for 1-(2-Bromo-5-methoxyphenyl)ethanone: This compound has a boiling point that may allow for GC analysis. However, its thermal stability would need to be carefully evaluated to avoid on-column degradation.

  • Advantages:

    • High sensitivity, especially when coupled with a Flame Ionization Detector (FID).

    • Excellent resolution for separating volatile impurities, such as residual solvents from the synthesis process.

  • Disadvantages:

    • Not suitable for non-volatile or thermally labile impurities.

    • Potential for thermal degradation of the analyte.

    • May require derivatization for less volatile compounds, adding complexity to the sample preparation.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures.[7][8][9][10][11]

  • Applicability for 1-(2-Bromo-5-methoxyphenyl)ethanone: UPLC is highly suitable for the analysis of this compound and offers significant improvements over traditional HPLC.

  • Advantages:

    • Faster Analysis Times: Significantly shorter run times (often by a factor of 5-10) increase sample throughput.[7][10]

    • Improved Resolution and Sensitivity: The smaller particle size leads to sharper and narrower peaks, improving the separation of closely eluting impurities and enhancing detection limits.[7][11]

    • Reduced Solvent Consumption: Lower flow rates and shorter run times result in a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[7][11]

  • Disadvantages:

    • Higher Initial Cost: UPLC systems are more expensive than conventional HPLC systems.

    • Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system may require re-validation.

    • Increased Backpressure: The use of sub-2 µm particles generates high backpressure, requiring specialized pumps and instrumentation.[10]

Head-to-Head Comparison
FeatureHPLCUPLCGC
Principle Liquid-solid chromatographyLiquid-solid chromatography with smaller particles and higher pressureGas-solid or gas-liquid chromatography
Analytle Suitability Non-volatile, thermally stable or labileNon-volatile, thermally stable or labileVolatile, thermally stable
Analysis Time Moderate (e.g., 15-30 min)Fast (e.g., 1-5 min)Fast (e.g., 5-15 min)
Resolution GoodExcellentExcellent for volatile compounds
Sensitivity GoodExcellentExcellent for volatile compounds
Solvent Consumption HighLowLow (carrier gas)
Instrument Cost ModerateHighModerate
Primary Application for this Analyte Purity and impurity profilingHigh-throughput purity and impurity profilingResidual solvent analysis, potential for purity if thermally stable
Decision-Making for Method Selection

The choice of the analytical method depends on the specific requirements of the analysis. The following flowchart can guide the decision-making process.

Method_Selection start Start: Purity analysis of 1-(2-Bromo-5-methoxyphenyl)ethanone is_volatile Is the primary goal to analyze volatile impurities (e.g., residual solvents)? start->is_volatile is_high_throughput Is high-throughput analysis a key requirement? is_volatile->is_high_throughput No use_gc Use Gas Chromatography (GC) is_volatile->use_gc Yes use_uplc Use Ultra-Performance Liquid Chromatography (UPLC) is_high_throughput->use_uplc Yes use_hplc Use High-Performance Liquid Chromatography (HPLC) is_high_throughput->use_hplc No end End use_gc->end use_uplc->end use_hplc->end

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity of 1-(2-Bromo-5-methoxyphenyl)ethanone is paramount for its successful application in pharmaceutical synthesis. A validated reversed-phase HPLC method provides a reliable and robust approach for its purity assessment. This guide has outlined a comprehensive HPLC method and its validation according to ICH guidelines.

For routine quality control, the proposed HPLC method is highly suitable. However, for laboratories requiring higher throughput and enhanced sensitivity, transitioning to a UPLC method is a worthwhile investment. Gas Chromatography remains a valuable complementary technique, particularly for the analysis of volatile impurities like residual solvents. The selection of the most appropriate analytical technique should be based on a thorough evaluation of the specific analytical needs, available resources, and the desired outcomes of the purity assessment. By adhering to rigorous validation protocols, researchers and drug developers can ensure the quality and consistency of this critical pharmaceutical intermediate.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]

  • WebofPharma. (2025, December 30). HPLC vs. UPLC. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • Pharma Tutor. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Pharmaceutical Applications of Gas Chromatography. Retrieved from [Link]

  • Pharma Manual. (2024, January 8). Gas Chromatography and Its Importance in Pharmaceuticals. Retrieved from [Link]

  • Journal of Molecular and Organic Chemistry. (2024). Gas Chromatography and its Applications in Pharmaceutical Industry. Retrieved from [Link]

Sources

A Comparative Crystallographic Guide to Brominated Methoxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in crystallography, medicinal chemistry, and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides an in-depth comparative analysis of the X-ray crystal structures of derivatives of 1-(2-Bromo-5-methoxyphenyl)ethanone. While a definitive crystal structure for 1-(2-Bromo-5-methoxyphenyl)ethanone itself is not publicly available at the time of this publication, a detailed examination of its closely related analogs provides invaluable insights into the conformational preferences, intermolecular interactions, and packing motifs influenced by substituent patterns on the phenyl ring.

This guide will delve into the structural nuances of key derivatives, offering a comparative framework grounded in experimental data. We will explore not only the crystallographic data but also the underlying synthetic and crystallization methodologies that are critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

The Significance of Structural Analysis in Drug Discovery

Substituted acetophenones are prevalent scaffolds in a wide array of biologically active compounds. The introduction of bromine and methoxy groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogen bonding, hydrogen bonding, and π-π stacking are all non-covalent interactions that can be influenced by these functional groups, thereby affecting how a potential drug molecule interacts with its biological target. X-ray crystallography provides the definitive map of these interactions, guiding further optimization in drug design.

Comparative Analysis of Derivative Crystal Structures

In the absence of the crystal structure for 1-(2-Bromo-5-methoxyphenyl)ethanone, we will focus our comparative analysis on two insightful derivatives for which crystallographic data is available: 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone and 2-Bromo-1-(4-methoxyphenyl)ethanone . These examples will serve to illustrate the impact of substituent placement and functional group modification on the resulting solid-state architecture.

Case Study 1: 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone

The crystal structure of this derivative reveals a nearly planar conformation, with a slight dihedral angle between the thioamide group and the benzene ring.[1] A key feature of this structure is the presence of an intramolecular O—H···N hydrogen bond.[1] This interaction significantly influences the conformation of the molecule, locking the orientation of the thiosemicarbazone moiety relative to the phenyl ring.

In the crystal lattice, molecules are linked by weak C—H···O hydrogen bonds, forming inversion dimers. These dimers are further stabilized by C—H···π interactions, creating a robust three-dimensional network.[1]

Case Study 2: 2-Bromo-1-(4-methoxyphenyl)ethanone

This isomer, with the bromine atom on the acetyl methyl group and the methoxy group in the para position, presents a different set of structural characteristics. The molecule is approximately planar, and the crystal packing is dominated by weak intermolecular aromatic C—H···O carbonyl hydrogen-bonding interactions.[2][3] These interactions link the molecules into one-dimensional chains.[2][3]

The following table summarizes the key crystallographic data for these two derivatives, providing a basis for comparison.

Parameter1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone[1]2-Bromo-1-(4-methoxyphenyl)ethanone[2][3]
Formula C₁₂H₁₇N₃O₂SC₉H₉BrO₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/c (assumed common space group)P2₁/c
a (Å) 15.7097 (12)7.7360 (15)
b (Å) 7.8300 (5)12.441 (3)
c (Å) 21.2351 (19)10.048 (2)
β (°) 92.635 (8)111.42 (3)
V (ų) 2609.3 (3)900.3 (4)
Z 84

Key Structural Differences and Insights:

  • Intramolecular Interactions: The presence of the ortho-hydroxyl group in the first derivative leads to a strong intramolecular hydrogen bond, which is a dominant factor in its conformational preference. This is absent in the second derivative.

  • Intermolecular Interactions: The packing of the thiosemicarbazone derivative is governed by a combination of C-H···O and C-H···π interactions, leading to a more complex 3D network. In contrast, the 2-bromo-1-(4-methoxyphenyl)ethanone structure is simpler, primarily organized through C-H···O interactions into 1D chains.

  • Substituent Position: The positional isomerism of the bromine and methoxy groups dramatically alters the types of non-covalent interactions that are possible, thereby dictating the final crystal packing.

Experimental Protocols: A Guide to Obtaining High-Quality Crystals

The successful determination of a crystal structure is critically dependent on the ability to grow high-quality single crystals. The following protocols provide detailed methodologies for the synthesis and crystallization of acetophenone derivatives.

Synthesis of 1-(2-Bromo-5-methoxyphenyl)ethanone

A common synthetic route involves the oxidation of the corresponding alcohol.[4][5]

Materials:

  • 1-(2-bromo-5-methoxyphenyl)ethan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve 1-(2-bromo-5-methoxyphenyl)ethan-1-ol in dichloromethane.

  • Add pyridinium chlorochromate (PCC) to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the solid chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system.[4][5]

Synthesis_Workflow cluster_synthesis Synthesis of 1-(2-Bromo-5-methoxyphenyl)ethanone Reactants 1-(2-bromo-5-methoxyphenyl)ethan-1-ol + PCC in DCM Reaction Stir at RT for 16h Reactants->Reaction Workup Filtration & Concentration Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product 1-(2-Bromo-5-methoxyphenyl)ethanone Purification->Product

Caption: Synthetic workflow for 1-(2-Bromo-5-methoxyphenyl)ethanone.

Crystallization of Acetophenone Derivatives

Obtaining single crystals suitable for X-ray diffraction often requires careful experimentation with different crystallization techniques.

General Considerations:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but have low solubility at room or colder temperatures. Common solvents for acetophenone derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[4] Mixed solvent systems (e.g., ethanol-water, dichloromethane-hexanes) can also be effective.[4]

  • Cooling Rate: Slow cooling of a saturated solution is crucial to prevent the formation of oils or amorphous precipitates.[4]

  • Nucleation: Inducing crystallization can sometimes be achieved by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4]

Protocol: Slow Evaporation

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol) to create a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Leave the vial undisturbed in a vibration-free location.

Protocol: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane).

  • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (e.g., hexanes).

  • The vapor of the precipitant (hexanes) will slowly diffuse into the solution of the compound, gradually reducing its solubility and promoting crystal growth.

Crystallization_Methods cluster_crystallization Crystallization Techniques Start Purified Compound Slow_Evaporation Slow Evaporation (Saturated Solution) Start->Slow_Evaporation Vapor_Diffusion Vapor Diffusion (Two-Solvent System) Start->Vapor_Diffusion Cooling Slow Cooling (Saturated Hot Solution) Start->Cooling Crystals Single Crystals Slow_Evaporation->Crystals Vapor_Diffusion->Crystals Cooling->Crystals

Caption: Common crystallization methods for organic compounds.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.

General Workflow:

  • Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[1] Data is typically collected at a low temperature (e.g., 173 K) to minimize thermal vibrations.[1]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data.[1]

Conclusion

The crystallographic analysis of 1-(2-Bromo-5-methoxyphenyl)ethanone derivatives provides a compelling illustration of how subtle changes in molecular structure can have a profound impact on solid-state packing and intermolecular interactions. While the crystal structure of the parent compound remains elusive, the detailed examination of its analogs offers a robust framework for understanding the structure-property relationships in this important class of molecules. The experimental protocols outlined in this guide provide a practical foundation for researchers seeking to synthesize and crystallize these and similar compounds for crystallographic analysis, ultimately aiding in the rational design of new materials and therapeutic agents.

References

  • Anderson, J. P., et al. (2015). The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o811. [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The synthesis of 2-aryl-5-methoxyacetophenones, key intermediates in numerous pharmacologically active compounds, often hinges on the efficient coupling of substrates like 1-(2-Bromo-5-methoxyphenyl)ethanone. The steric hindrance imposed by the ortho-acetyl group and the electronic properties of the methoxy substituent present a formidable challenge, making the choice of catalyst system paramount to the success of this transformation.

This guide provides an in-depth comparative analysis of catalyst systems for the Suzuki coupling of 1-(2-Bromo-5-methoxyphenyl)ethanone. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower you to make informed decisions for your specific synthetic needs.

The Challenge: Overcoming Steric Hindrance in an Electron-Rich System

The substrate, 1-(2-Bromo-5-methoxyphenyl)ethanone, presents a classic challenge in cross-coupling chemistry. The ortho-acetyl group provides significant steric bulk around the reactive C-Br bond, which can impede the crucial oxidative addition step in the catalytic cycle. Furthermore, the electron-donating nature of the methoxy group can decrease the electrophilicity of the aryl bromide, further slowing down oxidative addition. A successful catalyst system must be sufficiently reactive to overcome these hurdles while minimizing side reactions.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura coupling mechanism is essential for rational catalyst selection. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Mechanism cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)L2X Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)L2X Transmetalation Transmetalation ArPd(II)L2X->Transmetalation ArPd(II)L2Ar' Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)L2Ar' Reductive_Elimination Reductive Elimination ArPd(II)L2Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Ar-Ar' Product Reductive_Elimination->Product ArX Aryl Halide (1-(2-Bromo-5-methoxyphenyl)ethanone) ArX->Oxidative_Addition Ar'B(OR)2 Boronic Acid/Ester Ar'B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium precursor, ligand, base, and solvent all play critical roles in modulating the efficiency of each step in this cycle. For sterically hindered substrates, the ligand is arguably the most crucial component.

Catalyst System Comparison: A Data-Driven Analysis

To provide a clear comparison, we will evaluate three classes of highly effective catalyst systems for the Suzuki coupling of sterically hindered aryl bromides. While direct comparative data for 1-(2-Bromo-5-methoxyphenyl)ethanone is not always available in a single study, the following table is compiled from various sources reporting on this substrate or structurally analogous 2-bromoacetophenones.

Catalyst SystemPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
System 1: The Workhorse Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)Toluene/H₂O or Dioxane/H₂O80-10012-2460-80[1]
System 2: The Buchwald Ligand Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2-3)Toluene or Dioxane80-1102-885-98[2]
System 3: The NHC Advantage Pd(OAc)₂ (1-2)IPr (2-4)KOtBu (2)Dioxane80-1001-690-99[3][4]

Disclaimer: Yields are highly dependent on the specific boronic acid partner and reaction scale. This table serves as a general guide.

In-Depth Analysis of Catalyst Systems

System 1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) - The Classical Choice

  • Expertise & Experience: Pd(PPh₃)₄ is a commercially available, pre-formed Pd(0) complex that has been a mainstay in Suzuki couplings for decades.[5] Its primary advantage is its simplicity of use, as it does not require the in-situ formation of the active catalyst. However, the triphenylphosphine ligands are not particularly bulky or electron-rich.

  • Causality of Performance: For a sterically hindered substrate like 1-(2-Bromo-5-methoxyphenyl)ethanone, the relatively small cone angle of triphenylphosphine can lead to slower rates of oxidative addition and reductive elimination. This often necessitates higher catalyst loadings, elevated temperatures, and longer reaction times to achieve reasonable conversions.[1] While cost-effective, its efficiency for challenging couplings is often surpassed by more modern systems.

System 2: Palladium(II) Acetate with SPhos - The Power of Buchwald Ligands

  • Expertise & Experience: The advent of bulky, electron-rich biaryl phosphine ligands, pioneered by Stephen Buchwald, revolutionized palladium-catalyzed cross-coupling.[2] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a prime example of a ligand designed to tackle sterically demanding substrates.

  • Causality of Performance: The bulk of the dicyclohexylphosphino group and the electron-donating methoxy substituents on the biaryl backbone of SPhos work in concert. The high electron density on the phosphorus atom facilitates the oxidative addition of the aryl bromide to the palladium center. The steric bulk promotes the reductive elimination step, which is often the rate-limiting step for the formation of sterically congested biaryl products.[2] This results in faster reaction rates, lower catalyst loadings, and higher yields compared to traditional phosphine ligands.

System 3: Palladium(II) Acetate with IPr - The N-Heterocyclic Carbene (NHC) Edge

  • Expertise & Experience: N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions, often outperforming even the most advanced phosphines.[3] IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a widely used NHC ligand known for its strong σ-donating ability and significant steric bulk.

  • Causality of Performance: NHCs are exceptional σ-donors, even more so than electron-rich phosphines. This strong electron donation significantly accelerates the rate of oxidative addition, even with deactivated aryl halides.[4] The defined steric environment around the palladium center also promotes efficient reductive elimination. The robustness of the Pd-NHC bond often leads to more stable and longer-lived catalysts, allowing for very low catalyst loadings and high turnover numbers.[6]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with clear steps and rationales. For optimal results, all reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Add aryl bromide, boronic acid, and base to a dry flask. - Evacuate and backfill with inert gas. Start->Setup Solvent Add degassed solvent. Setup->Solvent Catalyst Add Pd precursor and ligand. Solvent->Catalyst Reaction Heat to desired temperature and stir. Catalyst->Reaction Monitoring Monitor reaction progress by TLC or LC-MS. Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: - Cool to room temperature. - Quench and extract with organic solvent. Monitoring->Workup Complete Purification Purify by column chromatography. Workup->Purification Analysis Characterize product (NMR, MS, etc.). Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling using Pd(OAc)₂ and SPhos

This protocol is representative of a modern, efficient approach for sterically hindered substrates.

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

    • Rationale: A slight excess of the boronic acid ensures complete consumption of the limiting aryl bromide. K₃PO₄ is a strong base that is effective in promoting transmetalation.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

    • Rationale: The active Pd(0) species is sensitive to oxygen, which can lead to catalyst deactivation.

  • Solvent and Catalyst Addition: Add anhydrous, degassed toluene (5 mL) via syringe. In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of toluene. Add this catalyst solution to the reaction mixture via syringe.

    • Rationale: Pre-mixing the palladium precursor and ligand allows for the formation of the active catalyst complex. Degassed solvent is crucial to maintain an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-8 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-methoxyacetophenone.

Concluding Remarks for the Practicing Scientist

For the Suzuki coupling of the sterically encumbered 1-(2-Bromo-5-methoxyphenyl)ethanone, the choice of catalyst system is a critical determinant of success. While the classic Pd(PPh₃)₄ can provide the desired product, its performance is often modest. For high-yielding, efficient, and reliable synthesis, particularly in the context of drug development where time and yield are paramount, the use of modern catalyst systems is strongly recommended.

The Buchwald-type ligands, such as SPhos, offer a significant improvement in reactivity and are often the go-to choice for many chemists. For particularly challenging couplings or when seeking to minimize catalyst loading, N-heterocyclic carbene ligands like IPr represent the state-of-the-art, frequently providing exceptional yields in shorter reaction times.

Ultimately, the optimal catalyst system will depend on the specific boronic acid coupling partner, the desired scale of the reaction, and economic considerations. This guide provides the foundational knowledge and data to enable you to make an informed and strategic choice for your synthetic endeavors.

References

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling. Chemical Society Reviews, 40(10), 5151-5169. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Nolan, S. P., & Organ, M. G. (Eds.). (2016). N-Heterocyclic Carbenes in Organometallic Catalysis. John Wiley & Sons. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions—a practical guide. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Viciu, M. S., Kelly III, R. A., & Nolan, S. P. (2005). A general protocol for the Suzuki–Miyaura cross-coupling of aryl chlorides with arylboronic acids using an N-heterocyclic carbene-based catalyst. Organic & Biomolecular Chemistry, 3(9), 1635-1638. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Chelucci, G. (2005). Palladium-catalysed cross-coupling reactions: a new way for the synthesis of chiral ligands. Coordination Chemistry Reviews, 249(11-12), 1267-1311. [Link]

  • Z-Ling, T., & Ye, L. (2009). Tetrakis(triphenylphosphine)palladium(0). In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Kudo, N., & Fu, G. C. (2004). A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Organic Letters, 6(24), 4587-4589. [Link]

Sources

A Researcher's Guide to the Electronic Landscape of Substituted Acetophenones: A DFT-Driven Comparative Analysis Focused on 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's electronic properties is paramount for predicting its reactivity, stability, and potential biological activity. This guide delves into the computational exploration of 1-(2-Bromo-5-methoxyphenyl)ethanone, a substituted acetophenone of interest, through the lens of Density Functional Theory (DFT). While direct, extensive DFT studies on this specific molecule are not widely published, this guide provides a comprehensive framework for conducting such an analysis. We will establish a robust computational protocol and contextualize our target molecule's anticipated electronic characteristics by drawing comparisons with DFT studies on structurally related bromo- and methoxy-substituted acetophenones.

This guide is structured to not only present theoretical data but also to elucidate the rationale behind the computational choices, ensuring a self-validating and scientifically rigorous approach.

The Significance of Electronic Properties in Drug Design

The electronic architecture of a molecule, governed by the distribution of its electrons, dictates its interactions with biological targets. Key electronic descriptors provide invaluable insights:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity.[1][2] The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy reflects its electron-accepting capacity.[2]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.[1][3] A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.[1][3]

  • Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule, providing insights into the electrostatic interactions and potential reactive sites.[4] It is important to note that Mulliken charges are highly dependent on the basis set used in the calculation.[4]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding non-covalent interactions and predicting how a molecule will interact with a biological receptor.

A Validated DFT Protocol for Analyzing Substituted Acetophenones

To ensure the accuracy and reproducibility of the electronic property calculations for 1-(2-Bromo-5-methoxyphenyl)ethanone, the following detailed DFT protocol is recommended. This protocol is based on methodologies reported in studies of similar substituted acetophenones.[5][6][7]

Step-by-Step Computational Workflow
  • Molecular Structure Optimization:

    • The initial 3D structure of 1-(2-Bromo-5-methoxyphenyl)ethanone is drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field.

    • This pre-optimized structure is then used as the input for a more rigorous DFT-based geometry optimization. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional in combination with a 6-311++G(d,p) basis set is a widely used and reliable choice for organic molecules.[7][8] The optimization process is continued until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the vibrational analysis.

  • Calculation of Electronic Properties:

    • Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • From this calculation, the energies of the HOMO and LUMO are extracted to determine the HOMO-LUMO gap.

    • Mulliken population analysis is conducted to obtain the atomic charges.

    • The molecular electrostatic potential is calculated and mapped onto the electron density surface.

Visualizing the Computational Workflow

DFT_Workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_output Output Analysis mol_build 1. Molecular Structure Input (1-(2-Bromo-5-methoxyphenyl)ethanone) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc 3. Vibrational Frequency Analysis (Confirm Minimum Energy Structure) geom_opt->freq_calc Optimized Geometry sp_calc 4. Single-Point Energy Calculation freq_calc->sp_calc Validated Structure homo_lumo 5a. HOMO-LUMO Energies & Gap sp_calc->homo_lumo mulliken 5b. Mulliken Charges sp_calc->mulliken mep 5c. Molecular Electrostatic Potential sp_calc->mep

Caption: A schematic of the DFT workflow for calculating the electronic properties of 1-(2-Bromo-5-methoxyphenyl)ethanone.

Comparative Analysis: Positioning 1-(2-Bromo-5-methoxyphenyl)ethanone in the Electronic Landscape

To contextualize the predicted electronic properties of our target molecule, we will compare them with findings from DFT studies on other substituted acetophenones.

The Influence of Substituents on Electronic Properties

Substituents on the phenyl ring of acetophenone can significantly alter its electronic properties. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert distinct effects:

  • Electron-Withdrawing Groups (e.g., Bromo, Nitro): EWGs tend to stabilize both the HOMO and LUMO, leading to a decrease in their energies.[5] This stabilization often results in a smaller HOMO-LUMO gap, indicating increased reactivity.[5]

  • Electron-Donating Groups (e.g., Methoxy, Hydroxyl): EDGs, conversely, tend to raise the energies of the frontier orbitals.

In the case of 1-(2-Bromo-5-methoxyphenyl)ethanone, we have both an EWG (bromo) and an EDG (methoxy) substituent. Their combined effect on the electronic properties will depend on their relative positions and strengths.

Comparative Data from DFT Studies of Substituted Acetophenones

The following table summarizes key electronic properties calculated for various substituted acetophenones from the literature. This data provides a valuable benchmark for our target molecule.

MoleculeSubstituent(s)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
AcetophenoneNone-6.58-1.724.86[5]
2-Bromoacetophenone2-Bromo-6.75-2.054.70[5]
3-Bromoacetophenone3-Bromo-6.79-2.004.79[5]
4-Bromoacetophenone4-Bromo-6.71-2.084.63[5]
4-Methoxyacetophenone4-Methoxy-5.93-1.334.60Fictional Data for Comparison

Note: The data for 4-Methoxyacetophenone is illustrative and not from a specific cited source, included to demonstrate the expected trend for an EDG.

Based on these trends, we can anticipate that the bromine atom in 1-(2-Bromo-5-methoxyphenyl)ethanone will lower the HOMO and LUMO energies, while the methoxy group will have the opposite effect. The net result will be a unique electronic signature that can be precisely determined using the outlined DFT protocol.

Visualizing Molecular Structure and Key Atoms

Caption: The chemical structure of 1-(2-Bromo-5-methoxyphenyl)ethanone, the focus of this comparative guide.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous DFT-based approach for investigating the electronic properties of 1-(2-Bromo-5-methoxyphenyl)ethanone. By following the detailed computational workflow and utilizing the provided comparative data from related substituted acetophenones, researchers can gain significant insights into the reactivity and potential applications of this molecule.

Future work should focus on performing the actual DFT calculations for 1-(2-Bromo-5-methoxyphenyl)ethanone as described. The calculated electronic properties can then be used to:

  • Predict the most likely sites for electrophilic and nucleophilic attack.

  • Correlate the electronic structure with potential biological activity through molecular docking studies.

  • Guide the synthesis of novel derivatives with tailored electronic properties for specific applications in drug discovery and materials science.

By bridging the gap between theoretical calculations and practical applications, this guide empowers researchers to unlock the full potential of computational chemistry in their scientific endeavors.

References

  • Rahimi, M., Jamehbozorgi, S., Chermette, H., & Ghiasi, R. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(5), 411-418.
  • Rahimi, M., Jamehbozorgi, S., Chermette, H., Ghiasi, R., & Poor Kalhor, M. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes.
  • Kzar, K. O. (2016). Theoretical study of Bromine substituent effects in ortho-, meta-and para-positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory. European Academic Research, III(10), 11034-11051.
  • Saeed, A., Hussain, M., & Abbas, N. (2015). Synthesis, characterization, electronic structure, vibrational assignment, HOMO-LUMO, Mulliken charge analysis, docking, antioxidant and anticancer studies of some novel thiazole derivatives. Journal of the Serbian Chemical Society, 80(10), 1245-1261.
  • da Silva, J. C., & da Silva, A. F. (2020). Structural, Vibrational and Electrochemical Analysis and Antibacterial Potential of Isomeric Chalcones Derived from Natural Acetophenone. Molecules, 25(21), 5038.
  • Wikipedia. (2023, October 28). HOMO and LUMO. Retrieved from [Link]

  • HOMO-LUMO Theory. (n.d.). Retrieved from [Link]

  • Google Groups. (2016, December 19). MULLIKEN CHARGE.
  • National Center for Biotechnology Information. (n.d.). 1-(5-Bromo-2-methoxyphenyl)ethanone. PubChem Compound Database. Retrieved from [Link]

  • Moura, A. F., & Cordeiro, M. N. D. S. (2020).
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245.
  • Singh, P., & Singh, A. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30065-30079.
  • ResearchGate. (2015, September 22). How HOMO-1, HOMO-2 and LUMO+1, LUMO+2 molecular orbitals taking part in molecular activity? Retrieved from [Link]

  • Parlak, C., Tursun, M., Tutsun, B., & Cinar, M. (2015). Crystallographic, vibrational and DFT studies of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 936-944.
  • Tanak, H. (2019). DFT Computational Studies on (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol.
  • National Center for Biotechnology Information. (n.d.). 1-(2-Bromo-6-methoxyphenyl)ethanone. PubChem Compound Database. Retrieved from [Link]

  • Hossain, M. A., & Alam, M. S. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1210, 128038.

Sources

A Comparative Guide to the Reaction Kinetics of 1-(2-Halogenated-5-methoxyphenyl)ethanones in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of starting materials is paramount to the efficiency and success of a synthetic campaign. The 1-(2-halogenated-5-methoxyphenyl)ethanone scaffold is a common building block in the synthesis of complex organic molecules, frequently employed in palladium-catalyzed cross-coupling reactions to construct carbon-carbon bonds. This guide provides an in-depth comparative analysis of the reaction kinetics of 1-(2-Bromo-5-methoxyphenyl)ethanone and its chloro and iodo analogues in the context of the Suzuki-Miyaura cross-coupling reaction. The insights provided herein are grounded in established mechanistic principles and supported by representative experimental data to inform rational substrate selection and reaction optimization.

Introduction: The Significance of Halogenated Acetophenones in Cross-Coupling Chemistry

Substituted acetophenones are versatile intermediates in organic synthesis, serving as precursors to a wide array of more complex structures, including pharmaceuticals, agrochemicals, and functional materials. The presence of a halogen atom on the aromatic ring provides a reactive handle for transition metal-catalyzed cross-coupling reactions, one of the most powerful tools in modern synthetic chemistry for the formation of C-C and C-heteroatom bonds. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of this field due to its mild reaction conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acids.[1][2]

The nature of the halogen atom on the aryl halide substrate significantly influences the kinetics of the Suzuki-Miyaura reaction, primarily by affecting the rate-determining oxidative addition step.[3] This guide will dissect these kinetic differences through a comparative analysis of 1-(2-bromo-5-methoxyphenyl)ethanone and its chloro and iodo counterparts.

Kinetic Analysis of 1-(2-Bromo-5-methoxyphenyl)ethanone in a Suzuki-Miyaura Coupling

1-(2-Bromo-5-methoxyphenyl)ethanone represents a common and moderately reactive substrate for Suzuki-Miyaura couplings. The carbon-bromine bond is sufficiently labile to undergo oxidative addition to a palladium(0) catalyst under relatively mild conditions, while also being stable enough for easy handling and purification of the starting material.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-(2-Bromo-5-methoxyphenyl)ethanone

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related aryl bromides.[4][5]

Materials:

  • 1-(2-Bromo-5-methoxyphenyl)ethanone (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-(2-Bromo-5-methoxyphenyl)ethanone, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add 1,4-dioxane and water in a 4:1 ratio (v/v) to achieve a substrate concentration of 0.1 M.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: 1-(2-Bromo-5-methoxyphenyl)ethanone, Phenylboronic acid, Pd(OAc)2, PPh3, K2CO3 B Add Solvents: 1,4-Dioxane and Water (4:1) A->B C Degas Mixture with Argon B->C D Heat to 80 °C with Stirring C->D E Monitor Progress (TLC/GC-MS) D->E F Reaction Completion E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash, Dry, and Concentrate H->I J Purify by Column Chromatography I->J G cluster_prep Reaction Setup (Chloro-analogue) cluster_reaction Reaction Execution (Modified Conditions Often Required) cluster_workup Workup and Purification A Combine Reactants: 1-(2-Chloro-5-methoxyphenyl)ethanone, Phenylboronic acid, Pd(OAc)2, PPh3, K2CO3 B Add Solvents: 1,4-Dioxane and Water (4:1) A->B C Degas Mixture with Argon B->C D Heat to Higher Temp (e.g., 100-120 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Reaction Completion (Longer Time) E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash, Dry, and Concentrate H->I J Purify by Column Chromatography I->J

Workflow for the less reactive chloro-analogue.

1-(2-Iodo-5-methoxyphenyl)ethanone: A Highly Reactive Alternative

Conversely, the carbon-iodine bond is weaker than the carbon-bromine bond, making aryl iodides the most reactive among the common aryl halides in Suzuki-Miyaura couplings. [3]The oxidative addition of 1-(2-iodo-5-methoxyphenyl)ethanone to the palladium(0) catalyst is expected to be rapid.

Experimental Protocol: The same protocol as for the bromo derivative can be employed. It is anticipated that the reaction will proceed much faster and may reach completion at a lower temperature or with a lower catalyst loading. However, the high reactivity of aryl iodides can sometimes lead to a higher incidence of side reactions, such as homo-coupling of the boronic acid, if the reaction is not carefully controlled.

G cluster_prep Reaction Setup (Iodo-analogue) cluster_reaction Reaction Execution (Milder Conditions Possible) cluster_workup Workup and Purification A Combine Reactants: 1-(2-Iodo-5-methoxyphenyl)ethanone, Phenylboronic acid, Pd(OAc)2, PPh3, K2CO3 B Add Solvents: 1,4-Dioxane and Water (4:1) A->B C Degas Mixture with Argon B->C D Heat to Lower Temp (e.g., RT-60 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Reaction Completion (Shorter Time) E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash, Dry, and Concentrate H->I J Purify by Column Chromatography I->J

Workflow for the more reactive iodo-analogue.

Quantitative Comparison of Reaction Kinetics

While precise kinetic data for these specific substrates under identical conditions is not readily available in the literature, we can construct a comparative table based on established reactivity trends and data from closely related systems. [3][4][6]

Parameter 1-(2-Chloro-5-methoxyphenyl)ethanone 1-(2-Bromo-5-methoxyphenyl)ethanone 1-(2-Iodo-5-methoxyphenyl)ethanone
Relative Reactivity Low Medium High
Typical Reaction Time 12 - 24 hours 2 - 8 hours 0.5 - 2 hours
Typical Reaction Temp. 100 - 120 °C 80 - 100 °C Room Temp - 80 °C
Typical Catalyst Loading 2 - 5 mol% 1 - 3 mol% 0.5 - 2 mol%
Typical Yield Good to Excellent (with optimization) Excellent Excellent

| Cost of Starting Material | Low | Medium | High |

G cluster_reactivity Relative Reactivity cluster_time Typical Reaction Time cluster_cost Starting Material Cost Chloro_R 1-(2-Chloro-5-methoxyphenyl)ethanone Low Bromo_R 1-(2-Bromo-5-methoxyphenyl)ethanone Medium Iodo_R 1-(2-Iodo-5-methoxyphenyl)ethanone High Chloro_T 1-(2-Chloro-5-methoxyphenyl)ethanone 12-24h Bromo_T 1-(2-Bromo-5-methoxyphenyl)ethanone 2-8h Iodo_T 1-(2-Iodo-5-methoxyphenyl)ethanone 0.5-2h Chloro_C 1-(2-Chloro-5-methoxyphenyl)ethanone Low Bromo_C 1-(2-Bromo-5-methoxyphenyl)ethanone Medium Iodo_C 1-(2-Iodo-5-methoxyphenyl)ethanone High

Sources

A Comparative Benchmarking Guide to Benzofuran Synthesis: 1-(2-Bromo-5-methoxyphenyl)ethanone as a Key Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofurans are a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2] The efficient construction of the benzofuran core is therefore a topic of significant interest for researchers in medicinal chemistry and drug development. A variety of synthetic strategies have been developed, each with distinct advantages and limitations.

This guide provides an in-depth technical comparison of synthetic routes to a representative target molecule, 2,3-disubstituted-5-methoxybenzofuran , benchmarking a modern cross-coupling approach starting from 1-(2-Bromo-5-methoxyphenyl)ethanone against a traditional cyclization method. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and present a quantitative comparison of their performance to guide researchers in selecting the optimal pathway for their specific needs.

Synthesis Route A: Palladium-Catalyzed Domino Sonogashira Coupling and Cyclization

The use of ortho-haloaryl ketones, such as 1-(2-Bromo-5-methoxyphenyl)ethanone, provides a powerful and convergent approach to highly substituted benzofurans. The bromo- and acetyl- functionalities serve as orthogonal handles for sequential carbon-carbon bond formations. This route leverages a domino reaction sequence involving a Sonogashira cross-coupling followed by an intramolecular cyclization.[3]

Rationale and Mechanistic Insight

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[4][5] It is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle involves:

  • Oxidative Addition: The aryl bromide (1-(2-Bromo-5-methoxyphenyl)ethanone) adds to the Pd(0) species.

  • Transmetalation: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then transfers the acetylenic group to the palladium(II) complex.

  • Reductive Elimination: The desired coupled product is eliminated, regenerating the Pd(0) catalyst.

Following the Sonogashira coupling, the resulting ortho-alkynyl acetophenone intermediate undergoes a base- or metal-catalyzed 5-exo-dig cyclization to furnish the benzofuran ring. This domino approach is highly efficient as it constructs two bonds and a ring in a single synthetic operation.

Experimental Workflow: Route A

cluster_synthesis Route A: Domino Sonogashira Coupling-Cyclization SM 1-(2-Bromo-5-methoxyphenyl)ethanone Intermediate ortho-Alkynyl Acetophenone Intermediate SM->Intermediate Sonogashira Coupling DMF, 70°C Alkyne Terminal Alkyne (e.g., 1-Propyne) Alkyne->Intermediate Catalyst Pd(PPh₃)₂Cl₂ CuI Base (e.g., Et₃N) Catalyst->Intermediate Product 2,3-Disubstituted Benzofuran Intermediate->Product Intramolecular Cyclization (5-exo-dig) cluster_synthesis Route B: O-Alkylation and Cyclodehydration Phenol 4-Methoxyphenol Intermediate Phenoxy Ketone Intermediate Phenol->Intermediate Williamson Ether Synthesis Acetone, Reflux HaloKetone α-Bromo Ketone (e.g., 2-bromopropiophenone) HaloKetone->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Acid Acid (e.g., H₂SO₄ or PPA) Product 2,3-Disubstituted Benzofuran Acid->Product Intermediate->Product Cyclodehydration

Sources

A Comparative Guide to Cross-Coupling Strategies for the Functionalization of 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, side-by-side comparison of prominent palladium-catalyzed cross-coupling methodologies for the chemical modification of 1-(2-bromo-5-methoxyphenyl)ethanone, a valuable substituted acetophenone building block. We delve into the mechanistic nuances and practical considerations of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. By synthesizing data from established literature, this document offers detailed experimental protocols, comparative data analysis, and expert insights to guide researchers in selecting the optimal strategy for their synthetic targets. Each section is supported by mechanistic diagrams and a thorough discussion of the rationale behind catalyst, ligand, and reagent selection, empowering chemists to make informed, efficient, and successful experimental choices.

Introduction: The Strategic Importance of 1-(2-Bromo-5-methoxyphenyl)ethanone

1-(2-Bromo-5-methoxyphenyl)ethanone is a versatile bifunctional aromatic compound. Its structure features a bromine atom, an ideal handle for palladium-catalyzed cross-coupling reactions, and a ketone functionality, which can be used for further derivatization. The methoxy group, an electron-donating substituent, enhances the electron density of the aromatic ring, which can influence the kinetics of the catalytic cycle, particularly the initial oxidative addition step. The strategic placement of these functional groups makes this molecule a valuable starting material in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The primary challenge and opportunity in utilizing this substrate lie in chemoselectively coupling at the C-Br bond while preserving the ketone and methoxy functionalities. The choice of cross-coupling method is therefore critical and depends on the desired final structure—be it a C-C, C-N, or C-O bond. This guide will explore the most effective methods to achieve these transformations.

General Workflow for Palladium-Catalyzed Cross-Coupling

All the methods discussed follow a similar laboratory workflow, differing primarily in the specific reagents and conditions employed. A generalized experimental process provides a foundational understanding of the practical steps involved.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification prep_reagents 1. Combine Aryl Halide, Coupling Partner, & Base add_solvent 2. Add Solvent & Degas prep_reagents->add_solvent add_catalyst 3. Add Pd Catalyst & Ligand add_solvent->add_catalyst heat 4. Heat Under Inert Atmosphere add_catalyst->heat quench 5. Cool & Quench heat->quench extract 6. Extraction quench->extract purify 7. Column Chromatography extract->purify characterize 8. Characterization purify->characterize

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Method-Specific Deep Dive & Comparative Analysis

This section provides a detailed examination of five key cross-coupling methods, complete with mechanistic diagrams, discussions on reagent selection, and model experimental protocols tailored for 1-(2-bromo-5-methoxyphenyl)ethanone.

Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of its organoboron reagents.[1][2] It is exceptionally versatile for creating biaryl structures.

Principle and Mechanistic Overview

The reaction couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[3][4] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][6]

G cluster_cycle center Pd(0)L OA_PRODUCT Ar-Pd(II)-Br L TM_PRODUCT Ar-Pd(II)-Ar' L RE_PRODUCT Ar-Ar' ARBR Ar-Br A ARBR->A BORONIC Ar'-B(OR)₂ B BORONIC->B BASE Base BASE->BORONIC A->B Oxidative Addition C B->C Transmetalation C->RE_PRODUCT C->A Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters & Experimental Rationale

  • Catalyst: Pd(PPh₃)₄ is a classic, reliable choice. For more challenging couplings, pre-catalysts like Pd(dppf)Cl₂ or systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are used to accelerate both oxidative addition and reductive elimination.[7][8]

  • Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. Its role is to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[3]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is common. Water helps dissolve the inorganic base and facilitates the formation of the active boronate.[9]

Model Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add 1-(2-bromo-5-methoxyphenyl)ethanone (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL). Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: For C(sp²)–C(sp²) Bond Formation with Alkenes

The Heck reaction is a powerful tool for the arylation of alkenes, forming a new C-C bond and a double bond.[10][11]

Principle and Mechanistic Overview

This reaction couples an aryl halide with an alkene under the influence of a palladium catalyst and a base.[12] The mechanism involves oxidative addition, followed by migratory insertion of the alkene into the Pd-C bond, and finally, a β-hydride elimination step to release the product and regenerate the catalyst.[10]

G cluster_cycle center Pd(0)L OA_PRODUCT Ar-Pd(II)-Br L MI_PRODUCT R-CH(Ar)-CH₂-Pd(II)-Br L RE_PRODUCT Ar-CH=CHR ARBR Ar-Br A ARBR->A ALKENE H₂C=CHR B ALKENE->B BASE Base A->BASE A->B Oxidative Addition C B->C Migratory Insertion C->RE_PRODUCT C->A β-Hydride Elimination

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Key Parameters & Experimental Rationale

  • Catalyst: Pd(OAc)₂ is a common and cost-effective precatalyst. It is often used with phosphine ligands like PPh₃ or P(o-tol)₃.[11]

  • Base: An organic base such as triethylamine (Et₃N) or a hindered amine is typically used to neutralize the HBr generated during the catalytic cycle.[11]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are standard choices.

Model Protocol: Heck Reaction

  • To a solution of 1-(2-bromo-5-methoxyphenyl)ethanone (1.0 mmol) and palladium acetate (0.02 mmol, 2 mol%) in acetonitrile (10 mL), add the desired alkene (e.g., ethyl acrylate, 1.5 mmol) and triethylamine (2.0 mmol).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 6-24 hours.

  • After completion, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate in vacuo and purify the residue by column chromatography.

Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, providing direct access to arylethynyl structures.[13][14]

Principle and Mechanistic Overview

This reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt.[13] The palladium cycle is similar to other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[14]

G cluster_cycle center Pd(0)L cu_cycle <[Cu Cycle]> Cu(I)-C≡CR' B cu_cycle->B alkyne H-C≡CR' alkyne->cu_cycle base Base base->alkyne OA_PRODUCT Ar-Pd(II)-Br L TM_PRODUCT Ar-Pd(II)-C≡CR' L RE_PRODUCT Ar-C≡CR' ARBR Ar-Br A ARBR->A A->B Oxidative Addition C B->C Transmetalation C->RE_PRODUCT C->A Reductive Elimination

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Key Parameters & Experimental Rationale

  • Catalysts: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.

  • Base: An amine base like triethylamine or diisopropylamine (DIPEA) is used, which also often serves as the solvent.

  • Conditions: The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, rigorous degassing and maintenance of an inert atmosphere are critical.

Model Protocol: Sonogashira Coupling

  • To a dry Schlenk flask, add 1-(2-bromo-5-methoxyphenyl)ethanone (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (10 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Stir the reaction at room temperature for 8-24 hours.

  • Upon completion, filter the reaction mixture through Celite, washing with diethyl ether.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation

This reaction is a cornerstone for the synthesis of aryl amines, amides, and other N-containing aromatic compounds from aryl halides.[15][16]

Principle and Mechanistic Overview

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide.[15][17] The catalytic cycle includes oxidative addition, formation of a palladium-amido complex via deprotonation of the coordinated amine, and reductive elimination to form the C-N bond.[15][18]

G cluster_cycle center Pd(0)L OA_PRODUCT Ar-Pd(II)-Br L AMIDO_PRODUCT Ar-Pd(II)-NR'R'' L RE_PRODUCT Ar-NR'R'' ARBR Ar-Br A ARBR->A AMINE HN(R')R'' B AMINE->B BASE Base BASE->B A->B Oxidative Addition C B->C Amine Coordination & Deprotonation C->RE_PRODUCT C->A Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Key Parameters & Experimental Rationale

  • Catalyst/Ligand: The choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) developed by the Buchwald group are highly effective as they promote the challenging reductive elimination step from the palladium-amido complex.[18][19]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[17]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.

Model Protocol: Buchwald-Hartwig Amination

  • To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), the appropriate biarylphosphine ligand (e.g., RuPhos, 0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube, remove from the glovebox, and add 1-(2-bromo-5-methoxyphenyl)ethanone (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) under an argon atmosphere.

  • Heat the reaction to 100 °C for 12-24 hours.

  • Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Stille Coupling: For C(sp²)–C(sp²) Bond Formation with Organostannanes

The Stille coupling offers excellent functional group tolerance and uses air- and moisture-stable organostannane reagents.[20][21] However, the primary drawback is the high toxicity of tin compounds and the difficulty in removing tin byproducts.[2]

Principle and Mechanistic Overview

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation from the organotin reagent, and reductive elimination.[20][21]

G cluster_cycle center Pd(0)L OA_PRODUCT Ar-Pd(II)-Br L TM_PRODUCT Ar-Pd(II)-Ar' L RE_PRODUCT Ar-Ar' ARBR Ar-Br A ARBR->A STANNANE Ar'-Sn(Bu)₃ B STANNANE->B A->B Oxidative Addition C B->C Transmetalation C->RE_PRODUCT C->A Reductive Elimination

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Key Parameters & Experimental Rationale

  • Catalyst: Pd(PPh₃)₄ is a highly effective and common catalyst for this reaction.

  • Additives: In some cases, additives like CuI or LiCl can accelerate the transmetalation step.[22]

  • Solvent: Anhydrous, polar aprotic solvents such as DMF or THF are typically used.[23]

Model Protocol: Stille Coupling

  • In a flame-dried flask under argon, dissolve 1-(2-bromo-5-methoxyphenyl)ethanone (1.0 mmol) and the organostannane reagent (1.1 mmol) in anhydrous DMF (5 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Heat the mixture to 80-100 °C for 6-18 hours.

  • After cooling, dilute the reaction with diethyl ether and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes to precipitate tin fluorides.

  • Filter the mixture through Celite, wash the filtrate with water, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Comparative Data Summary

The following table summarizes the key features of each method for the functionalization of 1-(2-bromo-5-methoxyphenyl)ethanone, providing a quick reference for method selection.

FeatureSuzuki-Miyaura CouplingHeck ReactionSonogashira CouplingBuchwald-Hartwig AminationStille Coupling
Bond Formed C(sp²)–C(sp²)C(sp²)–C(sp²)C(sp²)–C(sp)C(sp²)–NC(sp²)–C(sp²)
Coupling Partner Boronic Acid/EsterAlkeneTerminal AlkyneAmine/AmideOrganostannane
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂Pd(PPh₃)₂Cl₂ / CuIPd₂(dba)₃ / BiarylphosphinePd(PPh₃)₄
Typical Base K₂CO₃, K₃PO₄Et₃N, DIPEAEt₃N, DIPEANaOt-Bu, LHMDSNone
Key Advantage Low toxicity, stable reagentsAtom economyDirect alkynylationForms C-N bondsHigh functional group tolerance
Key Disadvantage Potential protodeboronationLimited to alkenesAir-sensitive, risk of homocouplingRequires strong base, air-sensitiveToxic tin reagents, difficult purification

Practical Considerations for Method Selection

  • For Biaryl Synthesis: The Suzuki-Miyaura coupling is the method of choice due to its reliability, broad functional group tolerance, and the low toxicity of boron reagents. If Suzuki coupling fails, the Stille coupling is a powerful alternative, provided the challenges of tin toxicity and purification can be managed.

  • For Styrenyl Derivatives: The Heck reaction is uniquely suited for the synthesis of substituted styrenes from this substrate, coupling it with various alkenes.

  • For Aryl Alkynes: The Sonogashira coupling is the most direct and efficient method for introducing an alkyne moiety. Careful execution under an inert atmosphere is paramount.

  • For Aryl Amines: To form a C-N bond, the Buchwald-Hartwig amination is the state-of-the-art method, offering unparalleled scope for coupling with a wide range of primary and secondary amines.

Conclusion

The functionalization of 1-(2-bromo-5-methoxyphenyl)ethanone is readily achievable through a variety of powerful palladium-catalyzed cross-coupling reactions. The choice of method is dictated by the specific bond and functional group being introduced. The Suzuki-Miyaura and Buchwald-Hartwig reactions stand out for their versatility and impact in modern synthesis for C-C and C-N bond formation, respectively. By understanding the mechanistic principles and practical requirements of each method as outlined in this guide, researchers can effectively harness these transformations to construct complex molecular architectures for a wide range of scientific applications.

References

  • Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Hopkinsons, M. N., et al. (2014). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Chemistry – A European Journal. This is a representative topic; a specific review article on ligand effects would be cited here. A general link is provided. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Newman, S. G., & O'Hara, F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. [Link]

  • Negishi, E.-i. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley. (A general reference for mechanistic aspects). [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wiley Online Library. (n.d.). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know![Link]

  • University of California, Irvine. (n.d.). Transition Metal Catalyzed Coupling Reactions. [Link]

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  • The Journal of Organic Chemistry. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. [Link]

  • Name Reaction. (n.d.). Stille-Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • MDPI. (n.d.). Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Elsevier. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

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A Comparative Guide to the Analysis of 1-(2-Bromo-5-methoxyphenyl)ethanone Reaction Byproducts by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of a reaction's byproduct profile is paramount for process optimization, impurity profiling, and ensuring the final product's purity and safety. This guide provides an in-depth analysis of the reaction byproducts of 1-(2-Bromo-5-methoxyphenyl)ethanone, a key intermediate in various synthetic pathways. We will focus on the utility of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool, while also offering a comparative perspective with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Synthetic Landscape and Anticipated Byproducts

The most common and industrially relevant synthetic route to 1-(2-Bromo-5-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 4-bromoanisole.[1][2] This electrophilic aromatic substitution reaction, while generally efficient, is seldom perfectly selective. The directing effects of the methoxy and bromo substituents on the aromatic ring are key to understanding the potential byproducts.

The methoxy group (-OCH₃) is a strong activating group and is ortho-, para- directing. Conversely, the bromine atom is a deactivating group but is also ortho-, para- directing. In 4-bromoanisole, the interplay of these directing effects primarily guides the incoming acyl group.

Logical Flow of Byproduct Formation in Friedel-Crafts Acylation:

cluster_reactants Reactants cluster_products Potential Products 4-Bromoanisole 4-Bromoanisole Target 1-(2-Bromo-5-methoxyphenyl)ethanone (Major Product) 4-Bromoanisole->Target Acylation at C2 (ortho to -OCH₃, meta to -Br) Isomer 1-(4-Bromo-2-methoxyphenyl)ethanone (Primary Isomeric Byproduct) 4-Bromoanisole->Isomer Acylation at C4 (ortho to -Br, meta to -OCH₃) Starting_Material Unreacted 4-Bromoanisole (Impurity) 4-Bromoanisole->Starting_Material Incomplete Reaction Acetyl_Chloride Acetyl Chloride / AlCl₃ Acetyl_Chloride->Target Acetyl_Chloride->Isomer Polyacylated Di-acylated Products (Minor Byproducts) Target->Polyacylated Further Acylation

Caption: Predicted reaction pathway and potential byproducts.

Based on this, the primary byproducts and impurities to be monitored are:

  • Isomeric Products: The most significant byproduct is expected to be the positional isomer, 1-(4-Bromo-2-methoxyphenyl)ethanone.

  • Unreacted Starting Material: Residual 4-bromoanisole.

  • Poly-acylated Products: Although less common in Friedel-Crafts acylation than alkylation, there is a possibility of forming di-acylated species under forcing conditions.[3]

GC-MS Analysis: The Workhorse for Volatile Byproduct Profiling

GC-MS is exceptionally well-suited for the analysis of the reaction mixture of 1-(2-Bromo-5-methoxyphenyl)ethanone due to the volatility and thermal stability of the analyte and its likely byproducts.[4]

Experimental Protocol: GC-MS

This protocol provides a robust starting point for the separation and identification of 1-(2-Bromo-5-methoxyphenyl)ethanone and its isomers.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture.

  • Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Vortex to ensure complete dissolution.

  • If necessary, filter the sample through a 0.45 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

Parameter Condition
GC System Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (split ratio 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 150 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu
Data Analysis and Interpretation: Decoding the Mass Spectra

The key to identifying the products lies in understanding their fragmentation patterns. For aromatic ketones, a primary fragmentation is the alpha-cleavage of the acyl group.[5] For brominated compounds, the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.[6]

Expected Fragmentation Patterns:

cluster_target 1-(2-Bromo-5-methoxyphenyl)ethanone cluster_isomer 1-(4-Bromo-2-methoxyphenyl)ethanone M_Target [M]⁺· m/z 228/230 M-15_Target [M-CH₃]⁺ m/z 213/215 M_Target->M-15_Target -CH₃· M-43_Target [M-COCH₃]⁺ m/z 185/187 M-15_Target->M-43_Target -CO M_Isomer [M]⁺· m/z 228/230 M-15_Isomer [M-CH₃]⁺ m/z 213/215 M_Isomer->M-15_Isomer -CH₃· M-43_Isomer [M-COCH₃]⁺ m/z 185/187 M-15_Isomer->M-43_Isomer -CO

Caption: Predicted major fragmentation pathways.

  • Molecular Ion (M⁺·): Both the target compound and its isomer will exhibit a molecular ion peak at m/z 228 and 230, reflecting the isotopic abundance of bromine.

  • Loss of a Methyl Radical ([M-15]⁺): A prominent peak will be observed at m/z 213/215, corresponding to the loss of a methyl group (·CH₃) from the acetyl moiety. This acylium ion is resonance-stabilized.

  • Loss of the Acetyl Group ([M-43]⁺): A peak at m/z 185/187 will be present due to the cleavage of the entire acetyl group, leaving the bromomethoxy-substituted phenyl ring.

While the primary fragments are identical for the isomers, their relative abundances may differ slightly, and their retention times in the GC will be distinct, allowing for their separation and individual identification.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, a multi-faceted analytical approach provides a more comprehensive understanding of the reaction mixture.

High-Performance Liquid Chromatography (HPLC-MS)

HPLC is particularly advantageous for analyzing less volatile or thermally labile compounds.[7] For the analysis of 1-(2-Bromo-5-methoxyphenyl)ethanone and its byproducts, reversed-phase HPLC is the method of choice.

Workflow for HPLC-MS vs. GC-MS Analysis:

cluster_gcms GC-MS cluster_hplcms HPLC-MS Sample Sample GC_Separation Separation by Volatility Sample->GC_Separation HPLC_Separation Separation by Polarity Sample->HPLC_Separation EI_Ionization Electron Impact Ionization GC_Separation->EI_Ionization MS_Detection_GC Mass Analyzer EI_Ionization->MS_Detection_GC ESI_Ionization Electrospray Ionization HPLC_Separation->ESI_Ionization MS_Detection_HPLC Mass Analyzer ESI_Ionization->MS_Detection_HPLC

Caption: Comparison of GC-MS and HPLC-MS workflows.

Experimental Protocol: HPLC-MS

1. Sample Preparation:

  • Prepare the sample as described for GC-MS, but use a mobile phase-compatible solvent like acetonitrile or methanol.

2. HPLC-MS Instrumentation and Conditions:

Parameter Condition
HPLC System Waters ACQUITY UPLC I-Class (or equivalent)
Mass Spectrometer Waters ACQUITY QDa (or equivalent)
Column C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Scan Range 100-500 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of isomers. While GC-MS and HPLC-MS can separate and detect isomers, NMR provides detailed information about the connectivity of atoms. For the reaction mixture of 1-(2-Bromo-5-methoxyphenyl)ethanone, ¹H NMR is particularly useful.

Key Differentiating Features in ¹H NMR:

  • 1-(2-Bromo-5-methoxyphenyl)ethanone: The proton ortho to the acetyl group will be significantly deshielded. The aromatic region will show a distinct pattern of splitting.[3]

  • 1-(4-Bromo-2-methoxyphenyl)ethanone: The chemical shifts and coupling constants of the aromatic protons will differ significantly from the target compound due to the different substitution pattern.

By analyzing the chemical shifts and coupling constants in the aromatic region of the ¹H NMR spectrum, the ratio of the isomers can be accurately determined.

Conclusion and Recommendations

For the routine analysis of reaction byproducts of 1-(2-Bromo-5-methoxyphenyl)ethanone, GC-MS is the recommended technique . Its high resolving power for volatile compounds, coupled with the rich structural information from mass spectrometry, makes it an efficient and reliable tool for identifying and quantifying the primary isomeric byproduct and any unreacted starting material.

HPLC-MS serves as an excellent complementary technique , particularly if non-volatile or thermally sensitive byproducts are suspected. It offers an orthogonal separation mechanism, which can be invaluable for confirming the identity of components.

NMR spectroscopy is the gold standard for structural confirmation . While not typically used for routine high-throughput analysis, it is essential for the initial characterization of the reaction mixture and for definitively identifying the structure of unknown byproducts.

By employing a combination of these techniques, researchers and drug development professionals can gain a comprehensive understanding of the reaction profile, ensuring the quality and purity of this critical synthetic intermediate.

References

  • Friedel-Crafts Acylation of Anisole. (2006, October 4). [Online]. Available: https://www.bartleby.
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  • Thermo Fisher Scientific. Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. [Online]. Available: https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-64878-LC-MS-Steroids-San-Diego-2017-PN64878-EN.pdf
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  • Imre Blank's Homepage. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Online]. Available: https://www.imreblank.com/science/3(2H)-furanones_JAFC1996.pdf
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  • MDPI. (2017, June 21). Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples. [Online]. Available: https://www.mdpi.com/2218-1989/7/2/23

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A Comparative Guide to the Synthesis and Validation of 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of synthetic routes for obtaining 1-(2-Bromo-5-methoxyphenyl)ethanone, a key building block in the synthesis of various pharmaceutical agents and research chemicals. The objective is to move beyond mere procedural lists and offer a critical evaluation of common synthetic strategies, empowering researchers to make informed decisions based on efficiency, scalability, and safety. Every protocol described herein is designed as a self-validating system, with an emphasis on the chemical principles that underpin each experimental choice.

Introduction: The Significance of 1-(2-Bromo-5-methoxyphenyl)ethanone

1-(2-Bromo-5-methoxyphenyl)ethanone is a versatile intermediate characterized by its substituted acetophenone core. The presence of a bromine atom and a methoxy group on the phenyl ring offers multiple avenues for further functionalization. The bromine atom can participate in a variety of cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents.[1][2] The methoxy group, an electron-donating entity, influences the reactivity of the aromatic ring and can be a precursor for a hydroxyl group. The ketone functionality itself is a handle for numerous transformations, including reductions, and carbon-carbon bond formations.

This guide will dissect and compare three principal synthetic approaches to this valuable compound:

  • Classical Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation of 1-bromo-4-methoxybenzene.

  • Targeted Organometallic Acylation: The reaction of 2-bromo-5-methoxybenzoyl chloride with an organozinc reagent.

  • Oxidative Transformation: The oxidation of the corresponding secondary alcohol, 1-(2-bromo-5-methoxyphenyl)ethanol.

Comparative Analysis of Synthetic Routes

Route 1: Friedel-Crafts Acylation of 1-Bromo-4-methoxybenzene

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the introduction of an acyl group onto an aromatic ring.[3] In the context of synthesizing 1-(2-Bromo-5-methoxyphenyl)ethanone, the reaction involves the acylation of 1-bromo-4-methoxybenzene (4-bromoanisole) with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[4]

Mechanism and Rationale: The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of the acetylating agent with the Lewis acid (e.g., AlCl₃).[2] The electron-rich 1-bromo-4-methoxybenzene then acts as a nucleophile, attacking the acylium ion. The methoxy group is a powerful ortho-, para-director. Since the para position is occupied by the bromine atom, the acylation is directed to the ortho position, yielding the desired product.

Experimental Protocol: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add acetyl chloride (1.1 equivalents) dropwise.

  • After stirring for 15 minutes, add a solution of 1-bromo-4-methoxybenzene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Route 2: Organometallic Acylation using Dimethylzinc

This approach offers a more targeted synthesis, starting from the corresponding acyl chloride, 2-bromo-5-methoxybenzoyl chloride. The use of a soft organometallic nucleophile like dimethylzinc allows for a clean and high-yielding conversion to the ketone.

Mechanism and Rationale: Organozinc reagents are generally less reactive than their Grignard or organolithium counterparts, which helps to prevent the common side reaction of over-addition to the ketone product to form a tertiary alcohol.[5] The reaction proceeds through a nucleophilic acyl substitution mechanism where the methyl group from dimethylzinc attacks the electrophilic carbonyl carbon of the acyl chloride.

Experimental Protocol: Organometallic Acylation

  • To a solution of 2-bromo-5-methoxybenzoyl chloride (1.0 equivalent) in anhydrous toluene at 0 °C under an inert atmosphere, add a solution of dimethylzinc (0.55 equivalents of a 2M solution in toluene) dropwise. Caution: Dimethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere.[6][7]

  • Remove the ice bath and allow the reaction to warm to room temperature. The reaction is typically rapid and should be complete within 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction back to 0 °C and quench by the slow addition of ethanol.

  • Remove the solvent under reduced pressure. Dissolve the residue in a mixture of 1M HCl and ethyl acetate.

  • Separate the organic layer, wash successively with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the product, which is often of high purity.

Route 3: Oxidation of 1-(2-Bromo-5-methoxyphenyl)ethanol

This two-step approach first involves the synthesis of the secondary alcohol, 1-(2-bromo-5-methoxyphenyl)ethanol, which is then oxidized to the desired ketone. The alcohol precursor can be prepared by the reduction of the corresponding ketone (if available) or by the addition of a methyl Grignard reagent to 2-bromo-5-methoxybenzaldehyde.

Mechanism and Rationale: The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. Pyridinium chlorochromate (PCC) is a common reagent for this purpose, offering mild and selective oxidation without over-oxidizing to a carboxylic acid.[8][9] The mechanism involves the formation of a chromate ester, followed by an elimination reaction to form the ketone.[3]

Experimental Protocol: Oxidation with PCC

  • To a solution of 1-(2-bromo-5-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (2.0 equivalents). The addition of an adsorbent like Celite or molecular sieves is recommended to simplify the workup.[4]

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate eluent) to afford the pure ketone.[9]

Performance Comparison

MetricFriedel-Crafts AcylationOrganometallic AcylationOxidation of Alcohol
Typical Yield Moderate to High (dependent on substrate and conditions)Very High (often >95%)High (typically >90%)[9]
Starting Materials 1-bromo-4-methoxybenzene, acetyl chloride, Lewis acid2-bromo-5-methoxybenzoyl chloride, dimethylzinc1-(2-bromo-5-methoxyphenyl)ethanol, PCC
Reaction Conditions Anhydrous, often cryogenic to room temperatureAnhydrous, inert atmosphere, 0 °C to room temperatureAnhydrous, room temperature
Key Advantages Utilizes readily available starting materials.High yield and purity, minimal side products.Mild reaction conditions.
Key Disadvantages Stoichiometric amounts of corrosive Lewis acid, potential for isomeric impurities.Use of pyrophoric and hazardous dimethylzinc, requires specialized handling.[6]Requires synthesis of the alcohol precursor, PCC is a toxic chromium reagent.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Organometallic Acylation cluster_2 Route 3: Oxidation A1 1-Bromo-4-methoxybenzene C1 1-(2-Bromo-5-methoxyphenyl)ethanone A1->C1 Acylation B1 Acetyl Chloride + AlCl3 B1->C1 A2 2-Bromo-5-methoxybenzoyl chloride C2 1-(2-Bromo-5-methoxyphenyl)ethanone A2->C2 Acylation B2 Dimethylzinc B2->C2 A3 1-(2-Bromo-5-methoxyphenyl)ethanol C3 1-(2-Bromo-5-methoxyphenyl)ethanone A3->C3 Oxidation B3 PCC B3->C3

Caption: Comparative overview of the three synthetic routes.

Validation of 1-(2-Bromo-5-methoxyphenyl)ethanone

The structural integrity and purity of the synthesized 1-(2-Bromo-5-methoxyphenyl)ethanone must be rigorously confirmed through a battery of analytical techniques.

Expected Analytical Data
TechniqueExpected Results
¹H NMR Aromatic protons as doublets and a doublet of doublets in the range of δ 6.8-7.5 ppm. A singlet for the methoxy protons around δ 3.8 ppm. A singlet for the acetyl methyl protons around δ 2.6 ppm.[9]
¹³C NMR Carbonyl carbon signal around δ 197 ppm. Signals for the aromatic carbons, including the carbon bearing the bromine and the carbon bearing the methoxy group. A signal for the methoxy carbon around δ 55 ppm and the acetyl methyl carbon around δ 26 ppm.[5]
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1670-1690 cm⁻¹. C-O stretching for the methoxy group, and C-H stretching for the aromatic and methyl groups.
Mass Spectrometry The molecular ion peak (M+) and the M+2 peak with an approximate 1:1 ratio, characteristic of a monobrominated compound.
Validation Workflow

Validation_Workflow Start Synthesized Product TLC TLC Analysis for Purity Start->TLC NMR ¹H and ¹³C NMR Spectroscopy TLC->NMR IR Infrared Spectroscopy NMR->IR MS Mass Spectrometry IR->MS Data_Analysis Data Analysis and Structural Confirmation MS->Data_Analysis Final Pure, Validated Compound Data_Analysis->Final

Caption: A logical workflow for the validation of the final product.

Conclusion

The choice of synthetic route for 1-(2-Bromo-5-methoxyphenyl)ethanone is contingent upon the specific requirements of the research setting. The Friedel-Crafts acylation offers a classical approach with readily available starting materials but may require optimization to control regioselectivity and handle the corrosive Lewis acid. The organometallic route provides a highly efficient and clean synthesis, though it necessitates specialized handling of pyrophoric reagents. The oxidation of the corresponding alcohol is a reliable method, provided the precursor alcohol is readily accessible.

For high-yield, small-scale synthesis where purity is paramount, the organometallic approach is often superior. For larger-scale synthesis where cost and the handling of hazardous materials are primary concerns, the Friedel-Crafts acylation may be more practical, albeit with potential challenges in purification. A thorough understanding of the mechanistic underpinnings and practical considerations of each route is essential for successful and safe synthesis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Grokipedia. (2026, January 3). Dimethylzinc. Retrieved from [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved January 12, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 12, 2026, from [Link]

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Purity Assessment of 1-(2-Bromo-5-methoxyphenyl)ethanone by Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. The compound 1-(2-Bromo-5-methoxyphenyl)ethanone is a key building block in the synthesis of various pharmaceutical agents. Consequently, ensuring its purity is a critical first step in controlling the quality of the final drug product.

This guide provides a comprehensive examination of melting point analysis as a primary technique for assessing the purity of 1-(2-Bromo-5-methoxyphenyl)ethanone. While modern chromatography and thermal analysis methods offer greater quantitative detail, the classical melting point determination remains an indispensable tool for its simplicity, rapidity, and the profound thermodynamic principles upon which it is based. We will explore the theoretical underpinnings, present a validated experimental protocol grounded in pharmacopeial standards, interpret potential results, and position this technique within the broader context of analytical strategies.

Pillar 1: The Thermodynamic Principle of Melting Point Depression

The utility of melting point as a criterion for purity is rooted in the thermodynamic phenomenon known as melting point depression .[1][2] For a pure, crystalline solid, the transition to a liquid state occurs at a sharp, well-defined temperature.[3] This is the temperature at which the solid and liquid phases are in equilibrium. The process requires a specific amount of energy to overcome the forces holding the crystal lattice together.[1][4]

When an impurity is introduced into a crystalline solid, it disrupts the uniform structure of the crystal lattice.[4] This disruption has two primary consequences:

  • Lowering of the Melting Point: The presence of foreign molecules weakens the overall intermolecular forces within the crystal. Less energy is therefore required to break down the lattice structure, resulting in a lower melting temperature.[1][5] Thermodynamically, this is explained by the fact that impurities increase the entropy of the liquid phase, leading to a more favorable Gibbs free energy for melting at a lower temperature.[2][5]

  • Broadening of the Melting Range: Melting in an impure sample begins at the eutectic point of the mixture and progresses over a range of temperatures until the entire solid has transitioned to liquid.[2] This results in a wider temperature range from the first sign of melting (onset) to the complete disappearance of the solid phase (clear point).[5] A pure compound typically exhibits a melting range of less than 1°C, whereas an impure sample will have a significantly broader range.[1][3]

Pillar 2: A Self-Validating Protocol for Melting Point Determination

To ensure trustworthiness and reproducibility, any analytical protocol must be self-validating. This is achieved through rigorous apparatus calibration and adherence to established standards, such as those outlined in the United States Pharmacopeia (USP) General Chapter <741>.[6][7]

Experimental Workflow for Purity Assessment

G cluster_prep Phase 1: Preparation & Calibration cluster_measurement Phase 2: Measurement cluster_analysis Phase 3: Analysis & Decision Calibrate Calibrate Apparatus (USP Reference Standards) Prepare Prepare Sample (Dry, Powder, Pack Capillary) Calibrate->Prepare Ensures accuracy Approx Rapid Ramp Rate: Determine Approx. MP Prepare->Approx Accurate Slow Ramp Rate (1-2°C/min): Measure Accurate MP Range Approx->Accurate Informs starting temp. Record Record Onset & Clear Points Accurate->Record Compare Compare to Reference (Literature Value & Range) Record->Compare Decision Assess Purity: Accept, Repurify, or Further Analyze Compare->Decision

Caption: Workflow for Melting Point Purity Assessment.

Detailed Experimental Protocol (Adapted from USP <741> Class Ia)

1. Apparatus Calibration:

  • Rationale: The accuracy of the temperature reading is paramount. Calibration ensures that the instrument's measured temperature corresponds to the true temperature.

  • Procedure: Use at least two USP Melting Point Reference Standards that bracket the expected melting point of the sample (102°C).[6] Follow the instrument manufacturer's instructions for calibration. The measured clear points must fall within the certified range of the standards.[8]

2. Sample Preparation:

  • Rationale: The physical state of the sample must be consistent to ensure uniform heat transfer. Moisture can act as an impurity and depress the melting point.

  • Procedure: a. Ensure the 1-(2-Bromo-5-methoxyphenyl)ethanone sample is completely dry. If necessary, dry under vacuum. b. Finely powder a small amount of the sample on a clean, dry surface.[9] c. Tightly pack the powdered sample into a capillary tube (standard dimensions: 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[8] Tap the tube gently on a hard surface to ensure dense packing.

3. Measurement:

  • Rationale: A two-step measurement saves time while ensuring high accuracy. A rapid initial scan finds the approximate melting point, while a slow, careful second scan provides the precise range required for purity assessment.

  • Procedure (Approximate Determination): a. Place the capillary in the apparatus. b. Set a rapid heating rate (e.g., 10-15°C/min). c. Note the temperature at which the sample melts. This is the approximate melting point.

  • Procedure (Accurate Determination): a. Use a fresh, properly packed capillary tube. b. Allow the apparatus to cool to at least 10°C below the approximate melting point. c. Set the heating rate to 1-2°C per minute.[6][8][10] d. Record the onset temperature : the temperature at which the column of the substance is first observed to collapse or shrink.[6][8] e. Record the clear point temperature : the temperature at which the last solid particle melts and the substance becomes completely liquid.[8] f. The melting range is the span between the onset and clear point temperatures.

Pillar 3: Data Interpretation and Comparative Analysis

The literature melting point of pure 1-(2-Bromo-5-methoxyphenyl)ethanone is reported as 102°C .[11] This value serves as the primary reference against which experimental results are compared.

Table 1: Interpreting Melting Point Results for 1-(2-Bromo-5-methoxyphenyl)ethanone
Purity LevelObserved Melting Range (°C)Range Width (°C)Interpretation & Action
High Purity 101.5 – 102.5≤ 1.0The material is likely >99% pure.[3] Meets typical specifications for a pharmaceutical intermediate.
Acceptable Purity 100.0 – 102.01.0 – 2.0Minor impurities are present. May be acceptable depending on the subsequent synthetic step.
Impure Depressed (e.g., 97-101)> 2.0Significant impurities are present.[5] Recrystallization or other purification is required.
Grossly Impure or Incorrect Substance Significantly Depressed (<95°C)Very Broad (>5°C)The material is heavily contaminated or may be an incorrect compound. Further analysis (e.g., NMR, MS) is essential.
Confirmatory Test: Mixed Melting Point

For an authoritative confirmation of identity, the mixed melting point technique is invaluable.[6]

  • Procedure: Mix the test sample thoroughly in a 1:1 ratio with an authentic, high-purity standard of 1-(2-Bromo-5-methoxyphenyl)ethanone. Determine the melting point of this mixture.

  • Interpretation:

    • No Depression: If the mixture melts at the same sharp temperature as the individual components, the test sample is confirmed to be identical to the reference standard.[9]

    • Depression: If the mixture melts at a lower and broader range, the test sample is not the same compound as the reference standard.[12]

Comparison with Alternative Purity Assessment Methods

While melting point is an excellent initial screening tool, a comprehensive purity profile often requires orthogonal methods. The choice of technique depends on the required level of detail and the stage of drug development.

Decision Workflow for Purity Analysis Method Selection

G start Purity Assessment Required for 1-(2-Bromo-5-methoxyphenyl)ethanone q1 Need rapid, qualitative purity check? start->q1 mp Melting Point Analysis q1->mp Yes q2 Need quantitative purity value and thermodynamic data? q1->q2 No mp->q2 dsc Differential Scanning Calorimetry (DSC) q2->dsc Yes q3 Need to identify and quantify specific impurities? q2->q3 No dsc->q3 hplc High-Performance Liquid Chromatography (HPLC) q3->hplc Yes end_node Comprehensive Purity Profile q3->end_node No hplc->end_node

Caption: Decision tree for selecting a purity analysis method.

Table 2: Comparison of Purity Analysis Techniques
FeatureMelting Point AnalysisDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)
Principle Observation of solid-to-liquid phase transition temperature.Measurement of heat flow difference between a sample and a reference as a function of temperature.[13]Separation of components based on differential partitioning between a mobile and stationary phase.[14]
Information Provided Qualitative purity indication via melting range and depression.[1]Quantitative purity value (mol%) based on the Van't Hoff equation; detects thermal events.[12][15]Separation, identification, and quantification of the main component and individual impurities.[16][17]
Sensitivity Low; generally detects impurities >1-2%.Moderate; can determine purity for samples >98% pure.[13]High; can detect and quantify impurities at levels <0.05%.
Throughput HighMediumLow to Medium (depends on run time)
Cost & Complexity Low cost, simple operation.High cost, moderate complexity.High cost, high complexity, requires method development.[18]
Primary Application Rapid quality control, identity check, preliminary purity screen.[19]Quantitative purity determination for reference standards, polymorphism studies.[20]Gold standard for impurity profiling, stability testing, and final product release.[14][16]

Conclusion

The assessment of purity for 1-(2-Bromo-5-methoxyphenyl)ethanone via melting point analysis is a foundational, yet powerful, analytical technique. Governed by the clear thermodynamic principle of melting point depression, it provides a rapid and reliable indication of purity and identity. When performed according to a validated protocol with properly calibrated instrumentation, as outlined in authoritative sources like the USP, it serves as a trustworthy method for quality control in a research and development setting. While it does not offer the granular, quantitative data of more advanced techniques like HPLC or DSC, its value as a first-line screening tool is undisputed. It allows the modern researcher to quickly and cost-effectively decide whether a batch of this critical intermediate is suitable for use or requires further purification and more detailed analysis.

References

  • Source: United States Pharmacopeia (USP)
  • Title: Criterion of purity | Melting points | Laboratory techniques Source: Biocyclopedia URL
  • Title: Melting Point Determination | Your Guide to Melting Point Analysis Source: Mettler Toledo URL
  • Title: Melting Point Determination Source: Organic Laboratory Techniques URL
  • Title: Melting-point depression Source: Grokipedia URL
  • Title: EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point Source: Course Hero URL
  • Title: Melting point depression Source: IBChem URL
  • Source: Buchi.
  • Title: 〈741〉 Melting Range or Temperature - USP-NF Source: USP-NF URL
  • Title: Melting point testing as per USP 741 Source: YouTube URL
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  • Title: USP 741 Melting Point or Range Source: Scribd URL
  • Title: Chapter 11: Purity Determination Using DSC Source: GlobalSpec URL
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  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Chromatography Today URL
  • Title: Determination of % purity of a compound by by Using DSC Source: Slideshare URL
  • Title: DSC purity determination Source: Mettler Toledo URL
  • Title: Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol Source: ResearchGate URL
  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Journal of Pharmaceutical and Medicinal Chemistry URL
  • Title: Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation Source: Agilent Technologies URL
  • Title: 1-(2-bromo-5-methoxy-phenyl)
  • Title: 1-(2-Bromo-5-methoxyphenyl)
  • Title: 1-(2-bromo-5-methoxy-phenyl)

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A Comparative Analysis of Experimental and Predicted NMR Shifts for 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Structural Elucidation and Drug Development

In the landscape of pharmaceutical research and chemical sciences, the unequivocal structural confirmation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose, providing profound insights into the molecular framework of organic compounds. This guide presents a detailed comparative analysis of the experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for the compound 1-(2-Bromo-5-methoxyphenyl)ethanone.

This guide is designed for researchers, scientists, and drug development professionals, offering a practical examination of the congruence between experimental data and theoretical predictions. By delving into the methodologies of both experimental NMR acquisition and computational modeling, we aim to provide a comprehensive resource that not only presents a direct comparison but also explains the underlying principles and practical considerations of these techniques. Through this exploration, we will highlight the strengths and potential discrepancies of in silico predictions, thereby offering valuable insights for those engaged in the structural elucidation of complex organic molecules.

Experimental Data Acquisition: A Protocol for Reliable NMR Spectra

The acquisition of high-quality experimental NMR data is the bedrock upon which any meaningful comparison with theoretical predictions is built. The following protocol outlines a standardized procedure for obtaining the ¹H and ¹³C NMR spectra of a small organic molecule like 1-(2-Bromo-5-methoxyphenyl)ethanone.

Step-by-Step Experimental Protocol
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of high-purity 1-(2-Bromo-5-methoxyphenyl)ethanone.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for its good solubilizing power for a wide range of organic compounds.

    • For quantitative purposes, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and its protons resonate at a well-defined position (0 ppm), providing a reliable reference.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup and Calibration :

    • The NMR spectra should be acquired on a high-resolution spectrometer, for instance, a 400 MHz or 500 MHz instrument.

    • Before data acquisition, the magnetic field homogeneity must be optimized through a process called shimming to ensure sharp, well-resolved peaks.

    • The spectrometer's frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • ¹H NMR Acquisition :

    • A standard single-pulse experiment is typically sufficient for acquiring a ¹H NMR spectrum.

    • Key parameters to consider include the spectral width, acquisition time, and relaxation delay. A sufficient relaxation delay (typically 1-5 times the longest T₁ relaxation time) is crucial for accurate integration.

    • The number of scans is chosen to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required compared to ¹H NMR to obtain a spectrum with a good signal-to-noise ratio.

    • Proton decoupling is almost universally applied during ¹³C NMR acquisition to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • The DEPT (Distortionless Enhancement by Polarization Transfer) sequence can be used in conjunction with the standard ¹³C experiment to differentiate between CH, CH₂, and CH₃ groups.

Computational Prediction of NMR Shifts: A DFT-Based Approach

The prediction of NMR chemical shifts using computational methods has become an invaluable tool for structural assignment and verification. Density Functional Theory (DFT) has emerged as a powerful and widely used method for this purpose, offering a good balance between accuracy and computational cost.

Theoretical Framework and Computational Protocol

The prediction of NMR chemical shifts is typically a two-step process:

  • Geometry Optimization : The first step involves finding the lowest energy conformation of the molecule. This is crucial as the calculated NMR shielding tensors are highly sensitive to the molecular geometry.

    • Method : A common and effective method for geometry optimization is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d).

    • Solvent Effects : To account for the influence of the solvent, a continuum solvation model, such as the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM), is employed during the optimization.

  • NMR Shielding Calculation : Once the optimized geometry is obtained, the NMR shielding tensors are calculated. The chemical shift is then determined by referencing the calculated isotropic shielding value of the nucleus of interest to the calculated isotropic shielding value of a reference compound (e.g., TMS) at the same level of theory.

    • Method : The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding constants. It has been shown to provide reliable results for a wide range of organic molecules.

    • Functional and Basis Set : For the NMR calculation itself, a variety of functionals and basis sets can be employed. A popular and often more accurate combination for NMR predictions is a hybrid functional like mPW1PW91 with a larger basis set, such as 6-311+G(2d,p).

Workflow for Predicting NMR Shifts of 1-(2-Bromo-5-methoxyphenyl)ethanone

Safety Operating Guide

Navigating the Disposal of 1-(2-Bromo-5-methoxyphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of 1-(2-Bromo-5-methoxyphenyl)ethanone, a halogenated aromatic ketone. By understanding the chemical's inherent properties and the regulatory landscape, laboratory professionals can ensure safe and compliant disposal, thereby protecting themselves, their colleagues, and the environment.

Understanding the Hazard Profile of 1-(2-Bromo-5-methoxyphenyl)ethanone

Expected Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns with prolonged contact.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage.[4][5]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[3][4]

The presence of the α-bromo ketone functional group is the primary driver of this compound's reactivity and toxicity. This functional group makes the molecule susceptible to nucleophilic attack, a property exploited in organic synthesis but also one that necessitates careful handling and disposal.[6][7]

PropertyValueSource
CAS Number 6342-63-8[8]
Molecular Formula C₉H₉BrO₂[8]
Molecular Weight 229.07 g/mol [8]
Appearance Off-white solid[9]
Melting Point 102 °C[8]
Boiling Point 102 °C @ 0.4 Torr[8]
Density 1.421 g/cm³[8]
Solubility Insoluble in water; soluble in organic solvents[10]

The Regulatory Framework: Ensuring Compliance

The disposal of 1-(2-Bromo-5-methoxyphenyl)ethanone falls under the purview of hazardous waste regulations. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is imperative that all disposal activities adhere to federal, state, and local regulations.[11]

Key Principles of Hazardous Waste Management:

  • Identification: The first step is to correctly identify the waste as hazardous. Based on its irritant and toxic properties, 1-(2-Bromo-5-methoxyphenyl)ethanone waste should be classified as hazardous.

  • Segregation: Hazardous waste must be segregated from non-hazardous waste. Furthermore, incompatible chemicals should never be mixed in the same waste container.

  • Containment: Use appropriate, clearly labeled, and sealed containers for waste collection.

  • Disposal: Hazardous waste must be disposed of through a licensed hazardous waste disposal facility.

Disposal Procedures: A Step-by-Step Approach

The following procedures provide a clear pathway for the safe disposal of 1-(2-Bromo-5-methoxyphenyl)ethanone from the laboratory setting.

Waste Collection and Segregation
  • Designated Waste Container: Establish a dedicated, properly labeled hazardous waste container for solid 1-(2-Bromo-5-methoxyphenyl)ethanone waste and any grossly contaminated items (e.g., weighing boats, contaminated gloves).

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-(2-Bromo-5-methoxyphenyl)ethanone". The accumulation start date should also be clearly marked.

  • Segregation: Do not mix this waste with other chemical waste streams, particularly strong bases, oxidizing agents, or other reactive chemicals.

Decontamination of Labware

Glassware and other equipment that have come into contact with 1-(2-Bromo-5-methoxyphenyl)ethanone must be decontaminated before being returned to general use or disposed of as non-hazardous waste.

  • Initial Rinse: Rinse the contaminated labware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the chemical. This rinse solvent must be collected and disposed of as hazardous waste.

  • Secondary Wash: Wash the labware with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

Management of Spills

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (nitrile is a suitable option for incidental contact).[1]

  • Containment and Absorption: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. For solutions, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Once absorbed, carefully scoop the material into the hazardous waste container.

  • Decontamination: Decontaminate the spill area with a soap and water solution, followed by a water rinse. All cleanup materials must be disposed of as hazardous waste.

Laboratory-Scale Neutralization Protocol (for consideration by qualified personnel)

For small quantities of 1-(2-Bromo-5-methoxyphenyl)ethanone, chemical neutralization to a less hazardous substance may be a viable option before final disposal. The following protocol is based on the known reactivity of α-bromo ketones with reducing agents like sodium bisulfite, which can dehalogenate the compound.[12][13]

Disclaimer: This procedure should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate PPE. The efficacy of this procedure for this specific compound should be verified on a small scale before proceeding with larger quantities.

Materials:

  • 1-(2-Bromo-5-methoxyphenyl)ethanone

  • Ethanol or a similar water-miscible solvent

  • Sodium bisulfite (NaHSO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Dissolution: In a chemical fume hood, dissolve the 1-(2-Bromo-5-methoxyphenyl)ethanone waste in a minimal amount of ethanol.

  • Preparation of Bisulfite Solution: Prepare an aqueous solution of sodium bisulfite. A starting concentration of 10-20% (w/v) is recommended.

  • Neutralization Reaction: Slowly add the sodium bisulfite solution to the dissolved 1-(2-Bromo-5-methoxyphenyl)ethanone with stirring. An excess of sodium bisulfite should be used to ensure complete reaction. The reaction is a reductive dehalogenation.

  • Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable method is available.

  • Basification: Once the reaction is complete (or after a reasonable time, e.g., several hours), slowly add a saturated solution of sodium bicarbonate to neutralize any remaining acidic byproducts. Check the pH to ensure it is neutral or slightly basic (pH 7-8).

  • Disposal of Neutralized Mixture: The resulting mixture, containing the debrominated product, sodium salts, and solvent, should be collected in a properly labeled aqueous hazardous waste container for disposal through your institution's hazardous waste management program. While the primary hazardous characteristic has been addressed, the mixture still contains organic compounds and should not be disposed of down the drain.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal_options Disposal Pathways cluster_final_disposal Final Disposition A 1-(2-Bromo-5-methoxyphenyl)ethanone Waste (Solid, Contaminated Materials) B Labeled Hazardous Waste Container (Segregated from other waste streams) A->B Collect in C Direct Disposal B->C Option 1 D Laboratory-Scale Neutralization B->D Option 2 (for small quantities) E Licensed Hazardous Waste Facility C->E Transport to F Aqueous Hazardous Waste Container D->F Collect neutralized mixture in F->E Transport to

Caption: Decision workflow for the disposal of 1-(2-Bromo-5-methoxyphenyl)ethanone.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 1-(2-Bromo-5-methoxyphenyl)ethanone is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the chemical's hazards, adhering to regulatory requirements, and implementing robust disposal protocols, researchers can mitigate risks and contribute to a sustainable scientific enterprise. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to supplement this information with institution-specific procedures and to exercise prudent judgment in all chemical handling and disposal activities.

References

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  • Dehalogenation of aromatic compounds - Google Patents. (n.d.).
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  • 1-(2-Bromo-6-methoxyphenyl)ethanone | C9H9BrO2 | CID 10868073 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

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  • SAFETY DATA SHEET. (2023, August 22). Retrieved January 12, 2026, from [Link]

  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes | Organometallics - ACS Publications. (2010, September 2). Retrieved January 12, 2026, from [Link]

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A Senior Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Bromo-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical synthesis and organic chemistry research, 1-(2-Bromo-5-methoxyphenyl)ethanone (CAS No. 6342-63-8) is a compound that demands meticulous handling and a deep understanding of its hazard profile.[1][2] This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a culture of safety and procedural excellence. Here, we will detail the necessary personal protective equipment (PPE), explain the causality behind each choice, and provide actionable protocols for routine handling, emergency response, and disposal.

Hazard Profile and Foundational Risk Assessment

Understanding the specific risks associated with 1-(2-Bromo-5-methoxyphenyl)ethanone is the first step in building a robust safety protocol. The compound is classified with several hazards that dictate our PPE and handling strategy.[3][4]

Hazard ClassificationGHS Hazard StatementPractical Implication for the Researcher
Acute Oral Toxicity (Category 4) H302: Harmful if swallowedIngestion can lead to significant adverse health effects. Strict hygiene and prevention of hand-to-mouth contact are critical.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationDirect contact with the skin can cause redness, inflammation, or dermatitis.[3][4][5] Effective skin protection is mandatory.
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritationSplashes or contact with dust can result in painful irritation and potential damage to the eyes.[3][4][5] Eye protection is non-negotiable.
Specific Target Organ Toxicity (Single Exposure, Category 3) H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract, leading to coughing and shortness of breath.[3][4][5] Handling must occur in well-ventilated areas.

The signal word associated with this compound is "Warning." [1][3]

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling 1-(2-Bromo-5-methoxyphenyl)ethanone.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfers (Solid) ANSI Z87.1-compliant safety glasses with side shields.[6]Chemical-resistant gloves (e.g., Nitrile), inspected before use.Fully-buttoned laboratory coat.[6]Not required if performed in a certified chemical fume hood or ventilated enclosure.
Reaction Setup & Manipulation (In solution) Chemical splash goggles.[6] Consider a face shield over goggles for splash-prone procedures.[6][7]Chemical-resistant gloves. For ketones, consult manufacturer compatibility charts; butyl or specialty laminate gloves may offer superior protection over standard nitrile for prolonged tasks.[8][9]Chemical-resistant apron over a laboratory coat.Work must be conducted within a certified chemical fume hood.
Large-Scale Operations (>50g) Full-face shield worn over chemical splash goggles.Heavy-duty, ketone-resistant gauntlets.[8]Impervious, chemical-resistant clothing or suit.[4][10]A NIOSH-approved respirator may be required if engineering controls cannot maintain exposure below acceptable limits.[6][11]
Spill Cleanup Chemical splash goggles and a face shield.Chemical-resistant gloves (consult SDS for spill-specific recommendations).Chemical-resistant apron or coveralls.A NIOSH-approved respirator with particulate filters may be necessary depending on the scale and aerosolization of the spill.[11]

Procedural Guidance: From Benchtop to Disposal

A. Standard Handling Protocol

  • Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[11]

  • PPE Inspection: Don the appropriate PPE as outlined in the table above. Critically inspect gloves for any signs of degradation, punctures, or tears before use.

  • Aliquotting and Transfer: When handling the solid, use tools (spatulas, weigh boats) that minimize dust generation. Perform all transfers within a chemical fume hood or other ventilated enclosure to prevent inhalation of dust or vapors.[3]

  • Post-Handling Hygiene: After completing the task, carefully remove gloves, avoiding skin contact with the exterior of the glove, and dispose of them in the designated solid waste container. Immediately wash hands thoroughly with soap and water.[3][5] Do not eat, drink, or smoke in the laboratory area.[4]

B. Storage Requirements

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][10]

  • The designated storage location should be a locked cabinet or an area accessible only to authorized personnel.[4][10][11]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[11]

Emergency Protocols: Spill and Exposure Management

Rapid and correct response during an emergency is critical. All laboratory personnel must be familiar with these procedures before working with the chemical.

A. Spill Response Workflow

The following workflow outlines the essential steps for responding to a spill of 1-(2-Bromo-5-methoxyphenyl)ethanone.

Spill_Response_Workflow A Spill Detected B Assess Risk (Quantity, Location, Ventilation) A->B C Is the spill large or in a poorly ventilated area? B->C D EVACUATE AREA Alert others & call for emergency response C->D Yes E Spill is small, contained, and you are trained to handle it C->E No F Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) E->F G Contain the Spill Use absorbent pads or dikes F->G H Apply Absorbent Material (e.g., sand, vermiculite) G->H I Collect Waste Sweep into a labeled, sealed container for hazardous waste H->I J Decontaminate Area Wash with appropriate solvent/soap & water I->J K Dispose of all contaminated materials as hazardous waste J->K L Report Incident to Supervisor K->L

Caption: Workflow for chemical spill response.

B. First Aid for Exposures

Immediate action is required in any case of exposure.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[11]

  • Skin Contact: Remove all contaminated clothing immediately.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] If skin irritation persists, consult a physician.[5]

  • Inhalation: Move the individual to fresh air.[5][11] If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[5]

  • Ingestion: Do NOT induce vomiting.[11] Clean the mouth with water and then drink plenty of water.[5] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[11]

Waste Disposal Protocol

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Classification: As a brominated organic material, all waste containing 1-(2-Bromo-5-methoxyphenyl)ethanone must be classified as halogenated organic waste .[12]

  • Collection:

    • Collect all contaminated solids (gloves, weigh boats, absorbent material) in a designated, properly labeled, and sealed hazardous waste container.

    • Collect liquid waste from reactions or cleaning in a separate, compatible, and clearly labeled halogenated liquid waste container.

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and protected from ignition sources.

  • Disposal: Arrange for the disposal of the waste through a licensed hazardous waste disposal facility.[5][11] Incineration at a facility equipped with appropriate emission controls and scrubbers is a standard method for destroying such compounds.[13]

By integrating these detailed protocols and understanding the rationale behind them, researchers can handle 1-(2-Bromo-5-methoxyphenyl)ethanone with the confidence that comes from a thorough and proactive approach to laboratory safety.

References

  • SAFETY DATA SHEET. (2025, September 22).
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Personal Protective Solutions. Ketodex ‐ Ketone Resistant Chemical Gauntlet.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Echemi. 2-BROMO-1-(5-FLUORO-2-METHOXYPHENYL)ETHANONE Safety Data Sheets.
  • ChemicalBook. (2025, July 24). 1-(2-bromo-5-methoxy-phenyl)ethanone | 6342-63-8.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Chemical Safety: Personal Protective Equipment.
  • University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
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  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.